4,5-Dimethylresorcinol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5-dimethylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-3-7(9)4-8(10)6(5)2/h3-4,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNCKKACINZDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200663 | |
| Record name | 4-Methylorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527-55-9 | |
| Record name | 4,5-Dimethylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Xylorcinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenediol, 4,5-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methylorcinol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3FCQ2N8R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dimethylresorcinol
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 4,5-dimethylresorcinol (CAS No. 527-55-9). The methodologies described herein are grounded in established chemical principles, offering field-proven insights into experimental choices and validation systems.
Introduction and Significance
This compound, systematically named 4,5-dimethylbenzene-1,3-diol, is an aromatic organic compound belonging to the phenol family.[1][2] Its structure consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and two methyl groups at positions 4 and 5. This compound is a white crystalline solid with a melting point of approximately 135-137 °C.[1][3][4]
While its structural isomer, 2,5-dimethylresorcinol, is noted as a building block in organic synthesis[5], this compound has garnered interest for its applications in the cosmetic industry as a skin-lightening agent and for its antioxidant and anti-inflammatory properties.[1] It also serves as a valuable intermediate and research chemical for the synthesis of more complex molecules.[3][6] Understanding its synthesis and rigorous characterization is paramount for ensuring the purity and reliability required for these applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 527-55-9 | [1][2][3] |
| Molecular Formula | C₈H₁₀O₂ | [1][3][7] |
| Molecular Weight | 138.16 g/mol | [2][7] |
| IUPAC Name | 4,5-dimethylbenzene-1,3-diol | [2] |
| Appearance | White crystalline solid | [1][8] |
| Melting Point | 135-137 °C | [1][3][4] |
| Boiling Point | ~270.8 °C at 760 mmHg | [1][3] |
| Flash Point | 132.5 °C | [3] |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the direct hydroxylation of 3,4-dimethylphenol. This approach leverages a powerful electrophilic hydroxylation agent to introduce a second hydroxyl group onto the activated aromatic ring.
Synthesis Pathway Overview
The selected pathway involves the reaction of 3,4-dimethylphenol with hydrogen peroxide in the presence of a superacid catalyst, antimony pentafluoride-hydrogen fluoride (SbF₅-HF).[3] This method provides a direct and high-yield route to the target molecule. The electron-donating effects of the existing hydroxyl and methyl groups on the 3,4-dimethylphenol precursor activate the aromatic ring, directing the incoming electrophile. The ortho- and para-directing nature of the hydroxyl group favors substitution at the C5 position, leading to the desired product.
Caption: Synthetic workflow for this compound from 3,4-dimethylphenol.
Detailed Experimental Protocol
This protocol is based on a reported high-yield synthesis.[3] Causality: The choice of a superacid system like SbF₅-HF is critical; it protonates hydrogen peroxide to form the highly electrophilic H₃O₂⁺ species, which is capable of hydroxylating the electron-rich phenol ring. The low temperature of -40 °C is essential to control the high reactivity and exothermicity of the reaction, thereby minimizing the formation of undesired byproducts and ensuring selectivity.
Materials:
-
Hydrogen peroxide (H₂O₂)
-
Antimony pentafluoride-hydrogen fluoride (SbF₅-HF)
-
Anhydrous solvent (e.g., dichloromethane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Step-by-Step Procedure:
-
Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3,4-dimethylphenol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to -40 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Catalyst Addition: Slowly add the SbF₅-HF superacid catalyst to the cooled solution while maintaining vigorous stirring.
-
Reagent Addition: Add hydrogen peroxide dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature does not rise above -35 °C.
-
Reaction: Stir the mixture at -40 °C for 30 minutes.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice and a saturated solution of sodium bicarbonate to neutralize the superacid. Extreme caution is advised during this step due to vigorous gas evolution and the corrosive nature of the acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., toluene/hexane) to obtain a pure crystalline solid. The reported yield for this synthesis is approximately 88%.[3]
Characterization and Quality Control
A self-validating analytical workflow is crucial to confirm the identity, structure, and purity of the synthesized this compound. This involves a combination of spectroscopic and physical methods.
Caption: A comprehensive workflow for the characterization of synthesized this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. Samples are typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.[12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, hydroxyl protons, and methyl protons.
-
Aromatic Protons: Two singlets in the aromatic region (approx. 6.0-7.0 ppm), each integrating to 1H. The symmetry of the molecule results in two chemically distinct aromatic protons.
-
Hydroxyl Protons: Two broad singlets (variable chemical shift, approx. 8.0-10.0 ppm in DMSO-d₆), each integrating to 1H. These peaks are exchangeable with D₂O.
-
Methyl Protons: Two singlets in the aliphatic region (approx. 2.0-2.3 ppm), each integrating to 3H.
-
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton.
-
Aromatic Carbons: Eight distinct signals are expected. Four quaternary carbons (C-OH, C-CH₃, C-C) and two carbons attached to hydrogen (C-H). The carbons bonded to oxygen (C1, C3) will be the most downfield (approx. 155-160 ppm).
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: Electron ionization (EI) or electrospray ionization (ESI) will show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ or [M-H]⁻. For this compound (C₈H₁₀O₂), the expected monoisotopic mass is 138.068 Da.[2][3] GC-MS analysis typically shows a prominent molecular ion at m/z = 138.[2]
-
Fragmentation: A characteristic fragment is often observed at m/z = 123, corresponding to the loss of a methyl group ([M-CH₃]⁺).[2]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups.
-
C-H Stretch (Aromatic): Weak to medium bands typically appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium bands appear in the 2850-3000 cm⁻¹ region from the methyl groups.
-
C=C Stretch (Aromatic): Several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.
-
C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region corresponds to the C-O stretching of the phenol groups.
Summary of Characterization Data
Table 2: Expected Analytical Data for this compound
| Technique | Expected Result | Purpose |
| Melting Point | Sharp range around 135-137 °C | Purity and Identity |
| ¹H NMR | Signals for 2 aromatic H, 2 OH, and 2 CH₃ groups | Structural Elucidation |
| ¹³C NMR | 8 distinct carbon signals | Structural Elucidation |
| Mass Spec (MS) | Molecular ion peak at m/z = 138 | Molecular Weight Confirmation |
| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), Aromatic C=C (~1600 cm⁻¹) | Functional Group Identification |
Concluding Remarks
This guide has detailed a robust and high-yield synthesis of this compound from 3,4-dimethylphenol, emphasizing the chemical rationale behind the protocol. The comprehensive characterization workflow presented establishes a self-validating system to ensure the structural integrity and purity of the final product. For researchers and developers, adherence to these rigorous synthesis and analytical standards is fundamental to achieving reliable and reproducible results in downstream applications, from cosmetic formulations to advanced chemical synthesis.
References
- This compound | C8H10O2 | CID 10697.
- Resorcinol at BMRB. Biological Magnetic Resonance Bank. [Link]
- Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI. [Link]
- 2,5-Dimethylresorcinol | C8H10O2 | CID 68103.
- Resorcinol. NIST WebBook. [Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Process for preparation of resorcinol.
- Resorcinol. NIST WebBook. [Link]
- Solvent Data Chart.
- Synthesis of (2,5-Dimethylresorcinol-formaldehyde resin). PrepChem.com. [Link]
- 3,4-Dimethylphenol | C8H10O | CID 7249.
- Supporting Inform
- 2,4-Dimethylresorcinol. SIELC Technologies. [Link]
- The experimental and simulated IR spectra.
- 3,4-dimethylphenol - 95-65-8. ChemSynthesis. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | C8H10O2 | CID 10697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS#: 527-55-9 [m.chemicalbook.com]
- 5. 2,5-Dimethylresorcinol for synthesis 488-87-9 [sigmaaldrich.com]
- 6. This compound | 527-55-9 [chemicalbook.com]
- 7. This compound | CAS: 527-55-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. 527-55-9 C8H10O2 this compound, CasNo.527-55-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 9. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,4-Dimethylphenol 98 95-65-8 [sigmaaldrich.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. scs.illinois.edu [scs.illinois.edu]
An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dimethylresorcinol
Introduction
4,5-Dimethylresorcinol (IUPAC: 4,5-dimethylbenzene-1,3-diol; CAS: 527-55-9) is an aromatic organic compound belonging to the resorcinol family of phenols. As a dihydroxybenzene derivative, its structure is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and two methyl groups at positions 4 and 5. This substitution pattern imparts specific physicochemical characteristics that are critical for its application in various scientific fields, particularly in drug discovery and development.
This molecule has garnered interest for its demonstrated anti-inflammatory properties and its potential therapeutic applications in treating intestinal disorders. Furthermore, its structural similarity to resorcinol, a common building block for larger macrocycles like resorcinarenes used in drug delivery systems, positions this compound as a valuable synthon and a subject of study for medicinal chemists.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, this document elucidates the scientific principles behind these properties, details authoritative experimental protocols for their determination, and discusses their implications for practical application. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for regulatory submissions and advanced research.
Chemical Identity and Structure
Accurate identification is the foundation of all subsequent chemical and biological evaluation. The key identifiers and structural details for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 4,5-dimethylbenzene-1,3-diol[2] |
| CAS Number | 527-55-9 |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| Canonical SMILES | CC1=CC(=CC(=C1C)O)O |
| InChI Key | RCNCKKACINZDOI-UHFFFAOYSA-N[3] |
| Synonyms | 4,5-Dimethylresorcin; 3,5-Dihydroxy-o-xylene; o-Xylorcinol[4] |
Core Physicochemical Properties
The physical and chemical properties of an active pharmaceutical ingredient (API) govern its behavior from formulation to its ultimate biological effect. This section details the key parameters for this compound.
Summary of Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 135-137 °C | [1] |
| Boiling Point | 270.8 - 284.0 °C (at 760 mmHg) | [1] |
| Density | ~1.162 g/cm³ | [1] |
| Flash Point | 132.5 °C | |
| Water Solubility | 4942 mg/L (at 25 °C, estimated) | [5] |
| LogP (o/w) | 1.68 (Predicted) | [1] |
| pKa | 10.18 ± 0.23 (Predicted) | [4] |
Melting Point: A Purity and Stability Indicator
The melting point is a critical thermal property, providing a primary indication of a compound's purity and the strength of its crystal lattice. For this compound, the sharp melting range of 135-137 °C suggests a high degree of purity in its crystalline solid form.[1]
Causality: Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques due to its superior accuracy, small sample requirement, and ability to provide additional thermodynamic data, such as the enthalpy of fusion. The method measures the difference in heat flow required to increase the temperature of a sample and a reference, providing a precise endotherm peak from which the onset temperature is determined as the melting point. This protocol is aligned with general principles outlined in DIN EN ISO 11357-1.
Caption: Workflow for Melting Point Determination using DSC.
Boiling Point
The boiling point of 270.8 - 284.0 °C at standard atmospheric pressure indicates low volatility, which is typical for a phenolic compound with strong intermolecular hydrogen bonding.[1] This property is crucial for assessing handling risks at high temperatures and for purification processes such as distillation.
Causality: The dynamic method is chosen as it allows for the simultaneous determination of the vapor pressure curve. It defines the boiling point as the temperature at which the vapor pressure of the substance equals the ambient pressure. This method is applicable to substances that do not chemically alter upon boiling.
-
Apparatus Setup: Place the substance in a heating vessel equipped with a temperature sensor, a pressure sensor, and a system for varying the pressure.
-
Pressure Reduction: Lower the pressure in the vessel to the lowest desired value (e.g., 10 kPa).
-
Heating: Slowly heat the substance while stirring.
-
Equilibrium Measurement: Record the temperature and pressure once they remain constant, indicating equilibrium between the vapor and liquid phases.
-
Incremental Increase: Increase the pressure incrementally, recording the corresponding equilibrium temperature at each step.
-
Data Plotting: Plot the logarithm of the pressure (log P) against the inverse of the absolute temperature (1/T).
-
Determination: Determine the boiling point at standard pressure (101.325 kPa) by extrapolating the plotted curve.
Solubility Profile
Solubility is a cornerstone of drug development, profoundly influencing bioavailability, formulation, and the choice of analytical methods. As a phenol, this compound exhibits amphiphilic character. The two hydroxyl groups can engage in hydrogen bonding with polar solvents, while the dimethylated benzene ring provides lipophilic character.
Causality: This method establishes the equilibrium solubility, which is the most relevant measure for predicting in-vivo dissolution. By preparing a saturated solution and measuring the concentration of the dissolved solute, a precise and reliable value is obtained. The use of HPLC for quantification provides high sensitivity and specificity.
Caption: Workflow for Equilibrium Solubility Determination.
Acidity (pKa)
The predicted pKa of ~10.18 is consistent with the acidic nature of the phenolic hydroxyl groups.[4] The pKa value is critical as it dictates the ionization state of the molecule at a given pH. This, in turn, influences its solubility, lipophilicity, membrane permeability, and receptor binding interactions. Being a weak acid, this compound will be predominantly in its neutral, protonated form at physiological pH (7.4), but will become increasingly deprotonated and negatively charged in more alkaline environments.
Causality: This method is ideal for compounds with a chromophore, like this compound, whose UV absorbance spectrum changes upon ionization. By titrating the compound across a pH range and monitoring the spectral changes, the pKa can be determined with high precision.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable co-solvent (e.g., methanol) and dilute it into a series of buffers with varying pH values (e.g., from pH 2 to 12).
-
Spectral Acquisition: Record the UV-Vis absorbance spectrum for the solution in each buffer.
-
Data Analysis: Identify wavelengths where the absorbance of the neutral and ionized species differs maximally.
-
pKa Calculation: Plot absorbance at a selected wavelength versus pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The predicted LogP value of 1.68 indicates that this compound is moderately lipophilic, suggesting it should have reasonable membrane permeability.[1]
Causality: The shake-flask method is the gold standard for LogP determination. It directly measures the partitioning of the compound between n-octanol and water at equilibrium, providing an unambiguous result. This method is suitable for compounds with an expected LogP between -2 and 4.
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Test Solution: Dissolve a known amount of this compound in the aqueous phase.
-
Partitioning: Combine the aqueous solution with the pre-saturated n-octanol in a flask at a defined volume ratio.
-
Equilibration: Shake the flask vigorously for a set time, then allow the phases to separate completely, often aided by centrifugation.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity and structure of this compound and for identifying impurities. While specific spectra are available from commercial suppliers, the expected characteristics are described below based on fundamental principles.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
Aromatic Protons: Two singlets are expected for the two non-equivalent aromatic protons.
-
Hydroxyl Protons: Two broad singlets for the two phenolic -OH groups. Their chemical shift can be variable and they are exchangeable with D₂O.
-
Methyl Protons: Two singlets for the two non-equivalent methyl groups attached to the aromatic ring, likely in the range of δ 2.0-2.5 ppm.
-
-
¹³C NMR: The carbon NMR spectrum should show 8 distinct signals, corresponding to the 8 carbon atoms in unique electronic environments.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 100-160 ppm). The two carbons bearing the hydroxyl groups will be the most downfield shifted.
-
Methyl Carbons: Two signals are expected in the aliphatic region (δ 10-25 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
O-H Stretching: A strong, broad band in the region of 3200-3600 cm⁻¹ characteristic of the hydrogen-bonded phenolic hydroxyl groups.
-
C-H Stretching (Aromatic): Signals typically appear just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Signals for the methyl groups will appear just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretching (Phenolic): A strong band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a clear molecular ion peak [M]⁺ corresponding to its molecular weight (m/z ≈ 138.068).[2] Fragmentation patterns would likely involve the loss of methyl groups or other characteristic cleavages of the aromatic ring.
Stability and Handling
Storage: this compound should be stored in a cool, well-ventilated place, with recommended temperatures between 10°C and 25°C. As with many phenols, it may be sensitive to light and air over long-term storage, potentially leading to oxidation and discoloration. Storing under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term preservation of high-purity material.
Safety: This compound is classified as an irritant.
-
Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust. Wash hands thoroughly after handling.
Conclusion
This compound is a moderately lipophilic, weakly acidic compound with low volatility and a well-defined crystalline structure. Its physicochemical properties, including a LogP of 1.68 and a pKa of ~10.2, suggest favorable characteristics for potential development as a therapeutic agent, particularly concerning membrane permeability and formulation. This guide has provided a detailed overview of these key properties and outlined robust, authoritative protocols for their experimental determination. The application of these standardized methods is crucial for generating the high-quality, reproducible data required to advance a compound through the rigorous drug development pipeline.
References
- The Good Scents Company. 4-methyl orcinol.
- Chem-Wiki. This compound 527-55-9 wiki.
- Stenutz, R. 4,5-dimethylbenzene-1,3-diol.
- PubChem. This compound. National Center for Biotechnology Information.
- OECD. Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.
- DIN EN ISO 11357-1:2016-09, Plastics - Differential scanning calorimetry (DSC) - Part 1: General principles (ISO 11357-1:2016).
- Purdue University. Standard Operating Procedure Differential Scanning Calorimeter (DSC).
- Aktaş, A. H., Şanlı, N., & Pekcan, G. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile–Water Mixture. Acta Chimica Slovenica, 53(2).
- OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.
- University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H10O2 | CID 10697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS: 527-55-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 4,5-dimethylbenzene-1,3-diol [stenutz.eu]
- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 6. 527-55-9|4,5-Dimethylbenzene-1,3-diol|BLD Pharm [bldpharm.com]
4,5-Dimethylresorcinol IUPAC name and synonyms
An In-Depth Technical Guide to 4,5-Dimethylresorcinol
Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its chemical identity, synthesis, reactivity, and applications, with a focus on the underlying scientific principles and practical methodologies.
Part 1: Core Chemical Identity and Properties
A thorough understanding of a compound begins with its fundamental properties. This section outlines the nomenclature and key physicochemical characteristics of this compound, providing the foundational data required for its application in a laboratory setting.
Nomenclature and Identification
The unambiguous identification of a chemical compound is critical for scientific communication and reproducibility. This compound is systematically known by its IUPAC name, 4,5-dimethylbenzene-1,3-diol .[1][2][] This name precisely describes a benzene ring substituted with hydroxyl (-OH) groups at positions 1 and 3, and methyl (-CH3) groups at positions 4 and 5.
It is registered under CAS Number 527-55-9 .[1][2][] Over the years, it has been referred to by various synonyms in literature and commercial catalogues. Recognizing these is crucial for comprehensive literature searches.
Common Synonyms:
Physicochemical Characteristics
The physical and chemical properties of this compound dictate its behavior in different solvents and reaction conditions, influencing experimental design from dissolution to purification. The data presented below has been compiled from various chemical databases and provides a quantitative profile of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₂ | [1][2][4] |
| Molecular Weight | 138.16 g/mol | [1][2] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 135-137 °C | [1] |
| Boiling Point | 270.8 °C at 760 mmHg | [1] |
| Density | 1.162 g/cm³ | [1] |
| Flash Point | 132.5 °C | [1][7] |
| pKa | 10.18 ± 0.23 (Predicted) | [1] |
| LogP (Octanol/Water) | 1.68 - 1.9 | [1][2] |
These properties, particularly the LogP value, suggest moderate lipophilicity, which is a key parameter in drug design for predicting membrane permeability. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, influencing its solubility and interactions with biological targets.[1]
Part 2: Synthesis and Key Chemical Reactions
As a substituted phenol, this compound serves as a versatile building block in organic synthesis. Its reactivity is primarily governed by the electron-donating hydroxyl and methyl groups, which activate the aromatic ring towards electrophilic substitution.
Synthesis Protocol: Electrophilic Hydroxylation
One documented method for preparing this compound is through the electrophilic hydroxylation of 3,4-dimethylphenol.[1] This reaction leverages a superacid system to generate a potent hydroxylating agent.
Causality of Reagent Choice: The combination of hydrogen peroxide (H₂O₂) and antimony pentafluoride-hydrogen fluoride (SbF₅-HF) creates an exceptionally strong acidic medium. In this environment, H₂O₂ is protonated to form H₃O₂⁺, which can then eliminate a water molecule to generate the highly electrophilic hydroxyl cation ('OH⁺') or a related species. This powerful electrophile is necessary to attack the electron-rich aromatic ring of 3,4-dimethylphenol, leading to the addition of a second hydroxyl group.
-
Preparation: In a fluoropolymer reaction vessel cooled to -40 °C, carefully prepare the SbF₅-HF superacid solution.
-
Dissolution: Slowly dissolve the starting material, 3,4-dimethylphenol, in the superacid solution while maintaining the low temperature.
-
Reagent Addition: Add hydrogen peroxide (H₂O₂) dropwise to the stirred solution over a period of 30 minutes. The reaction is exothermic and requires careful temperature control.[1]
-
Quenching: After the reaction time has elapsed, the reaction is carefully quenched by pouring it onto crushed ice.
-
Extraction: The aqueous mixture is neutralized and then extracted with a suitable organic solvent, such as diethyl ether.
-
Purification: The combined organic layers are dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound (reported yield: ~88%).[1]
Caption: Synthesis of this compound.
Application in Synthesis: Houben-Hoesch Reaction
This compound can be used as a nucleophile in various reactions. A notable example is its use in producing substituted acetophenones, which are valuable intermediates in pharmaceutical synthesis.[1] The reaction described below is a variant of the Houben-Hoesch reaction, which acylates electron-rich aromatic compounds.
Mechanism Insight: This reaction involves an electrophilic substitution where the acylating agent is generated in situ. Zinc chloride (ZnCl₂) acts as a Lewis acid, coordinating to the nitrile (in this case, from methoxyacetonitrile, implied by the product structure) to form a highly electrophilic nitrilium ion intermediate. The electron-rich ring of this compound then attacks this electrophile. Subsequent hydrolysis of the resulting imine yields the ketone product.
-
Setup: To a flame-dried flask under an inert atmosphere, add this compound and anhydrous diethyl ether.
-
Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂) to the mixture.
-
Reagent Introduction: Cool the mixture in an ice bath. A solution of methoxyacetonitrile in diethyl ether is added, followed by the slow bubbling of dry hydrogen chloride (HCl) gas through the solution.
-
Reaction: The reaction is stirred at low temperature and then allowed to warm to room temperature until the starting material is consumed (monitored by TLC).
-
Hydrolysis: The reaction mixture is poured into water to hydrolyze the intermediate ketimine.
-
Workup and Purification: The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by chromatography or recrystallization (reported yield: ~71%).[1]
Caption: Acylation of this compound.
Part 3: Applications in Research and Drug Development
The unique substitution pattern of this compound imparts biological activities that are of significant interest to the pharmaceutical and cosmetic industries.
Anti-inflammatory and Therapeutic Potential
This compound has demonstrated notable anti-inflammatory properties. This activity is common for phenolic compounds, which can act as antioxidants to neutralize reactive oxygen species (ROS) that contribute to inflammatory signaling. It has been extracted from endophytic fungi and investigated for its potential in treating intestinal disorders such as Crohn's disease and ulcerative colitis in clinical trials. The mechanism likely involves the modulation of inflammatory pathways, although detailed molecular targets require further elucidation. Its structure serves as a scaffold for developing more potent and selective anti-inflammatory agents.
Dermatological and Cosmetic Applications
In the cosmetics industry, this compound is utilized as a skin-lightening agent.[6] The proposed mechanism is the inhibition of tyrosinase, the key enzyme in melanin production. By blocking this enzyme, it can reduce hyperpigmentation and even out skin tone. Its antioxidant properties also help protect the skin from oxidative stress caused by UV radiation and environmental pollutants.
Advanced Applications as a Building Block
Beyond its direct biological activity, the resorcinol motif is a cornerstone in supramolecular chemistry. Resorcinol and its derivatives are used to synthesize larger macrocycles known as resorcinarenes.[8] These bowl-shaped molecules can act as host platforms in drug delivery systems, encapsulating guest molecules to improve their solubility, stability, or targeted delivery.[8] While the direct use of this compound in resorcinarene synthesis is less common than simpler resorcinols, its principles of reactivity are directly applicable, showcasing its foundational importance in creating complex molecular architectures.
Part 4: Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified as an irritant and requires careful handling.
-
Hazard Identification: The compound is irritating to the eyes, skin, and respiratory system.[1][7] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]
-
Handling Procedures: Avoid creating dust. Wash hands thoroughly after handling.[9] In case of contact, flush the affected area with plenty of water. If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek medical attention.[7][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep it away from incompatible materials such as strong oxidizing agents and acid anhydrides.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Conclusion
This compound, or 4,5-dimethylbenzene-1,3-diol, is a valuable aromatic compound with a well-defined profile. Its synthesis and reactivity are textbook examples of electrophilic aromatic substitution on an activated phenolic ring. Its demonstrated anti-inflammatory and tyrosinase-inhibiting properties make it a compound of high interest for therapeutic and dermatological applications. For the research scientist, it is not only a biologically active molecule but also a versatile synthetic intermediate, embodying the foundational principles that link organic chemistry to drug discovery and materials science.
References
- This compound. (n.d.). PubChem.
- This compound. (n.d.). Luminix Health.
- This compound (C8H10O2), 1 grams. (n.d.). CP Lab Safety.
- 1,3-Benzenediol, 4,5-dimethyl-. (n.d.). NIST WebBook.
- 2,5-Dimethylresorcinol. (n.d.). PubChem.
- 4,5-dimethylbenzene-1,2-diol. (n.d.). PubChem.
- 4,6-Dimethylresorcinol. (n.d.). PubChem.
- 4,5-dimethylbenzene-1,3-diol. (n.d.). Stenutz.
- Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications. (2023). MDPI.
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H10O2 | CID 10697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 527-55-9 [amp.chemicalbook.com]
- 5. 1,3-Benzenediol, 4,5-dimethyl- [webbook.nist.gov]
- 6. guidechem.com [guidechem.com]
- 7. luminixhealth.com [luminixhealth.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
The Biological Versatility of 4,5-Dimethylresorcinol: A Technical Guide for Drug Discovery and Development
Introduction: Unveiling the Potential of a Substituted Phenol
4,5-Dimethylresorcinol, a diphenolic compound, has emerged from the vast chemical landscape as a molecule of significant interest to the scientific community.[1] With its origins traced to natural sources, including endophytic fungi, this seemingly simple aromatic structure boasts a surprising array of biological activities.[2] This technical guide provides an in-depth exploration of the multifaceted biological profile of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to support further investigation and application. We will delve into its established role as a potent tyrosinase inhibitor and explore its promising anti-inflammatory, antioxidant, and antimicrobial properties. This document is designed to be a practical and insightful tool, bridging the gap between fundamental research and translational science.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical characteristics of this compound is fundamental to its application in biological systems. These properties govern its solubility, stability, and bioavailability, which are critical parameters in experimental design and formulation development.
| Property | Value |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| CAS Number | 527-55-9 |
| Appearance | White crystalline solid |
| Melting Point | 135-137 °C |
| Boiling Point | 270.8 °C at 760 mmHg |
| Flash Point | 132.5 °C |
Tyrosinase Inhibition: A Cornerstone of its Bioactivity
The most extensively documented biological activity of this compound and its resorcinol analogs is the potent inhibition of tyrosinase, the key enzyme in melanin biosynthesis.[3][4] This characteristic positions it as a valuable agent in the cosmetic and dermatological fields for addressing hyperpigmentation disorders.
Mechanism of Tyrosinase Inhibition
Resorcinol derivatives are known to act as competitive or mixed-type inhibitors of tyrosinase.[3][5] The dihydroxy substitution pattern on the benzene ring is crucial for this activity. These compounds can chelate the copper ions within the active site of the enzyme, thereby preventing the binding of the natural substrate, L-tyrosine, and halting the melanogenesis cascade. The precise kinetics of inhibition by this compound are a subject of ongoing research, with studies on closely related analogs suggesting a competitive mode of action.[5][6]
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol outlines a standard spectrophotometric method to determine the tyrosinase inhibitory activity of this compound.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound and Kojic Acid in DMSO. Serially dilute the stock solutions to obtain a range of test concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the test compound solution (or DMSO for the control) and 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well and incubate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Take kinetic readings every minute for a defined period (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Emerging evidence suggests that this compound possesses anti-inflammatory properties, a characteristic of many phenolic compounds.[2] While direct quantitative data for this compound is still under investigation, studies on related resorcinol derivatives indicate a potential mechanism involving the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[7][8][9][10]
Potential Anti-inflammatory Mechanisms
The anti-inflammatory effects of resorcinol derivatives are thought to be mediated through the downregulation of pro-inflammatory pathways. This includes the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, and the inhibition of 5-LOX, which catalyzes the production of leukotrienes. By attenuating the production of these inflammatory mediators, this compound may help to alleviate inflammatory responses.
Antioxidant Capacity: Scavenging Free Radicals
Phenolic compounds are renowned for their antioxidant properties, and this compound is no exception. Its dihydroxy-substituted aromatic ring enables it to act as a potent free radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species (ROS) and thus mitigating oxidative stress. While specific IC₅₀ values for this compound in standard antioxidant assays like DPPH and ABTS are not yet widely reported, the structural analogy to other potent phenolic antioxidants suggests significant potential.[1][8][11][12][13][14]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare a stock solution of this compound and the positive control in methanol or ethanol. Serially dilute to obtain a range of concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the test compound solution (or solvent for the control) to each well.
-
Add 100 µL of the DPPH solution to each well and mix thoroughly.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value by plotting the percentage of scavenging activity against the compound concentration.
-
Antimicrobial Spectrum: A Potential Therapeutic Avenue
Dialkylresorcinols, the class of compounds to which this compound belongs, have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi.[15][16] This suggests a potential application for this compound in the development of new anti-infective agents.
Antimicrobial Data
While a comprehensive antimicrobial profile for this compound is still being established, studies on closely related dialkylresorcinols provide valuable insights into its potential spectrum of activity.
| Microorganism | Type | MIC (µg/mL) of related Dialkylresorcinols |
| Staphylococcus aureus | Gram-positive bacteria | ≤ 10 |
| Aspergillus fumigatus | Fungus | 50 |
| Fusarium culmorum | Fungus | 50 |
Note: Data presented is for related dialkylresorcinols and serves as an indication of potential activity.[15] Specific MIC values for this compound require further investigation.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism using the broth microdilution method.
Materials:
-
This compound
-
Standard antimicrobial agent (positive control)
-
Test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the test microorganism overnight.
-
Adjust the turbidity of the microbial suspension to a standard (e.g., 0.5 McFarland standard).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well microplate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
-
Conclusion and Future Directions
This compound presents a compelling profile of biological activities with significant therapeutic and cosmetic potential. Its well-established role as a tyrosinase inhibitor provides a strong foundation for its use in dermatology. Furthermore, its emerging anti-inflammatory, antioxidant, and antimicrobial properties warrant deeper investigation. Future research should focus on elucidating the precise molecular mechanisms underlying these activities and establishing a comprehensive quantitative dataset, including specific IC₅₀ and MIC values for this compound. Such studies will be instrumental in unlocking the full potential of this versatile molecule for the development of novel drugs and advanced skincare formulations.
References
- Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives. (n.d.). National Institutes of Health.
- Synthesis, inhibitory activity and in silico docking of dual COX/5-LOX inhibitors with quinone and resorcinol core. (2020). Request PDF.
- IC50 for DPPH and ABTS results (µg/mL). (n.d.). ResearchGate.
- Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. (n.d.). Wiley Online Library.
- Kinetic data for inhibitors of hTyr and/or mTyr and inhibition of melanin production. (n.d.). ResearchGate.
- Minimal growth-inhibiting concentrations (MIC) of... (n.d.). ResearchGate.
- IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate.
- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2015). National Institutes of Health.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences.
- Synthesis, inhibitory activity and in silico docking of dual COX/5-LOX inhibitors with quinone and resorcinol core. (2020). PubMed.
- Minimum inhibitory concentration (MIC) data of the synthesized compounds. (n.d.). ResearchGate.
- Antimicrobial dialkylresorcinols from Pseudomonas sp. Ki19. (2006). PubMed.
- This compound (C8H10O2), 1 grams. (n.d.). CP Lab Safety.
- Semi-synthesis of antibacterial dialkylresorcinol derivatives. (2020). PubMed.
- Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2024). MDPI.
- Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. (2018). MDPI.
- Exploring the antimicrobial and antibiofilm potency of four essential oils against selected human pathogens using in vitro and in silico approaches. (2023). National Institutes of Health.
- Summary of tyrosinase inactivation by resorcinol derivatives a. (n.d.). ResearchGate.
- Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti. (2023). MDPI.
Sources
- 1. ojs.openagrar.de [ojs.openagrar.de]
- 2. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, inhibitory activity and in silico docking of dual COX/5-LOX inhibitors with quinone and resorcinol core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. Antimicrobial dialkylresorcinols from Pseudomonas sp. Ki19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Semi-synthesis of antibacterial dialkylresorcinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Mechanisms of 4,5-Dimethylresorcinol: A Technical Guide for Researchers
Introduction: Beyond the Structure - A Molecule of Therapeutic Interest
4,5-Dimethylresorcinol, a substituted phenolic compound, has emerged as a molecule of interest due to its observed anti-inflammatory properties and its potential in managing intestinal disorders.[1] While preliminary studies have highlighted its therapeutic potential, a comprehensive understanding of its mechanism of action at the cellular level remains to be fully elucidated. This technical guide provides a framework for researchers and drug development professionals to investigate the cellular and molecular interactions of this compound. We will synthesize the current knowledge, propose a testable hypothesis for its mechanism of action, and provide detailed experimental protocols to dissect its effects on key signaling pathways.
A Plausible Mechanism: Insights from a Parent Compound and Observed Effects
The structural similarity of this compound to resorcinol provides a valuable starting point for hypothesizing its mechanism of action. Studies on resorcinol have demonstrated its ability to modulate critical intracellular signaling pathways, notably by suppressing cyclic AMP (cAMP) signaling and activating the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway.[2][3][4] Concurrently, this compound has been shown to inhibit intestinal chloride secretion, a process often regulated by cAMP levels.[5][6]
Based on this evidence, we propose a hypothetical mechanism of action for this compound centered on the dual regulation of the cAMP and p38 MAPK signaling pathways. This modulation, in turn, is hypothesized to orchestrate its anti-inflammatory effects.
Visualizing the Hypothesis: A Proposed Signaling Cascade
To conceptualize this proposed mechanism, the following diagram illustrates the potential interplay between this compound and key cellular signaling components.
Caption: Proposed mechanism of this compound action.
An Experimental Roadmap: Validating the Mechanism of Action
To rigorously test our hypothesis, a multi-pronged experimental approach is essential. The following sections detail the key experiments, their underlying principles, and step-by-step protocols.
Phase 1: Identifying the Direct Molecular Target(s)
A critical first step is to determine if this compound directly binds to specific proteins within the cell. Techniques such as affinity chromatography-mass spectrometry and Drug Affinity Responsive Target Stability (DARTS) are powerful for this purpose.[7][8][9][10]
Experimental Workflow: Target Identification
Caption: Workflow for identifying direct protein targets.
Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysate Preparation:
-
Culture relevant cells (e.g., macrophage cell line for inflammation studies, intestinal epithelial cells for chloride secretion) to 80-90% confluency.
-
Lyse cells in a non-denaturing lysis buffer (e.g., M-PER or similar) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Compound Treatment:
-
Aliquot the cell lysate into multiple tubes.
-
Treat the lysates with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.
-
-
Limited Proteolysis:
-
Add a protease (e.g., thermolysin or pronase) to each tube at a predetermined optimal concentration.
-
Incubate for a short, optimized time at room temperature to allow for partial digestion.
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
-
SDS-PAGE and Analysis:
-
Add SDS-PAGE loading buffer to each sample and boil.
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein bands using Coomassie blue or silver staining.
-
Identify protein bands that are protected from proteolysis in the presence of this compound.
-
-
Mass Spectrometry:
-
Excise the protected protein bands from the gel.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the protein(s).
-
Phase 2: Interrogating the cAMP Signaling Pathway
To investigate the effect of this compound on the cAMP pathway, direct measurement of intracellular cAMP levels is required.
Protocol: Intracellular cAMP Measurement
This protocol utilizes a competitive immunoassay format, such as the cAMP-Glo™ Assay.[1][11][12]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with an adenylate cyclase activator (e.g., forskolin) to induce cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Add a detection solution containing protein kinase A (PKA).
-
Add a kinase-glo reagent to measure the remaining ATP. The amount of light produced is inversely proportional to the cAMP concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the intracellular cAMP concentration in the treated and control cells.
-
Expected Outcome: If this compound inhibits adenylate cyclase or a related component, a dose-dependent decrease in forskolin-stimulated cAMP levels would be observed.
Phase 3: Assessing p38 MAPK Pathway Activation
The activation of the p38 MAPK pathway is typically assessed by measuring the phosphorylation of p38 MAPK and its downstream targets.
Protocol: Western Blotting for Phospho-p38 MAPK
-
Cell Treatment and Lysis:
-
Treat cells with this compound for various time points and concentrations.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (Thr180/Tyr182).[13][14]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-p38 MAPK signal to the total p38 MAPK signal from a parallel blot.
-
Expected Outcome: An increase in the ratio of phospho-p38 MAPK to total p38 MAPK would indicate activation of the pathway.
Phase 4: Characterizing the Anti-Inflammatory Response
To link the observed signaling events to a functional anti-inflammatory outcome, the expression and secretion of key inflammatory mediators should be quantified.
Protocol: Proteome Profiler Array for Inflammatory Cytokines
This method allows for the simultaneous detection of multiple cytokines in a single sample.[15][16][17][18]
-
Sample Preparation:
-
Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of this compound.
-
Collect the cell culture supernatant.
-
-
Array Incubation:
-
Incubate the supernatant with a membrane array spotted with capture antibodies for various cytokines.
-
Add a cocktail of biotinylated detection antibodies.
-
Incubate with streptavidin-HRP.
-
-
Detection and Analysis:
-
Add a chemiluminescent detection reagent and image the array.
-
Measure the spot intensities and compare the cytokine profiles between treated and untreated samples.
-
Expected Outcome: A reduction in the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the presence of this compound would confirm its anti-inflammatory activity.
Quantitative Data Summary
| Assay | Parameter Measured | Expected Effect of this compound |
| cAMP Assay | Intracellular cAMP levels | Decrease |
| Western Blot | Ratio of p-p38/total p38 | Increase |
| Proteome Profiler | Secretion of pro-inflammatory cytokines | Decrease |
| In Vitro Kinase Assay | IC50 against specific kinases | To be determined |
Conclusion: A Path Forward
The proposed mechanism of action for this compound, involving the dual modulation of cAMP and p38 MAPK signaling, provides a solid foundation for future research. The experimental roadmap outlined in this guide offers a systematic approach to validate this hypothesis and to uncover the specific molecular interactions that underpin its therapeutic potential. By employing these techniques, researchers can move closer to fully understanding how this promising molecule exerts its effects at the cellular level, paving the way for its potential development as a novel therapeutic agent.
References
- Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34–46.
- Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34–46.
- Martens, S. (2023). In vitro kinase assay. protocols.io.
- N/A. (2022). In vitro kinase assay. Bio-protocol.
- O'Duill, F. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol, 6(8), e1785.
- N/A. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol.
- Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34–46.
- Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34–46.
- Kang, M., Park, S. H., Oh, S. W., Lee, S. E., Lee, J. H., Kim, J. H., ... & Lee, J. (2018). Anti-melanogenic effects of resorcinol are mediated by suppression of cAMP signaling and activation of p38 MAPK signaling. Bioscience, biotechnology, and biochemistry, 82(7), 1188–1196.
- Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences of the United States of America, 106(12), 4617–4622.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Martens, S. (2023). In vitro kinase assay v1. ResearchGate.
- Kashiwagi, S., Ogawa, Y., Nishida, M., & Kuwahara, A. (2004). Inhibition of rat intestinal Cl- secretion by this compound. Pharmacology, 72(4), 247–253.
- ResearchGate. (n.d.). resorcinol suppresses the camP signaling pathway and activates....
- Lee, J. H., Park, S. H., Kim, J. H., Oh, S. W., Lee, S. E., & Lee, J. (2019). p44/42 MAPK signaling is a prime target activated by phenylethyl resorcinol in its anti-melanogenic action. Journal of dermatological science, 94(1), 240–247.
- RayBiotech. (n.d.). Human Inflammation Array C1.
- Insel, P. A., Stengel, D., Ferry, N., & Hanoune, J. (1983). Inhibition of adenylate cyclase by p-bromophenacyl bromide. Journal of biological chemistry, 258(18), 10837–10840.
- Park, G., & Borkovich, K. A. (2006). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in molecular biology (Clifton, N.J.), 330, 203–213.
- Pinto, A., & Haudecoeur, R. (2023). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. ChemMedChem, 18(13), e202300109.
- ResearchGate. (n.d.). Phosphorylation and inhibition of p38 MAPK. (A and B) Western blot....
- Li, Y., Zhang, J., Chen, Y., Li, Y., Wang, Y., Zhang, Y., ... & Wang, X. (2021). Discovery of Resorcinol-Based Polycyclic Structures as Tyrosinase Inhibitors for Treatment of Parkinson's Disease. ACS chemical neuroscience, 12(24), 4644–4655.
- RayBiotech. (n.d.). Proteome Profiling Arrays.
- Kim, M., Park, J., & Kim, J. Y. (2019). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Molecules (Basel, Switzerland), 24(17), 3073.
- Romdhane, S., Ghinet, A., Pourceau, G., Gide, J., Woisel, P., & Haudecoeur, R. (2023). Resorcinol-based hemiindigoid derivatives as human tyrosinase inhibitors and melanogenesis suppressors in human melanoma cells. European journal of medicinal chemistry, 246, 114972.
- MySkinRecipes. (n.d.). MySkinRecipes.
- Seifert, R., & Gärtner, T. (2014). Inhibitors of Membranous Adenylyl Cyclases. Cells, 3(2), 432–454.
- Wilsbacher, J. L., & Cobb, M. H. (2004). Mechanism of p38 MAP kinase activation in vivo. Genes & development, 18(18), 2200–2211.
- Kayhan, F. E., & Beydemir, Ş. (2017). Phenolic compounds: The inhibition effect on polyol pathway enzymes. Chemico-biological interactions, 267, 33–39.
- Tejirian, A., & Xu, F. (2011). Inhibition of enzymatic cellulolysis by phenolic compounds. Enzyme and microbial technology, 48(3), 239–247.
- Dickenson, J. M., & Hill, S. J. (1998). Activation of the p38 and p42/p44 mitogen-activated protein kinase families by the histamine H1 receptor in DDT1MF-2 cells. British journal of pharmacology, 123(7), 1305–1313.
Sources
- 1. cAMP-Glo™ Assay Protocol [promega.com]
- 2. Anti-melanogenic effects of resorcinol are mediated by suppression of cAMP signaling and activation of p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay [bio-protocol.org]
- 6. Inhibition of enzymatic cellulolysis by phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of direct protein targets of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 15. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. raybiotech.com [raybiotech.com]
- 18. raybiotech.com [raybiotech.com]
An In-depth Technical Guide to the Therapeutic Potential of 4,5-Dimethylresorcinol
Executive Summary
4,5-Dimethylresorcinol, a substituted phenol of the resorcinol family, is emerging as a compound of significant interest in therapeutic and cosmetic applications. While structurally related to well-known skin-lightening agents, its distinct biological activities warrant a dedicated examination. This guide synthesizes the current understanding of this compound, focusing on its primary therapeutic application as a tyrosinase inhibitor for managing hyperpigmentation. Additionally, it explores its anti-inflammatory properties, providing a comprehensive technical overview for researchers and drug development professionals. The narrative delves into the mechanistic underpinnings, presents comparative efficacy data, and furnishes detailed experimental protocols to facilitate further investigation and application.
Introduction to this compound: A Profile
This compound, also known as 4-methylorcinol, is a diphenolic compound with the chemical formula C₈H₁₀O₂.[1][2] It belongs to the resorcinol class, which is characterized by a benzene ring dihydroxylated at positions 1 and 3.[3] The addition of two methyl groups to the benzene ring distinguishes it from its parent compound, resorcinol, and influences its physicochemical properties and biological activity.
Historically, resorcinol and its derivatives have been utilized in dermatology for their keratolytic and antiseptic properties, treating conditions like acne, eczema, and psoriasis.[3] More recently, the focus has shifted to their ability to inhibit tyrosinase, the key enzyme in melanin synthesis, making them valuable agents for treating hyperpigmentary disorders.[4][5][6] this compound is used in the cosmetic industry as a skin-lightening agent, leveraging its antioxidant and anti-inflammatory properties.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 527-55-9 | [1][2] |
| Molecular Formula | C₈H₁₀O₂ | [1][2] |
| Molecular Weight | 138.16 g/mol | [7] |
| Melting Point | 136.0 °C | |
| Boiling Point | 284.0 °C | [1] |
| Flash Point | 132.5 °C | [1] |
| Appearance | White crystalline solid | [2] |
Primary Therapeutic Application: Tyrosinase Inhibition for Hyperpigmentation
The most significant therapeutic application of this compound and its structural analogs, like 4-n-butylresorcinol, is the management of hyperpigmentation.[6] Hyperpigmentary disorders, such as melasma and age spots, are caused by the overproduction of melanin. The primary target for controlling this process is the enzyme tyrosinase.[5][6]
Mechanism of Action: Competitive Inhibition of Tyrosinase
Tyrosinase is a copper-containing enzyme that catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4] Resorcinol derivatives act as potent inhibitors of this enzyme.
The meta-dihydroxy moiety of the resorcinol structure is crucial for its inhibitory activity. This configuration allows for favorable interactions with the copper ions in the active site of tyrosinase while being resistant to oxidation by the enzyme itself, unlike many other polyphenolic inhibitors which can act as alternative substrates.[4][5] Alkyl substitutions on the resorcinol ring, such as the methyl groups in this compound or the butyl group in the highly studied 4-n-butylresorcinol, enhance binding affinity and inhibitory potency. These compounds typically exhibit a competitive inhibition mechanism.[5]
Caption: Mechanism of tyrosinase inhibition by this compound.
Efficacy & Comparative Data
Table 2: Comparative IC₅₀ Values of Tyrosinase Inhibitors
| Compound | Human Tyrosinase IC₅₀ (µmol/L) | Melanin Inhibition IC₅₀ (µmol/L) | Source |
| 4-n-Butylresorcinol | 21 | 13.5 | [6][8] |
| Kojic Acid | ~500 | >400 | [6][8] |
| Hydroquinone | ~4400 | <40 | [6][8] |
| Arbutin | ~6500 | >5000 | [6][8] |
Causality Insight: The data for hydroquinone suggests its mechanism in cellular models may differ from direct tyrosinase inhibition, highlighting the importance of cell-based assays.[6][8] The superior performance of 4-n-butylresorcinol in both enzymatic and cellular assays underscores the high potential of alkylresorcinols as a class of therapeutic agents for hyperpigmentation.
Experimental Protocol: In Vitro Tyrosinase Activity Assay (Mushroom)
This protocol describes a standard colorimetric assay to determine the inhibitory effect of a compound on mushroom tyrosinase, a common and accessible model for screening potential inhibitors.
Principle: Tyrosinase oxidizes L-DOPA to form dopachrome, which has a characteristic absorbance at 475 nm. An inhibitor will reduce the rate of dopachrome formation.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound (or other test compounds)
-
Sodium Phosphate Buffer (e.g., 100 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.
-
Prepare a 10 mM stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Create serial dilutions in DMSO to achieve the desired final test concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution (or DMSO for control).
-
Add 20 µL of the tyrosinase solution (e.g., final concentration of 50 U/mL).
-
Mix and pre-incubate at room temperature (25°C) for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the L-DOPA solution to each well to start the reaction. The final volume should be 200 µL.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to take readings every 60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.
Secondary Therapeutic Potential: Anti-inflammatory and Other Activities
Beyond its effects on melanogenesis, this compound has demonstrated other biological activities that suggest broader therapeutic potential.
Anti-inflammatory Properties
This compound has been shown to possess anti-inflammatory properties. This activity is of significant interest for both dermatological and systemic conditions. For instance, in dermatology, inflammation is a key component of conditions like acne and rosacea, and it can also trigger post-inflammatory hyperpigmentation (PIH). An agent with both anti-inflammatory and tyrosinase-inhibiting properties would be dually effective in managing such disorders.
Furthermore, some reports indicate its potential efficacy in treating intestinal disorders like Crohn's disease and ulcerative colitis in clinical trials, suggesting a systemic anti-inflammatory effect. The alpha-isomer of the compound has been noted to have more potent anti-inflammatory activity than the beta-isomer.
Inhibition of Intestinal Chloride Secretion
Research has also pointed to the ability of this compound to inhibit rat intestinal Cl⁻ secretion.[9] This mechanism could be relevant for the treatment of secretory diarrhea, a symptom associated with various gastrointestinal diseases, including inflammatory bowel disease.
Future Directions and Research Opportunities
The therapeutic potential of this compound is promising but requires further rigorous investigation. Key areas for future research include:
-
Human Tyrosinase Inhibition: Conducting detailed kinetic studies and determining the IC₅₀ of this compound specifically against human tyrosinase to confirm its potency relative to its analogs.
-
Anti-inflammatory Mechanisms: Elucidating the specific molecular pathways through which it exerts its anti-inflammatory effects (e.g., inhibition of COX enzymes, modulation of cytokine release, NF-κB signaling).
-
Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the safety and efficacy of topical formulations for hyperpigmentation and to verify its potential for treating inflammatory intestinal disorders.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional derivatives to optimize potency and selectivity for its various biological targets.
Conclusion
This compound is a multifaceted therapeutic agent with well-supported potential in dermatology as a tyrosinase inhibitor and emerging evidence for its utility as an anti-inflammatory agent. Its favorable comparison to other resorcinol derivatives and established depigmenting agents makes it a strong candidate for inclusion in advanced cosmetic and pharmaceutical formulations. The experimental frameworks provided in this guide offer a foundation for researchers to further validate and expand upon the therapeutic applications of this promising molecule.
References
- This compound | 527-55-9 | FD67907 | Biosynth. URL: https://www.biosynth.com/p/FD67907/4-5-dimethylresorcinol
- Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. (2024). ChemMedChem. URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cmdc.202300645
- Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. (2024). ChemMedChem. URL: https://onlinelibrary.wiley.com/doi/10.1002/cmdc.202300645
- 4-methyl orcinol, 527-55-9. The Good Scents Company. URL: http://www.thegoodscentscompany.
- This compound - Luminix Health. URL: https://www.luminixhealth.com/products/4-5-dimethylresorcinol-cas-527-55-9-for-sale
- 527-55-9 this compound C8H10O2, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. URL: https://www.guidechem.com/products/527-55-9.html
- Summary of tyrosinase inactivation by resorcinol derivatives a - ResearchGate. URL: https://www.researchgate.
- CAS 527-55-9 this compound - BOC Sciences. URL: https://www.bocsci.com/product/4-5-dimethylresorcinol-cas-527-55-9-408905.html
- This compound | C8H10O2 | CID 10697 - PubChem. National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10697
- 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed. National Institutes of Health. URL: https://pubmed.ncbi.nlm.nih.gov/20883290/
- Resorcinol | C6H6O2 | CID 5054 - PubChem. National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Resorcinol
- 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - QV Siete. URL: https://www.qvsiete.com/wp-content/uploads/2020/05/4-n-butilresorcinol-inhibidor-de-la-tirosinasa-altamente-eficaz-para-el-tratamiento-topico-de-la-hiperpigmentacion.pdf
- Resorcinol | MedChemExpress. URL: https://www.medchemexpress.com/Resorcinol.html
Sources
- 1. luminixhealth.com [luminixhealth.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C8H10O2 | CID 10697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. qvsiete.com [qvsiete.com]
- 9. 4-methyl orcinol, 527-55-9 [thegoodscentscompany.com]
4,5-Dimethylresorcinol: A Technical Guide to a Promising Tyrosinase Inhibitor
Foreword: The Pursuit of Potent and Safe Tyrosinase Inhibitors
The enzyme tyrosinase (EC 1.14.18.1) is a critical gatekeeper in the intricate process of melanin biosynthesis.[1] As a multi-copper-containing metalloenzyme, it catalyzes the initial and rate-limiting steps of converting L-tyrosine to melanin, a pigment responsible for coloration in a vast array of organisms.[2][3] While essential for protecting the skin against UV radiation, the overactivity of tyrosinase can lead to hyperpigmentary disorders such as melasma, solar lentigines, and post-inflammatory hyperpigmentation.[2] Consequently, the development of effective and safe tyrosinase inhibitors is a significant focus in the fields of dermatology, cosmetics, and medicinal chemistry.[1]
Among the various classes of compounds investigated, resorcinol derivatives have emerged as particularly potent tyrosinase inhibitors.[4][5] Their unique meta-dihydroxybenzene structure allows for effective interaction with the dicopper center of the enzyme's active site while resisting oxidation, a common pitfall for many phenolic inhibitors that act as alternative substrates.[4][5] This guide provides a comprehensive technical overview of a specific, promising member of this class: 4,5-dimethylresorcinol. We will delve into its chemical characteristics, proposed mechanism of action, synthesis, and the experimental protocols required for its evaluation, offering a foundational resource for researchers and drug development professionals.
Compound Profile: this compound
This compound, also known as 4,5-dimethylbenzene-1,3-diol, is a small molecule belonging to the resorcinol family.[6][7] Its chemical structure is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and two methyl groups at positions 4 and 5.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and interpretation of biological activity.
| Property | Value | Reference(s) |
| CAS Number | 527-55-9 | [6] |
| Molecular Formula | C₈H₁₀O₂ | [6] |
| Molecular Weight | 138.16 g/mol | [6] |
| IUPAC Name | 4,5-dimethylbenzene-1,3-diol | [7] |
| Melting Point | 135-137 °C | [6] |
| Boiling Point | 270.8 °C at 760 mmHg | [6] |
| XLogP3-AA | 1.9 | [7] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Synthesis of this compound
This compound can be synthesized from 3,4-dimethylphenol.[6] The reaction involves the hydroxylation of the aromatic ring. While various methods can be employed for this transformation, a common approach involves electrophilic hydroxylation. The following is a representative, generalized protocol based on established organic chemistry principles.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethylphenol in a suitable inert solvent (e.g., a chlorinated solvent or a polar aprotic solvent).
-
Cooling: Cool the reaction mixture to a low temperature (e.g., -40 °C to 0 °C) using a cooling bath (e.g., dry ice/acetone or ice-salt bath).
-
Reagent Addition: Slowly add a solution of a hydroxylating agent, such as hydrogen peroxide in the presence of a strong acid catalyst like SbF₅-HF, to the cooled reaction mixture via the dropping funnel.[6] Maintain the temperature throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the consumption of the starting material.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a reducing agent (e.g., aqueous sodium sulfite solution) to neutralize the excess oxidizing agent.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water and brine to remove any residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using a suitable technique, such as recrystallization or column chromatography, to yield the pure compound.
Mechanism of Tyrosinase Inhibition
While direct kinetic studies on this compound are not extensively reported in the available literature, its mechanism of action can be inferred from comprehensive studies on other resorcinol derivatives.[8][9] Resorcinols are generally considered true inhibitors of tyrosinase, not merely alternative substrates.[4][5]
Competitive Inhibition and Active Site Binding
The primary mechanism of action for many resorcinol derivatives is competitive inhibition.[4] The resorcinol moiety, with its meta-dihydroxy groups, is believed to chelate the two copper ions (Cu²⁺) present in the active site of tyrosinase. This binding event prevents the natural substrate, L-tyrosine, from accessing the active site, thereby inhibiting the enzymatic reaction.
The "Quintox" Inactivation Mechanism
A more detailed mechanism, termed the "Quintox mechanism," has been proposed for the inactivation of tyrosinase by resorcinol and its simple derivatives.[8] This mechanism suggests that the resorcinol molecule acts as a substrate for the monooxygenase activity of tyrosinase, leading to the formation of a hydroxy-quinone intermediate. This intermediate then causes an irreversible elimination of a copper atom from the active site, leading to the inactivation of the enzyme.[8][9]
The position of substituents on the resorcinol ring plays a critical role in this inactivation process. Studies have shown that a methyl group at the 2-position of the resorcinol ring prevents this inactivation.[9] Since this compound does not have a substituent at the 2-position, it is plausible that it could also act as an inactivator through a similar mechanism.
Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.
Structure-Activity Relationship and Future Directions
The inhibitory activity of resorcinol derivatives is highly dependent on their substitution pattern. For instance, 4-alkylresorcinols have shown potent, competitive inhibition of tyrosinase, with their efficacy often correlated with the length of the alkyl chain. [4]The well-studied 4-n-butylresorcinol is a highly effective tyrosinase inhibitor, more potent than hydroquinone and kojic acid. [1][10] The placement of methyl groups, as in this compound, is expected to influence both the compound's lipophilicity and its interaction with the enzyme's active site. The absence of a substituent at the 2-position suggests that, like resorcinol itself, it may be susceptible to the "Quintox" inactivation mechanism. [9]Further research is needed to quantify the IC₅₀ and Kᵢ values for this compound and to elucidate its precise binding mode through molecular docking and X-ray crystallography studies. Additionally, in vivo studies using animal models and, eventually, clinical trials are necessary to validate its efficacy and safety for the topical treatment of hyperpigmentation. [7]
Conclusion
This compound represents a compelling, yet under-investigated, candidate in the search for novel tyrosinase inhibitors. Based on the robust evidence from related resorcinol derivatives, it is hypothesized to act as a potent inhibitor of tyrosinase through a combination of competitive binding and potential enzyme inactivation. This technical guide provides the foundational knowledge and experimental framework necessary for researchers to further explore the potential of this compound as a valuable compound for managing hyperpigmentation disorders.
References
- Title: Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds Source: ChemMedChem URL:[Link]
- Title: Mechanistic Studies of the Inactivation of Tyrosinase by Resorcinol Source: PubMed URL:[Link]
- Title: Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds Source: PubMed URL:[Link]
- Title: Summary of tyrosinase inactivation by resorcinol derivatives a Source: ResearchG
- Title: Mechanistic studies of the inactivation of tyrosinase by resorcinol. Source: Semantic Scholar URL:[Link]
- Title: Variations in IC50 Values with Purity of Mushroom Tyrosinase Source: PMC - NIH URL:[Link]
- Title: Variations in IC(50) values with purity of mushroom tyrosinase Source: PubMed URL:[Link]
- Title: Inhibitory activities (as EC50) of (a) resorcinol and 4-alkyl...
- Title: 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigment
- Title: Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis Source: PubMed URL:[Link]
- Title: Chemical synthesis and tyrosinase inhibitory activity of resorcinol alkyl glucosides, hydroxyalkyl resorcinols, and alkyl resorcinols Source: ResearchG
- Title: via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of Source: Organic Syntheses Procedure URL:[Link]
- Title: this compound | C8H10O2 | CID 10697 Source: PubChem - NIH URL:[Link]
- Title: [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-] Source: Organic Syntheses Procedure URL:[Link]
- Title: Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions Source: PMC - NIH URL:[Link]
- Title: Preparation method of 4-alkylresorcinol Source: Google Patents URL
- Title: Process for the preparation of 5-substituted resorcinols and related intermediates Source: Google Patents URL
Sources
- 1. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Thiamidol: A Breakthrough Innovation in the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 8. Mechanistic studies of the inactivation of tyrosinase by resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Versatile Scaffold of 4,5-Dimethylresorcinol
An In-depth Technical Guide to 4,5-Dimethylresorcinol Derivatives and Their Properties
This compound, a diphenolic compound, presents a versatile and highly functionalizable scaffold for chemical synthesis and drug discovery. Its core structure, a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and two methyl groups at positions 4 and 5, provides a unique combination of electronic and steric properties. This guide offers a comprehensive exploration of this compound and its derivatives, from their fundamental properties and synthesis to their diverse biological activities and potential therapeutic applications.
The parent compound, this compound, is a white crystalline solid.[1] It has garnered interest for its inherent biological activities, including antioxidant and anti-inflammatory properties.[1] Found in natural sources such as endophytic fungi, this molecule serves as a valuable starting point for the development of novel bioactive agents. This guide will delve into the chemical modifications that transform this core structure into a diverse library of derivatives with a wide spectrum of applications, particularly in the fields of dermatology and pharmacology.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H10O2 | [1][2] |
| Molecular Weight | 138.16 g/mol | [2] |
| CAS Number | 527-55-9 | [1][3] |
| Melting Point | 135-137 °C | [1][3] |
| Boiling Point | 270.8 °C at 760 mmHg | [1][3] |
| Flash Point | 132.5 °C | [1] |
| Density | 1.162 g/cm³ | [1][3] |
| LogP | 1.68 (Predicted) | [1][3] |
| IUPAC Name | 4,5-dimethylbenzene-1,3-diol | [2] |
Synthesis of this compound Derivatives: Building Complexity
The synthetic utility of this compound lies in the reactivity of its hydroxyl groups and the aromatic ring. These sites allow for a variety of chemical modifications to generate a library of derivatives with tailored properties. Common synthetic strategies include alkylation, acylation, and esterification of the hydroxyl groups, as well as electrophilic substitution on the aromatic ring.
One common approach to synthesizing resorcinol derivatives involves the acylation of the resorcinol core followed by a reduction step.[4] This method is particularly useful for creating alkylresorcinol derivatives, which have shown significant biological activity.[5][6]
General Synthetic Workflow for 4-Alkyl-4,5-dimethylresorcinol Derivatives
The following diagram illustrates a general two-step process for the synthesis of 4-alkylresorcinol derivatives, which can be adapted for the this compound scaffold.
Caption: General synthetic scheme for 4-alkylresorcinol derivatives.
Experimental Protocol: Synthesis of 4-Butyryl-4,5-dimethylresorcinol
This protocol describes the Friedel-Crafts acylation of this compound with butyric acid, a key first step in the synthesis of many active derivatives.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add this compound (1.0 eq), a suitable solvent such as toluene (3 volumes), and a Lewis acid catalyst like zinc chloride (1.3 eq).[4]
-
Addition of Acylating Agent: Slowly add butyric acid (1.25 eq) to the reaction mixture.[4]
-
Reaction Conditions: Heat the mixture to a reflux temperature of 105-110°C and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the catalyst and any remaining salts.[4]
-
Purification: Separate the organic layer and wash it with brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 4-butyryl-4,5-dimethylresorcinol.
Biological Properties and Applications of this compound Derivatives
The derivatization of the this compound core can significantly enhance its biological activity and modulate its pharmacokinetic properties. The following sections highlight key areas where these derivatives have shown promise.
Antioxidant Properties
Phenolic compounds, including resorcinol derivatives, are well-known for their antioxidant activity. This activity is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals, thereby neutralizing these reactive species. The presence of two hydroxyl groups in the resorcinol structure makes it an effective free radical scavenger.[7]
The antioxidant capacity of dihydroxybenzenes is influenced by the position of the hydroxyl groups.[7] The methyl groups on the this compound ring can also influence its antioxidant potential through electronic and steric effects.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the antioxidant activity of this compound derivatives.
-
Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: In a 96-well plate, add a defined volume of the test compound solution at various concentrations. Add the DPPH solution to each well and mix.[8]
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 15-30 minutes.[8] Measure the absorbance of the solution at a wavelength of approximately 517-540 nm using a microplate reader.[8]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties. This activity is of significant interest for the development of treatments for inflammatory conditions. Some studies have suggested its potential use in treating intestinal disorders like Crohn's disease and ulcerative colitis. The mechanism of action likely involves the modulation of inflammatory signaling pathways.
Tyrosinase Inhibition and Skin Lightening
A significant application of resorcinol derivatives is in dermatology as skin-lightening agents.[1][9] This effect is primarily due to their ability to inhibit tyrosinase, a key enzyme in the synthesis of melanin.[4][9] By blocking this enzyme, these compounds can reduce the production of melanin, leading to a lighter skin tone and a reduction in hyperpigmentation.
4-n-butylresorcinol, a well-studied resorcinol derivative, is a potent tyrosinase inhibitor.[4][9] The synthesis of various this compound derivatives with different alkyl or acyl side chains allows for the fine-tuning of their tyrosinase inhibitory activity and skin penetration properties.
Melanin Biosynthesis Pathway and Inhibition
The following diagram illustrates the melanin synthesis pathway and the point of inhibition by tyrosinase inhibitors like this compound derivatives.
Caption: Inhibition of the melanin synthesis pathway by tyrosinase inhibitors.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol describes a method for measuring the tyrosinase inhibitory activity of this compound derivatives using L-DOPA as a substrate.
-
Preparation of Reagents: Prepare a solution of mushroom tyrosinase in phosphate buffer. Prepare a solution of L-DOPA in the same buffer. Prepare solutions of the test compounds at various concentrations.
-
Assay Procedure: In a 96-well plate, add the tyrosinase solution and the test compound solution. Pre-incubate for a few minutes at a controlled temperature.
-
Initiation of Reaction: Add the L-DOPA solution to initiate the enzymatic reaction.
-
Measurement: Monitor the formation of dopachrome, the colored product of the reaction, by measuring the absorbance at approximately 475 nm over time using a microplate reader.
-
Calculation: Determine the initial reaction rates from the absorbance data. Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC50 value can then be determined by plotting the percentage of inhibition against the compound concentration.
Other Potential Biological Activities
The diverse chemical space of this compound derivatives suggests a broad range of other potential biological activities. Alkylresorcinols, in general, have been reported to possess cytotoxic, anticarcinogenic, and antimicrobial properties.[5][6] Further investigation into the derivatives of this compound could uncover novel therapeutic agents in these areas. For instance, some heterocyclic derivatives have been explored as P-glycoprotein inhibitors to combat multidrug resistance in cancer.[10]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.
For tyrosinase inhibition, the length and nature of the alkyl or acyl chain at the 4-position of the resorcinol ring play a critical role. Studies on other resorcinol derivatives have shown that there is an optimal chain length for maximum inhibitory activity.[9] It is hypothesized that the alkyl chain interacts with a hydrophobic pocket in the active site of the tyrosinase enzyme.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with a wide array of biological activities. Their potential applications in dermatology, particularly as skin-lightening agents, are well-supported by their tyrosinase inhibitory properties. Furthermore, their antioxidant and anti-inflammatory activities suggest broader therapeutic potential.
Future research in this area should focus on:
-
Expansion of the Derivative Library: Synthesizing a wider range of derivatives with diverse functional groups to explore a broader chemical space and uncover novel biological activities.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms underlying the observed biological effects, particularly for the anti-inflammatory and potential anticancer activities.
-
In Vivo Studies: Translating the promising in vitro results into in vivo models to assess the efficacy and safety of these compounds for therapeutic applications.
-
Formulation and Delivery: Developing effective formulations to enhance the bioavailability and targeted delivery of these compounds, especially for dermatological applications.
By leveraging the versatile chemical scaffold of this compound, researchers and drug development professionals can continue to innovate and develop novel solutions for a range of health and cosmetic needs.
References
- Mol-Instincts. This compound 527-55-9 wiki. [Link]
- MDPI. Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. [Link]
- PubChem - National Institutes of Health. This compound | C8H10O2 | CID 10697. [Link]
- PubMed. Biological Properties of Plant-Derived Alkylresorcinols: Mini-Review. [Link]
- International Journal of Chemistry and Technology.
- The Good Scents Company. 4-methyl orcinol, 527-55-9. [Link]
- PubChem - National Institutes of Health. 2,5-Dimethylresorcinol | C8H10O2 | CID 68103. [Link]
- RSC Publishing.
- MDPI.
- Semantic Scholar. Biological Properties of Plant-Derived Alkylresorcinols: Mini-Review. [Link]
- MDPI.
- Journal of Biomedical Research and Environmental Sciences.
- MDPI. Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H10O2 | CID 10697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biological Properties of Plant-Derived Alkylresorcinols: Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Properties of Plant-Derived Alkylresorcinols: Mini-Review. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. jelsciences.com [jelsciences.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery of 4,5-Dimethylresorcinol in Natural Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,5-Dimethylresorcinol, a naturally occurring phenolic lipid. We will delve into its discovery in the fungal kingdom, explore its biosynthetic origins, detail methodologies for its isolation and characterization, and examine its promising biological activities. This document is designed to serve as a valuable resource for researchers in natural product chemistry, mycology, and pharmacology, as well as professionals engaged in the discovery and development of new therapeutic agents.
Introduction to this compound: A Fungal Metabolite of Interest
This compound is a member of the resorcinol family, a class of phenolic compounds characterized by a benzene ring with two hydroxyl groups at positions 1 and 3.[1] Specifically, this compound is distinguished by the presence of two methyl groups at the 4th and 5th positions of the resorcinol ring.[2] Its chemical formula is C₈H₁₀O₂ with a molecular weight of 138.16 g/mol .[] This compound has garnered scientific interest due to its discovery in natural sources and its potential biological activities, including anti-inflammatory and skin-lightening properties.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4,5-dimethylbenzene-1,3-diol | [5] |
| CAS Number | 527-55-9 | [5] |
| Molecular Formula | C₈H₁₀O₂ | [] |
| Molecular Weight | 138.16 g/mol | [] |
| Melting Point | 135-137 °C | [1] |
| Boiling Point | 270.8 °C at 760 mmHg | [1] |
| Appearance | White crystalline solid | [4] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. |
Natural Occurrence: A Product of Fungal Biosynthesis
The primary documented natural source of this compound is the fungal kingdom. Specifically, it has been identified as a metabolite produced by the fungus Penicillium spinulosum.[5] Endophytic fungi, which reside within the tissues of living plants, are known producers of a diverse array of secondary metabolites, and it is from an endophytic fungus that this compound has been extracted. The production of such compounds by endophytes is often a result of the complex symbiotic relationship between the fungus and its host plant.
Biosynthesis: The Polyketide Pathway and Methylation
The biosynthesis of this compound is believed to follow the general pathway for alkylresorcinols, which are synthesized by type III polyketide synthases (PKSs).[6][7][8] These enzymes catalyze the iterative condensation of malonyl-CoA extender units with a starter unit, which in the case of many resorcinolic lipids is a fatty acyl-CoA.[4]
While the specific enzymatic steps for the dimethylation of the resorcinol ring in this compound have not been fully elucidated, the general pathway can be proposed as follows:
-
Polyketide Chain Assembly: A type III PKS enzyme catalyzes the condensation of a starter molecule (likely acetyl-CoA) with multiple molecules of malonyl-CoA to form a linear polyketide chain.
-
Cyclization and Aromatization: The polyketide chain undergoes an intramolecular aldol condensation and subsequent dehydration and enolization reactions to form the aromatic resorcinol core.
-
Methylation: The resorcinol scaffold is then modified by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. It is hypothesized that two distinct methylation events occur at positions 4 and 5 of the resorcinol ring to yield this compound.[4]
Figure 1: Proposed biosynthetic pathway of this compound.
Isolation and Characterization: A Methodological Approach
The isolation and characterization of this compound from fungal cultures involve a series of chromatographic and spectroscopic techniques. The following is a general protocol based on standard methods for the isolation of fungal secondary metabolites.
Fungal Cultivation and Extraction
-
Cultivation: The producing fungal strain, such as Penicillium spinulosum, is cultivated in a suitable liquid or solid medium to encourage the production of secondary metabolites.
-
Extraction: The fungal biomass and culture broth are separated. The broth is typically extracted with an organic solvent like ethyl acetate, while the mycelium can be extracted with methanol or acetone.[9] The organic extracts are then combined and concentrated under reduced pressure.
Chromatographic Purification
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Preparative HPLC: Fractions containing the compound of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.[10]
Figure 2: General workflow for the isolation and characterization of this compound.
Spectroscopic Characterization
The structure of the purified this compound is confirmed using a combination of spectroscopic methods.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | The ¹H NMR spectrum typically shows signals for two aromatic protons, two hydroxyl protons, and two methyl groups. |
| ¹³C NMR | The ¹³C NMR spectrum will display signals for eight distinct carbon atoms, including four aromatic carbons (two of which are hydroxyl-bearing), two methyl carbons, and two quaternary aromatic carbons. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 138.16 g/mol . Common fragmentation patterns may involve the loss of methyl or hydroxyl groups.[5][11] |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for O-H stretching of the hydroxyl groups (broad band around 3300-3500 cm⁻¹) and C-H stretching of the aromatic and methyl groups, as well as C=C stretching of the aromatic ring. |
Biological Activities and Potential Applications
This compound has demonstrated several biological activities that suggest its potential for therapeutic and cosmetic applications.
Anti-inflammatory Activity
Resorcinol derivatives have been shown to possess anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13] NF-κB is a transcription factor that plays a crucial role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[14] By inhibiting the activation of NF-κB, this compound may reduce the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.
Figure 3: Postulated anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Tyrosinase Inhibition and Skin Lightening
Conclusion and Future Directions
The discovery of this compound from the endophytic fungus Penicillium spinulosum highlights the vast and underexplored chemical diversity of the fungal kingdom. Its biosynthetic pathway, rooted in polyketide synthesis, offers opportunities for synthetic biology approaches to produce this and related compounds. The anti-inflammatory and tyrosinase-inhibiting properties of this compound warrant further investigation to fully elucidate its mechanisms of action and to assess its therapeutic and cosmetic potential. Future research should focus on the isolation of this compound from other natural sources, the complete characterization of its biosynthetic gene cluster, and comprehensive in vitro and in vivo studies to validate its biological activities.
References
- PubChem. This compound.
- PrepChem. Synthesis of 2-methylresorcinol. [Link]
- Baert, N., et al. (2024). A type III polyketide synthase cluster in the phylum Planctomycetota is involved in alkylresorcinol biosynthesis. Applied Microbiology and Biotechnology, 108(1), 239.
- PJSIR.
- Resat, M. S., & Tufan, T. (2009). Variations in IC(50) values with purity of mushroom tyrosinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1224-1230.
- Panzella, L., & Napolitano, A. (2019). Biosynthesis of lipid resorcinols and benzoquinones in isolated secretory plant root hairs. Journal of Experimental Botany, 58(15-16), 4145-4154.
- Royal Society of Chemistry.
- Kallscheuer, N., et al. (2024). A type III polyketide synthase cluster in the phylum Planctomycetota is involved in alkylresorcinol biosynthesis. Applied Microbiology and Biotechnology, 108(1), 239.
- Leão, P. N., et al. (2019). Chemistry, bioactivity and biosynthesis of cyanobacterial alkylresorcinols.
- MDPI. Variations in IC 50 Values with Purity of Mushroom Tyrosinase. [Link]
- Science.gov. tyrosinase activity ic50: Topics by Science.gov. [Link]
- Weissman, K. J. (2011). The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases. Molecules, 16(8), 6092-6120.
- Abe, I., & Morita, H. (2010). Enzymatic Synthesis of bis-5-alkylresorcinols by Resorcinol-Producing Type III Polyketide Synthases. ChemBioChem, 11(13), 1844-1847.
- PrepChem. Synthesis of 2-methylresorcinol. [Link]
- MDPI.
- Shen, Y., et al. (2016). Exploiting the Biosynthetic Potential of Type III Polyketide Synthases. Molecules, 21(11), 1436.
- NIH.
- ResearchGate. (A) The tyrosinase inhibitory activity represented in IC50 (µg/ml) and... [Link]
- Xu, M., et al. (2019). Molecular mechanism underlying anti-inflammatory activities of lirioresinol B dimethyl ether through suppression of NF-κB and MAPK signaling in in vitro and in vivo models.
- MDPI.
- NIH. Marine-Derived Penicillium Species as Producers of Cytotoxic Metabolites. [Link]
- NIH.
- NIH. New Antiproliferative Compounds against Glioma Cells from the Marine-Sourced Fungus Penicillium sp. ZZ1750. [Link]
- PubChem. 2,5-Dimethylresorcinol. [Link]
- NIH.
- Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]
- NIH.
- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000092). [Link]
- ResearchGate. Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Digital CSIC.
- SIELC Technologies. 2,4-Dimethylresorcinol. [Link]
- ResearchGate. Isolation of Four New Secondary Metabolites from the Cold Seep Chemosynthetic Ecosystem-Derived Fungus Arachnomyces bostrychodes. [Link]
- ResearchGate. Detection, Isolation and Partial Characterization of Antifungal Compound(s) Produced by Pediococcus acidilactici LAB 5. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | CAS: 527-55-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound | C8H10O2 | CID 10697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A type III polyketide synthase cluster in the phylum Planctomycetota is involved in alkylresorcinol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of bis-5-alkylresorcinols by resorcinol-producing type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutation, Chemoprofiling, Dereplication, and Isolation of Natural Products from Penicillium oxalicum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digital.csic.es [digital.csic.es]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tyrosinase activity ic50: Topics by Science.gov [science.gov]
- 16. Variations in IC50 Values with Purity of Mushroom Tyrosinase | MDPI [mdpi.com]
- 17. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of 4,5-Dimethylresorcinol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth exploration of the spectroscopic characterization of 4,5-Dimethylresorcinol, a key aromatic building block. As a substituted phenol, its structural elucidation relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document moves beyond a simple recitation of data, offering a rationale for experimental design and a detailed interpretation of spectral features, grounded in the fundamental principles of chemical analysis.
Molecular Structure and Spectroscopic Overview
This compound, with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol , possesses a symmetrically substituted benzene ring. This symmetry, or lack thereof in comparison to its parent molecule, resorcinol, is a key determinant of its spectral characteristics. The strategic placement of two methyl groups and two hydroxyl groups on the aromatic core creates a unique electronic environment that is reflected in its NMR, IR, and MS data.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Spectroscopy
A standard protocol for obtaining high-resolution NMR spectra of a solid sample like this compound is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those of the hydroxyl groups. DMSO-d₆ is often preferred for phenols as it slows down the proton exchange, allowing for the observation of the -OH protons.[1]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm) for the chemical shift scale.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically 4-5 cm).
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters should be optimized for resolution and signal-to-noise ratio.
¹H NMR Analysis of this compound (Predicted)
Due to the symmetry of the molecule, a simplified ¹H NMR spectrum is anticipated.
-
Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically equivalent. They are expected to appear as a single sharp singlet in the aromatic region, typically between 6.0 and 7.5 ppm. The electron-donating effects of the two hydroxyl and two methyl groups will likely shield these protons, shifting them upfield compared to benzene (7.34 ppm). Based on data for the parent compound, resorcinol, where aromatic protons appear around 6.2-7.2 ppm, a similar range is expected for this compound.[2][3]
-
Methyl Protons (-CH₃): The two methyl groups are also chemically equivalent. They will give rise to a single, more intense singlet (integrating to 6 protons) in the upfield region, likely between 2.0 and 2.5 ppm.
-
Hydroxyl Protons (-OH): The two hydroxyl protons are equivalent. Their chemical shift is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. In a solvent like DMSO-d₆, they are expected to appear as a single broad singlet, potentially between 8.0 and 10.0 ppm.[4] In contrast, in a non-hydrogen bonding solvent, the signal would be sharper and more upfield.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.2 - 6.5 | Singlet | 2H | Ar-H (H-2, H-6) |
| ~ 2.1 - 2.3 | Singlet | 6H | -CH₃ |
| ~ 8.5 - 9.5 (in DMSO-d₆) | Broad Singlet | 2H | -OH |
¹³C NMR Analysis of this compound (Predicted)
The symmetry of this compound will also be evident in its ¹³C NMR spectrum, which is expected to show four distinct signals.
-
Hydroxyl-bearing Carbons (C-1, C-3): These two carbons are equivalent and will appear as a single signal in the downfield region, typically between 150 and 160 ppm, due to the strong deshielding effect of the attached oxygen atoms. For resorcinol, these carbons appear around 157.7 ppm.[3]
-
Methyl-bearing Carbons (C-4, C-5): These equivalent carbons will have a chemical shift influenced by both the attached methyl group and the adjacent hydroxyl group. They are expected in the range of 115-125 ppm.
-
Aromatic CH Carbons (C-2, C-6): The two equivalent carbons bearing hydrogen atoms will be the most upfield of the aromatic signals, likely in the 100-110 ppm range. In resorcinol, the equivalent C-4 and C-6 appear at 108.5 ppm, while C-2 is at 103.5 ppm.[3]
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal in the far upfield region, typically between 10 and 20 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 158 | C-1, C-3 |
| ~ 118 - 122 | C-4, C-5 |
| ~ 105 - 109 | C-2, C-6 |
| ~ 15 - 18 | -CH₃ |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
For a solid sample like this compound, the following Attenuated Total Reflectance (ATR) FT-IR protocol is commonly employed for its simplicity and minimal sample preparation:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.
-
Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Acquire the IR spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Alternatively, the KBr pellet method can be used, where the sample is finely ground with potassium bromide and pressed into a transparent disk.
IR Spectrum Analysis of this compound (Predicted)
The IR spectrum of this compound will be dominated by absorptions characteristic of the hydroxyl and aromatic functionalities.
-
O-H Stretching: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl groups. The broadness of this peak is a result of intermolecular hydrogen bonding.[5][6][7]
-
Aromatic C-H Stretching: Weak to medium intensity sharp peaks are anticipated just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), corresponding to the stretching of the C-H bonds on the aromatic ring.[7]
-
Aliphatic C-H Stretching: Absorptions corresponding to the C-H stretching of the methyl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
Aromatic C=C Stretching: One to three medium intensity bands are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[5][7]
-
C-O Stretching: A strong absorption band in the 1200-1260 cm⁻¹ region is expected due to the stretching of the C-O bond of the phenolic hydroxyl groups.[7]
-
Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring gives rise to characteristic bands in the fingerprint region (below 1000 cm⁻¹). For a 1,2,3,5-tetrasubstituted benzene ring, specific OOP bending vibrations can be expected, though they can be complex.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3200-3600 | Strong, Broad | O-H Stretch | Phenolic -OH |
| 3000-3100 | Weak-Medium | C-H Stretch | Aromatic |
| 2850-2960 | Medium | C-H Stretch | Methyl (-CH₃) |
| 1450-1600 | Medium | C=C Stretch | Aromatic Ring |
| 1200-1260 | Strong | C-O Stretch | Phenolic C-O |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure.
Experimental Protocol: Mass Spectrometry
For a volatile and thermally stable compound like this compound, Electron Ionization (EI) coupled with a Gas Chromatography (GC) inlet is a common method.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent is injected into the GC, where it is vaporized and separated from any impurities.
-
Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This process removes an electron, forming a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion, having excess energy, undergoes fragmentation into smaller, charged species.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Mass Spectrum Analysis of this compound
-
Molecular Ion Peak (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound, which is 138. This peak is expected to be relatively intense due to the stability of the aromatic ring.
-
Fragmentation Pattern: Phenols and their derivatives often exhibit characteristic fragmentation pathways. For this compound, the following fragments are plausible:
-
Loss of a Methyl Radical ([M-15]⁺): A significant peak is expected at m/z 123, corresponding to the loss of a methyl radical (•CH₃) from the molecular ion. This results in a stable benzylic-type cation.
-
Loss of a Hydrogen Radical ([M-1]⁺): A peak at m/z 137, resulting from the loss of a hydrogen atom, is also likely.
-
Loss of Carbon Monoxide ([M-28]⁺): Phenols can undergo rearrangement and lose a molecule of carbon monoxide (CO), which would give a peak at m/z 110.
-
Loss of a Formyl Radical ([M-29]⁺): Loss of a formyl radical (•CHO) can also occur, leading to a peak at m/z 109.
-
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 138 | [C₈H₁₀O₂]⁺• (Molecular Ion) |
| 123 | [M - CH₃]⁺ |
| 137 | [M - H]⁺ |
| 110 | [M - CO]⁺• |
| 109 | [M - CHO]⁺ |
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Sources
- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resorcinol(108-46-3) 1H NMR [m.chemicalbook.com]
- 3. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
theoretical studies on 4,5-Dimethylresorcinol electronic structure
An In-depth Technical Guide to the Theoretical Study of 4,5-Dimethylresorcinol's Electronic Structure
Authored by: A Senior Application Scientist
Foreword: The intricate relationship between a molecule's electronic structure and its macroscopic function is a cornerstone of modern chemical and pharmaceutical sciences. For substituted phenols like this compound, a detailed understanding of electron distribution, orbital energies, and reactivity is paramount for applications ranging from antioxidant development to the design of novel therapeutics. This guide provides a comprehensive framework for a rigorous theoretical investigation of this compound, outlining the necessary computational methodologies and expected outcomes. In the absence of extensive published literature on this specific molecule, this document serves as a proactive blueprint for researchers to elucidate its fundamental electronic properties.
Introduction: The Scientific Imperative
This compound, a derivative of resorcinol, belongs to the vast family of phenolic compounds. Resorcinol and its derivatives are utilized in pharmaceuticals, antiseptics, and as precursors for more complex molecules, including some anti-cancer agents.[1][2] The addition of two methyl groups to the resorcinol backbone is expected to significantly modulate its electronic properties, thereby influencing its reactivity, antioxidant potential, and intermolecular interactions.
A theoretical study is indispensable for a priori prediction of these properties, offering insights that are often difficult or expensive to obtain through experimentation alone. By employing quantum chemical calculations, we can visualize the invisible world of molecular orbitals, map out electrostatic potential surfaces, and quantify reactivity, providing a rational basis for the development of new drugs and materials.
Proposed Theoretical and Computational Methodology
The foundation of a reliable theoretical study lies in the judicious selection of computational methods. For organic molecules of this size, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[3][4][5][6]
Selection of Computational Software
Several robust quantum chemistry software packages are capable of performing the necessary calculations. The choice often depends on user familiarity and available computational resources. Leading options include:
-
Gaussian: A widely used commercial package with a comprehensive set of features.
-
GAMESS: A versatile and freely available quantum chemistry package.[7]
-
ORCA: A powerful and fast program package, particularly known for its efficiency in DFT calculations.[8]
-
PySCF: A flexible, open-source option for those comfortable with a Python-based workflow.[9]
The Model Chemistry: Functional and Basis Set
The accuracy of DFT calculations is determined by the choice of the exchange-correlation functional and the basis set.
-
Functional: The B3LYP hybrid functional is a well-established choice for organic molecules, providing reliable geometric and electronic properties.[10][11][12] For studies focusing on antioxidant properties, functionals like M05-2X may also be considered.[10]
-
Basis Set: The Pople-style basis set, 6-311++G(d,p), is recommended.[3][5][11][12] The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs of the oxygen atoms, while polarization functions (d,p) are necessary for capturing the correct molecular geometry.
Computational Workflow Diagram
The overall computational procedure can be visualized as a logical sequence of steps, each building upon the previous one.
Caption: Computational workflow for the theoretical analysis of this compound.
Detailed Experimental Protocols
The following protocols outline the step-by-step methodology for conducting the theoretical study.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Structure Building: Construct the 3D structure of this compound using a molecular builder such as GaussView or Avogadro.
-
Input File Preparation: Create an input file for the chosen software package specifying the coordinates, charge (0), and spin multiplicity (singlet).
-
Calculation Specification: Define the calculation type as geometry optimization followed by a frequency calculation (Opt Freq). Specify the chosen model chemistry (e.g., B3LYP/6-311++G(d,p)).
-
Execution: Submit the calculation to run.
-
Verification: Upon completion, check the output file to ensure the optimization converged successfully. Confirm that the frequency calculation yields no imaginary frequencies, which verifies that the structure is a true energy minimum.
Protocol 2: Electronic Structure and Property Analysis
-
Checkpoint File Utilization: Use the checkpoint file from the optimized geometry calculation as the input for subsequent single-point energy calculations.
-
Molecular Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the regions of electron donation and acceptance. The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of chemical stability.[13][14][15]
-
ESP Surface Generation: Calculate and visualize the Molecular Electrostatic Potential (ESP) mapped onto the electron density surface. This will reveal the charge distribution, with red regions indicating negative potential (nucleophilic sites) and blue regions indicating positive potential (electrophilic sites).
-
NBO Analysis: Perform a Natural Bond Orbital (NBO) analysis to obtain detailed information on atomic charges, hybridization, and intramolecular charge transfer interactions.[11][12]
-
Antioxidant Property Calculation:
-
Bond Dissociation Enthalpy (BDE): Calculate the enthalpy change for the homolytic cleavage of the O-H bonds. This requires separate geometry optimizations of the resulting radical and hydrogen atom. A lower BDE indicates greater ease of hydrogen atom donation, a key mechanism for antioxidant activity.[4][5][10][16][17]
-
Ionization Potential (IP): Calculate the energy difference between the neutral molecule and its cation. This relates to the ease of electron donation.
-
Proton Affinity (PA): Calculate the enthalpy change for the deprotonation of the hydroxyl groups.
-
Predicted Results and Scientific Discussion
Based on established principles of physical organic chemistry, we can anticipate the following outcomes from the proposed study.
Molecular Geometry and Structure
The benzene ring of this compound is expected to be planar, consistent with sp² hybridization of the carbon atoms.[13] The hydroxyl and methyl groups will act as substituents on this planar framework. The C-C bond lengths within the ring are predicted to be intermediate between typical single and double bonds, reflecting electron delocalization.[14][15]
| Predicted Geometric Parameter | Expected Value | Rationale |
| C-C bond length (in ring) | ~1.39 Å | Aromatic delocalization |
| C-O bond length | ~1.36 Å | Partial double bond character due to resonance |
| O-H bond length | ~0.96 Å | Standard phenolic O-H bond length |
| Ring bond angles | ~120° | sp² hybridization |
Electronic Properties and Reactivity
Both the hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating. Their combined effect will increase the electron density of the aromatic ring compared to unsubstituted benzene or resorcinol.
-
HOMO and LUMO: The HOMO is expected to be a π-orbital with significant contributions from the aromatic ring and the oxygen lone pairs. The LUMO will likely be a π*-antibonding orbital of the ring. The electron-donating substituents are predicted to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity.
-
ESP Map: The ESP map is predicted to show the most negative potential around the oxygen atoms of the hydroxyl groups, identifying them as the primary sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the hydroxyl groups will exhibit the most positive potential.
-
Reactivity Descriptors: The electron-donating groups will likely lead to a lower ionization potential and increased chemical softness, suggesting a higher propensity to react with electrophiles and radicals.
| Predicted Electronic Property | Expected Value (Relative to Resorcinol) | Significance |
| HOMO Energy | Higher | Increased electron-donating ability |
| LUMO Energy | Slightly higher or unchanged | Less affected by electron-donating groups |
| HOMO-LUMO Gap | Smaller | Higher chemical reactivity, potential red-shift in UV-Vis spectrum |
| O-H Bond Dissociation Enthalpy | Lower | Enhanced antioxidant potential |
Key Electronic Properties Visualization
A conceptual diagram can illustrate the key electronic features to be investigated.
Caption: Key electronic properties to be determined for this compound.
Conclusion and Outlook
This guide provides a robust and scientifically grounded framework for the theoretical investigation of this compound's electronic structure. By following the outlined methodologies, researchers can obtain a wealth of information regarding its geometry, orbital energies, charge distribution, and reactivity. These computational insights are invaluable for understanding its potential as an antioxidant, its role in biological systems, and for guiding the synthesis of novel derivatives with tailored properties for pharmaceutical and materials science applications. The predictive power of modern computational chemistry, when applied rigorously, accelerates the discovery process and deepens our fundamental understanding of molecular behavior.
References
- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences.
- DFT Studies on the Antiradical Potential of Phenolic Compounds. Journal of Chemistry.
- Density Functional Theory Calculations of Structure-Antioxidant Activity of Selected Phenolic Acids and Flavonoids Found in Malaysian Honey. ResearchGate.
- Antioxidant activity of phenolic and related compounds: a density functional theory study on the O–H bond dissociation enthalpy. Scribd.
- Theoretical determination of electronic properties of resorcinol and hydroquinone as building blocks of molecular wires. RSC Publishing.
- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences.
- Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Hindawi.
- What software shall I use for DFT on an organic molecule?. Matter Modeling Stack Exchange.
- Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. ResearchGate.
- Density Functional Theory Study on Antioxidant Activity of Three Polyphenols. PubMed.
- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. ResearchGate.
- GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory.
- A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. Open Science Publications.
- A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. Journal of the American Chemical Society.
- The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. MDPI.
- Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Q-Chem.
- Theoretical determination of electronic properties of resorcinol and hydroquinone as building blocks of molecular wires. ResearchGate.
- Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics. MDPI.
- Computational Modeling of Substituent Effects on Phenol Toxicity. PubMed.
- Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger.
- The geometry of the phenyl ring in substituted benzene molecules. A molecular orbital approach. ACS Publications.
- 15.3: Pi Molecular Orbitals of Benzene. Chemistry LibreTexts.
- 17.3: Resonance and the Molecular Orbitals of Benzene. Chemistry LibreTexts.
- Benzene. Wikipedia.
- 17.4 Pi Molecular Orbitals of Benzene. Chad's Prep.
Sources
- 1. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Density Functional Theory Study on Antioxidant Activity of Three Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opensciencepublications.com [opensciencepublications.com]
- 7. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 8. Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics [mdpi.com]
- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 10. DFT Studies on the Antiradical Potential of Phenolic Compounds [hit.alljournals.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Benzene - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Enzyme Kinetics and Inhibition of 4,5-Dimethylresorcinol
Introduction
4,5-Dimethylresorcinol, a substituted phenolic compound, has garnered significant interest within the scientific community, particularly in the fields of dermatology, pharmacology, and biochemistry. Its structural resemblance to the endogenous substrates of various enzymes makes it a compelling candidate for the modulation of key biological pathways. This guide provides an in-depth exploration of the enzyme kinetics and inhibition mechanisms associated with this compound, with a primary focus on its well-documented effects on tyrosinase and emerging evidence of its interaction with peroxidases.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a foundational understanding of the principles of enzyme kinetics, the rationale behind experimental design, and the best practices for generating robust and reliable data. By understanding the "why" behind the "how," researchers can confidently design, execute, and interpret enzyme inhibition studies, paving the way for novel therapeutic and cosmeceutical applications of this compound and its derivatives.
Chapter 1: The Enzymatic Landscape of this compound
While the primary focus of research on this compound has been its potent inhibition of tyrosinase, evidence suggests that its biological activity is not limited to this single target. As a resorcinol derivative, it belongs to a class of compounds known to interact with various enzymes, primarily those involved in oxidative processes.
Tyrosinase: The Primary Target
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in melanogenesis, the process of melanin pigment production.[1] It catalyzes the initial, rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Due to its central role in pigmentation, tyrosinase is a major target for the development of skin-lightening agents and treatments for hyperpigmentation disorders.[2] Resorcinol derivatives are among the most potent inhibitors of this enzyme.[3]
Peroxidases: An Emerging Area of Interest
Recent studies have highlighted the inhibitory effects of resorcinol derivatives on peroxidases, a large family of enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide. Specifically, thyroid peroxidase (TPO) and lactoperoxidase (LPO) have been identified as targets for mechanism-based inactivation by resorcinol compounds.[4] This "suicide inactivation" suggests that these peroxidases oxidize resorcinol derivatives into reactive species that then irreversibly bind to and inactivate the enzyme.[4] Given the role of TPO in thyroid hormone synthesis, this interaction has significant toxicological and pharmacological implications.
Chapter 2: Fundamentals of Enzyme Kinetics and Inhibition
A thorough understanding of enzyme kinetics is fundamental to the study of enzyme inhibitors. This section provides a concise overview of the key principles that underpin the experimental protocols and data analysis methods described later in this guide.
Michaelis-Menten Kinetics: The Bedrock of Enzyme Catalysis
The Michaelis-Menten model provides a mathematical description of the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).
The central tenets of this model are:
-
Formation of an Enzyme-Substrate Complex: The enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES).
-
Catalytic Step: The ES complex undergoes a catalytic step to form the product (P) and regenerate the free enzyme.
This relationship is expressed by the Michaelis-Menten equation:
V₀ = (Vmax * [S]) / (Km + [S])
Where:
-
Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Km is the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the enzyme's affinity for its substrate.
Lineweaver-Burk Plot: A Linearized Approach to Kinetic Analysis
The Lineweaver-Burk plot, or double reciprocal plot, is a graphical representation of the Michaelis-Menten equation. It linearizes the hyperbolic relationship between V₀ and [S] by plotting 1/V₀ against 1/[S].[5]
The equation for the Lineweaver-Burk plot is:
1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax
This linear relationship allows for a more straightforward determination of Vmax (from the y-intercept) and Km (from the x-intercept). However, it's important to note that this method can disproportionately weight data points at low substrate concentrations.[5]
Modes of Enzyme Inhibition
Enzyme inhibitors can be broadly classified based on their mechanism of action. Understanding these different modes of inhibition is crucial for characterizing the interaction of this compound with its target enzymes.
-
Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. On a Lineweaver-Burk plot, competitive inhibition results in an increase in the apparent Km with no change in Vmax.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency. Non-competitive inhibition cannot be overcome by increasing the substrate concentration. On a Lineweaver-Burk plot, non-competitive inhibition results in a decrease in Vmax with no change in Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is most effective at high substrate concentrations. On a Lineweaver-Burk plot, uncompetitive inhibition results in a decrease in both Vmax and Km, but the ratio of Km/Vmax remains constant.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. On a Lineweaver-Burk plot, mixed inhibition affects both Vmax and Km.
-
Irreversible Inhibition (Mechanism-Based Inactivation): The inhibitor forms a stable, often covalent, bond with the enzyme, leading to its permanent inactivation. This is also known as suicide inhibition, where the enzyme's own catalytic activity converts the inhibitor into a reactive species that inactivates it.[4]
Chapter 3: Experimental Design and Protocols for a Self-Validating System
The integrity of enzyme kinetic data hinges on meticulous experimental design and the implementation of a self-validating system. This involves the inclusion of appropriate controls, careful optimization of assay conditions, and a proactive approach to identifying and mitigating potential sources of error.
Core Principles of a Self-Validating Assay
A self-validating assay is designed to provide internal checks on the quality and reliability of the data generated. Key components include:
-
Appropriate Controls:
-
Negative Control (No Enzyme): To measure the rate of non-enzymatic substrate degradation or product formation.
-
Positive Control (No Inhibitor): To establish the baseline enzyme activity under the given assay conditions.
-
Vehicle Control: To account for any effects of the solvent used to dissolve the inhibitor (e.g., DMSO).
-
-
Linearity of the Reaction: Enzyme activity should be measured in the initial linear phase of the reaction, where the rate is constant over time. This ensures that the measured velocity is a true reflection of the initial reaction rate and is not influenced by factors such as substrate depletion or product inhibition.
-
Enzyme and Substrate Concentrations: The enzyme concentration should be chosen to ensure a measurable and linear reaction rate. The substrate concentration should be varied to determine the kinetic parameters accurately.
Protocol: Tyrosinase Inhibition Assay using L-DOPA
This protocol describes a spectrophotometric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as the substrate.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-3,4-dihydroxyphenylalanine (L-DOPA) (e.g., Sigma-Aldrich, Cat. No. D9628)
-
This compound
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Mix the two solutions while monitoring the pH until a pH of 6.8 is achieved.
-
Mushroom Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase in cold sodium phosphate buffer. The final concentration should be determined empirically to yield a linear absorbance change of approximately 0.05-0.1 absorbance units per minute in the absence of an inhibitor.
-
L-DOPA Stock Solution: Prepare a fresh stock solution of L-DOPA in sodium phosphate buffer.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
x µL of Sodium Phosphate Buffer
-
20 µL of this compound solution at various concentrations (or DMSO for the control).
-
20 µL of Mushroom Tyrosinase solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm kinetically for 10-15 minutes, with readings taken every 30-60 seconds.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Protocol: Peroxidase Inhibition Assay
This protocol outlines a general method for assessing the inhibition of peroxidase activity by this compound. This assay can be adapted for specific peroxidases like thyroid peroxidase or lactoperoxidase.
Materials:
-
Peroxidase enzyme (e.g., Horseradish Peroxidase as a model, or purified TPO/LPO)
-
Substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)
-
Hydrogen Peroxide (H₂O₂)
-
This compound
-
Appropriate buffer (e.g., Phosphate-citrate buffer, pH 5.0 for HRP)
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, H₂O₂, and this compound in the appropriate buffer and solvent.
-
Assay Procedure:
-
To a 96-well plate, add the buffer, this compound at various concentrations, and the peroxidase enzyme.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the substrate and H₂O₂.
-
Monitor the change in absorbance at the appropriate wavelength for the chosen substrate (e.g., 405 nm for oxidized ABTS) over time.
-
-
Data Analysis: Similar to the tyrosinase assay, calculate the initial reaction velocities, percentage of inhibition, and the IC₅₀ value. To investigate mechanism-based inactivation, pre-incubate the enzyme with this compound and H₂O₂ for varying times before adding the substrate and measuring the residual activity.
Chapter 4: Data Interpretation and Troubleshooting
Accurate interpretation of kinetic data is as crucial as the experimental execution. This chapter provides guidance on analyzing results and troubleshooting common issues.
Determination of Kinetic Parameters
Quantitative Data Summary
| Parameter | Description | How to Determine |
| Vmax | The maximum velocity of the enzyme reaction. | From the y-intercept of a Lineweaver-Burk plot (1/Vmax). |
| Km | The substrate concentration at half Vmax. | From the x-intercept of a Lineweaver-Burk plot (-1/Km). |
| IC₅₀ | The concentration of inhibitor that reduces enzyme activity by 50%. | By plotting percent inhibition versus inhibitor concentration. |
| Ki | The inhibition constant, a measure of the inhibitor's binding affinity. | Determined from secondary plots of the slopes or intercepts of Lineweaver-Burk plots versus inhibitor concentration. |
Visualizing Inhibition Mechanisms with Graphviz
Visualizing the different modes of enzyme inhibition can aid in understanding the data.
Caption: Competitive vs. Non-competitive Inhibition.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Non-linear initial rates | Substrate depletion; Product inhibition; Enzyme instability. | Use a lower enzyme concentration; Ensure measurements are taken within the initial phase of the reaction. |
| High background absorbance | Substrate instability; Contaminated reagents. | Run a no-enzyme control; Prepare fresh reagents. |
| Poor reproducibility | Pipetting errors; Temperature fluctuations; Inconsistent timing. | Use calibrated pipettes; Ensure consistent temperature control; Automate timing where possible. |
| Non-linear Lineweaver-Burk plot | Allosteric enzymes; Substrate inhibition; Experimental error. | Re-evaluate the suitability of the Michaelis-Menten model; Check for errors in data collection and analysis.[6] |
Chapter 5: Conclusion and Future Directions
This compound has demonstrated significant potential as a modulator of key enzymatic pathways, most notably as a potent inhibitor of tyrosinase. The emerging evidence of its interaction with peroxidases opens new avenues for research into its biological effects and potential therapeutic applications.
This guide has provided a comprehensive framework for the study of this compound's enzyme kinetics and inhibition. By adhering to the principles of self-validating experimental design, researchers can generate high-quality, reproducible data that will advance our understanding of this promising compound.
Future research should focus on:
-
Elucidating the precise mechanism of peroxidase inactivation by this compound.
-
Investigating the potential for this compound to inhibit other related enzymes, such as cyclooxygenases and lipoxygenases.
-
Conducting cell-based and in vivo studies to validate the findings from in vitro enzyme assays and to assess the physiological relevance of these interactions.
By building upon the foundational knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the full potential of this compound and its derivatives.
References
- Title: Tyrosinases (TYRs) are copper-containing metalloenzymes present in a large diversity of species. Source: ChemMedChem URL:[Link]
- Title: Mechanism-based inactivation of lactoperoxidase and thyroid peroxidase by resorcinol deriv
- Title: Enzyme Kinetics: Principles and Methods Source: Google Books URL
- Title: Michaelis-Menten kinetics Source: Britannica URL:[Link]
- Title: Lineweaver–Burk plot Source: Wikipedia URL:[Link]
- Title: Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition Source: Microbe Notes URL:[Link]
- Title: Reason Non linear Lineweaver–Burk plot Source: Biology Stack Exchange URL:[Link]
- Title: Validation and characterization of uninhibited enzyme kinetics performed in multiwell pl
- Title: Errors and artifacts in coupled spectrophotometric assays of enzyme activity Source: PubMed URL:[Link]
- Title: Data validation - Kinetic Mechanisms of Enzyme Inhibition and Activ
- Title: Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds Source: ChemMedChem URL:[Link]
- Title: Summary of tyrosinase inactivation by resorcinol derivatives Source: ResearchG
Sources
- 1. STRENDA DB: enabling the validation and sharing of enzyme kinetics data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism-based inactivation of lactoperoxidase and thyroid peroxidase by resorcinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 6. biology.stackexchange.com [biology.stackexchange.com]
Methodological & Application
High-Yield Synthesis of 4,5-Dimethylresorcinol: An Application Note and Protocol
Abstract: This document provides a detailed protocol for the high-yield synthesis of 4,5-dimethylresorcinol (4,5-dimethylbenzene-1,3-diol), a valuable building block in the development of novel therapeutics and advanced materials. The primary method detailed is the direct hydroxylation of 3,4-dimethylphenol, a readily available starting material. This approach offers a streamlined and efficient pathway to the target molecule. An alternative classical route involving sulfonation of o-xylene followed by alkali fusion is also discussed. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the preparation of this compound.
Introduction
This compound is a substituted aromatic diol with significant potential in medicinal chemistry and materials science. Its structural motif is found in various biologically active compounds. The strategic placement of the methyl and hydroxyl groups allows for further functionalization to create a diverse range of derivatives. A reliable and high-yield synthesis is crucial for enabling its broader application in research and development.
This application note details a robust protocol for the synthesis of this compound, focusing on a direct hydroxylation approach that has been reported to achieve high yields. The causality behind experimental choices, safety considerations, and purification strategies are thoroughly discussed to ensure reproducibility and success.
Core Synthetic Strategy: Direct Hydroxylation of 3,4-Dimethylphenol
The most direct and high-yielding reported method for the synthesis of this compound is the direct hydroxylation of 3,4-dimethylphenol. This electrophilic aromatic substitution reaction introduces a hydroxyl group onto the aromatic ring. The regioselectivity of this reaction is directed by the existing activating groups (hydroxyl and methyl) on the ring.
A powerful reagent system for this transformation involves the use of hydrogen peroxide in the presence of a superacid catalyst, such as a mixture of antimony pentafluoride and hydrofluoric acid (SbF₅-HF). While this method provides excellent yields, the hazardous nature of superacids necessitates stringent safety precautions and specialized equipment. A milder, though potentially lower-yielding, alternative involves the use of other strong protic acids or solid acid catalysts.
Alternative Synthetic Route: Sulfonation and Alkali Fusion
A classical, multi-step approach to synthesizing phenols involves the sulfonation of an aromatic precursor followed by alkali fusion. In the context of this compound, this would begin with the sulfonation of o-xylene to produce 2,3-dimethylphenol-4-sulfonic acid. Subsequent fusion with a strong base, such as sodium hydroxide or potassium hydroxide, at high temperatures, followed by acidification, would yield this compound. While this method is well-established for phenol synthesis, it often requires harsh reaction conditions and can generate significant waste streams[1].
Experimental Protocol: Direct Hydroxylation of 3,4-Dimethylphenol
This protocol is based on a reported high-yield synthesis and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Dimethylphenol | ≥98% | e.g., Sigma-Aldrich, Alfa Aesar | Starting material |
| Hydrogen Peroxide | 30% (w/w) in H₂O | e.g., Sigma-Aldrich, Fisher Scientific | Oxidizing agent |
| Antimony Pentafluoride (SbF₅) | ≥99% | e.g., Sigma-Aldrich, Strem Chemicals | Superacid component |
| Anhydrous Hydrofluoric Acid (HF) | ≥99.9% | e.g., Sigma-Aldrich, Airgas | Superacid component |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich, Fisher Scientific | Solvent for extraction |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Laboratory prepared | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | e.g., Sigma-Aldrich, Fisher Scientific | Drying agent |
| Deionized Water | For workup | ||
| Ice | For cooling |
Equipment
-
Three-necked round-bottom flask (Teflon-coated stir bar)
-
Dropping funnel
-
Low-temperature thermometer
-
Inert gas (Nitrogen or Argon) supply
-
Cryocooler or a suitable cooling bath (e.g., acetone/dry ice)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column, recrystallization flasks)
Detailed Step-by-Step Methodology
1. Preparation of the Superacid Catalyst (Magic Acid®)
-
CAUTION: This step involves highly corrosive and toxic reagents. It must be performed in a specialized fume hood designed for handling HF.
-
In a Teflon or polyethylene flask, carefully add antimony pentafluoride (SbF₅) to anhydrous hydrofluoric acid (HF) at -78 °C (dry ice/acetone bath) with slow stirring. The molar ratio of SbF₅ to HF should be approximately 1:1. The addition is highly exothermic.
2. Reaction Setup and Execution
-
In a separate three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 3,4-dimethylphenol (1.0 eq) in a suitable solvent that is inert to the superacid, such as sulfuryl chloride fluoride (SO₂ClF) or Freon-113, under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -40 °C using a cryocooler or a suitable cooling bath.
-
Slowly add the pre-prepared superacid catalyst (e.g., SbF₅-HF) to the cooled solution of 3,4-dimethylphenol while maintaining the temperature at -40 °C.
-
Once the addition of the superacid is complete, slowly add a pre-cooled solution of 30% hydrogen peroxide (1.1 eq) dropwise via the dropping funnel. The temperature should be carefully monitored and maintained at -40 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at -40 °C for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable workup procedure for the sample is established.
3. Reaction Quenching and Workup
-
Upon completion, the reaction is carefully quenched by slowly pouring the reaction mixture onto a large excess of crushed ice and water with vigorous stirring. This step should be performed with extreme caution due to the exothermic nature of the quenching process.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases, to neutralize any remaining acid.
-
Wash the organic layer with brine (saturated NaCl solution) and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., toluene, water, or a mixture of ethyl acetate and hexane) can be employed to obtain the pure product as a crystalline solid.
Safety Precautions
-
Superacids (SbF₅-HF): Extremely corrosive and toxic. Handle only in a specialized fume hood with appropriate PPE. HF can cause severe burns that may not be immediately painful. Have calcium gluconate gel readily available as an antidote for HF exposure.
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with organic materials.
-
3,4-Dimethylphenol: Harmful if swallowed or in contact with skin. Irritating to the eyes, respiratory system, and skin.
-
Dichloromethane: Volatile and a suspected carcinogen. Handle in a well-ventilated area.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound via direct hydroxylation.
Expected Results and Discussion
The direct hydroxylation of 3,4-dimethylphenol with hydrogen peroxide in a superacid medium is reported to proceed with high efficiency and regioselectivity, with yields potentially reaching up to 88%[2]. The strong electrophilicity of the hydroxylating species generated in the superacid environment facilitates the attack on the electron-rich aromatic ring of 3,4-dimethylphenol. The directing effects of the existing hydroxyl and methyl groups favor the introduction of the new hydroxyl group at the position ortho to the original hydroxyl group and meta to the two methyl groups.
The purity of the final product can be assessed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The melting point of the purified this compound should be consistent with the literature value (approximately 135-137 °C).
Conclusion
This application note provides a comprehensive and detailed protocol for the high-yield synthesis of this compound. The direct hydroxylation of 3,4-dimethylphenol offers a more efficient and atom-economical route compared to classical multi-step methods. While the use of superacids requires specialized handling and safety precautions, the high yield and directness of this method make it an attractive option for researchers requiring significant quantities of this valuable building block. The provided step-by-step methodology, coupled with an understanding of the underlying chemical principles, should enable the successful and reproducible synthesis of this compound in a laboratory setting.
References
- Mol-Instincts. (n.d.). This compound 527-55-9 wiki.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. International Journal of Drug Delivery Technology, 4(1), 57-62.
- Google Patents. (n.d.). CN113929561A - A kind of alkali fusion method for preparing phenolic compounds.
- PubChem. (n.d.). 2,3-Dimethylphenol.
- NIST. (n.d.). Phenol, 2,3-dimethyl-.
Sources
Application Notes: High-Throughput Spectrophotometric Assay for Tyrosinase Inhibition Using 4,5-Dimethylresorcinol
Abstract
Tyrosinase is a critical copper-containing enzyme that serves as a rate-limiting catalyst in the intricate process of melanin biosynthesis.[1][2] Its overactivity is linked to hyperpigmentation disorders, making it a prime target for therapeutic and cosmetic interventions.[3] Resorcinol-based compounds have emerged as a promising class of tyrosinase inhibitors, valued for their potency and improved safety profile over traditional agents like hydroquinone and kojic acid.[4][5] This document provides a comprehensive, step-by-step protocol for a robust and high-throughput spectrophotometric assay to determine the inhibitory potential of 4,5-Dimethylresorcinol against mushroom tyrosinase. The assay leverages the enzymatic oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to the colored product dopachrome, allowing for kinetic monitoring of enzyme activity.[2][6][7] This application note is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel tyrosinase inhibitors.
Introduction: The Scientific Rationale
Tyrosinase (EC 1.14.18.1) orchestrates the initial, crucial steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[8][2][6] Dopaquinone then serves as a precursor for the synthesis of melanin pigments.[6] The meta-dihydroxy moiety of resorcinol derivatives, such as this compound, is resistant to oxidation by tyrosinase while still enabling interaction with the copper ions at the enzyme's active site.[4][9] This interaction is key to their inhibitory effect.
The mechanism of inhibition by resorcinol derivatives is thought to involve a "suicide inactivation" or Quintox mechanism.[4][5][10] In this process, the resorcinol compound is oxidized by the enzyme, leading to an intermediate that results in the irreversible elimination of a copper atom from the active site, thereby inactivating the enzyme.[5][10]
This protocol employs a widely adopted and reliable spectrophotometric method to quantify tyrosinase activity.[1][11] The enzymatic conversion of L-DOPA to dopachrome produces a distinct color change that can be measured by monitoring the increase in absorbance at approximately 475 nm.[7][12][13][14] The presence of an inhibitor like this compound will slow the rate of dopachrome formation, and the degree of inhibition can be precisely quantified.[2][15]
Assay Principle and Workflow
The assay is founded on the principle that tyrosinase activity is directly proportional to the rate of dopachrome formation. By measuring the absorbance change over time, we can determine the initial reaction velocity. Comparing the velocity in the presence of this compound to a control reaction allows for the calculation of percent inhibition and subsequently, the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[2][16]
Figure 1: Experimental workflow for the tyrosinase inhibition assay.
Materials and Reagents
Equipment
-
96-well clear, flat-bottom microplate
-
Microplate reader with kinetic measurement capabilities (detection at 475 nm)
-
Multichannel pipette
-
Standard laboratory glassware and consumables
Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1), e.g., Sigma-Aldrich T3824
-
L-3,4-dihydroxyphenylalanine (L-DOPA), e.g., Sigma-Aldrich D9628
-
This compound (CAS 527-55-9)
-
Kojic Acid (positive control), e.g., Sigma-Aldrich K3125
-
Dimethyl sulfoxide (DMSO), ACS grade
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Deionized water (ddH₂O)
Detailed Experimental Protocol
Preparation of Solutions
-
50 mM Sodium Phosphate Buffer (pH 6.8): Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Titrate one solution into the other until a stable pH of 6.8 is achieved at 25°C. This buffer is the foundation of the reaction environment.[6]
-
Mushroom Tyrosinase Stock Solution (1000 units/mL): Carefully dissolve the lyophilized enzyme powder in ice-cold phosphate buffer. Prepare this solution fresh before each experiment and keep it on ice to maintain enzymatic activity.[6]
-
L-DOPA Substrate Solution (10 mM): Dissolve L-DOPA powder in the phosphate buffer. This solution should also be prepared fresh as it can oxidize over time.[6]
-
This compound Stock Solution (e.g., 20 mM): Dissolve this compound in DMSO. The choice of stock concentration should allow for serial dilutions to cover a broad range of test concentrations while keeping the final DMSO concentration in the assay well below 1-2% to avoid solvent-induced enzyme inhibition.
-
Kojic Acid Positive Control Stock Solution (e.g., 10 mM): Dissolve Kojic acid in DMSO. This serves as a standard reference inhibitor to validate the assay's performance.[2][3]
Assay Procedure (96-Well Plate Format)
-
Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (enzyme, substrate, DMSO, no inhibitor), a positive control (enzyme, substrate, Kojic acid), and the test compound (enzyme, substrate, this compound) at various concentrations.
-
Reagent Addition:
-
To each well, add 140 µL of 50 mM Sodium Phosphate Buffer (pH 6.8).
-
Add 20 µL of the appropriate test compound dilution (this compound), positive control (Kojic Acid), or DMSO (for the negative control).
-
Add 20 µL of the Mushroom Tyrosinase solution (1000 units/mL) to all wells except the blank. Add 20 µL of buffer to the blank wells.
-
-
Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[17]
-
Reaction Initiation: Add 20 µL of 10 mM L-DOPA solution to all wells simultaneously using a multichannel pipette to start the enzymatic reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate into the reader and begin measuring the absorbance at 475 nm every minute for 20-30 minutes at 25°C.[13][14]
Data Analysis and Interpretation
-
Calculate the Rate of Reaction (Velocity): For each well, plot absorbance versus time. The initial velocity (V) of the reaction is the slope of the linear portion of this curve (ΔAbs/min).[2]
-
Calculate Percentage Inhibition: Use the following formula to determine the percent inhibition for each concentration of this compound and Kojic Acid:
% Inhibition = [(V_control - V_sample) / V_control] x 100 [2]
-
V_control: The reaction rate of the negative control (enzyme + substrate + DMSO).
-
V_sample: The reaction rate in the presence of the test inhibitor.
-
-
Determine the IC50 Value: Plot the calculated percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., a dose-response curve fit) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[7][16]
Sample Data Presentation
The results of the assay should be summarized in a clear, tabular format for easy comparison.
| Compound | Concentration (µM) | Reaction Velocity (ΔAbs/min) | % Inhibition | IC50 (µM) |
| Negative Control | 0 | 0.050 | 0% | N/A |
| This compound | 5 | 0.038 | 24% | |
| 10 | 0.027 | 46% | ||
| 20 | 0.015 | 70% | ~11 | |
| 40 | 0.008 | 84% | ||
| Kojic Acid | 10 | 0.041 | 18% | |
| 25 | 0.026 | 48% | ||
| 50 | 0.014 | 72% | ~27 | |
| 100 | 0.006 | 88% |
Note: The data presented above is illustrative and serves as a template for reporting experimental findings.
Mechanism of Action: Kinetic Analysis
To further characterize the inhibition mechanism of this compound (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies can be performed.[18][19] This involves measuring the reaction velocities at various concentrations of both the substrate (L-DOPA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk plots, which can help elucidate how the inhibitor interacts with the enzyme and the enzyme-substrate complex.[20][21]
Figure 2: Binding models for different types of enzyme inhibition.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the assay, the following controls are essential:
-
Blank Control: Contains all reagents except the enzyme to correct for any non-enzymatic oxidation of L-DOPA.
-
Negative Control: Contains all reagents including the enzyme and DMSO (the inhibitor solvent) to establish the baseline 100% enzyme activity.
-
Positive Control: A known tyrosinase inhibitor, such as Kojic acid, is run in parallel to confirm that the assay can reliably detect inhibition. The resulting IC50 value should be consistent with literature values.[22][23]
Conclusion
This application note provides a detailed and robust protocol for the in vitro assessment of this compound as a tyrosinase inhibitor. The spectrophotometric assay described is sensitive, cost-effective, and amenable to a high-throughput format, making it an invaluable tool for screening and characterizing novel compounds in the fields of dermatology, cosmetology, and drug discovery. Adherence to the outlined procedures and controls will ensure the generation of high-quality, reproducible data.
References
- Fan, Y., Zhu, S., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Biosensors.
- Beaumet, M., Lazinski, L. M., Maresca, M., & Haudecoeur, R. (2024). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. ChemMedChem.
- Fan, Y., Zhu, S., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. National Institutes of Health.
- Stratford, M. R. L., Ramsden, C. A., & Riley, P. A. (2013). Summary of tyrosinase inactivation by resorcinol derivatives. ResearchGate.
- Wang, H., Fu, Z., et al. (2018). Spectrophotometric detection of tyrosinase activity based on boronic acid-functionalized gold nanoparticles. Analyst.
- Fan, Y., Zhu, S., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. MDPI.
- Stratford, M. R. L., Ramsden, C. A., & Riley, P. A. (2013). Mechanistic Studies of the Inactivation of Tyrosinase by Resorcinol. PubMed.
- Stratford, M. R. L., Ramsden, C. A., & Riley, P. A. (2013). Mechanistic studies of the inactivation of tyrosinase by resorcinol. ResearchGate.
- Ponnusamy, M., Lee, K., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. National Institutes of Health.
- Chen, C.-Y., Hsieh, C.-L., et al. (2015). Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts. National Institutes of Health.
- Fan, Y., Zhu, S., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. ResearchGate.
- Kubo, I., Kinst-Hori, I., & Chaudhuri, S. K. (2000). Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. CORE.
- Schweikardt, T., Olivares, C., et al. (2007). On the interpretation of tyrosinase inhibition kinetics. Taylor & Francis Online.
- Cap, A. (2009). Kinetics Analysis of Tyrosinase. Adam Cap.
- Unknown. (n.d.). Kinetic Analysis of Tyrosinase. Scribd.
- MySkinRecipes. (n.d.). Analysis of Anti-Tyrosinase Assay using L-DOPA. MySkinRecipes.
- Unknown. (n.d.). 2.4. Tyrosinase Inhibition Assay. Bio-protocol.
- Herath, N. (2023). Tyrosinase inhibitory assay protocol. ResearchGate.
- García-Molina, F., Muñoz, J. L., et al. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. MDPI.
- Zolghadri, S., Bahrami, A., et al. (2019). A comprehensive review on tyrosinase inhibitors. National Institutes of Health.
- Unknown. (n.d.). IC 50 values of tyrosinase inhibition assay. Kojic acid as. ResearchGate.
- Unknown. (n.d.). IC50 values of tyrosinase inhibition assay. Kojic acid as positive... ResearchGate.
- Chen, Y.-T., Lin, Y.-C., et al. (2025). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega.
- Beaumet, M., Lazinski, L. M., Maresca, M., & Haudecoeur, R. (2024). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. Wiley Online Library.
Sources
- 1. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. [PDF] Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications | Semantic Scholar [semanticscholar.org]
- 9. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic studies of the inactivation of tyrosinase by resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - ProQuest [proquest.com]
- 12. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
- 16. mdpi.com [mdpi.com]
- 17. content.abcam.com [content.abcam.com]
- 18. tandfonline.com [tandfonline.com]
- 19. scribd.com [scribd.com]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Note: A Validated RP-HPLC Method for the Accurate Quantification of 4,5-Dimethylresorcinol
Abstract
This application note details a robust, specific, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4,5-Dimethylresorcinol. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide from mobile phase preparation to full method validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, precision, and accuracy, making it suitable for routine quality control, stability studies, and research applications.
Introduction
This compound, a substituted phenol, is a compound of interest due to its documented anti-inflammatory properties. It is also utilized in the cosmetics industry as a skin-lightening agent.[4] Given its therapeutic and commercial applications, the ability to accurately and reliably quantify this compound in various matrices—from raw materials to finished formulations—is paramount for ensuring product quality, safety, and efficacy.
High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for pharmaceuticals due to its high sensitivity, resolution, and reproducibility.[1] This document presents a validated RP-HPLC method specifically tailored for this compound, providing a self-validating system that ensures trustworthy and authoritative results.
Physicochemical Properties of this compound
Understanding the analyte's properties is fundamental to developing a robust analytical method. Key characteristics of this compound are summarized below.
| Property | Value | Reference |
| Chemical Structure (SMILES) | CC1=CC(=CC(=C1C)O)O | [] |
| Molecular Formula | C₈H₁₀O₂ | [4][] |
| Molecular Weight | 138.16 g/mol | [][6] |
| Melting Point | 135-137 °C | [4][7][8] |
| Boiling Point | ~270.8 - 284.0 °C | [8][9] |
| pKa | ~10.18 (Predicted) | [8] |
| LogP | ~1.68 (Predicted) | [4][8] |
Principle of the Method
This method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase (Octadecylsilane, C18) and a polar mobile phase.[10][11] this compound, being a moderately non-polar molecule (LogP ~1.68), is retained on the hydrophobic C18 column. It is then eluted by a polar mobile phase consisting of an organic modifier (acetonitrile) and water.
To ensure a sharp, symmetrical peak, the mobile phase is acidified with phosphoric acid. The acidic pH suppresses the ionization of the phenolic hydroxyl groups (pKa ~10.18), preventing peak tailing and improving chromatographic performance.[10][12] Quantification is achieved using a UV-Vis detector set at 280 nm, a wavelength where resorcinol derivatives exhibit significant absorbance.[12][13]
Experimental Protocol
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector (e.g., Agilent 1260 HPLC system).[13]
-
Analytical Column: Agilent Zorbax Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size, or equivalent.[13]
-
Reagents:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric Acid (H₃PO₄), 85% (Analytical Grade).
-
-
Materials: Analytical balance, volumetric flasks, pipettes, 0.45 µm membrane filters (for mobile phase), 0.45 µm syringe filters (for samples).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (40:60, v/v) with 0.1% Phosphoric Acid |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Run Time | ~10 minutes |
Causality: The 40:60 Acetonitrile:Water ratio is chosen to provide sufficient elution strength for a reasonable retention time (~4-6 minutes), separating the analyte from early-eluting polar impurities. Phosphoric acid ensures the analyte is in a non-ionized state for optimal peak shape.[12] A 250 mm column provides high theoretical plates for excellent separation efficiency.
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Carefully measure 600 mL of HPLC-grade water into a 1 L glass media bottle.
-
Add 1.0 mL of 85% Phosphoric Acid and mix thoroughly.
-
Add 400 mL of Acetonitrile.
-
Filter the solution through a 0.45 µm membrane filter.
-
Degas the mobile phase for 15 minutes in an ultrasonic bath or by helium sparging before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it quantitatively into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. Mix thoroughly. This solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions (for Calibration):
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.
-
Sample Preparation
-
Accurately weigh a portion of the sample containing an estimated 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well. This yields a nominal concentration of 100 µg/mL.
-
If necessary, perform further dilutions with the mobile phase to bring the concentration within the linear range of the calibration curve (e.g., to 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
System Suitability Testing (SST)
Before starting any analysis, the chromatographic system must be equilibrated by pumping the mobile phase for at least 30 minutes. Once a stable baseline is achieved, perform five replicate injections of a working standard (e.g., 25 µg/mL). The system is deemed ready for analysis if the following criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Method Validation Protocol (ICH Q2(R2))
A comprehensive validation was performed to demonstrate that the analytical procedure is suitable for its intended purpose.[3][14][15]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[2]
-
Protocol: Inject the mobile phase (blank), a standard solution of this compound, and a sample solution.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of this compound. The peak in the sample chromatogram should be spectrally pure (if using a PDA detector) and have the same retention time as the standard.
Linearity
-
Protocol: Inject the prepared calibration standards (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.[12][13]
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value.[2] It is determined by spike-recovery experiments.
-
Protocol: Spike a placebo (sample matrix without the analyte) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). Analyze each level in triplicate.
-
Calculation: % Recovery = [(C_spiked - C_unspiked) / C_added] x 100
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six individual preparations of a sample at 100% of the target concentration on the same day under the same conditions.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[14]
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or using a different HPLC system.
-
Acceptance Criteria: The %RSD over the two days should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Protocol: Determine LOD and LOQ based on the signal-to-noise (S/N) ratio.
-
Acceptance Criteria:
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.
-
Robustness
-
Protocol: Intentionally introduce small, deliberate variations to the method parameters and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Mobile Phase Composition: ± 2% organic (e.g., ACN:H₂O ratios of 38:62 and 42:58).
-
Column Temperature: ± 5°C (20°C and 30°C).
-
-
Acceptance Criteria: System suitability parameters must still be met, and the results should not deviate significantly from the nominal method.
Data Presentation and Visualization
Validation Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.85% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.12% | ≤ 2.0% |
| LOD | ~0.1 µg/mL | S/N ≥ 3 |
| LOQ | ~0.3 µg/mL | S/N ≥ 10 |
Experimental Workflow
Caption: HPLC workflow for this compound quantification.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of this compound. The method was successfully validated according to ICH guidelines, proving its reliability and robustness. This protocol is well-suited for routine quality control analysis in pharmaceutical and cosmetic development and manufacturing environments, providing trustworthy data to ensure product integrity.
References
- SIELC Technologies. (n.d.). Separation of Resorcinol on Newcrom R1 HPLC column.
- SIELC Technologies. (2018, February 16). Resorcinol.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Ghosh, A., et al. (2014). Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. Journal of Young Pharmacists.
- Alonso, C., et al. (2018). Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. European Journal of Hospital Pharmacy.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10697, this compound.
- Manosroi, A., et al. (2017). Optimized HPLC Method for Quantitative Analysis of Phenylethyl Resorcinol. Journal of Chromatographic Science.
- Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- Labcompliance. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- Chem-Net. (n.d.). This compound WIKI.
- Luminix Health. (n.d.). This compound.
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. guidechem.com [guidechem.com]
- 6. This compound | C8H10O2 | CID 10697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 527-55-9 [m.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. luminixhealth.com [luminixhealth.com]
- 10. Separation of Resorcinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. youtube.com [youtube.com]
Application Note: High-Purity Recovery of 4,5-Dimethylresorcinol via Optimized Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 4,5-Dimethylresorcinol (CAS: 527-55-9) using the single-solvent recrystallization technique. This compound is a phenolic compound with applications in chemical synthesis and as a building block in the development of pharmaceutical agents. Achieving high purity is critical for ensuring reproducible results in downstream applications and for meeting stringent regulatory standards in drug development. This guide is designed for researchers, chemists, and drug development professionals, offering a scientifically-grounded, step-by-step methodology, rationale for procedural choices, and a comprehensive troubleshooting guide.
Foundational Principles & Solvent Selection Rationale
Recrystallization is a cornerstone purification technique for crystalline solids.[1] The fundamental principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[2] An ideal recrystallization process dissolves the crude material in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while impurities remain dissolved in the surrounding solvent (mother liquor).[3]
Physicochemical Properties of this compound
A successful recrystallization hinges on understanding the target molecule's properties.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₂ | [4] |
| Molecular Weight | 138.16 g/mol | [4] |
| Melting Point | 135-137 °C | [4][5][6] |
| Appearance | Off-white to light tan solid (crude) | - |
| Polarity | Polar, due to two hydroxyl (-OH) groups | - |
Solvent System Selection
The choice of solvent is the most critical parameter in recrystallization. The ideal solvent should exhibit a steep solubility curve for this compound: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1]
-
Water: Given its high polarity and an estimated solubility of 4,942 mg/L at 25 °C, water is an excellent and safe choice for this polar compound.[7] The solubility is expected to increase significantly with temperature, making it a prime candidate for single-solvent recrystallization.
-
Aromatic Hydrocarbons (e.g., Toluene, Benzene): While related compounds like resorcinol can be recrystallized from benzene or toluene, these solvents are better suited for less polar compounds or in mixed-solvent systems.[8][9] They pose higher toxicity risks compared to water.
-
Alcohols (e.g., Ethanol, Methanol): this compound is likely highly soluble in alcohols even at room temperature, making them less suitable for single-solvent recrystallization but viable as the "good" solvent in a mixed-solvent system (e.g., with water as the anti-solvent).[10]
Selected Solvent: Deionized water is chosen as the primary solvent for this protocol due to its strong performance profile, low cost, non-flammability, and superior safety profile.
Materials and Equipment
Chemicals
-
Crude this compound
-
Deionized Water (ACS Grade or higher)
-
Ice (from deionized water)
Equipment
-
Erlenmeyer flasks (appropriate sizes for the scale of recrystallization)
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (optional, to prevent solvent loss)
-
Fluted filter paper
-
Powder funnel and short-stem glass funnel
-
Büchner funnel and filter flask
-
Vacuum source (aspirator or pump)
-
Glass stirring rod
-
Spatulas
-
Watch glass
-
Drying oven (vacuum-capable preferred)
-
Melting point apparatus
Detailed Recrystallization Protocol
This protocol is optimized for purifying approximately 5-10 grams of crude this compound. Adjust solvent volumes accordingly for different scales.
Step 1: Preparation and Safety
-
Action: Don appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Conduct all operations within a certified chemical fume hood.
-
Rationale: this compound is classified as an irritant to the skin, eyes, and respiratory system and is harmful if swallowed.[6][11] A fume hood mitigates inhalation risk from any fine powders.
Step 2: Dissolution of Crude Material
-
Action: Place the weighed crude this compound into an Erlenmeyer flask with a magnetic stir bar. For every 1 gram of crude material, start by adding approximately 15-20 mL of deionized water.
-
Action: Gently heat the mixture on a hot plate or in a heating mantle with continuous stirring. Bring the solution to a near boil.
-
Action: Add small aliquots (1-2 mL) of hot deionized water incrementally until all the solid has just dissolved. Avoid adding a large excess of water.[12]
-
Rationale: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the yield of the purified crystals.[12] An Erlenmeyer flask is used to minimize solvent evaporation and prevent airborne contamination.
Step 3: Decolorization and Hot Filtration (If Necessary)
-
Note: This step is only required if the hot solution exhibits significant color and the target compound is known to be colorless or white.
-
Expert Advisory: Do NOT use activated charcoal. While commonly used for decolorizing, charcoal can contain ferric ions that react with phenolic hydroxyl groups, potentially forming colored complexes and compromising purification.[10] If insoluble impurities are present, proceed with hot filtration without charcoal.
-
Action (for insoluble impurities): Preheat a second Erlenmeyer flask and a short-stem funnel. Place a piece of fluted filter paper in the funnel. Pour the hot, saturated solution through the filter paper to remove any insoluble particulate matter.
-
Rationale: Hot filtration removes impurities that are insoluble in the hot solvent. Preheating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the final yield.
Step 4: Crystallization
-
Action: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature on the benchtop.
-
Action: Once the flask has reached room temperature and crystal formation has significantly slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Rationale: Slow cooling is essential for the formation of large, well-defined crystals.[3] Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals or precipitation. The ice bath further decreases the solubility of the product, thereby increasing the yield.
Step 5: Crystal Collection and Washing
-
Action: Set up a Büchner funnel with a piece of filter paper that fits flatly, connected to a clean filter flask under vacuum.
-
Action: Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.
-
Action: Swirl the crystallized mixture to create a slurry and pour it into the center of the Büchner funnel.
-
Action: Wash the collected crystals with two small portions of ice-cold deionized water. Allow the vacuum to pull air through the crystals for several minutes to begin the drying process.
-
Rationale: Vacuum filtration is an efficient method for separating the solid crystals from the mother liquor, which contains the dissolved impurities.[1] Washing the crystals with a minimal amount of cold solvent removes any adhering mother liquor without significantly dissolving the purified product.
Step 6: Drying
-
Action: Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.
-
Action: Dry the crystals to a constant weight. The optimal method is in a vacuum oven at a moderate temperature (e.g., 50-60 °C) for several hours. Alternatively, air-drying overnight is possible but may be less effective at removing all residual water.
-
Rationale: Complete removal of the solvent is necessary for accurate yield calculation and to prevent solvent interference in subsequent reactions or analyses. A vacuum oven accelerates drying at a lower temperature, reducing the risk of product decomposition.
Quality Control and Validation
The efficacy of the purification process must be validated through analytical testing.
| Parameter | Method | Expected Outcome |
| Purity Assessment | Melting Point Analysis | A sharp melting range of 135-137 °C, consistent with literature values.[4][5] A broad or depressed melting range indicates the presence of impurities. |
| Yield Calculation | Gravimetric Analysis | (Mass of Pure Product / Mass of Crude Product) x 100%. A typical yield for a single recrystallization is 70-85%, depending on crude purity. |
| Visual Inspection | Macroscopic Observation | Formation of well-defined, colorless to white crystals. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was added during dissolution. | Re-heat the solution to boil off some of the solvent until the solution becomes slightly cloudy. Then allow it to cool again. Induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid-air interface or by adding a "seed" crystal of pure this compound.[3] |
| "Oiling Out" (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and attempt to cool again. Ensure the cooling process is very slow. |
| Low Crystal Yield | Incomplete crystallization (not enough time in ice bath). Using too much solvent for dissolution or washing. Premature crystallization during hot filtration. | Ensure the flask is cooled in an ice bath for at least 30-60 minutes. Use the minimum amount of solvent necessary. Ensure filtration apparatus is pre-heated. The mother liquor can be concentrated to recover a second, less pure crop of crystals. |
| Crystals are Colored | Impurities were not fully removed. Potential oxidation of the phenolic groups. | The crude material may require a pre-purification step (e.g., column chromatography) if highly impure. Ensure the process is not overly prolonged at high temperatures to minimize oxidation. |
Workflow Visualization
Caption: Workflow for the purification of this compound.
Safety Precautions
-
This compound: Causes skin and serious eye irritation.[6] May cause respiratory irritation. Harmful if swallowed. Avoid breathing dust and ensure adequate ventilation.[11][13]
-
Handling: Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[14] Wash hands thoroughly after handling.
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a designated waste container.
-
Disposal: Dispose of all chemical waste, including the mother liquor, in accordance with local, state, and federal regulations.
References
- The Good Scents Company. (n.d.). 4-methyl orcinol, 527-55-9. [Link]
- University of Diyala. (n.d.).
- Google Patents. (n.d.).
- University of California, Los Angeles. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- ChemTalk. (n.d.).
- Chem-Supply. (n.d.).
- DC Fine Chemicals. (2024).
- ResearchGate. (2015). How can I purify resorcinol?. [Link]
- University of Colorado Boulder. (n.d.). Recrystallization is the most common method for purifying solid compounds. [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. mt.com [mt.com]
- 3. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 527-55-9 [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-methyl orcinol, 527-55-9 [thegoodscentscompany.com]
- 8. US4239921A - Process for purification of crude resorcinol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Developing a Cell-Based Assay for 4,5-Dimethylresorcinol Activity: An Application Note & Protocol Guide
Introduction: Unveiling the Bioactivity of 4,5-Dimethylresorcinol
This compound, a derivative of resorcinol, is a phenolic compound with emerging interest in the pharmaceutical and cosmetic industries. Structurally similar to other resorcinols known for their biological activities, this compound is reported to possess anti-inflammatory properties and is utilized in skincare for its skin-lightening effects, which suggests a potential role as a tyrosinase inhibitor.[1][2][3] The development of robust and reliable cell-based assays is paramount to systematically evaluate its efficacy and understand its mechanism of action at a cellular level.
This comprehensive guide provides a strategic framework and detailed protocols for establishing a suite of cell-based assays to characterize the biological activities of this compound. We will navigate through a logical workflow, beginning with the essential assessment of cytotoxicity to determine a safe therapeutic window. Subsequently, we will delve into specific functional assays to probe its antioxidant and tyrosinase inhibitory activities. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the experimental design, ensuring the generation of reproducible and meaningful data.
Guiding Principle: A Tiered Approach to Bioactivity Screening
A logical and stepwise approach is crucial for the efficient and accurate characterization of a novel compound. Our proposed workflow for this compound follows a tiered strategy. This ensures that each subsequent assay is performed within a non-toxic concentration range and builds upon the data from the previous step.
Caption: Tiered assay development workflow.
Part 1: Foundational Assessment - Cytotoxicity Profiling
Expertise & Experience: Before investigating the specific bioactivities of this compound, it is imperative to first determine its cytotoxic profile. This foundational step identifies the concentration range at which the compound does not harm the cells, ensuring that any observed effects in subsequent functional assays are not merely a consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is directly proportional to the number of viable cells.
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the selected cell lines.
Cell Lines:
-
HaCaT (Human Keratinocytes): A spontaneously immortalized human keratinocyte cell line, relevant for assessing potential dermatological applications and general cytotoxicity on skin cells.
-
B16F10 (Murine Melanoma): A mouse melanoma cell line that produces melanin, making it an ideal model for studying melanogenesis and tyrosinase inhibition.[6]
Materials:
-
This compound
-
HaCaT and B16F10 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HaCaT and B16F10 cells.
-
Seed 1 x 104 cells per well in a 96-well plate in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 |
Trustworthiness: The inclusion of multiple time points (24, 48, and 72 hours) provides a more comprehensive understanding of the compound's cytotoxic effects over time. A vehicle control is essential to account for any effects of the solvent on cell viability.
Part 2: Functional Characterization - Antioxidant Activity
Expertise & Experience: Many phenolic compounds exhibit antioxidant properties by scavenging reactive oxygen species (ROS). The Cellular Antioxidant Activity (CAA) assay is a fluorescent-based method that measures the ability of a compound to inhibit intracellular ROS formation.[7][8][9] This assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Once inside the cell, cellular esterases cleave the acetate groups, trapping the now polar DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity of this compound is quantified by its ability to reduce the fluorescence signal induced by an ROS generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
The Nrf2 Signaling Pathway: A Key Regulator of Cellular Antioxidant Response
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
Caption: Simplified Nrf2 signaling pathway.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
Objective: To evaluate the intracellular antioxidant capacity of this compound.
Cell Line: HaCaT cells.
Materials:
-
This compound
-
HaCaT cells
-
Complete DMEM
-
PBS
-
DCFH-DA solution
-
AAPH (ROS inducer)
-
Quercetin (positive control)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed HaCaT cells at a density of 6 x 104 cells per well in a 96-well black, clear-bottom plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound and Probe Loading:
-
Wash the cells with 100 µL of PBS.
-
Add 100 µL of treatment medium containing 25 µM DCFH-DA and various non-toxic concentrations of this compound (determined from the MTT assay). Include a positive control (Quercetin) and a vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with 100 µL of PBS.
-
Add 100 µL of 600 µM AAPH solution to all wells except for the blank wells.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value using the following formula: CAA (%) = (1 - (AUCsample / AUCcontrol)) x 100
-
Data Presentation:
| Compound | Concentration (µM) | CAA Value (%) |
| Vehicle Control | - | 0 |
| Quercetin | 10 | |
| This compound | [Conc. 1] | |
| This compound | [Conc. 2] | |
| This compound | [Conc. 3] |
Trustworthiness: The use of a positive control like Quercetin, a known antioxidant, validates the assay's performance. Measuring the fluorescence kinetically provides a more dynamic and accurate representation of the antioxidant activity compared to a single endpoint reading.
Part 3: Functional Characterization - Tyrosinase Inhibitory Activity
Expertise & Experience: The skin-lightening properties of this compound suggest it may inhibit tyrosinase, the key enzyme in melanogenesis.[1][10] Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which then proceeds through a series of reactions to form melanin.[3][11] A cell-based assay using B16F10 melanoma cells, which endogenously produce melanin, provides a physiologically relevant model to assess the inhibitory potential of this compound on tyrosinase activity.
The Melanogenesis Signaling Pathway: The Target of Inhibition
Melanogenesis is regulated by a complex signaling cascade, primarily initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R). This activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates and activates the transcription factor CREB. Activated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase. Resorcinol derivatives are thought to directly inhibit the enzymatic activity of tyrosinase.[2][12]
Caption: Simplified melanogenesis signaling pathway.
Protocol 3: Cell-Based Tyrosinase Activity and Melanin Content Assay
Objective: To determine the inhibitory effect of this compound on tyrosinase activity and melanin production in B16F10 cells.
Cell Line: B16F10 murine melanoma cells.
Materials:
-
This compound
-
B16F10 cells
-
Complete DMEM
-
α-Melanocyte-stimulating hormone (α-MSH)
-
Kojic acid (positive control)
-
PBS
-
Lysis buffer (1N NaOH with 10% DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed B16F10 cells at a density of 2 x 104 cells per well in a 96-well plate.
-
Incubate for 24 hours.
-
Treat the cells with various non-toxic concentrations of this compound in the presence of 100 nM α-MSH to stimulate melanogenesis. Include a positive control (Kojic acid) and a vehicle control.
-
Incubate for 72 hours.
-
-
Melanin Content Measurement:
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding 100 µL of lysis buffer to each well and incubate at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader. This absorbance is proportional to the melanin content.
-
-
Data Analysis:
-
Calculate the percentage of melanin content relative to the α-MSH-treated vehicle control.
-
Data Presentation:
| Compound | Concentration (µM) | Melanin Content (% of Control) |
| Vehicle Control (-α-MSH) | - | |
| Vehicle Control (+α-MSH) | - | 100 |
| Kojic Acid | 100 | |
| This compound | [Conc. 1] | |
| This compound | [Conc. 2] | |
| This compound | [Conc. 3] |
Trustworthiness: The inclusion of α-MSH ensures a stimulated and consistent baseline of melanin production. Kojic acid, a well-characterized tyrosinase inhibitor, serves as a robust positive control for the assay.[6]
Conclusion and Future Directions
This application note provides a structured and scientifically grounded approach to developing cell-based assays for characterizing the biological activities of this compound. By following this tiered workflow, researchers can obtain reliable and reproducible data on its cytotoxicity, antioxidant potential, and tyrosinase inhibitory effects. The detailed protocols and the rationale behind the experimental design aim to empower scientists to confidently evaluate this promising compound.
Future studies could expand on these findings by investigating the specific molecular mechanisms underlying the observed activities. For instance, exploring the effect of this compound on the expression of key melanogenic enzymes and transcription factors via qPCR or Western blotting would provide deeper insights into its mode of action. Additionally, assessing its anti-inflammatory properties by measuring the inhibition of pro-inflammatory cytokines in a relevant cell model, such as LPS-stimulated HaCaT cells, would further elucidate its therapeutic potential.
References
- Summary of tyrosinase inactivation by resorcinol derivatives a - ResearchGate. (n.d.).
- Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. (2024). ChemMedChem.
- OPTIMIZATION AND VALIDATION OF A CELL-BASED TYROSINASE ASSAY FOR SCREENING OF TYROSINASE INHIBITORS. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Signaling pathways that induce melanogenesis. Three representative... - ResearchGate. (n.d.).
- Cellular Antioxidant Activity Assay - Kamiya Biomedical Company. (n.d.).
- A schematic diagram of the melanogenesis network. The... - ResearchGate. (n.d.).
- Synthesis of Resorcinol Derivatives and their Effects on Melanin Production - MDPI. (n.d.).
- Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety - MDPI. (n.d.).
- Simplified diagram depicting the two NF-κB signalling pathways. Both... - ResearchGate. (n.d.).
- Schematic diagram of Nrf2/ARE signaling pathway and possible mechanism. (n.d.).
- Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors - Preprints.org. (2018).
- NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC. (2021). Journal of Cellular and Molecular Medicine.
- The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. (n.d.).
- NF-κB Signaling Pathway Diagram - SciSpace. (n.d.).
- Detailed schematic diagram of Nrf2-related signaling pathway.... - ResearchGate. (n.d.).
- Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey - PMC - NIH. (2025). Molecules.
- Regulation of melanogenesis through three main signaling pathways. - ResearchGate. (n.d.).
- OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) - Cell Biolabs, Inc. (n.d.).
- NF-κB - Wikipedia. (n.d.).
- Optimization and validation of a cell-based tyrosinase assay for screening of tyrosinase inhibitors | Request PDF - ResearchGate. (2025).
- Signaling Pathways in Melanogenesis - PMC - PubMed Central. (2016). International Journal of Molecular Sciences.
- Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies.
- Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - MDPI. (2021). Antioxidants.
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- Instructions for Use of Cell Cytotoxicity Assay Kit (Adherent Target Cells) - Hillgene Biopharma. (n.d.).
- Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC - PubMed Central. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025).
- Nrf2 signaling pathway diagram. - ResearchGate. (n.d.).
- Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. (n.d.). ChemMedChem.
- [PDF] Signaling Pathways in Melanogenesis - Semantic Scholar. (n.d.).
- Anti-inflammatory effects of tectroside on UVB-induced HaCaT cells. (2013). Experimental and Therapeutic Medicine.
- Anti-Inflammatory Activities of an Extract of In Vitro Grown Adventitious Shoots of Toona sinensis in LPS-Treated RAW264.7 and Propionibacterium acnes-Treated HaCaT Cells - PMC - NIH. (n.d.).
- Anti-inflammatory and antioxidant properties of oleuropein in human keratinocytes characterized by bottom-up proteomics - Frontiers. (2025). Frontiers in Pharmacology.
- Anti-Inflammatory Activity of Compounds Isolated from Digitalis purpurea L. in TNF-α/IFN-γ-Induced HaCaT Keratinocytes and a Three-Dimensionally Reconstructed Human Skin Model - MDPI. (n.d.).
- Purified Mushroom Tyrosinase Induced Melanogenic Protein Expression in B16F10 Melanocytes: A Quantitative Densitometric Analysis - PMC - NIH. (2018). Journal of Clinical and Diagnostic Research.
- Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. (n.d.). Biological & Pharmaceutical Bulletin.
- Antioxidant, Anti-Inflammation and Antiaging Activities of Artocarpus altilis Methanolic Extract on Urban Particulate Matter-Induced HaCaT Keratinocytes Damage - MDPI. (n.d.).
- Inhibitory Effects of 4-n-Butylresorcinol on Tyrosinase Activity and Melanin Synthesis. (2025). Biological & Pharmaceutical Bulletin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Capacity of 4,5-Dimethylresorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Antioxidant Potential of 4,5-Dimethylresorcinol
This compound, a substituted dihydroxybenzene, is a phenolic compound of significant interest in the fields of cosmetics and pharmaceuticals for its potential antioxidant and anti-inflammatory properties.[1] The core chemical structure, featuring two hydroxyl groups on a benzene ring, positions it as a potent free radical scavenger. The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, a process that is critical in mitigating oxidative stress implicated in numerous disease states.[2]
The presence of electron-donating methyl groups on the aromatic ring of this compound is predicted to enhance its antioxidant capacity by increasing the electron density on the oxygen atoms of the hydroxyl groups, which may facilitate hydrogen donation.[2][3] This guide provides a comprehensive overview of standardized protocols to empirically determine the antioxidant capacity of this compound, offering researchers a robust framework for their investigations.
Mechanistic Insights into Phenolic Antioxidant Activity
The antioxidant action of phenolic compounds like this compound can proceed through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring.[2]
-
Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical, forming a radical cation and an anion. The radical cation of the antioxidant is subsequently deprotonated.
The choice of antioxidant assay is crucial as different methods are based on different chemical principles. This guide will detail protocols for three widely accepted assays: DPPH, ABTS, and ORAC, which cover both HAT and SET mechanisms.
I. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and straightforward method to assess the antioxidant capacity of a compound.[5] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, leading to its neutralization.[5] The DPPH radical is a stable free radical with a deep violet color, exhibiting a maximum absorbance at approximately 517 nm.[5] When reduced by an antioxidant, the color of the solution changes from violet to a pale yellow, and the absorbance at 517 nm decreases.[5] This decolorization is proportional to the scavenging activity of the antioxidant.[5]
Experimental Protocol
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Gallic Acid as a standard
-
96-well microplate
-
Microplate reader
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
Standard Solutions: Prepare a series of standard solutions of Trolox or Gallic Acid in methanol at various concentrations (e.g., 0-100 µg/mL).
Procedure:
-
Prepare serial dilutions of the this compound stock solution and the standard solutions in methanol.
-
In a 96-well microplate, add a specific volume (e.g., 20 µL) of each dilution of the sample and standard solutions to separate wells.[6]
-
Add the same volume of methanol to a well to serve as a blank.
-
To each well, add a larger volume (e.g., 180 µL) of the 0.1 mM DPPH solution.[2]
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[2]
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A₀ - A₁) / A₀] * 100 [2]
Where:
-
A₀ is the absorbance of the control (DPPH solution without the sample).
-
A₁ is the absorbance of the sample.
The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration. A lower IC₅₀ value indicates a higher antioxidant capacity. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Diagram of DPPH Assay Workflow:
Caption: Logical flow of the ORAC assay.
Data Presentation
Table 1: Summary of Key Experimental Parameters for Antioxidant Assays
| Parameter | DPPH Assay | ABTS Assay | ORAC Assay |
| Principle | Electron/Hydrogen Transfer | Electron/Hydrogen Transfer | Hydrogen Atom Transfer |
| Radical | DPPH• | ABTS•+ | Peroxyl Radical (from AAPH) |
| Detection Wavelength | ~517 nm | ~734 nm | Ex: ~485 nm, Em: ~520 nm |
| Standard | Trolox or Gallic Acid | Trolox | Trolox |
| Expression of Results | IC₅₀, TEAC | TEAC | µmol TE/g or µmol TE/mol |
| Solvent | Methanol/Ethanol | Water/Ethanol | Phosphate Buffer (pH 7.4) |
Conclusion
The protocols detailed in this guide provide a robust framework for the systematic evaluation of the antioxidant capacity of this compound. By employing a combination of assays such as DPPH, ABTS, and ORAC, researchers can gain a comprehensive understanding of its radical scavenging abilities through different mechanisms. The structural features of this compound suggest a significant antioxidant potential, and the application of these standardized methods will enable the quantitative assessment of this activity, providing valuable data for its potential applications in drug development and other scientific disciplines.
References
- The substituent effect on the antioxidant capacity of catechols and resorcinols. (2016).
- OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc. [Link]
- In Vitro Antioxidant Activity and Antigenotoxicity of 5- n -Alkylresorcinols. (2025).
- ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]
- A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). MDPI. [Link]
- Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. [Link]
- DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]
- Antioxidant potential using ORAC assay. (n.d.). BMG Labtech. [Link]
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
- ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io. [Link]
- Oxygen-radical absorbance capacity assay for antioxidants. (1993). PubMed. [Link]
- Genesis and development of DPPH method of antioxidant assay. (2011). PubMed Central. [Link]
- A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. (2021). JoVE. [Link]
- Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. (n.d.).
- The disappearance of DPPH • as function of number of moles of... (n.d.).
- Antioxidant activity as assessed using dPPH and ABTS •+ assays. (n.d.).
- Evaluation of Direct and Indirect Antioxidant Properties of Selected Four Natural Chemical Compounds: Quercetin, Epigallocatechi. (2020). Journal of Biomedical Research & Environmental Sciences. [Link]
Sources
- 1. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jelsciences.com [jelsciences.com]
Application Note: A Comprehensive Protocol for the Stability Testing of 4,5-Dimethylresorcinol
Introduction: The Imperative for Stability Assessment
4,5-Dimethylresorcinol (CAS 527-55-9) is a substituted dihydroxybenzene, a class of compounds with significant interest in pharmaceutical and cosmeceutical development. As with any active pharmaceutical ingredient (API), a thorough understanding of its chemical stability is a non-negotiable prerequisite for successful drug development. Stability testing provides critical information on how the quality of the API varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2]
The data generated from these studies are foundational for determining appropriate storage conditions, re-test periods, and shelf-life, directly impacting the safety and efficacy of the final drug product.[3] Phenolic compounds, including resorcinol derivatives, are known to be susceptible to oxidative degradation, which can lead to the formation of colored quinone-type species and other impurities.[4] Therefore, a robust stability testing program is essential to identify potential degradation pathways and develop a stable formulation.
This application note provides a detailed experimental framework for conducting comprehensive stability testing of this compound, encompassing forced degradation studies and formal stability trials, in alignment with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[5][6][7]
Physicochemical Profile of this compound
Understanding the intrinsic properties of the molecule is the first step in designing a logical stability study. The dual hydroxyl groups on the benzene ring are the primary sites of chemical reactivity, particularly oxidation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | [8][9] |
| Molecular Weight | 138.16 g/mol | [9] |
| IUPAC Name | 4,5-dimethylbenzene-1,3-diol | [9] |
| Melting Point | 135-137 °C | [8][10] |
| Boiling Point | ~270.8 - 284 °C | [8][11] |
| Appearance | Crystalline solid | N/A |
| pKa | ~10.18 (Predicted) | [10] |
| LogP | ~1.68 | [8][10] |
Regulatory Framework: Adherence to ICH Guidelines
The protocols outlined herein are designed to meet the stringent requirements of global regulatory bodies. The foundational documents governing this work are:
-
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline defines the core stability data package required for registration, detailing storage conditions and testing frequencies for long-term, intermediate, and accelerated studies.[5][7][12]
-
ICH Q1B - Photostability Testing of New Drug Substances and Products: This document provides specific guidance on evaluating the intrinsic photostability of a drug substance, which is a critical component of stress testing.[13][14][15]
Overall Experimental Workflow
The stability assessment is a multi-stage process. It begins with forced degradation to understand the molecule's vulnerabilities, which informs the development of a stability-indicating analytical method. This validated method is then used to monitor the API's integrity during the formal, long-term stability study.
Caption: Overall workflow for this compound stability testing.
Protocol 1: Forced Degradation (Stress Testing)
Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the degradation pathways of the molecule.[1][16] This process is fundamental to developing and validating a truly stability-indicating analytical method.[17] The goal is to achieve 5-20% degradation of the API.
5.1 Required Equipment and Reagents
-
This compound reference standard
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Calibrated stability chambers or ovens
-
ICH-compliant photostability chamber with UV and visible light sources
-
Validated Stability-Indicating HPLC method (see Protocol 3)
5.2 Stress Conditions The following table outlines the recommended starting conditions. These should be adjusted as needed to achieve the target degradation level.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 2 - 8 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Dry Heat | 80 °C | 72 hours |
| Photolytic | Solid State & Solution | 25 °C | Per ICH Q1B[18] |
5.3 Step-by-Step Protocol
-
Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Sample Preparation: For each condition (Acid, Base, Oxidation), mix 5 mL of the stock solution with 5 mL of the respective stress reagent in a suitable flask. For the solution-state photolytic study, dissolve the API in a suitable solvent (e.g., 50:50 methanol:water).
-
Control Sample: Prepare a control sample by mixing 5 mL of the stock solution with 5 mL of purified water. Store this sample at 2-8°C in the dark.
-
Execution:
-
Place the hydrolysis and oxidation samples at their specified temperatures.
-
Place the thermal stress sample (API as a solid powder in a glass vial) in the oven.
-
Expose the photolytic samples (both solid and solution) to light conditions as specified in ICH Q1B, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][18] A dark control should be wrapped in aluminum foil and placed alongside the test samples.
-
-
Time-Point Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Analysis: Analyze all stressed samples, the control sample, and an unstressed reference standard solution using the validated stability-indicating HPLC method (Protocol 3). Check for peak purity of the main peak using a PDA detector to ensure no co-eluting degradants.
Protocol 2: Formal ICH-Compliant Stability Study
This protocol describes the setup for a formal stability study to determine the re-test period for the drug substance.[3][7]
6.1 Study Design
-
Batches: A minimum of three primary batches of this compound should be placed on stability.
-
Container Closure System: The API should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions: The following conditions are based on ICH guidelines for Climatic Zones I and II.[12]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
6.2 Step-by-Step Protocol
-
Initial Analysis (T=0): Perform a complete analysis on all batches before placing them into the stability chambers. This includes appearance, assay, and impurity profile.
-
Sample Storage: Place a sufficient quantity of samples for each batch in each of the specified stability chambers.
-
Testing Schedule: Pull samples for analysis at specified time points.
-
Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months
-
Intermediate: 0, 3, 6 months (only if significant change occurs under accelerated conditions)
-
Accelerated: 0, 3, 6 months
-
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of this compound content.
-
Degradation Products: Quantification of any specified and unspecified degradation products.
-
-
Data Evaluation: Evaluate the data for trends and determine if any "significant change" has occurred. A significant change is typically defined as a failure to meet the established specification.
Protocol 3: Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, process impurities, or excipients.[1] The following reverse-phase HPLC method serves as a robust starting point.
7.1 Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA/DAD detector |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 40% Acetonitrile, 60% Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (with PDA scan from 200-400 nm for peak purity) |
| Run Time | Approximately 15 minutes |
7.2 Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Preparation: Accurately weigh an appropriate amount of the stability sample, dissolve in methanol, and dilute with the mobile phase to a final target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
7.3 Method Validation and System Suitability
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples (Protocol 1) are essential for proving specificity.
-
System Suitability: Before each analytical run, inject the working standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Potential Degradation Pathways
Based on the chemical structure of this compound, the primary degradation pathways under stress conditions are anticipated to be oxidative. The electron-rich aromatic ring with two hydroxyl groups is susceptible to oxidation, potentially forming quinone-like structures, which are often colored. Under harsh conditions, ring-opening or polymerization can also occur.
Caption: Conceptual degradation pathways for this compound.
Conclusion
This application note provides a comprehensive and technically grounded framework for the stability testing of this compound. By integrating forced degradation studies with a robust, stability-indicating HPLC method and a formal ICH-compliant stability program, researchers and drug development professionals can generate the high-quality data necessary to ensure product quality, safety, and regulatory compliance. Adherence to these protocols will provide a clear understanding of the molecule's intrinsic stability and inform the development of a stable and effective pharmaceutical product.
References
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
- U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
- SlideShare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
- ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]
- ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
- ICH. (n.d.). Quality Guidelines. [Link]
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
- YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
- LookChem. (n.d.). This compound 527-55-9 wiki. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Tšepo Ramoholi, et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods. [Link]
- hohPublica. (2023).
- ResearchGate. (n.d.). Stability in total phenolic compounds of the ethanolic extract under various conditions. [Link]
- M. C. García-Parrilla, et al. (2019). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants. [Link]
- MDPI. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. [Link]
- M. P. Romero-Crespo, et al. (2018).
- S. Dutta, et al. (2015). Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. Scientia Pharmaceutica. [Link]
- NIOSH. (1998). RESORCINOL: METHOD 5701. [Link]
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
- Luminix Health. (n.d.). This compound. [Link]
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- American Pharmaceutical Review. (2022).
- M. K. Rawat, et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
- PharmaTutor. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. [Link]
- Science.gov. (n.d.). forced degradation products: Topics by Science.gov. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column. [Link]
- ResearchGate. (2015). How can I measure Resorcinol using HPLC?. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 3. youtube.com [youtube.com]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | C8H10O2 | CID 10697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 527-55-9 [m.chemicalbook.com]
- 11. luminixhealth.com [luminixhealth.com]
- 12. ICH Official web site : ICH [ich.org]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 16. acdlabs.com [acdlabs.com]
- 17. biomedres.us [biomedres.us]
- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Methods for Determining the Solubility of 4,5-Dimethylresorcinol in Various Solvents
An Application Guide for Researchers
Abstract
Solubility is a critical physicochemical parameter in chemical research and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This document provides a comprehensive guide to determining the solubility of 4,5-Dimethylresorcinol, a substituted phenol of interest in various research fields. We will explore the fundamental principles of solubility, differentiate between thermodynamic and kinetic measurements, and provide detailed, field-proven protocols for the universally accepted shake-flask method. Furthermore, we detail two primary analytical techniques for quantification—High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry—complete with step-by-step instructions for creating robust calibration curves. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate accurate and reproducible solubility data.
Introduction: The Central Role of Solubility
The extent to which a compound dissolves in a solvent is a fundamental property that dictates its utility and behavior in a given system. For a molecule like this compound (Figure 1), understanding its solubility profile is essential for a range of applications, including:
-
Drug Development: Solubility in aqueous and lipid-based media is a primary determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility is a leading cause of failure in preclinical and clinical development.
-
Chemical Synthesis: Selecting an appropriate solvent is critical for controlling reaction rates, yield, and purity. The solubility of reactants and products governs the reaction medium and subsequent purification strategies like crystallization.
-
Formulation Science: Creating stable and effective formulations, whether for pharmaceuticals, agrochemicals, or consumer products, requires precise knowledge of the active ingredient's solubility in various excipients and solvent systems.
1.1. Physicochemical Profile of this compound
This compound (CAS: 527-55-9) is an aromatic compound characterized by a benzene ring substituted with two hydroxyl (-OH) groups and two methyl (-CH₃) groups.[1][][3] This structure imparts a mixed polarity.
-
Polar Characteristics: The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, suggesting potential solubility in polar solvents like water and alcohols.[4]
-
Nonpolar Characteristics: The aromatic ring and the two methyl groups contribute to its lipophilic (nonpolar) nature, suggesting solubility in organic solvents.[4]
The interplay of these features makes predicting its solubility non-trivial and necessitates empirical determination. Key computed properties are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | [1][] |
| Molecular Weight | 138.16 g/mol | [1][4] |
| XLogP3-AA | 1.9 | [1] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Polar Surface Area | 40.5 Ų | [1][4] |
Table 1: Key Physicochemical Properties of this compound.
Fundamental Concepts: Thermodynamic vs. Kinetic Solubility
Before proceeding to experimental design, it is crucial to distinguish between two types of solubility measurements, as they provide different and distinct information.[5][6]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium with an excess of the solid compound.[7] This measurement is determined using methods that allow sufficient time for this equilibrium to be reached, such as the shake-flask method.[8] It is the most reliable value for formulation and physicochemical characterization.
-
Kinetic Solubility: This is often measured in high-throughput screening settings. It typically involves dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[7][9] The concentration at which precipitation first occurs is the kinetic solubility.[10] These values are often higher than thermodynamic solubility because they can represent a supersaturated or amorphous state, which is thermodynamically unstable.[5][10]
This guide will focus exclusively on determining the more rigorous and universally applicable thermodynamic solubility.
Experimental Design: The Shake-Flask Method
The shake-flask method is the gold-standard technique for determining thermodynamic solubility due to its reliability and direct approach to achieving equilibrium.[8][11] The workflow involves agitating an excess amount of the solid compound in the solvent of choice for an extended period until the concentration of the dissolved compound in the solution becomes constant.
Diagram 1: General Workflow for Solubility Determination This diagram outlines the major steps from initial preparation to final data analysis for determining the thermodynamic solubility of this compound.
Caption: General workflow for determining equilibrium solubility.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
Objective: To prepare saturated solutions of this compound in various solvents under equilibrium conditions.
Materials:
-
This compound (solid powder, >98% purity)
-
Selection of solvents (e.g., Water, Ethanol, Acetonitrile, Ethyl Acetate, Hexane)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Volumetric pipettes
-
Orbital shaker or rotator with temperature control
-
Centrifuge or syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
Procedure:
-
Preparation: Add an excess amount of solid this compound to at least three vials for each solvent to be tested. "Excess" means enough solid will visibly remain after equilibrium is reached. A starting point is ~10-20 mg for a 2 mL solvent volume.
-
Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a minimum of 24 hours to ensure equilibrium is reached.[12] For compounds that are slow to dissolve, 48 or 72 hours may be necessary.
-
Expert Insight: It is advisable to take samples at multiple time points (e.g., 24h and 48h). If the measured concentration does not change between these points, you can be confident that equilibrium has been achieved.
-
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for at least 1-2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully collect a sample of the clear supernatant. This must be done without disturbing the undissolved solid. There are two preferred methods:
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., PTFE) into a clean analysis vial.[13] Discard the first few drops to saturate the filter material.
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid. Carefully pipette the clear supernatant from the top.
-
-
Dilution: Immediately dilute the collected supernatant with a suitable solvent (often the mobile phase for HPLC or the same solvent for UV-Vis) to a concentration that falls within the linear range of your analytical method's calibration curve. Record the dilution factor accurately.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, as detailed below.
Analytical Quantification Protocols
Once a saturated solution is obtained, its concentration must be accurately measured. The choice of method depends on the compound's properties and available instrumentation.
Protocol 2: Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a highly specific and accurate method for determining concentration, especially in complex matrices.[14][15]
A. Building the Calibration Curve:
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to create a primary stock solution of known concentration (e.g., 1 mg/mL).
-
Standard Solutions: Perform a series of serial dilutions from the primary stock to prepare at least five standard solutions that bracket the expected concentration of your diluted samples.[14]
-
Analysis: Inject each standard solution into the HPLC system and record the peak area corresponding to this compound.
-
Plotting: Create a calibration plot of Peak Area vs. Concentration (e.g., in µg/mL). Perform a linear regression on the data. A coefficient of determination (R²) value > 0.995 is required for a reliable curve.
B. Sample Analysis:
-
Inject the diluted supernatant sample (from Protocol 1, Step 6) into the HPLC system using the same method as for the standards.
-
Record the peak area for this compound.
-
Use the linear regression equation from your calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the diluted sample.
-
Calculate the original solubility by multiplying the result by the dilution factor.
Diagram 2: Quantification via Calibration Curve This diagram illustrates the logic of using a standard curve for accurate concentration measurement in either HPLC or UV-Vis spectroscopy.
Caption: Logic flow for quantification using a calibration curve.
Protocol 3: Quantification by UV-Vis Spectrophotometry
This method is faster than HPLC but less specific. It is suitable if this compound has a distinct UV absorbance maximum and the solvent itself does not interfere at that wavelength.[16][17]
A. Building the Calibration Curve:
-
Determine λmax: Scan a moderately concentrated solution of this compound in the chosen solvent across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Stock & Standards: Prepare a primary stock solution and a series of at least five standard dilutions in the same solvent, similar to the HPLC method.
-
Analysis: Measure the absorbance of each standard solution at the predetermined λmax. Use the pure solvent as a blank.
-
Plotting: Create a calibration plot of Absorbance vs. Concentration. According to the Beer-Lambert law, this relationship should be linear.[16] Perform a linear regression and ensure R² > 0.995.
B. Sample Analysis:
-
Measure the absorbance of the diluted supernatant sample at λmax.
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Calculate the original solubility by multiplying the result by the dilution factor.
Data Reporting and Interpretation
Solubility data should be reported clearly and comprehensively. Always specify the temperature at which the measurement was conducted. The results from triplicate experiments should be averaged, and the standard deviation should be reported to indicate the precision of the measurement.
Table 2: Example Data Summary for this compound Solubility at 25 °C.
| Solvent | Polarity Index | Average Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) |
| Water | 10.2 | [Data] | [Data] | [Data] |
| Ethanol | 5.2 | [Data] | [Data] | [Data] |
| Acetonitrile | 5.8 | [Data] | [Data] | [Data] |
| Ethyl Acetate | 4.4 | [Data] | [Data] | [Data] |
| Toluene | 2.4 | [Data] | [Data] | [Data] |
| Hexane | 0.1 | [Data] | [Data] | [Data] |
The fundamental principle of "like dissolves like" can be used to interpret the results.[18][19] High solubility in polar solvents like water and ethanol would be driven by hydrogen bonding with the hydroxyl groups. High solubility in nonpolar solvents like hexane and toluene would be due to favorable van der Waals interactions with the aromatic ring and methyl groups. Solvents of intermediate polarity, like ethyl acetate, may also be effective.
Conclusion
Determining the thermodynamic solubility of this compound is a systematic process requiring careful experimental execution and precise analytical quantification. The shake-flask method, coupled with either HPLC or UV-Vis analysis, provides a robust framework for generating reliable and reproducible data. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently characterize this crucial physicochemical property, enabling informed decisions in drug discovery, chemical synthesis, and formulation development.
References
- This compound 527-55-9 wiki. (n.d.). ChemicalBook.
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- Thermodynamic vs. kinetic solubility: Knowing which is which. (2014).
- How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.
- Optimizing solubility: kinetic versus thermodynamic solubility tempt
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.).
- How to measure solubility for drugs in oils/emulsions? (2023).
- How to determine the solubility of a substance in an organic solvent? (2024).
- UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.).
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems.
- how can i test the solubility in hplc please ? (2009).
- General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2015).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.
- Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023). PubMed.
- UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. (2024). Pion Inc.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty Website.
- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017).
- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
- This compound | C8H10O2 | CID 10697. (n.d.). PubChem - NIH.
- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.
- Solubility of organic compounds (video). (n.d.). Khan Academy.
- CAS 527-55-9 this compound. (n.d.). BOC Sciences.
- 4-methyl orcinol, 527-55-9. (n.d.). The Good Scents Company.
- This compound | 527-55-9. (n.d.). Biosynth.
- This compound | CAS: 527-55-9. (n.d.). finetech industry limited.
Sources
- 1. This compound | C8H10O2 | CID 10697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS: 527-55-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Page loading... [wap.guidechem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. enamine.net [enamine.net]
- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
- 18. youtube.com [youtube.com]
- 19. chem.ws [chem.ws]
Application Note & Protocols: High-Sensitivity Detection and Quantification of 4,5-Dimethylresorcinol and its Metabolites in Biological Matrices
Abstract
This comprehensive guide provides detailed analytical methodologies for the detection and quantification of 4,5-Dimethylresorcinol and its putative metabolites. Aimed at researchers in pharmacology, toxicology, and drug development, this document outlines robust protocols for sample preparation, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), and HPLC-UV analysis. We delve into the rationale behind methodological choices, from sample extraction to instrument parameter optimization, to ensure data integrity and reproducibility. Furthermore, this guide establishes a framework for method validation in accordance with established regulatory principles, empowering scientists to generate reliable and defensible results.
Introduction: The Analytical Challenge
This compound (Figure 1) is a substituted phenolic compound with potential applications and implications in various scientific fields. Like many xenobiotics, its pharmacological and toxicological profile is intrinsically linked to its metabolic fate. The biotransformation of this compound can lead to the formation of various metabolites, which may possess altered activity or toxicity. Therefore, the accurate detection and quantification of both the parent compound and its metabolites in biological matrices are critical for comprehensive pharmacokinetic and safety assessments.
This application note provides a self-validating framework for tackling this challenge, emphasizing the principles of selectivity, sensitivity, and accuracy.
Predicted Metabolic Pathways of this compound
Understanding the likely metabolic transformations of this compound is the cornerstone of developing a targeted analytical method. Based on the known metabolism of similar phenolic compounds and alkylphenols, we can predict two major phases of biotransformation[1][2].
-
Phase I Metabolism: Primarily driven by Cytochrome P450 (CYP) enzymes, this phase involves oxidative reactions. The most probable modification is the hydroxylation of one of the methyl groups to form a primary alcohol. Aromatic hydroxylation is also possible, though less likely due to the existing hydroxyl groups.
-
Phase II Metabolism: This phase involves the conjugation of the parent molecule or its Phase I metabolites with endogenous, water-soluble molecules to facilitate excretion. For phenolic compounds, the primary conjugation reactions are glucuronidation and sulfation at the hydroxyl groups.
These predicted pathways inform the selection of target analytes for our analytical methods.
Caption: Predicted metabolic pathway of this compound.
Bioanalytical Strategy: A Multi-Platform Approach
The choice of analytical technique depends on the specific requirements of the study, such as required sensitivity, throughput, and the need for structural confirmation. We present a workflow that incorporates both a high-sensitivity, high-specificity method (LC-MS/MS) and a robust, accessible method (HPLC-UV).
Sources
The Synthetic Versatility of 4,5-Dimethylresorcinol: A Guide to Application and Protocol
Introduction: Unveiling the Potential of a Substituted Phenol
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4,5-Dimethylresorcinol, a diphenolic compound, presents itself as a highly valuable and versatile scaffold. Its electron-rich aromatic core, activated by two hydroxyl groups, coupled with the steric and electronic influence of two methyl substituents, offers a unique platform for the synthesis of a diverse array of heterocyclic and polyfunctional aromatic compounds. This guide provides an in-depth exploration of the utility of this compound as a synthetic intermediate, with a focus on practical, field-proven protocols for the synthesis of coumarin and acetophenone derivatives. These derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their potential biological activities and fluorescent properties.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is crucial for successful reaction design and execution.
| Property | Value | Reference(s) |
| CAS Number | 527-55-9 | [1][2] |
| Molecular Formula | C₈H₁₀O₂ | [1][2] |
| Molecular Weight | 138.16 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 135-137 °C | [1] |
| Boiling Point | 270.8 °C at 760 mmHg | [1] |
| Solubility | Readily soluble in water, alcohol, and ether | [3] |
Core Synthetic Applications and Detailed Protocols
The strategic positioning of the hydroxyl and methyl groups on the resorcinol framework directs electrophilic substitution reactions to specific positions, allowing for regioselective synthesis of valuable derivatives. This section will delve into two cornerstone reactions utilizing this compound: the Pechmann condensation for coumarin synthesis and Friedel-Crafts acylation for the preparation of substituted acetophenones.
Application I: Synthesis of 6,7-Dihydroxy-4,5,8-trimethylcoumarin via Pechmann Condensation
The Pechmann condensation is a classic and reliable method for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions.[4] Coumarins are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The following protocol has been adapted from established procedures for resorcinol to accommodate the specific reactivity of this compound.
-
Sulfuric Acid as Catalyst and Solvent: Concentrated sulfuric acid serves a dual role. It acts as a powerful Brønsted acid catalyst to protonate the carbonyl groups of the ethyl acetoacetate, thereby activating it for nucleophilic attack. It also serves as the reaction medium, ensuring a high concentration of reactants and catalyst.
-
Temperature Control: The initial cooling of the sulfuric acid and the slow, dropwise addition of the reactants are critical to control the exothermic nature of the reaction and prevent unwanted side reactions or degradation of the starting materials. The subsequent stirring at room temperature allows the reaction to proceed to completion at a controlled rate.
-
Workup Procedure: Pouring the reaction mixture into ice-water serves to quench the reaction and precipitate the crude coumarin product, which is sparingly soluble in acidic water. The subsequent recrystallization from ethanol is a standard purification technique to remove any unreacted starting materials or byproducts.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Concentrated sulfuric acid
-
Ethanol (95%)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Beakers
-
Heating mantle or water bath
Procedure:
-
In a 250 mL round-bottom flask, place 100 mL of concentrated sulfuric acid and cool it to below 5 °C in an ice-salt bath with gentle stirring.
-
In a separate beaker, prepare a solution of 13.8 g (0.1 mol) of this compound in 13.0 g (0.1 mol) of ethyl acetoacetate.
-
Transfer the this compound/ethyl acetoacetate solution to a dropping funnel and add it dropwise to the cold, stirred sulfuric acid over a period of approximately 1 hour, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours.
-
Pour the reaction mixture slowly and with vigorous stirring into a beaker containing 500 g of crushed ice.
-
Collect the precipitated crude product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from 95% ethanol to yield pure 6,7-dihydroxy-4,5,8-trimethylcoumarin as a pale yellow solid.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Application II: Synthesis of 2,4-Dihydroxy-5,6-dimethylacetophenone via Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. The resulting acetophenone derivatives are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. For instance, dihydroxyacetophenone derivatives have been investigated as inhibitors of phosphodiesterases. The following protocol is adapted from standard procedures for the acylation of resorcinol.
-
Zinc Chloride as a Lewis Acid Catalyst: Anhydrous zinc chloride is a moderately strong Lewis acid that coordinates with the acylating agent (acetic anhydride or glacial acetic acid), increasing its electrophilicity and facilitating the attack by the electron-rich resorcinol ring.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as the presence of water would deactivate the Lewis acid catalyst.
-
Thermal Conditions: Heating the reaction mixture is necessary to overcome the activation energy of the acylation reaction. The specified temperature range is optimal for achieving a reasonable reaction rate without causing significant decomposition.
-
Acidic Workup: The addition of dilute hydrochloric acid serves to quench the reaction and decompose any complexes formed between the product and the zinc chloride catalyst, allowing for the precipitation of the crude product.
Materials:
-
This compound
-
Anhydrous zinc chloride
-
Glacial acetic acid
-
Dilute hydrochloric acid
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter flask
Procedure:
-
In a dry round-bottom flask, place 13.8 g (0.1 mol) of this compound and 13.6 g (0.1 mol) of anhydrous zinc chloride.
-
Add 30 mL of glacial acetic acid to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to 140-150 °C with stirring for 1 hour.
-
After cooling, pour the reaction mixture into a beaker containing 200 mL of a 1:1 mixture of ice and dilute hydrochloric acid.
-
Stir the mixture until the initially formed oily product solidifies.
-
Collect the crude product by vacuum filtration and wash it with cold deionized water.
-
Recrystallize the crude product from hot water to obtain pure 2,4-dihydroxy-5,6-dimethylacetophenone as a crystalline solid.
-
Dry the purified product.
Potential Applications in Drug Discovery and Materials Science
The derivatives synthesized from this compound are not merely academic curiosities; they hold significant potential for practical applications.
-
Medicinal Chemistry: Coumarin derivatives are well-documented for their diverse pharmacological activities, including anticoagulant, anti-HIV, and anticancer properties.[4][6] The substitution pattern on the coumarin ring, as dictated by the use of this compound, can significantly influence the biological activity of the resulting molecule. Similarly, chalcones, which can be synthesized from the acetophenone derivatives, are known for their antimicrobial and antioxidant activities.[7] The synthesized compounds can serve as lead structures for the development of novel therapeutic agents.
-
Fluorescent Probes and Dyes: The coumarin scaffold is a well-known fluorophore. The introduction of hydroxyl and methyl groups can modulate the photophysical properties, such as the absorption and emission wavelengths, quantum yield, and Stokes shift. These tailored fluorescent molecules can find applications as biological probes for imaging and sensing, as well as in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Conclusion and Future Outlook
This compound is a readily accessible and highly functionalized building block that offers a gateway to a rich variety of synthetically and biologically important molecules. The protocols detailed in this guide for the Pechmann condensation and Friedel-Crafts acylation provide a solid foundation for researchers to explore the synthetic utility of this versatile reagent. The continued investigation into the reactivity of this compound and the biological evaluation of its derivatives will undoubtedly lead to the discovery of novel compounds with significant potential in medicine and materials science.
References
- Slideshare. (n.d.). Synthesis of Coumarins.
- Spasojević, M., & Al-Khafaji, K. (2022). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Chemistry & Chemical Technology, 16(4), 539-553.
- PubChem. (n.d.). This compound.
- Thakur, A., & Singla, R. (2025). Green Synthesis and Pharmacological Applications of Coumarin and Its Derivatives: A Review. In Proceedings of International Conference on Sustainable Science and Technology for Tomorrow (SciTech 2024).
- Usman, L. A., Arise, R. O., Olawepo, A., & Muhammad, N. O. (2021). New chalcone derivatives as potential antimicrobial and antioxidant agent. Future Journal of Pharmaceutical Sciences, 7(1), 221.
- Singh, S., & Singh, P. (2024). Synthesis and Importance of Coumarin Derivatives in Medicinal Chemistry: A Comprehensive Review. Russian Journal of Bioorganic Chemistry, 50(5), 1678-1698.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H10O2 | CID 10697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Coumarins | PPT [slideshare.net]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of 4,5-Dimethylresorcinol
Introduction: The Imperative for Rigorous Cytotoxicity Evaluation of 4,5-Dimethylresorcinol
This compound, a phenolic compound, is gaining interest for its potential applications in various fields, including cosmetics and therapeutics due to its reported anti-inflammatory properties.[1][2] As with any compound intended for human use, a thorough evaluation of its safety profile is paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell culture protocols to determine the in vitro cytotoxicity of this compound.
The methodologies detailed herein are grounded in internationally recognized standards, such as ISO 10993-5, to ensure the generation of reliable and reproducible data.[3][4][5][6] We will explore multiple assays to build a comprehensive cytotoxic profile, moving beyond simple viability metrics to understand the mechanisms of potential cell death. This multi-parametric approach is crucial for a nuanced understanding of how this compound interacts with biological systems at the cellular level.
Strategic Selection of In Vitro Models and Assays
The choice of cell line is a critical first step in any cytotoxicity study, as different cell types can exhibit varying sensitivities to a test compound.[7][8] For a compound like this compound, with potential dermal and systemic applications, a panel of cell lines is recommended to assess its effects on different tissues.
Recommended Cell Lines:
| Cell Line | Tissue of Origin | Rationale for Use |
| HaCaT | Human Keratinocytes | Represents the primary barrier of the skin, relevant for topical applications. |
| HepG2 | Human Hepatocellular Carcinoma | A key model for assessing liver toxicity and drug metabolism.[7][9][10] |
| 3T3 | Mouse Fibroblasts | Commonly used in baseline cytotoxicity testing as per ISO 10993-5 guidelines.[3][11] |
| Primary Human Dermal Fibroblasts (HDFs) | Human Dermis | Provides a more physiologically relevant model for dermal exposure compared to immortalized cell lines.[12] |
The following diagram illustrates the strategic workflow for a comprehensive cytotoxicity assessment:
Caption: A strategic workflow for the comprehensive in vitro cytotoxicity testing of this compound.
Part 1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method that provides a quantitative measure of cell metabolic activity, which serves as an indicator of cell viability.[8][12][13] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[12][14] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Selected cell lines (e.g., HaCaT, HepG2, 3T3, HDFs)
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Triton™ X-100).
-
Untreated Control: Cells in culture medium only.
-
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[15]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. This data is then used to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Part 2: Cytotoxicity Assessment via Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16][17] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.[16] This assay provides a complementary endpoint to the MTT assay, focusing on membrane integrity rather than metabolic activity.
Protocol: LDH Cytotoxicity Assay
Materials:
-
LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)
-
Cells and compound-treated plates prepared as in the MTT assay (Steps 1 and 2)
-
Lysis buffer (provided in the kit or 1% Triton™ X-100)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Sample Collection:
-
Following the treatment period with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.
-
-
Establish Controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Add lysis buffer to untreated control wells 30 minutes before supernatant collection to induce complete cell lysis.
-
Vehicle Control: Supernatant from cells treated with the vehicle (e.g., DMSO).
-
-
LDH Reaction:
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[16]
-
Data Analysis: The percentage of cytotoxicity is calculated based on the absorbance values relative to the spontaneous and maximum LDH release controls. This allows for the determination of the concentration of this compound that causes significant membrane damage.
Part 3: Mechanistic Insights through Apoptosis Assays
Understanding whether this compound induces apoptosis (programmed cell death) or necrosis is crucial for a complete cytotoxic profile.[18][19] Apoptosis is a highly regulated process, and its induction is a common mechanism of action for many therapeutic compounds.[18] Various methods can be employed to detect apoptosis, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Cells treated with this compound in 6-well plates
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
-
Data Interpretation: This assay allows for the quantification of different cell populations, providing insight into the primary mode of cell death induced by this compound.
The following diagram illustrates the principle of the Annexin V/PI apoptosis assay:
Caption: Principle of distinguishing cell populations using Annexin V and Propidium Iodide staining in apoptosis assays.
Data Presentation and Interpretation
For a clear and comparative analysis, the results from the cytotoxicity assays should be summarized in a table.
| Assay | Endpoint Measured | IC₅₀ (µM) - 24h | IC₅₀ (µM) - 48h | IC₅₀ (µM) - 72h |
| MTT | Metabolic Activity | |||
| LDH | Membrane Integrity |
Note: The IC₅₀ values should be determined for each cell line tested.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the generated data, each protocol is designed as a self-validating system:
-
Internal Controls: The inclusion of positive, negative, and vehicle controls in every assay is non-negotiable. These controls validate the assay's performance and ensure that any observed cytotoxicity is due to the test compound and not an artifact of the experimental conditions.
-
Dose-Response and Time-Course Studies: Evaluating the cytotoxicity of this compound across a range of concentrations and multiple time points is essential for understanding its potency and the kinetics of its cytotoxic effects.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive in vitro cytotoxicity assessment of this compound. By employing a panel of relevant cell lines and a multi-parametric assay approach, researchers can generate high-quality, reliable data to inform the safety and potential applications of this compound. Adherence to these detailed methodologies and the principles of good cell culture practice will ensure the scientific integrity of the findings.
References
- Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
- El-Gizawy, S. A., & Hussein, D. E. E. (n.d.). An Overview of Apoptosis Methods in Toxicological Research: Recent Updates. IntechOpen.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.
- North American Science Associates Inc. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic Industry.
- Tribioscience. (n.d.). LDH Cytotoxicity Assay.
- Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit (E-BC-K771-M).
- EVS-EN ISO 10993-5:2009+A11:2025. (2025). Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity (ISO 10993-5:2009).
- Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- IS EN ISO 10993-5:2009. (2009, April 17). Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity (ISO 10993-5:2009).
- iTeh Standards. (2025, March). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for Medical Devices.
- OMICS International. (2024, September 3). In Vitro Models for Assessing Chemical Toxicity.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Institutes of Health. (2014, May 8). In vitro Cell Culture Model for Toxic Inhaled Chemical Testing.
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- BenchChem. (2025). A Comparative Guide to the Cytotoxicity of 4-Ethylresorcinol and Its Analogues.
- Wink, S., van der Zanden, S. Y., van de Water, B., & van den Berg, J. H. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 95(6), 2155–2167.
- Cytion. (n.d.). Predictive Toxicology Models Using Cell-Based Assays.
- Cytion. (n.d.). Predictive Toxicology Models Using Cell-Based Assays.
- Organisation for Economic Co-operation and Development. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines.
- Abcam. (n.d.). Maximize your apoptosis analysis.
- Fortune Business Insights. (2026, January 9). Apoptosis Assays Market Size, Share, Trends | Growth.
- Scope. (n.d.). Toxicity Tests with Mammalian Cell Cultures.
- National Center for Biotechnology Information. (n.d.). Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense.
- Organisation for Economic Co-operation and Development. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests.
- Open Exploration Publishing. (2024, September 2). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents.
- Taylor & Francis Online. (n.d.). Screening of in vitro cytotoxicity and antioxidant potential of selected endemic plants in Turkey.
- Organisation for Economic Co-operation and Development. (2012, October 29). OECD Guideline for the Testing of Chemicals.
- Biosynth. (n.d.). This compound | 527-55-9 | FD67907.
- RE-Place. (2014, September 26). OECD Test Guideline 487.
- National Toxicology Program (NTP). (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.
- Taner, G., et al. (2017). Use of in vitro assays to assess the potential cytotoxic, genotoxic and antigenotoxic effects of vanillic and cinnamic acid. Cytotechnology, 69(4), 675–683.
- ResearchGate. (2025, August 9). Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines.
- Guidechem. (n.d.). This compound (CAS 527-55-9, C8H10O2).
- The Good Scents Company. (n.d.). 4-methyl orcinol, 527-55-9.
- National Center for Biotechnology Information. (n.d.). This compound | C8H10O2 | CID 10697.
- BenchChem. (n.d.). Application Notes and Protocols for Testing Natural Product Cytotoxicity in Cell Culture.
- ResearchGate. (2025, August 7). Cytotoxicity of Resorcinol Under Short- and Long-Term Exposure in Vitro.
- BOC Sciences. (n.d.). CAS 527-55-9 this compound.
- GLR Laboratories Private Limited. (2022, April 29). Test for in vitro cytotoxicity: Elution Method of Taglus Tuff Thermoforming Foils as per ISO 10993-5:2009.
- DLyte. (n.d.). PQ-1675.19 GLP Study. Final report.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 4-methyl orcinol, 527-55-9 [thegoodscentscompany.com]
- 3. mddionline.com [mddionline.com]
- 4. EVS-EN ISO 10993-5:2009+A11:2025 - EVS standard evs.ee | en [evs.ee]
- 5. blog.johner-institute.com [blog.johner-institute.com]
- 6. mdcpp.com [mdcpp.com]
- 7. omicsonline.org [omicsonline.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Predictive Toxicology Models Using Cell-Based Assays [cytion.com]
- 10. Predictive Toxicology Models Using Cell-Based Assays [cytion.com]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. tribioscience.com [tribioscience.com]
- 18. An Overview of Apoptosis Methods in Toxicological Research: Recent Updates | Springer Nature Experiments [experiments.springernature.com]
- 19. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
Application Note: In Silico Analysis of 4,5-Dimethylresorcinol Binding to Human Tyrosinase via Molecular Docking
Abstract: This document provides a comprehensive guide and detailed protocol for performing a molecular docking simulation of 4,5-Dimethylresorcinol with human tyrosinase. As resorcinol derivatives are increasingly recognized for their potent tyrosinase inhibitory activity, this application note serves as a technical manual for researchers in drug discovery and dermatology to computationally predict and analyze the binding interactions of this specific compound.[1][2][3] We will delineate the scientific rationale, a step-by-step workflow from protein and ligand preparation to simulation and results interpretation, and best practices for ensuring data integrity.
Scientific Rationale and Background
The Target: Human Tyrosinase (TYR)
Tyrosinase is a copper-containing metalloenzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2] In humans, the overproduction of melanin can lead to hyperpigmentary disorders such as melasma and age spots. Consequently, tyrosinase has become a prime target for the development of skin-lightening agents and treatments for hyperpigmentation.[3][4] The active site of tyrosinase contains a binuclear copper center, which is the catalytic core for the oxidation of L-tyrosine to dopaquinone, a crucial step in the melanin synthesis pathway.[2]
The Ligand: this compound
This compound (CAS 527-55-9) is a phenolic compound belonging to the resorcinol family.[5] Resorcinol derivatives are notable for their resistance to TYR-mediated oxidation while maintaining favorable interactions with the copper ions in the active site, making them effective competitive inhibitors.[2] Unlike compounds such as hydroquinone, certain resorcinol-based agents are considered safer options for dermatological applications.[1] this compound itself has been identified as having anti-inflammatory properties. By employing computational methods, we can hypothesize its potential as a tyrosinase inhibitor and elucidate its mechanism of action at an atomic level before committing to costly and time-consuming in vitro and in vivo studies.
The Technique: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[6] The primary goals are to predict the binding mode and to estimate the binding affinity, usually in the form of a scoring function that calculates a binding energy value (e.g., in kcal/mol).[6][7] A more negative binding energy suggests a more stable and favorable interaction.[7] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular interactions that govern ligand binding.[8][9]
Experimental Workflow Overview
The entire process, from data acquisition to final analysis, follows a structured pipeline. This ensures reproducibility and logical flow.
Figure 1: Computational workflow for molecular docking.
Detailed Protocol
This protocol utilizes industry-standard, freely available software. The causality behind each step is explained to provide a deeper understanding of the process.
Required Software
| Software | Purpose | Source |
| PyMOL | Molecular Visualization | |
| AutoDock Tools (MGLTools) | PDBQT file preparation, Grid Box setup | |
| AutoDock Vina | Docking Algorithm/Engine | |
| Open Babel | Chemical file format conversion |
Step 1: Ligand Preparation (this compound)
Rationale: The ligand's initial 2D or 3D structure must be converted into a format suitable for docking. This involves generating a valid 3D conformation, adding hydrogen atoms (which are often omitted in 2D representations but are critical for interactions), and assigning partial charges to each atom.[10][11]
-
Obtain Ligand Structure: Navigate to the PubChem database ([Link]) and search for "this compound" or CID 10697.[12] Download the 3D conformer in SDF format.
-
File Format Conversion (Optional but Recommended): Use Open Babel to convert the SDF file to a PDB file. This is a widely compatible format.
-
Prepare PDBQT File: The PDBQT format is required by AutoDock Vina and includes atomic coordinates, partial charges (Q), and atom types (T).[13]
-
Launch AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select your output.pdb file.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. ADT will automatically add Gasteiger charges and define rotatable bonds.[14]
-
Step 2: Target Protein Preparation (Human Tyrosinase)
Rationale: Crystal structures from the Protein Data Bank (PDB) are experimental snapshots and require cleaning.[15] This involves removing non-essential molecules like water, co-crystallized ligands, and ions that could interfere with the docking process. We must then add polar hydrogen atoms, which are crucial for hydrogen bonding but are typically not resolved in X-ray crystallography, and assign Kollman charges.[16][17]
-
Obtain Protein Structure: Go to the RCSB PDB database ([Link]). A suitable structure for this study is PDB ID: 5M8M (Crystal structure of human tyrosinase). Download the structure in PDB format.
-
Clean the Protein Structure:
-
Open the PDB file (e.g., 5M8M.pdb) in a text editor or a visualization tool like PyMOL.
-
Remove all HETATM records corresponding to water molecules (HOH).
-
For this exercise, also remove the co-crystallized inhibitor (kojic acid) and any other non-protein molecules to ensure we are docking into an empty active site.
-
Save this cleaned file as protein_cleaned.pdb.
-
-
Prepare PDBQT File:
-
Launch ADT.
-
Go to File -> Read Molecule and open protein_cleaned.pdb.
-
Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose. Select the protein to use it for grid generation.
-
Save the prepared protein file by going to File -> Save -> Write PDBQT. Save it as protein.pdbqt.
-
Step 3: Grid Box Generation
Rationale: To make the computation efficient, we do not search the entire protein surface. Instead, we define a 3D search space, or "grid box," around the known or predicted active site of the protein.[18][19] For tyrosinase, this is the pocket containing the two copper ions.
-
Launch ADT and ensure your protein.pdbqt is loaded.
-
Go to Grid -> Grid Box.... A box will appear around the protein.
-
Position the Box: The active site of tyrosinase in 5M8M is located around the copper ions (CU). You can identify key residues from the literature or by inspecting the original PDB file with its co-crystallized ligand. For 5M8M, key residues include HIS367, HIS363, PHE347, SER375. Center the grid box to encompass these residues.
-
Adjust Box Size: Adjust the number of points in x, y, and z dimensions to ensure the box is large enough to accommodate the ligand in various orientations but not excessively large, which would increase computation time. A size of 50 x 50 x 50 Å is a good starting point.
-
Save Configuration: Note down the center and size coordinates displayed in the Grid Options window. We will need these for the configuration file. You can also save the grid parameters via File -> Output Grid Dimension File.
Step 4: Running the AutoDock Vina Simulation
Rationale: With the prepared ligand, protein, and defined search space, we can now run the docking simulation. AutoDock Vina uses a scoring function to evaluate ligand poses and a search algorithm to explore possible conformations.[20][21]
-
Create a Configuration File: In a text editor, create a file named conf.txt. Paste the following content and replace the center and size values with the ones you noted in the previous step.
-
Execute Vina: Open a command prompt or terminal, navigate to the directory containing your four files (protein.pdbqt, ligand.pdbqt, conf.txt, and the vina executable), and run the following command:[20]
-
Await Completion: The simulation will run, and Vina will generate two output files: docking_results.pdbqt (containing the coordinates of the predicted binding poses) and docking_log.txt (containing the binding affinity scores for each pose).[20]
Analysis and Interpretation of Results
Rationale: The raw output of a docking simulation is a set of poses and scores. Proper analysis is crucial to derive meaningful biological insights. This involves evaluating the scores, visually inspecting the top-ranked poses, and analyzing the specific intermolecular interactions.[22][23]
Analyzing the Log File
The docking_log.txt file contains a table of results for the top binding modes (usually 9 by default).
-
Binding Affinity (kcal/mol): This is the primary metric. The more negative the value, the stronger the predicted binding.[7][22] The top-ranked pose (mode 1) is the one with the lowest binding energy and is considered the most likely binding conformation.
-
RMSD (Root Mean Square Deviation): The RMSD values (l.b. and u.b.) compare the atomic coordinates of the current pose to the best pose. A low RMSD (< 2.0 Å) between multiple high-ranking poses suggests a well-defined and stable binding mode.[22][23]
Table 1: Example Docking Results for this compound with Tyrosinase
| Mode | Binding Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -7.8 | 0.000 | 0.000 |
| 2 | -7.5 | 1.852 | 2.413 |
| 3 | -7.2 | 2.105 | 3.550 |
| 4 | -7.1 | 1.988 | 4.109 |
| 5 | -6.9 | 2.531 | 5.217 |
Visualizing Binding Poses with PyMOL
Visual inspection is non-negotiable for validating docking results.[7] It allows you to check for realistic interactions and identify key residues.[22]
-
Launch PyMOL and open your prepared protein structure (protein.pdbqt).
-
Open the docking results file (docking_results.pdbqt). The different binding poses will be loaded as separate states. You can cycle through them using the arrow keys or the scene panel.
-
Focus on the Best Pose: Switch to mode 1.
-
Display Interactions:
-
Select the ligand and nearby protein residues.
-
Use the Action -> preset -> ligand sites -> cartoon or transparent surface options to get a clear view.[24]
-
To find specific interactions like hydrogen bonds, use the Wizard -> Measurement tool or specific commands:
(Note: Replace "LIG" with the residue name of your ligand if it's different)
-
Interpreting Interactions
Look for chemically sensible interactions that stabilize the ligand in the active site:
-
Hydrogen Bonds: Check if the hydroxyl groups of this compound are forming hydrogen bonds with polar residues (e.g., Ser, His, Asp, Glu) in the active site.
-
Hydrophobic Interactions: The methyl groups and the benzene ring of the ligand should ideally be situated in a hydrophobic pocket, interacting with nonpolar residues like Val, Leu, Ile, and Phe.
-
Coordination with Copper Ions: Given that tyrosinase has copper ions in its active site, check the proximity of the ligand's hydroxyl groups to these ions, as this could indicate a key inhibitory mechanism.
Conclusion
This application note provides a robust and reproducible protocol for the molecular docking of this compound with human tyrosinase. By following these steps, researchers can generate valuable preliminary data on the binding affinity and interaction patterns of small molecules with protein targets. The insights gained from such simulations can effectively guide further experimental validation and accelerate the drug discovery process, particularly in the development of novel dermatological agents.
References
- Schrödinger, LLC. (n.d.). View 3D Molecular Structures. PyMOL.
- Oreate AI Blog. (2025, December 22). How to Use Python Molecular Viewer (PyMol).
- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
- YouTube. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening.
- Compchems. (2022, December 27). An introduction to PyMOL.
- Scripps Research. (2020, December 4). Tutorial – AutoDock Vina.
- ResearchGate. (2023, December 5). Interpretation of Molecular docking results?
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
- YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
- Fitzkee Lab @ Mississippi State. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL.
- University of Naples Federico II. (n.d.). Molecular Docking Tutorial.
- Eagon Research Group. (n.d.). Vina Docking Tutorial.
- SourceForge. (2020, June 2). PyMOL Molecular Graphics System download.
- Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking.
- YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
- Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina.
- YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
- University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
- Mol-Instincts. (n.d.). This compound 527-55-9 wiki.
- YouTube. (2021, March 18). Tutorial 1 Introduction to Molecular Docking by Dr. P. Srivastava.
- University of Edinburgh. (n.d.). 6. Preparing the protein and ligand for docking.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
- YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure.
- YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
- The Good Scents Company. (n.d.). 4-methyl orcinol.
- Luminix Health. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Key Topics in Molecular Docking for Drug Design. PMC.
- Wiley Online Library. (n.d.). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds.
- Chemistry Europe. (2024, December 2). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds.
- CP Lab Safety. (n.d.). This compound (C8H10O2), 1 grams.
- ResearchGate. (n.d.). Summary of tyrosinase inactivation by resorcinol derivatives a.
- PubMed. (n.d.). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation.
Sources
- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C8H10O2 | CID 10697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. eagonlab.github.io [eagonlab.github.io]
- 14. youtube.com [youtube.com]
- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 16. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. sites.ualberta.ca [sites.ualberta.ca]
- 20. youtube.com [youtube.com]
- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 22. researchgate.net [researchgate.net]
- 23. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 24. compchems.com [compchems.com]
Application Note: Preparation and Handling of 4,5-Dimethylresorcinol Stock Solutions for In Vitro Assays
Abstract
The reproducibility and accuracy of in vitro assays are fundamentally dependent on the precise and consistent preparation of test compound stock solutions. 4,5-Dimethylresorcinol, a substituted phenolic compound of interest in various biological studies, requires careful handling and solubilization to ensure its stability and bioavailability in experimental systems. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and utilizing this compound stock solutions. We address critical aspects including physicochemical properties, safety precautions, solvent selection, and step-by-step protocols for solubility testing and the preparation of high-concentration primary stocks, intermediate dilutions, and final working solutions. The methodologies described herein are designed to be self-validating, promoting experimental integrity and minimizing artifacts arising from improper compound handling.
Physicochemical Properties & Safety Data
A thorough understanding of the test compound's properties is the foundation of effective protocol design. This compound is an aromatic phenol whose characteristics dictate its handling and solubilization strategy.
Compound Specifications
The key physicochemical properties of this compound are summarized below. The calculated LogP (partition coefficient) of 1.68 suggests moderate lipophilicity, indicating that while it has some water solubility, organic solvents will be more effective for creating high-concentration stock solutions[1].
| Property | Value | Source |
| Chemical Name | 4,5-Dimethylbenzene-1,3-diol | PubChem[2] |
| CAS Number | 527-55-9 | ChemicalBook[3] |
| Molecular Formula | C₈H₁₀O₂ | PubChem[2] |
| Molar Mass (MW) | 138.16 g/mol | Biosynth[4] |
| Appearance | Solid (e.g., powder, crystals) | N/A |
| Melting Point | 135-137 °C | ChemicalBook[3] |
| ACD/LogP | 1.68 | LookChem[1] |
| Boiling Point | ~271-284 °C | Biosynth[4], LookChem[1] |
Safety & Handling Precautions
As a Senior Application Scientist, I cannot overstate the importance of safety. This compound is classified as a hazardous substance. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[5].
-
Required PPE: Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory[5][6].
-
Handling: Avoid generating dust. Ensure adequate ventilation. Wash hands thoroughly after handling[6].
The Critical Role of Solvent Selection
The choice of solvent is arguably the most critical decision in preparing a stock solution for biological assays. An ideal solvent must fully dissolve the compound at a high concentration without impacting the experimental model. For many organic molecules like this compound, a water-based solvent is often insufficient for a concentrated stock. This necessitates the use of organic solvents, introducing a trade-off between solubility and potential cytotoxicity.
Expertise & Causality: The primary goal is to achieve a final assay concentration of the compound where the solvent concentration is well below its toxic threshold. For most cell lines, the final concentration of Dimethyl Sulfoxide (DMSO) should be kept below 0.5%, and ideally at or below 0.1%, to avoid off-target effects[7]. Ethanol can also exhibit cytotoxicity at concentrations as low as ≥0.5%[8]. Therefore, the strategy is always to prepare a highly concentrated primary stock, allowing for significant dilution into the aqueous assay medium.
The following diagram outlines the logical workflow for selecting an appropriate solvent.
Caption: Solvent selection decision workflow for in vitro stock solutions.
Protocol: Preliminary Solubility Assessment
Trustworthiness: Before committing a significant amount of compound, this self-validating protocol confirms the solubility and establishes the maximum practical stock concentration.
Materials:
-
This compound powder
-
High-purity solvents: Anhydrous DMSO, 200-proof Ethanol, and sterile, nuclease-free water (or final assay buffer)
-
Calibrated analytical balance
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Weigh Compound: Accurately weigh approximately 1-2 mg of this compound into three separate microcentrifuge tubes. Record the exact weight.
-
Solvent Addition:
-
To the first tube, add the calculated volume of water/buffer to achieve a target concentration of 1 mg/mL.
-
To the second tube, add the calculated volume of Ethanol to achieve a target concentration of 10 mg/mL.
-
To the third tube, add the calculated volume of DMSO to achieve a target concentration of 50 mg/mL.
-
-
Dissolution: Vortex each tube vigorously for 2-3 minutes.
-
Observation: Visually inspect each tube for undissolved particulate matter. A clear, homogenous solution indicates complete dissolution. If particulates remain, the compound is not soluble at that concentration in that solvent.
Protocol: Preparation of a 100 mM Primary Stock in DMSO
This protocol details the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent dilutions.
Caption: Step-by-step workflow for preparing a primary stock solution.
Materials
-
This compound (MW: 138.16 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance and weigh paper
-
Sterile, amber glass vial with a PTFE-lined screw cap
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and/or sonicator bath
-
Sterile, light-blocking cryovials for aliquoting
Calculations
The fundamental formula for calculating the required mass is: Mass (g) = Concentration (mol/L) x Volume (L) x Molar Mass ( g/mol )
Example Calculations for a 100 mM (0.1 M) Stock:
| Target Volume | Calculation | Mass Required |
| 1 mL | 0.1 mol/L * 0.001 L * 138.16 g/mol | 0.013816 g = 13.82 mg |
| 5 mL | 0.1 mol/L * 0.005 L * 138.16 g/mol | 0.06908 g = 69.08 mg |
Step-by-Step Methodology
-
Preparation: Tare the analytical balance with a piece of weigh paper inside the chemical fume hood.
-
Weighing: Carefully weigh out the calculated mass (e.g., 13.82 mg) of this compound.
-
Transfer: Transfer the powder to the appropriately sized amber glass vial. Ensure all powder is transferred.
-
Solubilization: Using a calibrated pipette, add the final volume (e.g., 1 mL) of anhydrous DMSO to the vial.
-
Dissolution: Secure the cap and vortex the vial vigorously. If needed, sonicate for 5-10 minutes in a room temperature water bath to aid dissolution. Visually confirm that no solid particles remain.
-
Aliquoting: This is a critical step. To prevent degradation from repeated freeze-thaw cycles and to minimize contamination risk, immediately aliquot the primary stock into smaller, single-use volumes (e.g., 20-50 µL) in light-blocking cryovials[7].
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Store immediately at -20°C for short-term use (1-2 months) or -80°C for long-term storage (≥6 months)[4][7].
Preparation of Working Solutions & Assay Considerations
Working solutions are prepared by diluting the primary stock. This is typically done in two steps: creating an intermediate dilution in solvent or media, followed by the final dilution into the assay plate.
Expertise & Causality: The purpose of serial dilution is to precisely control the final concentration of both the compound and the solvent. Never add a high concentration of DMSO stock directly to cells, as this can cause localized toxicity.
Example Dilution Scheme for a Cell-Based Assay:
-
Goal: Test this compound at a Final Assay Concentration (FAC) of 100 µM.
-
Constraint: Keep the final DMSO concentration at 0.1%.
-
Thaw Primary Stock: Thaw one aliquot of the 100 mM primary stock at room temperature.
-
Prepare Intermediate Stock (10 mM): Dilute the 100 mM primary stock 1:10 in DMSO (e.g., 5 µL of 100 mM stock + 45 µL of DMSO). This creates a 10 mM intermediate stock.
-
Prepare Final Spiking Solution (100X, 10 mM in Media): Further dilute the 100 mM primary stock 1:10 into your cell culture medium. For example, add 2 µL of the 100 mM stock to 198 µL of medium. This creates a 1 mM (1000 µM) spiking solution. Note: Observe this solution carefully for any signs of precipitation.
-
Final Dilution in Assay Plate: Add the spiking solution to the wells of your assay plate at a 1:10 ratio. For example, add 10 µL of the 1 mM spiking solution to a well containing 90 µL of cells in media to achieve a final volume of 100 µL and a final this compound concentration of 100 µM. The final DMSO concentration will be 0.1%.
-
Vehicle Control (Trustworthiness): It is essential to include a vehicle control in every experiment. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) but no test compound. This allows you to differentiate the effects of the compound from any effects of the solvent itself[3].
References
- Predicting the solubilization preference of natural phenols to different solvents. (n.d.). ScienceDirect.
- Aqueous Solubility of Some Natural Phenolic Compounds. (n.d.). CORE.
- (PDF) Studies on the solubility of phenolic compounds. (n.d.). ResearchGate.
- This compound. (n.d.). Luminix Health.
- This compound (C8H10O2), 1 grams. (n.d.). CP Lab Safety.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate.
- Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences.
- This compound 527-55-9 wiki. (n.d.). LookChem.
- (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. (2009, July 17). ResearchGate.
- Resorcinol. (n.d.). PubChem.
- Resorcinol. (2020, October 25). Sciencemadness Wiki.
- Preparing Stock Solutions. (n.d.). PhytoTech Labs.
- Resorcinol. (n.d.). Wikipedia.
- Extend DMSO Shelf Life with Optimal Glass Storage Solutions. (2024, May 15). dmsostore.
- This compound. (n.d.). PubChem.
Sources
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
Electrochemical Strategies for the Sensitive Detection of 4,5-Dimethylresorcinol
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the principles and practices of detecting 4,5-Dimethylresorcinol using electrochemical methods. While direct literature on this compound is sparse, this guide synthesizes established methodologies for the closely related parent compound, resorcinol, and provides the scientific rationale for adapting these techniques. We will explore the fundamentals of the electrochemical oxidation of resorcinol derivatives, detail the fabrication of high-performance modified electrodes, and provide step-by-step protocols for voltammetric analysis. The focus is on building a foundational understanding that enables researchers to develop and optimize robust sensing platforms for substituted resorcinols.
Introduction: The Analytical Challenge of Substituted Resorcinols
This compound, a substituted dihydroxybenzene, shares a core structure with resorcinol (1,3-dihydroxybenzene), a compound of significant industrial and environmental concern.[1] Resorcinol and its derivatives are used in manufacturing resins, dyes, pharmaceuticals, and agricultural chemicals.[1] Their presence in environmental and biological systems necessitates sensitive and selective detection methods. Electrochemical sensors offer a compelling solution due to their high sensitivity, rapid response, low cost, and portability.[2]
The primary analytical challenge in the electrochemical detection of resorcinol and its derivatives lies in their sluggish oxidation kinetics on conventional bare electrodes (e.g., glassy carbon or carbon paste) and the fouling of the electrode surface by oxidation products.[3][4] The electrochemical oxidation of resorcinol is an irreversible process that generates radical species, which subsequently polymerize and passivate the electrode, leading to a loss of signal in subsequent measurements.[1][5]
Electrode surface modification is, therefore, not merely an enhancement but a necessity. By engineering the electrode interface with advanced materials, we can catalyze the oxidation reaction, increase the effective surface area, and mitigate fouling, thereby dramatically improving analytical performance.[4] This guide will focus on the principles behind such modifications and their practical implementation.
The Electrochemical Oxidation Mechanism: A Causal Explanation
Understanding the reaction mechanism is critical to designing an effective sensor. The electrochemical oxidation of resorcinol is a pH-dependent and electrochemically irreversible process.[3]
-
Initial Oxidation: At pH values below its first acid dissociation constant (pKa1), the resorcinol molecule undergoes a concerted one-proton, one-electron (1H⁺/1e⁻) transfer to form a phenoxy radical intermediate.[1][3] The electron-donating methyl groups on this compound are expected to lower the oxidation potential compared to the parent resorcinol, making it easier to oxidize.
-
Radical Polymerization: These highly reactive radicals can then couple to form dimers and subsequently polymers.[1][5] This polymerization process is the primary cause of electrode fouling, as an insulating film deposits on the electrode surface, blocking active sites.[3]
-
Impact on Voltammetry: This mechanism explains why cyclic voltammograms of resorcinol typically show a distinct oxidation peak in the first forward scan but lack a corresponding reduction peak and show significantly diminished current in subsequent scans.[3]
The goal of a modified electrode is to facilitate the initial electron transfer at a lower potential and to create a surface environment that is less susceptible to fouling by the polymeric byproducts.
Caption: Proposed electrochemical oxidation pathway for this compound.
Designing the Sensor: Electrode Modification Strategies
The selection of a modifier is the most critical decision in sensor development. The ideal modifier enhances electrocatalytic activity, increases surface area, and improves conductivity.[6][7] Composite materials, which leverage the synergistic properties of multiple components, are particularly effective.[6]
Commonly Used Modifiers for Resorcinol Sensing:
-
Carbon Nanomaterials (CNTs, Graphene): These materials provide a large surface area, excellent electrical conductivity, and chemical stability.[8] They act as a robust platform for anchoring other catalytic materials.
-
Metal Oxide Nanoparticles (e.g., Co₃O₄, ZnO, Bi₂WO₆): These particles offer excellent electrocatalytic properties that can significantly lower the oxidation overpotential of the target analyte.[6][9]
-
Conducting Polymers (e.g., Poly-L-valine): Electropolymerized films can create a selective and pre-concentrating layer on the electrode surface, enhancing sensitivity.[2][8]
A highly successful strategy involves creating a nanocomposite of carboxylated multi-walled carbon nanotubes (c-MWCNTs) for conductivity and surface area, and cobalt(II,III) oxide nanoparticles (Co₃O₄NPs) for their catalytic activity.[8]
Application Protocol: Fabrication of a c-MWCNT-Co₃O₄NP Modified Glassy Carbon Electrode (GCE)
This protocol details the fabrication of a high-performance sensor for dihydroxybenzene isomers, which serves as an excellent starting point for developing a this compound sensor.[8]
4.1. Required Materials and Reagents
-
Glassy Carbon Electrode (GCE), 3 mm diameter
-
Polishing materials: 1.0, 0.3, and 0.05 µm alumina slurry; polishing pads
-
Carboxylated multi-walled carbon nanotubes (c-MWCNTs)
-
Co₃O₄ nanoparticles (<50 nm)
-
Chitosan (low molecular weight)
-
Acetic acid
-
Phosphate buffer solution (PBS), 0.1 M
-
This compound standard
-
Electrochemical workstation (Potentiostat/Galvanostat)
-
Three-electrode cell (Working: GCE, Reference: Ag/AgCl, Counter: Pt wire)
-
Sonication bath
4.2. Step-by-Step Fabrication Protocol
Step 1: GCE Pre-treatment (The Foundation of Reproducibility)
-
Rationale: A pristine, smooth electrode surface is essential for the uniform deposition of the modifier and for achieving reproducible results. Any surface defects or residual materials from previous experiments will lead to erratic electrochemical signals.
-
Polish the GCE surface with 1.0 µm alumina slurry on a polishing pad for 2-3 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Repeat the polishing step sequentially with 0.3 µm and 0.05 µm alumina slurry.
-
After the final polishing step, sonicate the electrode in DI water for 2 minutes to remove any embedded alumina particles.
-
Finally, sonicate in ethanol for 2 minutes to degrease the surface, then rinse with DI water and allow to dry at room temperature.
Step 2: Preparation of the Nanocomposite Dispersion
-
Rationale: Chitosan acts as a biocompatible and stable dispersing agent, preventing the agglomeration of the nanoparticles and ensuring the formation of a stable, homogeneous film on the electrode surface.[8] Sonication is critical for breaking apart nanoparticle clusters.
-
Prepare a 1.0 mg/mL chitosan solution by dissolving chitosan in 1% acetic acid.
-
Weigh equal amounts (e.g., 5 mg each) of c-MWCNTs and Co₃O₄NPs and add them to 1.0 mL of the chitosan solution.[8]
-
Sonicate the mixture for at least 4 hours to ensure a uniform and stable dispersion. The resulting mixture should be a homogenous black suspension.
Step 3: Electrode Modification (Drop-Casting)
-
Rationale: Drop-casting is a simple and effective method for applying the modifier.[6] The volume of dispersion must be carefully controlled to ensure a consistent film thickness, which directly impacts the sensor's response.
-
Vortex the nanocomposite dispersion for 1 minute before use.
-
Carefully drop-cast a small, precise volume (e.g., 5 µL) of the dispersion onto the polished GCE surface.[8]
-
Allow the solvent to evaporate completely at room temperature in a dust-free environment. This will form the c-MWCNT-Co₃O₄NP/Chitosan composite film. The modified electrode is now ready for use.
Caption: Workflow for the fabrication of the modified electrochemical sensor.
Protocol for Voltammetric Detection
Differential Pulse Voltammetry (DPV) is recommended for quantitative analysis as it offers superior sensitivity and resolution compared to Cyclic Voltammetry (CV) by minimizing background charging currents.[6][10]
5.1. Optimization of Experimental Parameters
-
Rationale: The electrochemical response is highly dependent on experimental conditions. Optimization is a crucial self-validating step to ensure the sensor is operating at its peak performance for the specific analyte.
-
pH of Supporting Electrolyte: The pH affects both the analyte's protonation state and the modifier's surface charge.[11] Prepare a series of 0.1 M PBS solutions with pH values ranging from 4.0 to 8.0. Record the DPV response of a fixed concentration of this compound in each buffer. Plot the peak current vs. pH; the pH that yields the maximum current is considered optimal.[12] For resorcinol, a pH around 5.0-6.0 is often optimal.[11][12]
-
DPV Parameters: Optimize the pulse amplitude, pulse width, and scan rate to maximize the signal-to-noise ratio. Typical starting parameters can be a pulse amplitude of 50 mV, a pulse width of 50 ms, and a step potential of 5 mV.[10]
5.2. Analytical Procedure
-
Place the optimized supporting electrolyte (e.g., 10 mL of 0.1 M PBS, pH 6.0) into the electrochemical cell.
-
Immerse the modified working electrode, Ag/AgCl reference electrode, and Pt counter electrode.
-
Run a blank DPV scan over the desired potential range (e.g., +0.2 V to +1.0 V) to establish a stable baseline.
-
Add a known concentration of this compound to the cell and stir for 60 seconds to ensure homogeneity.
-
Stop the stirring and allow the solution to become quiescent for 10 seconds.
-
Record the DPV voltammogram. The peak height at the oxidation potential is proportional to the concentration of this compound.
5.3. Calibration and Performance Validation
-
Linear Range and Limit of Detection (LOD): Prepare a series of standard solutions of this compound by serial dilution. Record the DPV response for each concentration. Plot the peak current (Ip) versus concentration. The range over which the plot is linear is the working range. The LOD can be calculated using the formula LOD = 3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve).
-
Selectivity: Analyze the DPV response of this compound in the presence of potential interfering species (e.g., other phenolic compounds, common ions). A robust sensor will show a negligible change in the signal for the target analyte.
-
Reproducibility and Stability: Assess the reproducibility by fabricating multiple electrodes (e.g., 3-5) and measuring the response to the same analyte concentration. The relative standard deviation (RSD) should ideally be below 5%. Test stability by storing the electrode and measuring its response periodically over several days or weeks.
Performance Data for Modified Electrodes in Resorcinol Detection
While specific data for this compound requires experimental determination, the following table summarizes the performance of various modified electrodes for the parent compound, resorcinol. This provides a valuable benchmark for researchers.
| Electrode Modifier | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| c-MWCNT-Co₃O₄NP/PolyVal/GCE | DPV | 31 - 550 | 7.97 | [8][12] |
| ZnFe₂O₄/NPs/IL/CPE | SWV | 3.0 - 500 | 1.46 | [11][13] |
| Bi₂WO₆/GCE | DPV | 20 - 5000 | 4.3 | [6] |
| ZnO/Co₃O₄/GCE | DPV | 10 - 60 | 2.92 | [6] |
| MWCNT-Chitosan/GCE | DPV | Not Specified | 0.49 (SWV) | [6] |
Conclusion and Future Perspectives
The electrochemical methods outlined provide a robust framework for the development of a sensitive and selective sensor for this compound. The key to success lies in the rational design of the electrode modifier, which must effectively catalyze the oxidation reaction while resisting surface fouling. The protocols detailed here, based on proven strategies for the parent resorcinol molecule, offer a direct and promising path for implementation.[6][8] Future work should focus on the experimental validation of these methods for this compound, including a thorough optimization of parameters and investigation into its specific electrochemical behavior. The use of microelectrodes could also be explored to minimize the need for supporting electrolytes in certain sample matrices. Ultimately, the adaptability and low cost of electrochemical sensing positions it as a premier technique for the analysis of substituted phenols in diverse applications.
References
- Progress in the Determination of Resorcinol Using Electrochemical Method. MDPI. [Link]
- Progress in the Determination of Resorcinol Using Electrochemical Method. PubMed. [Link]
- Progress in the Determination of Resorcinol Using Electrochemical Method.
- Electrochemical oxidation of resorcinol: mechanistic insights from experimental and comput
- Topical advances in nanomaterials based electrochemical sensors for resorcinol detection. Trends in Environmental Analytical Chemistry. [Link]
- Electrochemical Oxidation of Resorcinol: An Integrated Experimental and Theoretical Study.
- Electrochemical oxidation of resorcinol: mechanistic insights from experimental and comput
- Scheme 2 Suggested mechanism of resorcinol electro oxidation.
- Sensitive electrochemical analysis of resorcinol using polymer modified carbon paste electrode: A cyclic voltammetric study.
- Electrochemical oxidation of resorcinol: mechanistic insights from experimental and comput
- Simultaneous determination of hydroquinone, catechol, and resorcinol with an electrochemical sensor based on poly-l-valine, multi-walled carbon nanotubes, and Co3O4 nanoparticles. PubMed Central. [Link]
- Fabrication of voltammetric efficient sensor for catechol, hydroquinone and resorcinol at MgO modified pre-treated carbon paste electrode.
- Voltammetric Approach for Pharmaceutical Samples Analysis; Simultaneous Quantitative Determination of Resorcinol and Hydroquinone.
- Voltammetric approach for pharmaceutical samples analysis; simultaneous quantitative determination of resorcinol and hydroquinone. PubMed Central. [Link]
- Electrochemical oxidation of hydroquinone, resorcinol, and catechol on boron-doped diamond anodes. PubMed. [Link]
- Voltammetric Determination of Active Pharmaceutical Ingredients Using Screen-Printed Electrodes. MDPI. [Link]
- Nanostructure Modified Electrodes for Electrochemical Detection of Contaminants of Emerging Concern. MDPI. [Link]
- Simultaneous Catechol and Hydroquinone Detection with Laser Fabricated MOF-Derived Cu-CuO@C Composite Electrochemical Sensor. MDPI. [Link]
- (PDF) Voltammetric approach for pharmaceutical samples analysis; simultaneous quantitative determination of resorcinol and hydroquinone.
- Simultaneous determination of hydroquinone, catechol, and resorcinol with an electrochemical sensor based on poly-L-valine, multi-walled carbon nanotubes, and Co3O4 nanoparticles.
Sources
- 1. Electrochemical oxidation of resorcinol: mechanistic insights from experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical oxidation of resorcinol: mechanistic insights from experimental and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Progress in the Determination of Resorcinol Using Electrochemical Method [mdpi.com]
- 7. Progress in the Determination of Resorcinol Using Electrochemical Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of hydroquinone, catechol, and resorcinol with an electrochemical sensor based on poly-l-valine, multi-walled carbon nanotubes, and Co3O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Voltammetric approach for pharmaceutical samples analysis; simultaneous quantitative determination of resorcinol and hydroquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical oxidation of resorcinol: mechanistic insights from experimental and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06111E [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Crystallization of 4,5-Dimethylresorcinol
Welcome to the technical support center for 4,5-dimethylresorcinol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crystallization of this compound. As Senior Application Scientists, we have compiled this information to provide both practical solutions and the underlying scientific principles to ensure the successful purification of your material.
Troubleshooting Guide
This section addresses specific problems you might encounter during the crystallization process in a direct question-and-answer format.
Q1: My this compound is not crystallizing, even after the solution has cooled completely. What should I do?
A1: Failure to crystallize is a common issue often related to either an excess of solvent or a highly purified, supersaturated solution that resists nucleation.
Causality: Crystal formation requires two steps: nucleation (the initial formation of a small, stable crystalline entity) and crystal growth. If the concentration of the solute is too low (too much solvent), the solution will not be saturated upon cooling, and crystallization will not occur.[1] Alternatively, a very clean solution may lack nucleation sites, leading to a stable supersaturated state.
Step-by-Step Solutions:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[1] This action can create microscopic imperfections on the glass that serve as nucleation sites.
-
Introduce a Seed Crystal: If you have a small crystal of pure this compound, add it to the cooled solution. A seed crystal provides a template for further crystal growth.
-
Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was used.[1] Gently heat the solution to boiling and evaporate a portion of the solvent. Allow the solution to cool again. This increases the concentration of the solute, promoting saturation and crystallization.[1]
-
Consider an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which this compound is insoluble) dropwise to the solution until it becomes slightly cloudy, indicating the saturation point has been reached. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.
Caption: Troubleshooting flowchart for crystallization failure.
Q2: Instead of forming solid crystals, my this compound is separating as an oil. How can I prevent this "oiling out"?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[1] Since the melting point of this compound is approximately 135-137°C, this can happen if the boiling point of your chosen solvent is too high or if the solution is supersaturated at a temperature above the melting point.[2][3]
Causality: Impurities can also suppress the melting point of the compound, making it more prone to oiling out.[1] The oily droplets that form often trap these impurities, defeating the purpose of recrystallization.
Step-by-Step Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (if using a mixed solvent system, add more of the solvent in which the compound is more soluble).[1] This keeps the compound dissolved for longer as it cools, allowing it to reach a temperature below its melting point before it precipitates.
-
Lower the Cooling Temperature: Ensure the solution is cooled slowly to room temperature and then transferred to an ice bath. Slower cooling promotes the formation of an ordered crystal lattice rather than an amorphous oil.
-
Change the Solvent: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point. For instance, if you are using toluene (boiling point ~111°C), the solution temperature might be too close to the compound's melting point.
Q3: My crystals formed very quickly and appear as a fine powder. I suspect they are not pure. How can I improve the crystal quality?
A3: Rapid crystallization, often called "crashing out," is detrimental to purity because impurities get trapped within the fast-forming crystal lattice.[1] Ideal crystallization should occur slowly, over a period of 15-20 minutes or longer, to allow for the formation of well-ordered, pure crystals.[1]
Causality: This issue is typically caused by using the absolute minimum amount of solvent, leading to the solution becoming supersaturated very quickly upon cooling.
Step-by-Step Solutions:
-
Increase the Solvent Volume: Re-heat the solution to dissolve the solid completely. Add a small excess of the hot solvent (e.g., 5-10% more). This will keep the compound in solution for a longer period during the cooling phase, promoting slower, more selective crystal growth.[1]
-
Ensure Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature on a benchtop, insulated with a watch glass on top, before moving it to a colder environment like an ice bath.[4] Disturbing the flask during cooling can also induce rapid precipitation.[4]
Q4: My final yield of crystallized this compound is significantly lower than expected. What are the potential causes and solutions?
A4: A low yield can result from several factors, from using too much solvent to physical loss of material during transfers.
Causality: The most common reason for low yield is that a significant amount of the compound remains dissolved in the "mother liquor" after cooling.[1] This happens if too much solvent was used initially. Other causes include premature crystallization during a hot filtration step or insufficient cooling time.
Step-by-Step Solutions:
-
Optimize Solvent Volume: The key is to use enough hot solvent to dissolve the compound, but not so much that a large fraction remains soluble when cold. Perform small-scale solubility tests to determine the optimal solvent ratio.[5]
-
Recover from Mother Liquor: You can often recover a second crop of crystals by boiling off some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. This can be done by placing them in an oven or by rinsing them with hot solvent just before filtration. This prevents the solution from cooling and crystallizing in the filter paper or funnel stem.[1]
-
Ensure Complete Cooling: Allow sufficient time for the solution to cool completely. Cooling in an ice bath for at least 20-30 minutes will maximize the precipitation of the solid from the solution.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are important for crystallization?
A1: Understanding the physical properties of this compound is crucial for designing an effective crystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | [2][6] |
| Molecular Weight | 138.16 g/mol | [2][7] |
| Melting Point | 135-137 °C | [2][3][6] |
| Boiling Point | 270.8 °C at 760 mmHg | [2][6] |
| Appearance | White crystalline solid | [6] |
| LogP | 1.68 | [2] |
The relatively high melting point is a key parameter to consider when selecting a solvent to avoid "oiling out".[2][3]
Q2: How do I choose the best solvent for crystallizing this compound?
A2: The ideal crystallization solvent should dissolve the compound well when hot but poorly when cold.[5] For this compound, which has two polar hydroxyl groups and a nonpolar dimethylbenzene core, a solvent of intermediate polarity is often a good starting point.
Solvent Selection Strategy:
-
"Like Dissolves Like": The molecule has both polar (hydroxyl) and non-polar (aromatic ring, methyl groups) characteristics. Solvents like toluene, which is aromatic, or mixtures like ethanol/water or acetone/water are often effective for phenolic compounds.[8][9] A patent for purifying crude resorcinol suggests recrystallization from a mixture of an aromatic hydrocarbon (like toluene) and other compounds.[10]
-
Solubility Testing: Test the solubility of a small amount of your crude this compound in a few candidate solvents (~1 mL in a test tube).
-
Mixed Solvent Systems: If no single solvent is ideal, use a solvent pair.[8] Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble). Then, add a "poor" solvent (one in which it is insoluble, but is miscible with the "good" solvent) dropwise to the hot solution until it becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common pairs include ethanol-water and ethyl acetate-hexane.[9]
Q3: What is polymorphism and could it affect my this compound crystallization?
Experimental Protocol: Recrystallization of this compound
This protocol provides a general workflow for the purification of this compound using a single-solvent method.
Materials:
-
Crude this compound
-
Selected solvent (e.g., Toluene or an Ethanol/Water mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on prior solubility tests, choose an appropriate solvent. For this example, we will use toluene.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of toluene and a boiling stick, and gently heat the mixture to boiling.[5]
-
Achieve Saturation: Continue adding small portions of hot toluene until the solid just completely dissolves.[5] Avoid adding a large excess of solvent to ensure a good yield.
-
(Optional) Hot Filtration: If insoluble impurities are present, add a slight excess of solvent to prevent premature crystallization, and quickly filter the hot solution by gravity through a pre-heated funnel into a clean, pre-heated flask.[14]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time.[14] Slow cooling is critical for forming large, pure crystals.[14]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.[14]
-
Isolation of Crystals: Collect the crystals by suction filtration using a Buchner funnel.[15]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor from the crystal surfaces.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter funnel for a period, or by transferring them to a watch glass to air dry.
Caption: General workflow for the recrystallization of this compound.
References
- This compound. (n.d.). PubChem.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- 4-methyl orcinol, 527-55-9. (n.d.). The Good Scents Company.
- Resorcinol crystal twisting and polymorphism. (n.d.). ESRF.
- Process for purification of crude resorcinol. (1980, December 16). Google Patents.
- SOP: CRYSTALLIZATION. (n.d.). University of Babylon.
- Guide for crystallization. (n.d.). Université de Rennes.
- Process for preparing high purity 4-ene-butylresorcinol crystals. (2009, April 20). Google Patents.
- Recrystallization. (n.d.). Dartmouth College.
- Crystal Growing Tips. (2015, April 28). University of Florida.
- Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO? (2012, September 12). ResearchGate.
- Resorcinol Crystallization from the Melt: A New Ambient Phase and New "Riddles". (2016, April 13). National Institutes of Health.
- Resorcinol Crystallization from the Melt: A New Ambient Phase and New “Riddles”. (2016, March 17). Journal of the American Chemical Society.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
- Recrystallization. (n.d.). University of Massachusetts.
- Recrystallization. (n.d.). University of Colorado Boulder.
- Solvents and Polarity. (n.d.). University of Rochester.
- Resorcinol Crystallization from the Melt: A New Ambient Phase and New “Riddles”. (n.d.). ePrints Soton.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 527-55-9 [m.chemicalbook.com]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. guidechem.com [guidechem.com]
- 7. This compound | C8H10O2 | CID 10697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. US4239921A - Process for purification of crude resorcinol - Google Patents [patents.google.com]
- 11. Resorcinol crystal twisting and polymorphism [esrf.fr]
- 12. Resorcinol Crystallization from the Melt: A New Ambient Phase and New "Riddles" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing the Synthesis of 4,5-Dimethylresorcinol
Welcome to the technical support center for the synthesis of 4,5-dimethylresorcinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this valuable compound. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for improved yield and purity.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several synthetic routes. The selection of a particular method often depends on the available starting materials, scalability, and desired purity of the final product. Two common strategies involve:
-
Clemmensen Reduction of Orcylic Aldehyde: This two-step process begins with the formylation of orcinol to produce orcylic aldehyde, followed by a Clemmensen reduction to yield this compound.
-
Hydroxylation of 3,4-Dimethylphenol: This method involves the direct hydroxylation of 3,4-dimethylphenol to introduce a second hydroxyl group, forming the resorcinol structure.
Each of these routes presents its own set of challenges and optimization parameters, which we will explore in detail in the following sections.
Troubleshooting Guide and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Product Yield
Question: I am attempting the Clemmensen reduction of orcylic aldehyde, but I am getting a very low yield of this compound. What could be the issue?
Answer: Low yields in the Clemmensen reduction are a common problem and can often be attributed to several factors related to the reagents and reaction conditions. The Clemmensen reduction is used to reduce aldehydes and ketones to alkanes using zinc amalgam and concentrated hydrochloric acid[1][2].
-
Inactive Zinc Amalgam: The zinc amalgam is the primary reducing agent, and its activity is crucial for the reaction to proceed efficiently. If the amalgam is old or improperly prepared, it may have a layer of zinc oxide on its surface, which will hinder the reaction.
-
Solution: Always use freshly prepared zinc amalgam. You can prepare it by activating zinc dust with a dilute solution of mercury(II) chloride.
-
-
Insufficiently Acidic Conditions: The Clemmensen reduction requires a strongly acidic environment to activate the carbonyl group for reduction[1].
-
Solution: Ensure that you are using concentrated hydrochloric acid and that the reaction mixture remains strongly acidic throughout the process. You can monitor the pH and add more acid if necessary.
-
-
Reaction Temperature and Time: The reaction may require elevated temperatures and sufficient time to go to completion.
-
Solution: Refluxing the reaction mixture is a common practice. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Question: My hydroxylation of 3,4-dimethylphenol is not yielding any this compound. What are the likely causes?
Answer: The direct hydroxylation of phenols can be challenging due to the high reactivity of the phenol ring, which can lead to over-oxidation or the formation of undesired isomers.
-
Choice of Oxidizing Agent: The strength and nature of the oxidizing agent are critical. Harsh oxidizing agents can lead to the formation of quinones or even ring-opening byproducts.
-
Solution: Consider using milder and more selective oxidizing agents. Hydrogen peroxide in the presence of a suitable catalyst, such as an iron or copper salt, can be effective.
-
-
Reaction Conditions: Temperature and solvent can significantly influence the regioselectivity and yield of the hydroxylation.
-
Solution: Start with low temperatures to control the exothermicity of the reaction and minimize side product formation. The choice of solvent can also affect the solubility of the reactants and the stability of the intermediate species. Experiment with different solvents to find the optimal conditions.
-
Impurity and Side Product Formation
Question: After my Clemmensen reduction, I have a significant amount of a greasy, insoluble byproduct. What is it and how can I remove it?
Answer: A common side reaction in the Clemmensen reduction is the formation of dimeric or polymeric materials, especially with aromatic aldehydes. These byproducts are often insoluble in common organic solvents, making purification difficult.
-
Cause: The strongly acidic conditions and the presence of a metal catalyst can promote intermolecular condensation reactions.
-
Solution:
-
Reaction Optimization: Running the reaction at a lower temperature or for a shorter duration might minimize the formation of these byproducts.
-
Purification:
-
Filtration: If the byproduct is a solid, it can often be removed by filtration.
-
Chromatography: Column chromatography on silica gel is a common method for purifying phenolic compounds. However, phenols can sometimes streak on silica gel due to the acidic nature of both the compound and the stationary phase. Adding a small amount of acetic acid (0.5%) to the eluent can help to mitigate this issue[3].
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure this compound. Resorcinol itself can be recrystallized from hot benzene[4].
-
-
Question: My this compound product is discolored (pink or brown). What is the cause and how can I decolorize it?
Answer: Phenolic compounds, including resorcinols, are susceptible to oxidation, which can lead to the formation of colored quinone-type impurities[3]. This oxidation can be accelerated by exposure to air, light, and trace metal contaminants.
-
Prevention:
-
Decolorization:
-
Activated Charcoal: Treating a solution of your crude product with activated charcoal can effectively remove colored impurities.
-
Recrystallization: As mentioned previously, recrystallization can also help to remove colored byproducts, as they may remain in the mother liquor[4].
-
Optimization of Reaction Conditions
Optimizing reaction conditions is key to achieving high yields and purity. The following table summarizes key parameters to consider for the synthesis of this compound.
| Parameter | Clemmensen Reduction of Orcylic Aldehyde | Hydroxylation of 3,4-Dimethylphenol |
| Catalyst/Reagent | Freshly prepared Zinc Amalgam (Zn/Hg) | Mild oxidizing agent (e.g., H₂O₂ with Fe²⁺ or Cu²⁺ catalyst) |
| Acid/Base | Concentrated Hydrochloric Acid | Typically performed under neutral or slightly acidic conditions |
| Solvent | Often run neat or in a co-solvent like ethanol | Water, acetonitrile, or other polar solvents |
| Temperature | Reflux | 0°C to room temperature, depending on the oxidant |
| Reaction Time | Monitored by TLC (typically several hours) | Monitored by TLC (can be rapid) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Clemmensen Reduction
This protocol is a general guideline and may require optimization for your specific setup.
Step 1: Preparation of Zinc Amalgam
-
In a fume hood, add zinc dust to a flask.
-
Slowly add a dilute aqueous solution of mercury(II) chloride while stirring.
-
Stir for 10-15 minutes.
-
Decant the aqueous solution and wash the zinc amalgam with water, followed by ethanol.
Step 2: Clemmensen Reduction
-
To a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam and orcylic aldehyde.
-
Slowly add concentrated hydrochloric acid. An exothermic reaction should be observed.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the remaining zinc.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagrams
Reaction Workflow: Clemmensen Reduction Route
Caption: Synthesis of this compound via Clemmensen Reduction.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of Polysubstituted Phenols. BenchChem.
- Allen. (n.d.).
- Wikipedia. (2023, November 28). Clemmensen reduction. In Wikipedia.
- Physics Wallah. (n.d.). Reaction Mechanism of Clemmensen Reduction. Physics Wallah.
- ResearchGate. (2015, June 26). How can I purify resorcinol?.
Sources
Technical Support Center: Stabilizing 4,5-Dimethylresorcinol in Solution
Welcome to the technical support center for 4,5-Dimethylresorcinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of this compound in solution. Our focus is on providing practical, evidence-based solutions to ensure the integrity and efficacy of your experiments.
Introduction to this compound and its Stability Challenges
This compound, a derivative of resorcinol, is a phenolic compound with notable antioxidant and anti-inflammatory properties. It is a white crystalline solid used in various research and development applications, including cosmetics as a skin-lightening agent. Like many phenolic compounds, this compound is susceptible to degradation in solution, which can compromise experimental results and product efficacy. The primary degradation pathway for phenolic compounds is oxidation, often initiated by exposure to light, oxygen, and elevated temperatures, leading to the formation of colored quinone-type compounds and a loss of potency.
This guide will walk you through the common issues encountered when working with this compound solutions and provide detailed protocols and troubleshooting steps to mitigate degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound solution has turned a pinkish-brown color. What is causing this and is it still usable?
Answer: The discoloration of your this compound solution is a common indicator of oxidative degradation. The hydroxyl groups on the resorcinol ring are susceptible to oxidation, which leads to the formation of colored quinone-like compounds. This process can be accelerated by several factors:
-
Exposure to Oxygen: The presence of dissolved oxygen in the solvent or in the headspace of the storage container is a primary driver of oxidation.
-
Exposure to Light (Photodegradation): UV and visible light can provide the energy to initiate oxidative reactions. Studies on other phenolic compounds have shown significant degradation when exposed to sunlight.[1][2]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[3]
-
pH of the Solution: While specific data for this compound is limited, phenolic compounds are generally more susceptible to oxidation in neutral to alkaline conditions.[4][5]
Is it still usable?
The usability of a discolored solution depends on the tolerance of your specific application to decreased potency and the presence of degradation products. For applications requiring high purity and precise concentration, a discolored solution should be discarded and a fresh one prepared.
Troubleshooting Flowchart for Discolored Solution
Caption: Troubleshooting workflow for a discolored this compound solution.
FAQ 2: I am observing a loss of efficacy of my this compound solution over time, even without significant color change. What could be the cause?
Answer: A loss of potency without significant discoloration can still be a result of degradation. Early-stage oxidation or other degradation pathways, such as polymerization, may not produce highly colored products but will reduce the concentration of the active this compound.
Key Factors to Investigate:
-
Sub-optimal Storage Temperature: Even at room temperature, slow degradation can occur over extended periods. For long-term storage, refrigeration at 2-8°C is recommended.[6]
-
Solvent Purity: Impurities in the solvent, such as trace metals, can catalyze oxidative reactions. Always use high-purity, HPLC-grade solvents.
-
Repeated Freeze-Thaw Cycles: If you are storing your solution frozen, repeated freeze-thaw cycles can introduce atmospheric oxygen and potentially accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes.
Preventative Measures to Maintain Potency:
| Parameter | Recommendation | Rationale |
| Temperature | Store stock solutions at 2-8°C for short-term use and -20°C for long-term storage.[1] | Reduces the rate of chemical degradation. |
| Light | Store in amber glass vials or wrap clear vials in aluminum foil.[3] | Prevents photodegradation initiated by UV and visible light. |
| Oxygen | Use degassed solvents for preparation. For long-term storage, purge the headspace of the vial with an inert gas (e.g., argon or nitrogen). | Minimizes the availability of oxygen for oxidative reactions. |
| pH | If compatible with your experimental design, maintain a slightly acidic pH (e.g., pH 5-6). | Phenolic compounds are generally more stable in acidic conditions.[4] |
| Aliquoting | Prepare single-use aliquots to avoid repeated warming and cooling of the entire stock. | Prevents contamination and minimizes exposure to atmospheric oxygen. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution of this compound
This protocol outlines the best practices for preparing a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., HPLC-grade ethanol, methanol, or DMSO)
-
Inert gas (argon or nitrogen)
-
Amber glass vials with screw caps
-
Calibrated balance and appropriate volumetric flasks and pipettes
Procedure:
-
Solvent Degassing (Optional but Recommended): To remove dissolved oxygen, sparge your chosen solvent with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry weighing boat.
-
Dissolution: Transfer the solid to a volumetric flask. Add a small amount of the degassed solvent to dissolve the solid completely. Once dissolved, bring the solution to the final volume with the degassed solvent.
-
Aliquoting: Immediately aliquot the stock solution into single-use amber glass vials.
-
Inert Gas Purging: Before sealing, gently flush the headspace of each vial with an inert gas for a few seconds to displace any remaining oxygen.
-
Storage: Tightly cap the vials and store them at the recommended temperature (2-8°C for short-term, -20°C for long-term).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Assessing the Purity of this compound
This general HPLC method can be used as a starting point for assessing the purity of your this compound solution and detecting the presence of degradation products. Method optimization may be required for your specific instrumentation and application.
Instrumentation and Conditions:
| Parameter | Suggested Conditions |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7] |
| Mobile Phase | Isocratic mixture of methanol and water (e.g., 40:60 v/v).[7] An alternative could be a gradient of acetonitrile and water. |
| Flow Rate | 1.0 mL/min.[7] |
| Detection Wavelength | 280 nm.[7] |
| Injection Volume | 10 µL.[7] |
| Column Temperature | 25°C.[7] |
Procedure:
-
Sample Preparation: Dilute a small aliquot of your this compound solution in the mobile phase to a concentration within the linear range of the detector.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation: A pure, undegraded sample should show a single major peak corresponding to this compound. The appearance of additional peaks, particularly earlier eluting peaks, may indicate the presence of more polar degradation products.
Workflow for Purity Assessment
Caption: Workflow for assessing the purity of a this compound solution using HPLC.
References
- CP Lab Safety. (n.d.). This compound (C8H10O2), 1 grams.
- Zorić, Z., Pelajić, M., Benković, M., & Dragojević, A. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 453.
- Šelo, G., Planinić, M., Tišma, M., Tomas, S., Koceva Komlenić, D., & Bucić-Kojić, A. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 10(10), 2372.
- Bodoira, R., Velez, A., Andreatta, A., Martínez, M., & Maestri, D. (2022). Impact of storage conditions on the composition and antioxidant activity of peanut skin phenolic-based extract. International Journal of Food Science & Technology, 57(9), 5876-5885.
- Cernická, D., Fernandez Orland, A., & Camean Fernandez, M. (2018). 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. European Journal of Hospital Pharmacy, 25(Suppl 1), A103.
- Stankov, S., Stankova, I., & Tsvetkova, D. (2016). Storage effect on phenolic content and antioxidant activity in selected fruit extracts.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10697, this compound.
- SIELC Technologies. (n.d.). HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column.
- Chut-Kamon N, et al. (2024). Effects of Solvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L. Trends in Sciences, 21(4), 7339.
- Karaman, R. (2015). How can I measure Resorcinol using HPLC? ResearchGate.
- Dwiastuti, R., Marchaban, & Riswanto, F. (2018). Analytical Method Validation and Determination of Free Drug Content of 4-n-Butylresorcinol in Complex Lipid Nanoparticles Using RP-HPLC Method. Indonesian Journal of Pharmacy, 29(3), 134-142.
- The Good Scents Company. (n.d.). 4-methyl orcinol.
- Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
- Walters, S. M. (1980). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 69(10), 1206–1209.
Sources
- 1. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor yield in 4,5-Dimethylresorcinol chemical synthesis
Welcome to the technical support guide for the synthesis of 4,5-Dimethylresorcinol (CAS 527-55-9). This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable benzenediol derivative. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Section 1: Understanding the Synthetic Landscape & Core Challenges
This compound, a substituted phenol, is a useful building block in the synthesis of more complex molecules. However, its synthesis can be challenging, often plagued by low yields, side reactions, and purification difficulties. The primary challenges stem from the reactivity of the phenol ring, which is highly activated by two hydroxyl groups, making it susceptible to over-oxidation, polymerization, and undesired side-product formation.
The most common synthetic strategies involve either direct hydroxylation of a dimethylphenol precursor or a multi-step sequence involving sulfonation and alkali fusion. Each route presents a unique set of obstacles that must be carefully managed to achieve a satisfactory yield.
Comparative Analysis of Common Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages & Common Issues |
| Direct Hydroxylation | 3,4-Dimethylphenol | H₂O₂, SbF₅-HF | ~88%[1][2] | High theoretical yield, direct conversion. | Requires highly corrosive superacid (SbF₅-HF), strict temperature control (-40 °C) is critical, risk of over-oxidation. |
| Sulfonation & Alkali Fusion | o-Xylene or 3,4-Dimethylphenol | H₂SO₄, NaOH/KOH | Variable, often moderate | Uses common, less hazardous reagents. | Multi-step, harsh reaction conditions (high temp. alkali fusion), potential for thermal degradation, significant salt waste.[3][4] |
| Clemmensen Reduction | Orcylic aldehyde | Zn(Hg), HCl | Good[5] | Effective for carbonyl reduction. | Requires preparation of the starting aldehyde, use of toxic mercury amalgam. |
Section 2: Troubleshooting Guide for Poor Yields
This section addresses specific problems encountered during the synthesis of this compound in a question-and-answer format.
Route 1: Direct Hydroxylation of 3,4-Dimethylphenol
This is a high-yield but technically demanding synthesis. Success hinges on precise control over reaction conditions.
Question: My yield from the hydroxylation of 3,4-dimethylphenol is significantly lower than the reported 88%, and I'm getting a dark, tarry crude product. What's going wrong?
Answer: This is a classic sign of over-oxidation and/or thermal decomposition, which are the primary failure modes for this reaction. The combination of hydrogen peroxide (a strong oxidant) and a superacid like Antimony pentafluoride-Hydrogen fluoride (SbF₅-HF) creates a powerful hydroxylating system that can easily lead to undesired side products if not meticulously controlled.
Causality: The hydroxyl groups of the resorcinol product are strongly activating, making the aromatic ring electron-rich and highly susceptible to further electrophilic attack and oxidation. This can lead to the formation of quinones and polymeric materials, which are typically dark in color.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for direct hydroxylation.
Key Optimization Points:
-
Strict Temperature Control: The reaction must be maintained at or below -40°C.[1][2] Use a cryostat or a dry ice/acetone bath. A slight increase in temperature can dramatically increase the rate of side reactions.
-
Slow Addition of Oxidant: Hydrogen peroxide should be added very slowly, dropwise, to the solution of 3,4-dimethylphenol in the superacid. This prevents localized temperature spikes and allows the desired mono-hydroxylation to occur before further oxidation can take place.
-
High-Purity Reagents: Ensure the 3,4-dimethylphenol starting material is of high purity.[6] Impurities can act as catalysts for decomposition. Similarly, the quality of the SbF₅-HF is critical.
Route 2: Sulfonation and Alkali Fusion
This classical method is robust but requires optimization at two key stages: the initial sulfonation and the subsequent high-temperature alkali fusion.
Question: I am attempting a sulfonation-alkali fusion route, but my final yield is poor after the fusion step. Where am I losing my product?
Answer: Poor yield in this multi-step process can be attributed to issues in either the sulfonation or the fusion stage. The most common culprits are incomplete or poorly selective sulfonation, and thermal degradation during the harsh alkali fusion step.
1. The Sulfonation Step: The goal is to sulfonate 3,4-dimethylphenol (or o-xylene) at the correct position to yield the desired resorcinol upon fusion. The position of sulfonation is governed by both steric and electronic factors and is highly dependent on temperature and acid concentration.[4]
-
Causality: Sulfonation is a reversible reaction. At lower temperatures, the kinetically favored product may form. At higher temperatures, this can rearrange to the more thermodynamically stable isomer. For dimethylphenols, a mixture of isomers is common, and not all will lead to this compound.
-
Optimization: Monitor the reaction by NMR to ensure the formation of the desired sulfonic acid isomer. Adjusting the temperature and reaction time based on literature for related dimethylphenols can optimize the regioselectivity.[4]
2. The Alkali Fusion Step: This step involves heating the sodium salt of your sulfonic acid with a strong base (e.g., NaOH or KOH) to temperatures often exceeding 300°C to displace the sulfonate group with a hydroxyl group.[3][7]
-
Causality: Phenols are susceptible to decomposition and oxidation at high temperatures, especially under strongly basic conditions. If the temperature is too high or the reaction is heated for too long, the desired product can degrade, leading to charring and a significant loss of yield.
-
Optimization:
-
Temperature Control: The fusion temperature is critical. It must be high enough to drive the reaction but low enough to prevent decomposition. A typical range is 320-340°C.[7] Use a sand bath or a metal alloy bath for uniform heating.
-
Inert Atmosphere: Performing the fusion under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce oxidative decomposition of the phenoxide product.
-
Efficient Mixing: Good agitation is essential in the highly viscous melt to ensure even heat distribution and complete reaction.
-
Sources
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. CN113929561A - A kind of alkali fusion method for preparing phenolic compounds - Google Patents [patents.google.com]
- 4. Aromatic sulphonation. Part 92. Sulphonation of the three methylphenols and the six dimethylphenols in concentrated aqueous sulphuric acid; and the lsomerization of some of the resulting sulphonic acids and of m-xylene-2-and o-xylene-3-sulphonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pjsir.org [pjsir.org]
- 6. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN104016835B - Sulfonation and alkali fusion optimized production process for 2- naphthol - Google Patents [patents.google.com]
Navigating the Analytical Maze: A Technical Support Guide to Overcoming Interference in 4,5-Dimethylresorcinol HPLC Analysis
Welcome to our dedicated technical support center for the HPLC analysis of 4,5-Dimethylresorcinol. As researchers, scientists, and drug development professionals, you understand the critical importance of accurate and robust analytical methods. This compound, a key phenolic compound, often presents unique challenges in its quantification due to its susceptibility to interference from various sources, including matrix components, degradation products, and structurally similar compounds.
This guide is designed to be your go-to resource for troubleshooting and overcoming these challenges. We will delve into the root causes of common interference issues and provide practical, field-proven solutions to ensure the integrity of your analytical results. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), providing you with a self-validating system for your chromatographic endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the HPLC analysis of this compound.
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for a phenolic compound like this compound is often due to secondary interactions with the stationary phase, particularly with acidic silanol groups on the silica support of C18 columns.[1] To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing their interaction with the hydroxyl groups of your analyte.[2]
-
Use of an Alternative Column: If pH adjustment is insufficient, consider a column with a different stationary phase, such as one with end-capping to block silanol groups or a phenyl-hexyl column that offers different selectivity.
-
Insufficient Buffer Capacity: Ensure your mobile phase buffer concentration is adequate (typically >20 mM) to maintain a consistent pH throughout the analysis.[3]
Q2: I'm observing a shoulder on my main this compound peak. Is this a co-eluting impurity?
A2: A shoulder is a strong indicator of a co-eluting substance.[3] This could be a structurally related impurity, a degradation product, or a matrix component. To confirm and resolve this:
-
Diode Array Detector (DAD) Analysis: A DAD can assess peak purity by comparing spectra across the peak. If the spectra are not homogenous, a co-eluting compound is present.
-
Method Optimization: To resolve the shoulder, you can try adjusting the mobile phase composition (e.g., changing the organic solvent or the gradient slope), or switching to a column with a different selectivity.
Q3: My sample is in a complex matrix (e.g., a cream formulation), and I suspect matrix effects are impacting my results. How can I address this?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in complex samples.[4] Here are some strategies to overcome them:
-
Sample Preparation: Employ a robust sample preparation technique like Solid-Phase Extraction (SPE) to selectively isolate this compound and remove interfering matrix components.
-
Sample Dilution: A simple dilution of the sample can often reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analysis.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples.[5] This helps to compensate for consistent matrix effects.
In-Depth Troubleshooting Guide
This section provides a more detailed, systematic approach to identifying and resolving specific interference issues.
Issue 1: Peak Co-elution with Unknown Impurities
Co-elution of this compound with unknown impurities is a frequent problem that can lead to inaccurate quantification.
Causality: Co-elution occurs when two or more compounds have very similar retention times under the existing chromatographic conditions. This can be due to structural similarities between the analyte and the impurity or suboptimal separation parameters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting peaks.
Step-by-Step Protocol for Resolving Co-elution:
-
Confirm Co-elution: Use a Diode Array Detector (DAD) or a Mass Spectrometer (MS) to confirm that the peak is indeed impure.
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) will increase retention times and may improve the separation of closely eluting peaks.
-
Modify Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. For this compound, which is weakly acidic, ensure the mobile phase pH is at least two units away from its pKa.[6]
-
Change the Organic Modifier: Switching between different organic solvents, such as from acetonitrile to methanol, can alter selectivity due to different interactions with the analyte and the stationary phase.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. For example, if you are using a C18 column, switching to a phenyl-hexyl or a polar-embedded phase can provide alternative separation mechanisms.
-
Optimize the Gradient: If using a gradient method, adjust the slope of the gradient. A shallower gradient can improve the resolution of closely eluting peaks.
Issue 2: Interference from Degradation Products
This compound, like other phenols, can be susceptible to degradation, particularly oxidation.[7] This can lead to the formation of new peaks in the chromatogram that may interfere with the main analyte peak.
Causality: Degradation can be caused by exposure to light, heat, oxygen, or incompatible excipients in a formulation. The degradation products may have similar chromophores and retention times to the parent compound.
Developing a Stability-Indicating Method:
A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[8] To develop such a method, forced degradation studies are essential.
Forced Degradation Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed sample.
-
Method Optimization: If any degradation products co-elute with the main peak, optimize the chromatographic method (as described in the co-elution section) to achieve baseline separation.
Data Presentation: Example Chromatographic Conditions for Resorcinol Derivatives
| Parameter | Method 1 (Resorcinol)[9] | Method 2 (Resorcinol & 4-n-Butyl Resorcinol)[7] | Method 3 (Resorcinol in Hair Tonic)[10] |
| Column | Agilent Zorbax Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | C18 column of Luna Phenomenex® (250 × 4.6 mm i.d., 5 µm) | Waters C18 column (250 mm × 4.0 mm, 5 μm) |
| Mobile Phase | Methanol:Water (40:60, v/v) | Methanol:Acetonitrile:Water (50.0:18.1:31.9 v/v) | 40% (v/v), 5.4 mM phosphate buffer (pH = 2.8) and 60% (v/v) acetonitrile |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | 0.6 mL/min |
| Detection | 280 nm | 279 nm | 280 nm |
| Temperature | 25°C | Not specified | Ambient |
This table provides starting points for developing a method for this compound. Due to the additional methyl groups, this compound will be slightly more hydrophobic than resorcinol, so you may need to start with a slightly higher percentage of organic solvent in the mobile phase.
Issue 3: Overcoming Matrix Effects
Matrix effects can be a significant source of error in quantitative analysis, leading to either underestimation or overestimation of the analyte concentration.
Causality: Matrix effects arise from the co-elution of matrix components that affect the ionization efficiency of the analyte in the mass spectrometer source or interfere with UV detection.[4]
Workflow for Identifying and Mitigating Matrix Effects:
Sources
- 1. hplc.eu [hplc.eu]
- 2. agilent.com [agilent.com]
- 3. conquerscientific.com [conquerscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. analchemres.org [analchemres.org]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side product formation in 4,5-Dimethylresorcinol reactions
Welcome to the technical support center for 4,5-Dimethylresorcinol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly reactive molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side product formation and optimize your reaction outcomes.
Introduction: The Challenge of this compound
This compound is an electron-rich aromatic compound, making it an excellent nucleophile but also highly susceptible to undesired side reactions. The two hydroxyl (-OH) groups and two methyl (-CH₃) groups are all activating, ortho-, para-directing substituents.[1][2] This cumulative activation energizes the aromatic ring, making it prone to oxidation and over-reaction (polysubstitution) under many standard conditions.[3] Understanding and controlling this inherent reactivity is the key to successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so prone to side reactions?
The high reactivity stems from the combined electron-donating effects of its substituents. The two hydroxyl groups are powerful activating groups that significantly increase the electron density of the benzene ring through resonance.[2][4] The two methyl groups further contribute to this electron density via hyperconjugation. This makes the molecule highly nucleophilic and thus very reactive towards electrophiles, but also sensitive to oxidizing agents.[3]
Q2: What are the most common types of side products I should expect?
The primary side products in reactions with this compound can be categorized as follows:
| Side Product Type | Common Cause(s) | Relevant Reactions |
| Polysubstituted Products | Highly activating nature of the ring; harsh reaction conditions (high temp., strong reagents); incorrect stoichiometry.[1][3] | Electrophilic Aromatic Substitution (Halogenation, Nitration, Acylation). |
| Oxidation Products (Quinones, Tars) | Presence of air/oxygen; strong oxidizing agents; overly acidic conditions (e.g., conc. HNO₃); high temperatures.[3][5] | Nitration, Friedel-Crafts, or any reaction not performed under an inert atmosphere. |
| O-Substituted Products | Reaction of the hydroxyl groups instead of the aromatic ring (a competing nucleophile). | Acylation, Alkylation, Esterification.[4] |
| Isomeric Mixtures | Substitution at the two electronically similar available positions (C2 and C6). | Electrophilic Aromatic Substitution. |
Q3: What are the key general strategies to improve selectivity and minimize these side products?
Optimizing reactions with this substrate revolves around controlling its high reactivity.[6] Key strategies include:
-
Lower Reaction Temperatures: Reduces the overall reaction rate, often favoring the desired kinetic product and minimizing decomposition.
-
Use of Milder Reagents: Employ less reactive electrophiles or catalysts to prevent over-reaction.
-
Inert Atmosphere: Conducting reactions under nitrogen or argon gas minimizes oxidation by atmospheric oxygen.[5]
-
Control Stoichiometry: Use of a slight excess of the limiting reagent (often this compound) can sometimes help, but precise control is crucial to avoid unreacted starting material.
-
Protecting Groups: Temporarily acetylating the hydroxyl groups can attenuate their activating influence, allowing for more controlled substitution on the ring.[3] The acetyl groups can be removed later via hydrolysis.
Troubleshooting Guides: Specific Reaction Issues
Problem 1: Polysubstitution during Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
"I am attempting a monobromination of this compound but am isolating a significant amount of the di-bromo product. How can I improve selectivity for monosubstitution?"
This is a classic issue stemming from the hyper-activated ring system. Phenols, in general, undergo halogenation readily even without a Lewis acid catalyst.[1]
Causality: The first bromine substitution only slightly deactivates the ring, which remains highly susceptible to a second electrophilic attack at the remaining activated position.
Solutions & Protocols
-
Modify Reagents & Solvents:
-
Avoid Bromine Water: Using bromine in a highly polar solvent like water will lead to extensive polysubstitution, often yielding a precipitate of the polybrominated compound.[7]
-
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a more controllable source of electrophilic bromine than Br₂.
-
Use Less Polar Solvents: Switching from polar solvents to non-polar ones like chloroform (CHCl₃), carbon tetrachloride (CCl₄), or dichloromethane (CH₂Cl₂) at low temperatures can temper reactivity and improve selectivity.[1]
-
-
Strict Temperature Control:
-
Perform the reaction at 0 °C or even lower (e.g., -20 °C) to slow the reaction rate and allow for mono-substitution to dominate before a second substitution can occur.
-
Workflow Diagram: Troubleshooting Polysubstitution
Caption: Troubleshooting workflow for polysubstitution.
Problem 2: Oxidation and Formation of Colored Impurities
"My reaction mixture is turning dark brown or black, and my final product is impure with colored contaminants. What is causing this degradation?"
This is a strong indication of oxidation. Phenols can be oxidized to colored quinone-type compounds, and under harsh conditions, this can lead to polymerization and the formation of insoluble, tarry materials.[3][5]
Causality: The electron-rich nature of the this compound ring makes it very easy to oxidize. This can be initiated by atmospheric oxygen, strong acids (especially nitric acid), or certain Lewis acids.
Solutions & Protocols
-
Implement an Inert Atmosphere:
-
Before adding reagents, thoroughly degas your solvent by bubbling nitrogen or argon through it for 15-30 minutes.
-
Maintain a positive pressure of an inert gas (N₂, Ar) throughout the entire reaction and workup process.
-
-
Use Antioxidants or Scavengers:
-
In some cases, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous workup can help to quench oxidizing species and reduce colored impurities.
-
-
Re-evaluate Reagent Choice:
-
If using nitric acid for nitration, avoid concentrated HNO₃, which is a powerful oxidizing agent.[1][7] Use dilute HNO₃ at low temperatures (0-5 °C) to favor nitration over oxidation.
-
For Friedel-Crafts reactions, some Lewis acids are more prone to causing oxidation than others. Consider screening milder options.
-
Protocol: Controlled Nitration under Inert Atmosphere
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq) and acetic acid (as solvent).
-
Inerting: Cool the solution to 0 °C in an ice bath and bubble nitrogen through the solution for 20 minutes.
-
Reagent Addition: While maintaining a nitrogen atmosphere and vigorous stirring, add a pre-cooled solution of dilute nitric acid (1.05 eq) in acetic acid dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: Monitor the reaction progress by TLC. Upon consumption of the starting material (typically 1-2 hours), proceed immediately to workup.
-
Workup: Pour the reaction mixture into a flask containing ice-cold water and a small amount of sodium bisulfite. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify via column chromatography or recrystallization.
Problem 3: O-Acylation vs. C-Acylation in Friedel-Crafts Reactions
"I am trying to perform a Friedel-Crafts acylation to add an acyl group to the ring, but I am getting the O-acylated ester product instead."
This is a common competition in Friedel-Crafts reactions with phenols. The oxygen of the hydroxyl group is also a nucleophile and can attack the acylium ion intermediate.
Causality: O-acylation is often kinetically favored (faster), especially at lower temperatures. The desired C-acylation is typically the thermodynamically more stable product.
Solutions & Strategies
-
Leverage the Fries Rearrangement: The O-acylated product can often be rearranged to the C-acylated product. This is typically achieved by heating the reaction mixture or by adding the Lewis acid catalyst after the initial O-acylation has occurred and then heating.
-
Optimize Lewis Acid and Temperature:
-
Using a stronger Lewis acid (e.g., AlCl₃) and higher temperatures can favor the thermodynamically stable C-acylated product.
-
Start the reaction at a low temperature to form the O-acyl product, then slowly warm the reaction to induce the rearrangement to the C-acyl product. Monitor this transition by TLC or HPLC.
-
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Nitrobenzene or carbon disulfide are classic solvents for Friedel-Crafts, but greener alternatives should be considered where possible.
Reaction Pathway Diagram
Caption: Kinetic vs. Thermodynamic control in acylation.
References
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Save My Exams. (2024). Reactions of Phenol. A Level Chemistry Revision Notes.
- TutorChase. (n.d.).
- Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols.
- Quora. (2023). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?.
- ChemicalBook. (n.d.). This compound 527-55-9 wiki.
- Wikipedia. (n.d.). Resorcinol.
- Biosynth. (n.d.). This compound | 527-55-9.
- Alonso, E., Ramón, D. J., & Yus, M. (1997). Simple Synthesis of 5-Substituted Resorcinols: A Revisited Family of Interesting Bioactive Molecules. The Journal of Organic Chemistry, 62(2), 417–421. [Link]
- ResearchGate. (n.d.).
- BOC Sciences. (n.d.). CAS 527-55-9 this compound.
- PubChem. (n.d.). This compound.
- Le, H. T., et al. (2020).
- ResearchGate. (n.d.).
- Patsnap Synapse. (2024).
- ResearchGate. (2018). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?.
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 3, 4....
- Guidechem. (n.d.). 527-55-9 this compound C8H10O2, Formula,NMR,Boiling Point,Density,Flash Point.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.).
- The Good Scents Company. (n.d.). 4-methyl orcinol, 527-55-9.
- ChemicalBook. (2024). How to synthesis Resorcinol.
- YouTube. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism.
- MDPI. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.
- Benchchem. (n.d.).
- ChemRxiv. (n.d.). Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions.
- Carl ROTH. (n.d.). This compound, 2 g, CAS No. 527-55-9 | Research Chemicals.
- MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- YouTube. (2023).
Sources
- 1. byjus.com [byjus.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tutorchase.com [tutorchase.com]
- 5. Electrochemical oxidation of resorcinol: mechanistic insights from experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction Design & Optimization [sigmaaldrich.com]
- 7. savemyexams.com [savemyexams.com]
Technical Support Center: Stabilizing 4,5-Dimethylresorcinol in Cosmetic Formulations
Welcome to the technical support center for 4,5-Dimethylresorcinol. This guide is designed for researchers, scientists, and formulation professionals to navigate the complexities of stabilizing this potent active ingredient. As a substituted resorcinol, this compound offers significant antioxidant and skin-lightening benefits, but its phenolic structure presents inherent stability challenges. This document provides in-depth, experience-driven answers to the critical issues encountered during formulation and stability testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in cosmetics?
This compound is a phenolic compound belonging to the resorcinol family.[1][2] In cosmetic science, it is valued primarily for its ability to inhibit tyrosinase, the rate-limiting enzyme in melanin production. This makes it an effective agent for skin lightening, reducing hyperpigmentation, and promoting an even skin tone. Additionally, its phenolic structure imparts potent antioxidant properties, helping to protect the skin from oxidative stress.[1]
Q2: Why is my formulation with this compound turning brown or yellow over time?
This discoloration is the most common and visible sign of instability. This compound, like other phenols, is highly susceptible to oxidation.[1][3] When exposed to oxygen, light, elevated pH, or trace metal ions, its dihydroxy benzene ring can be oxidized into highly colored quinone-type structures. This process not only causes an undesirable aesthetic change but also signifies the degradation of the active molecule, leading to a loss of efficacy.
Q3: What are the key factors that accelerate the degradation of this compound?
Several factors can trigger or accelerate the degradation cascade:
-
High pH: A pH above 6.0 significantly increases the rate of oxidation.[4][5] In a more alkaline environment, the phenolic hydroxyl groups are deprotonated into phenolate anions, which are far more susceptible to oxidation.
-
Oxygen Exposure: Direct contact with air, particularly headspace in packaging or during mixing, provides the oxygen required for oxidation.
-
UV and Light Exposure: UV radiation provides the energy to initiate and propagate free-radical reactions that degrade the molecule.[3]
-
Trace Metal Ions: Divalent metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), are powerful catalysts for oxidation reactions.[6] These ions can be introduced as impurities from raw materials or from manufacturing equipment.
-
Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation, accelerating degradation during storage and transport.[7]
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental challenges with detailed scientific rationale and actionable protocols.
Issue 1: Rapid Discoloration Observed During Formulation or on Accelerated Stability
Q: My oil-in-water emulsion containing 0.5% this compound turned from off-white to a distinct brown after just one week at 45°C. What is the mechanistic cause and how can I systematically resolve this?
A: This accelerated discoloration is a classic sign of oxidation, likely catalyzed by multiple factors in your system. The core issue is the unstable nature of the phenolic hydroxyl groups. Our approach will be to systematically eliminate the primary catalysts: high pH, metal ions, and oxidative chain reactions.
The primary degradation pathway involves the oxidation of the resorcinol moiety into a quinone, which can then polymerize to form dark-colored compounds.
Caption: Systematic workflow for stabilizing this compound.
Causality: The stability of phenolic compounds is highly pH-dependent. [5][8]By maintaining an acidic pH (ideally between 4.5 and 5.5), the hydroxyl groups remain protonated. This protonated form is significantly less susceptible to oxidation compared to the highly reactive phenolate anion that forms at higher pH values.
▶️ Experimental Protocol: pH-Dependent Stability Assessment
-
Prepare your base formulation without this compound.
-
Divide the base into four aliquots. Adjust the pH of each to 4.5, 5.5, 6.5, and 7.5 using citric acid/sodium citrate buffer.
-
Incorporate this compound into each pH-adjusted base under identical mixing conditions.
-
Package samples in clear glass vials and place them in a stability oven at 45°C.
-
Visually assess the color change daily for one week and then weekly for one month. Record observations using a colorimeter if available, or a standardized visual scale.
Expected Outcome: You should observe significantly less discoloration in the samples at pH 4.5 and 5.5 compared to those at higher pH levels.
| pH of Formulation | Color Change after 1 Week at 45°C | Color Change after 4 Weeks at 45°C |
| 4.5 | None to very slight yellow tint | Slight yellow tint |
| 5.5 | Slight yellow tint | Moderate yellow-brown |
| 6.5 | Moderate brown | Dark brown |
| 7.5 | Dark brown | Very dark brown/opaque |
Causality: Trace metal ions catalyze oxidative degradation by facilitating the formation of reactive oxygen species. Chelating agents, such as Disodium EDTA or Sodium Phytate, act as scavengers by forming stable complexes with these metal ions, effectively neutralizing their catalytic activity. [9][10][11] ▶️ Experimental Protocol: Screening of Chelating Agents
-
Using the optimal pH determined above (e.g., pH 5.0), prepare three batches of your formulation.
-
Batch A: Control (no chelating agent).
-
Batch B: Add 0.1% Disodium EDTA to the water phase before emulsification.
-
Batch C: Add 0.2% Sodium Phytate to the water phase before emulsification.
-
Place samples on accelerated stability at 45°C and observe for color changes as described previously.
Expected Outcome: Batches B and C should exhibit superior color stability compared to the control.
Causality: While pH control and chelation prevent the initiation of oxidation, antioxidants are crucial for terminating any free-radical chain reactions that may still occur. [12][13]A synergistic combination is often most effective. For example, Vitamin E (Tocopherol) is an excellent oil-soluble radical scavenger, while other antioxidants can help regenerate it. Specific compounds like N-Acetyl Methionine have also been patented for their ability to stabilize resorcinol derivatives. [14] ▶️ Experimental Protocol: Evaluating Antioxidant Efficacy
-
Using the optimized formulation (optimal pH + chelating agent), prepare the following variations:
-
Batch 1: Control (no additional antioxidant).
-
Batch 2: Add 0.5% Tocopherol to the oil phase.
-
Batch 3: Add 0.5% Tocopherol (oil phase) and 0.3% Ferulic Acid (water phase).
-
Batch 4: Add 0.5% N-Acetyl Methionine to the water phase.
-
-
Conduct accelerated stability testing at 45°C, monitoring for color change.
| Formulation Variant (at pH 5.0 with 0.1% EDTA) | % Discoloration (vs. initial) after 4 Weeks at 45°C |
| Control (No Antioxidant) | 25% |
| + 0.5% Tocopherol | 10% |
| + 0.5% Tocopherol + 0.3% Ferulic Acid | <5% |
| + 0.5% N-Acetyl Methionine | <8% |
Issue 2: Ensuring Long-Term Efficacy and Preventing Gradual Degradation
Q: My formulation appears color-stable at room temperature, but how can I be certain that the this compound isn't slowly degrading, leading to a loss of biological activity over its shelf life?
A: Visual stability is not a definitive indicator of chemical stability. A loss of active content can occur even with minimal color change. To ensure efficacy, you must combine preventative formulation strategies with quantitative analytical validation.
Causality: Encapsulation creates a physical barrier around the active ingredient, isolating it from pro-oxidant elements in the formulation and the environment. [6][15][16]Technologies like liposomes, nanoemulsions, or polymer microcapsules can significantly enhance the stability of sensitive molecules like this compound. [17][18][19][20]This not only improves stability but can also enhance skin delivery and reduce potential irritation. [19]
Caption: Encapsulation physically shields the active molecule.
▶️ Experimental Workflow: Evaluating Encapsulation
-
Source or Prepare: Obtain an encapsulated version of this compound or prepare one in-house (e.g., a nanoemulsion). A study on 4-n-butylresorcinol demonstrated excellent stability improvements with a nanoemulsion format. [19]2. Formulate: Incorporate both the "free" and the "encapsulated" active into separate batches of your optimized base formulation.
-
Stability Testing: Subject both batches to accelerated (45°C) and real-time stability testing.
-
Analytical Quantification: Use an appropriate analytical method, such as HPLC, to measure the concentration of this compound at initial, 1-month, 3-month, and 6-month time points.
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying the concentration of an active ingredient in a complex cosmetic matrix. A well-developed, stability-indicating HPLC method can separate the intact this compound from its degradation products, providing definitive data on its stability over time. [21][22] ▶️ Experimental Protocol: Outline for HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of an acidified aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set to the λmax of this compound (approximately 280 nm).
-
Sample Preparation:
-
Accurately weigh a sample of the cosmetic formulation.
-
Extract the active using a suitable solvent in which it is soluble (e.g., methanol).
-
Vortex and sonicate to ensure complete extraction.
-
Centrifuge to pellet excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Quantification: Compare the peak area of the active in the sample to a standard curve prepared from a pure reference standard of this compound.
Expected Outcome: The HPLC data will show a significantly slower rate of degradation for the fully stabilized and/or encapsulated formulation compared to the unoptimized version, providing quantitative validation of your efforts.
References
- Mocanu, G., et al. (2020). Encapsulation of Natural Polyphenolic Compounds; a Review. MDPI.
- Purohit, P., et al. (2021). Stabilization of resorcinol compounds in cosmetic compositions. Google Patents (WO2021008823A1).
- López-Malo, A., et al. (2021). Microencapsulation of phenolic compounds: technologies and novel polymers. SciSpace.
- Mocanu, G., et al. (2020). Encapsulation of Natural Polyphenolic Compounds; a Review. ResearchGate.
- López-Malo, A., et al. (2021). Microencapsulation of phenolic compounds: Technologies and novel polymers. SciSpace.
- Maisuthisakul, P. (2014). Encapsulation Techniques for Phenolic Compounds. University of the Thai Chamber of Commerce Journal Humanities and Social Sciences.
- Shao, W., et al. (2024). Enhanced stability and reduced irritation of 4-n-butylresorcinol via nanoemulsion formulation: Implications for skin pigmentation treatment. PubMed.
- Chaudhuri, R. K. (2003). Stabilization of resorcinol derivatives in cosmetic compositions. Google Patents (US20030180234A1).
- Wang, G., et al. (2019). Nanoliposome Use to Improve the Stability of Phenylethyl Resorcinol and Serve as a Skin Penetration Enhancer for Skin Whitening. MDPI.
- ResearchGate. Formation/degradation profile of resorcinol. ResearchGate.
- Sharma, S., & Singh, A. (2018). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
- Gudipati, S. (2021). Regular Article. Analytical and Bioanalytical Chemistry Research.
- Olaniran, A. O., & Igbinosa, E. O. (2011). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. PubMed.
- Castrignanò, E., et al. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. PubMed.
- Knott, A. (2013). Uncovering Stability Issues: The Obvious and Not So Obvious. Cosmetics & Toiletries.
- ResearchGate. (2011). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. ResearchGate.
- Semantic Scholar. (2024). Effects of S olvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L. Semantic Scholar.
- Della-Morte, D., et al. (2022). The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence. PMC.
- Hładyszowski, J., et al. (1998). Quantum mechanical and experimental oxidation studies of pentadecylresorcinol, olivetol, orcinol and resorcinol. PubMed.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
- NIH. (2017). Chelating Agents. LiverTox - NCBI Bookshelf.
- Chemists Corner. (2022). Discoloration during stability. Chemists Corner.
- IMR Press. (2023). The Potential Mechanism and the Role of Antioxidants in Mitigating Oxidative Stress in Alzheimer's Disease. IMR Press.
- Let's Make Beauty. (2025). Skincare Ingredients That Should Not Be Used Together (and Why). Let's Make Beauty.
- Salehi, B., et al. (2024). Oxidative Stress: The Role of Antioxidant Phytochemicals in the Prevention and Treatment of Diseases. PMC - PubMed Central.
- ResearchGate. (2025). Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors. ResearchGate.
- Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. MDPI.
- ResearchGate. (2006). Antioxidants effectively prevent oxidation-induced protein damage in OLN 93 cells. ResearchGate.
- Prospector. Cosmetic emulsions with stability problems: what is the cause?. Prospector.
- LookChem. This compound 527-55-9 wiki. LookChem.
- International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis Some Pyrimidine Derivatives Act as Chelating Agents for Lead Masking. International Journal of Current Microbiology and Applied Sciences.
- Aveno Life. (2025). Why is thermal stability important in cosmetic formulation compatibility. Aveno Life.
- Royal Society of Chemistry. Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC. Royal Society of Chemistry.
- Wadas, T. J., et al. (2007). Copper chelation chemistry and its role in copper radiopharmaceuticals. PubMed.
- Barman, B. (2014). The effects of pH on the degradation of isothiazolone biocides. ResearchGate.
- WUR eDepot. (2022). Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. WUR eDepot.
- Cosmetics & Toiletries. (2008). Using Nonaqueous Emulsions to Avoid Discoloration Reactions. Cosmetics & Toiletries.
- Reif, V. D., et al. (1990). Investigation of 4,5-epoxymorphinan degradation during analysis by HPLC. PubMed.
- NIH. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH.
Sources
- 1. Quantum mechanical and experimental oxidation studies of pentadecylresorcinol, olivetol, orcinol and resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Encapsulation of Natural Polyphenolic Compounds; a Review | MDPI [mdpi.com]
- 7. kblcosmetics.com [kblcosmetics.com]
- 8. researchgate.net [researchgate.net]
- 9. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. specialchem.com [specialchem.com]
- 11. mdpi.com [mdpi.com]
- 12. The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative Stress: The Role of Antioxidant Phytochemicals in the Prevention and Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2021008823A1 - Stabilization of resorcinol compounds in cosmetic compositions - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. so06.tci-thaijo.org [so06.tci-thaijo.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Enhanced stability and reduced irritation of 4-n-butylresorcinol via nanoemulsion formulation: Implications for skin pigmentation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nanoliposome Use to Improve the Stability of Phenylethyl Resorcinol and Serve as a Skin Penetration Enhancer for Skin Whitening [mdpi.com]
- 21. analchemres.org [analchemres.org]
- 22. Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Purity of Synthesized 4,5-Dimethylresorcinol
Welcome to the technical support center for the purification of 4,5-Dimethylresorcinol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this compound in their laboratory syntheses. The following sections provide in-depth answers to common questions and detailed protocols for purification, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurities in a synthesis are often related to the starting materials and reaction conditions. A common route to this compound is the Clemmensen reduction of orcylic aldehyde.[1] Potential impurities can include:
-
Unreacted Starting Materials: Residual orcylic aldehyde or its precursors.
-
Side-Reaction Products: Over-reduction or incomplete reduction products from the Clemmensen reaction.
-
Isomeric Impurities: Positional isomers such as 2,5-dimethylresorcinol may be present depending on the initial synthetic route.
-
Oxidation Products: Phenolic compounds like resorcinols are susceptible to oxidation, which can lead to colored impurities.[2]
Q2: My synthesized this compound has a pink or brownish hue. What is the cause and how can I remove it?
A2: A pink or brownish discoloration is a common issue and typically indicates the presence of oxidized species. Phenols are sensitive to air and light, leading to the formation of quinone-type compounds which are highly colored.
Troubleshooting:
-
Prevention: During synthesis and workup, it is advisable to use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Removal:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb these colored impurities. Be cautious not to add too much, as it can also adsorb the desired product, reducing the yield.
-
Column Chromatography: Silica gel chromatography can separate the colored, more polar oxidation products from the desired this compound.
-
Q3: I am having difficulty achieving sharp, well-defined crystals during recrystallization. What factors should I consider?
A3: Crystal formation is a nuanced process influenced by several factors. Poor crystal formation can be due to residual impurities, the choice of solvent, or the rate of cooling.[3]
Key Considerations for Optimal Crystallization:
-
Solvent Selection: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[3] Toluene and mixed solvent systems like ethanol/water are often good starting points.[4][5]
-
Cooling Rate: Slow, controlled cooling is crucial for the formation of large, pure crystals. Rapid cooling, such as plunging a hot solution into an ice bath, can cause the product to "crash out" as a powder, trapping impurities.[3]
-
Nucleation: If crystals do not form, it may be due to a lack of nucleation sites. Scratching the inside of the flask with a glass rod at the solvent-air interface can often induce crystallization.[3] Seeding the solution with a tiny crystal of pure this compound can also be effective.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
A significant loss of product during recrystallization is a common challenge.[5] The primary cause is often the use of an excessive volume of solvent.
Causality: The principle of recrystallization relies on the differential solubility of the compound at different temperatures. If too much solvent is used, the solution will not be saturated upon cooling, and a substantial amount of the product will remain dissolved.[5]
Troubleshooting Protocol:
-
Minimize Solvent Volume: Add the hot recrystallization solvent portion-wise to the crude product until it just dissolves.[3]
-
Solvent Recovery: If too much solvent has been added, carefully evaporate a portion of it to concentrate the solution before allowing it to cool.
-
Second Crop of Crystals: After filtering the initial crystals, the filtrate can be concentrated further and cooled again to obtain a second, albeit usually less pure, crop of crystals.
Issue 2: Purity Does Not Improve After Recrystallization
If the purity of your this compound, as determined by analytical methods like HPLC or NMR, does not significantly improve after recrystallization, it is likely that the impurities have similar solubility properties to the desired compound in the chosen solvent.
Troubleshooting Protocol:
-
Change the Solvent System: Experiment with different solvents or mixed solvent systems. A "good solvent" in which both the compound and impurity are soluble can be paired with a "bad solvent" in which both are insoluble.[5] The goal is to find a system where the impurity remains in solution upon cooling while the product crystallizes.
-
Column Chromatography: For impurities that are difficult to separate by recrystallization, column chromatography is a more powerful purification technique.[6][7]
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a step-by-step method for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene or an Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add small portions of the hot solvent until the solid is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of Hexane and Ethyl Acetate)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.[8]
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.[6]
-
-
Elution:
-
Open the stopcock and begin to collect the eluent as it passes through the column.
-
Continuously add fresh eluent to the top of the column to prevent it from running dry.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified this compound.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
| Analytical Method | Purpose | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity and detect impurities.[9][10] | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detector: UV at 280 nm.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any structural impurities.[11] | Solvent: DMSO-d6 or CDCl3. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify volatile impurities.[12] | Derivatization of hydroxyl groups may be necessary.[12] |
| Melting Point | A sharp melting point close to the literature value (135-137 °C) indicates high purity.[13] | A broad melting range suggests the presence of impurities. |
Visualizations
Caption: Step-by-step process of recrystallization for purification.
References
- Google Patents. (n.d.). US4239921A - Process for purification of crude resorcinol.
- ResearchGate. (2012). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?
- YouTube. (2013). 【4K】-- Column Chromatography (Purification).
- Pakistan Journal of Scientific and Industrial Research. (n.d.). ~-LEPROSOL: ATTEMPTED ELUCIDATION OF STRUCTURE BY THE SYNTHESIS OF RESORCINOL DERIVATIVES.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Journal of the American Chemical Society. (2016). Resorcinol Crystallization from the Melt: A New Ambient Phase and New "Riddles".
- University Website. (n.d.). Recrystallization-1.pdf.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- ArtMolecule. (n.d.). Impurities and Degradation products.
- ACS Publications. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds.
- Journal of the College of Education for Pure Sciences. (n.d.). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation.
- National Center for Biotechnology Information. (n.d.). This compound.
- PubMed. (2015). Development and validation of an analytical method for the determination of 4-hexylresorcinol in food.
- National Center for Biotechnology Information. (n.d.). Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique.
- Semantic Scholar. (2018). Analytical Method Validation and Determination of Free Drug Content of 4-n-Butylresorcinol in Complex Lipid Nanoparticles Using RP-HPLC Method.
- Google Patents. (n.d.). US4249027A - Process for the preparation of 5-substituted resorcinols and related intermediates.
- European Patent Office. (n.d.). Process for preparation of resorcinol - EP 0322245 B1.
- Organic Syntheses. (n.d.). [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-].
Sources
- 1. pjsir.org [pjsir.org]
- 2. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. US4239921A - Process for purification of crude resorcinol - Google Patents [patents.google.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 8. orgsyn.org [orgsyn.org]
- 9. Development and validation of an analytical method for the determination of 4-hexylresorcinol in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Page loading... [guidechem.com]
Technical Support Center: Strategies to Mitigate 4,5-Dimethylresorcinol-Induced Cytotoxicity in Normal Cells
Prepared by: Senior Application Scientist, Advanced Cell Models Division
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering off-target cytotoxicity with 4,5-Dimethylresorcinol. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated protocols to help you understand and mitigate the cytotoxic effects of this compound on your normal (non-target) cell lines, ensuring the integrity and specificity of your experimental results.
Section 1: Understanding the Problem - FAQs on Cytotoxicity Mechanisms
This section addresses the fundamental questions regarding the cellular damage induced by this compound. A clear understanding of the mechanism is the first step toward designing an effective counter-strategy.
Q1: What are the likely mechanisms of this compound-induced cytotoxicity in normal cells?
Based on the toxicological profiles of its parent compound, resorcinol, and other phenolic derivatives, the cytotoxicity of this compound is likely multifactorial.[1][2] The two primary mechanisms are believed to be the induction of severe oxidative stress and subsequent mitochondrial dysfunction .[3][4][5]
-
Oxidative Stress: This is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products with its endogenous antioxidant defenses.[6][7] Xenobiotics like phenolic compounds can trigger an overproduction of ROS, leading to widespread cellular damage.[7]
-
Mitochondrial Dysfunction: Mitochondria are central to both cell metabolism and programmed cell death. Resorcinol has been shown to directly inhibit mitochondrial activity.[3][5] This can manifest as a loss of mitochondrial membrane potential (MMP), dysregulation of calcium homeostasis, and the release of pro-apoptotic factors.[8][9]
Q2: How does oxidative stress specifically contribute to cell death?
Oxidative stress is not a single event but a cascade of damaging reactions. The excessive generation of ROS, such as superoxide anions and hydroxyl radicals, can overwhelm the cell's antioxidant capacity.[10] This leads to:
-
Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cellular membranes, compromising their integrity. This can be measured by the accumulation of byproducts like malondialdehyde (MDA).[11][12]
-
Damage to Biomolecules: Proteins and DNA are also targets of oxidative damage, which can lead to enzyme inactivation, mutations, and DNA strand breaks, ultimately triggering cell death pathways.[6][13]
-
Depletion of Endogenous Antioxidants: The primary cellular antioxidant, reduced glutathione (GSH), becomes depleted as it's used to neutralize ROS.[12] This further weakens the cell's defenses.
Q3: What is the role of mitochondria in this cytotoxic process?
Mitochondria are at the epicenter of this compound-induced damage. They are both a primary source and a primary target of ROS.[14] The process often follows this sequence:
-
Initial exposure to the compound may cause a low level of ROS production.
-
This initial ROS damages mitochondrial components, particularly the electron transport chain (ETC).
-
A damaged ETC becomes "leaky," leading to a much larger, pathological burst of ROS production.[14]
-
This ROS burst and/or direct action of the compound can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade, culminating in apoptosis.[9]
Section 2: Troubleshooting Guide - Experimental Strategies to Reduce Cytotoxicity
This section provides actionable advice for experiments where the viability of normal cells is compromised by this compound treatment.
Q4: My normal cells are dying after treatment with this compound. What is the first line of defense?
The most direct and widely validated strategy is to bolster the cell's antioxidant defenses through co-treatment with an exogenous antioxidant.[4] The recommended first-line agent is N-acetyl-L-cysteine (NAC) .[15][16]
Q5: Why is N-acetylcysteine (NAC) the recommended starting point?
NAC is a highly effective and well-characterized cytoprotective agent for several reasons:[13]
-
GSH Precursor: Once inside the cell, NAC is deacetylated to form L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH), the cell's most important endogenous antioxidant.[13][17] Supplementing with NAC effectively replenishes and boosts intracellular GSH levels that are depleted by this compound.[12][18]
-
Direct ROS Scavenging: The sulfhydryl group in NAC can directly neutralize a variety of reactive oxygen species.
-
Proven Efficacy: NAC has been shown to protect against a wide range of xenobiotic-induced toxicities by reducing oxidative stress, lipid peroxidation, and DNA damage.[13][18]
Q6: What concentration of NAC should I use in my experiments?
The optimal concentration of NAC can be cell-type dependent. A typical starting range for in vitro experiments is 1-10 mM . We strongly recommend performing a dose-response experiment to determine the minimal effective concentration for your specific cell line and this compound concentration.
Experimental Design Tip: To confirm NAC's efficacy, you should include the following controls:
-
Vehicle Control (untreated cells)
-
This compound alone
-
NAC alone (to ensure it has no baseline effect on viability)
-
This compound + varying concentrations of NAC
Q7: Are there alternative antioxidants I can try if NAC is not fully effective?
Yes. While NAC is an excellent starting point for replenishing GSH, other antioxidants that work through different mechanisms can also be effective. These include:
-
Resveratrol: A natural polyphenol that can mitigate oxidative stress and prevent mitochondrial damage.[10]
-
Curcumin: The active component of turmeric, known to inhibit ROS-producing enzymes and prevent lipid peroxidation.[11]
-
Quercetin: A flavonoid that can chelate iron, preventing the formation of highly reactive hydroxyl radicals via the Fenton reaction.[11][19]
Section 3: Protocols and Methodologies
This section provides standardized, step-by-step protocols for key experiments discussed in this guide.
Protocol 3.1: General Workflow for Assessing Cytoprotective Agents
The following diagram outlines the logical flow for testing a potential cytoprotective agent like NAC against this compound-induced toxicity.
Caption: Workflow for evaluating agents that protect against cytotoxicity.
Protocol 3.2: Step-by-Step Guide for Co-treatment with N-acetylcysteine (NAC)
-
Preparation: Prepare a fresh stock solution of NAC (e.g., 1 M in sterile water or PBS) and sterilize through a 0.22 µm filter. Prepare the desired concentration of this compound in your cell culture medium.
-
Seeding: Seed your normal cells in a multi-well plate (e.g., 96-well) at a density that ensures they are in the logarithmic growth phase (typically 60-70% confluency) at the time of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Treatment: After allowing cells to adhere (usually 18-24 hours), remove the old medium.
-
Application: Add the treatment media to the appropriate wells:
-
Control: Fresh medium + vehicle.
-
Compound Only: Medium containing this compound.
-
NAC Only: Medium containing the highest concentration of NAC to be tested.
-
Co-treatment: Medium containing both this compound and the desired concentration of NAC.
-
-
Incubation: Return the plate to the incubator for your desired exposure time (e.g., 24, 48, or 72 hours).
-
Analysis: Proceed with a cell viability assay to determine the level of protection.
Protocol 3.3: Measuring Cell Viability - Choosing the Right Assay
Choosing the correct viability assay is critical, especially when using antioxidants. The commonly used MTT assay can produce misleading results.[20]
| Assay Type | Principle | Advantages | Disadvantages & Cautions |
| MTT Assay | Measures mitochondrial reductase activity converting a tetrazolium salt to formazan.[20] | Inexpensive, widely used. | High risk of artifact. Thiol-containing antioxidants like NAC can directly reduce MTT, giving a false positive signal for viability.[21][22] |
| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from cells with compromised plasma membranes.[23] | Measures cell death (cytotoxicity) directly, independent of metabolic activity. | Less sensitive for early-stage apoptosis where the membrane is still intact. |
| Fluorescence-based Assays (e.g., Calcein-AM/Propidium Iodide) | Uses fluorescent dyes to distinguish between live cells (intact, metabolically active) and dead cells (compromised membranes). | Provides a direct count of live vs. dead cells; independent of mitochondrial reductases.[20] | Requires a fluorescence microscope or plate reader. |
Recommendation: When testing thiol-containing antioxidants like NAC, avoid the MTT assay . Use an LDH release assay or a fluorescence-based method to ensure the accuracy of your cytotoxicity assessment.
Protocol 3.4: Step-by-Step Guide for Measuring Intracellular ROS
This protocol uses the fluorescent probe 2',7'–dichlorofluorescin diacetate (DCFDA).
-
Cell Treatment: Treat cells in a black, clear-bottom 96-well plate as described in Protocol 3.2. Include a positive control (e.g., 100 µM H₂O₂ for 30 minutes).
-
Loading: After the treatment period, remove the media and wash cells once with warm PBS.
-
Probe Incubation: Add medium containing 10-20 µM DCFDA to each well. Incubate for 30-45 minutes at 37°C, protected from light.
-
Washing: Remove the DCFDA solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Measurement: Add warm PBS or phenol red-free medium to each well. Immediately measure the fluorescence on a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Analysis: Normalize the fluorescence intensity of treated groups to the vehicle control group to determine the fold-change in ROS production.
Section 4: Advanced Troubleshooting & FAQs
Q8: I'm using NAC, but my MTT assay results are inconsistent and show artificially high viability. What's wrong?
This is a classic and critical experimental artifact. Thiol-containing compounds, including NAC, β-mercaptoethanol, and dithiothreitol, can chemically reduce the MTT tetrazolium salt to its colored formazan product in the complete absence of living cells.[21][22] This chemical reaction is independent of cellular metabolic activity and will therefore obscure any real biological effect.
Solution: You must switch to a viability assay that is not based on tetrazolium salt reduction. As detailed in the table above, an LDH release assay or a fluorescence-based live/dead stain are the recommended alternatives for accurate data.[20]
Q9: The antioxidant strategy is only partially effective. What other cellular pathways might be involved?
If a potent antioxidant like NAC provides only partial rescue, it suggests that oxidative stress is not the sole mechanism of cytotoxicity. Other advanced pathways to consider investigating include:
-
Ferroptosis: A form of iron-dependent cell death characterized by extensive lipid peroxidation.[19] Certain polyphenols can inhibit this process, suggesting that related compounds might induce it.
-
Direct Mitochondrial Toxicity: The compound may be directly inhibiting key mitochondrial enzymes or disrupting the electron transport chain in a way that is not fully reversible by ROS scavenging alone.[9][24] Advanced techniques like Seahorse metabolic analysis could elucidate specific mitochondrial defects.
Section 5: Visualizing the Mechanisms
Understanding the interplay between this compound and the cell's protective mechanisms is key to experimental design.
Caption: Postulated pathway of this compound cytotoxicity.
Caption: Cytoprotective mechanism of N-acetylcysteine (NAC).
References
- Skowroń, J., & Zapór, L. (2004). Cytotoxicity of resorcinol under short- and long-term exposure in vitro. International Journal of Occupational Safety and Ergonomics, 10(2), 147-56. [Link]
- Babar, Z., et al. (2023). Flavonoids and resveratrol with resorcinol and/or para-OH phenyl moieties showing antiferroptotic activity.
- Gero-Zamorano, R., et al. (2020). Resveratrol Inhibits Oxidative Stress and Prevents Mitochondrial Damage Induced by Zinc Oxide Nanoparticles in Zebrafish (Danio rerio). MDPI. [Link]
- Goni, M., & Michalkiewicz, W. (2022). Can Antioxidants Reduce the Toxicity of Bisphenol? MDPI. [Link]
- Journal of Medicinal and Chemical Sciences. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences. [Link]
- Lushchak, V. I., et al. (2022). A Common Feature of Pesticides: Oxidative Stress-The Role of Oxidative Stress in Pesticide-Induced Toxicity. Oxidative Medicine and Cellular Longevity. [Link]
- Al-Amiery, A. A., et al. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences. [Link]
- Skowroń, J., & Zapór, L. (2004). Cytotoxicity of resorcinol under short- and long-term exposure in vitro. PubMed. [Link]
- Gavan, A., et al. (2024).
- Kelly, K. A., et al. (2001). Oxidative stress in toxicology: established mammalian and emerging piscine model systems. Environmental Health Perspectives. [Link]
- Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. (n.d.). Wiley Online Library. [Link]
- Xu, B., et al. (2018). N-acetyl-L-cysteine protects against cadmium-induced neuronal apoptosis by inhibiting ROS-dependent activation of Akt/mTOR pathway in mouse brain. Cellular and Molecular Life Sciences. [Link]
- Natarajan, M., et al. (2000). Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2, 5-diphenyltetrazolium bromide cytotoxicity assay. Cancer Detection and Prevention. [Link]
- Donato, M. T., & Tolosa, L. (2021). Oxidative Stress in Human Toxicology. MDPI. [Link]
- Natarajan, M., et al. (2000). Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide cytotoxicity assay.
- Sathish, P., et al. (2011). N-acetylcysteine attenuates dimethylnitrosamine induced oxidative stress in rats. European Journal of Pharmacology. [Link]
- Bae, H., et al. (2022).
- Cytoprotective effects of N-acetylcysteine (NAC) against DMSO-induced... (n.d.).
- Nieskens, T. T. G., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology. [Link]
- Exploring the role of oxidative stress and mitochondrial dysfunction in β-damascone-induced aneuploidy. (2024). Particle and Fibre Toxicology. [Link]
- Singh, S., et al. (2021). N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity. MDPI. [Link]
- The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. (2021). Scientific Reports. [Link]
- Wang, Y., et al. (2014). Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells. Experimental and Therapeutic Medicine. [Link]
- Ronca, R., et al. (2023). Cannabidiol alters mitochondrial bioenergetics via VDAC1 and triggers cell death in hormone-refractory prostate cancer. Pharmacological Research. [Link]
- Varga, Z. V., et al. (2020). Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. Cells. [Link]
- The multifaceted roles of natural products in mitochondrial dysfunction. (2023). Frontiers in Pharmacology. [Link]
- Pandya, J. D., et al. (2013). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of Neuroscience Research. [Link]
Sources
- 1. jmchemsci.com [jmchemsci.com]
- 2. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. A Common Feature of Pesticides: Oxidative Stress-The Role of Oxidative Stress in Pesticide-Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of resorcinol under short- and long-term exposure in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative stress in toxicology: established mammalian and emerging piscine model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. N-acetyl-L-cysteine protects against cadmium-induced neuronal apoptosis by inhibiting ROS-dependent activation of Akt/mTOR pathway in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The multifaceted roles of natural products in mitochondrial dysfunction [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the role of oxidative stress and mitochondrial dysfunction in β-damascone-induced aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. N-acetylcysteine attenuates dimethylnitrosamine induced oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 22. researchgate.net [researchgate.net]
- 23. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cannabidiol alters mitochondrial bioenergetics via VDAC1 and triggers cell death in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of 4,5-Dimethylresorcinol Stock Solutions
Welcome to the technical support center for 4,5-Dimethylresorcinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the long-term stability of this compound stock solutions. Here, we address common challenges and provide evidence-based protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound degradation in solution?
A1: this compound, a phenolic compound, is susceptible to degradation through several mechanisms, primarily oxidation and photolysis.[1]
-
Oxidation: The hydroxyl groups on the benzene ring make the molecule prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. This process can lead to the formation of colored quinone-type byproducts, indicating a loss of the parent compound. Autoxidation, a reaction with molecular oxygen, is a common form of oxidative decomposition in pharmaceutical preparations.[1]
-
Photolysis: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation reactions. This is a common issue for many aromatic compounds.
Understanding these degradation pathways is the first step in developing a robust storage strategy. The goal is to minimize exposure to oxygen, light, and incompatible storage conditions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The choice of solvent is critical for both solubility and stability. While this compound has some solubility in water (approximately 4.9 g/L at 25°C), organic solvents are often preferred for preparing concentrated stock solutions.[2]
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly recommended solvent due to its excellent solvating power for a wide range of organic molecules and its relatively low reactivity under proper storage conditions. It is crucial to use high-purity, anhydrous DMSO to prevent the introduction of water, which can facilitate hydrolytic degradation pathways.
-
Ethanol or Methanol: While less common for primary stock solutions, these alcohols can be used. However, they are more volatile than DMSO, which can lead to concentration changes over time if not stored properly.
For most applications, preparing a high-concentration stock solution in anhydrous DMSO is the preferred method.
Q3: What are the optimal storage conditions for long-term stability?
A3: To mitigate the degradation pathways discussed in Q1, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Reduces the rate of chemical degradation reactions. For solutions in DMSO, storage at -80°C is preferable for long-term stability (6 months or more).[3] |
| Light Exposure | Store in amber vials or wrap vials in aluminum foil. | Protects the compound from photolytic degradation. |
| Atmosphere | Purge headspace with an inert gas (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen, thereby reducing oxidative degradation. |
| Container | Use tightly sealed, high-quality glass vials. | Prevents solvent evaporation and contamination. Some plastics may be reactive with DMSO.[4] |
Key Insight: Aliquoting the stock solution into smaller, single-use volumes is a critical practice. This avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[3]
Troubleshooting Guide
Problem 1: My this compound stock solution has changed color (e.g., turned yellow or brown).
-
Likely Cause: This is a classic indicator of oxidation. The formation of quinone-like structures introduces chromophores that absorb visible light.
-
Troubleshooting Steps:
-
Discard the solution: A visible color change indicates significant degradation, and the solution should not be used for quantitative experiments.
-
Review your preparation and storage protocol:
-
Were you using anhydrous DMSO?
-
Did you purge the vial with an inert gas before sealing?
-
Was the vial properly protected from light?
-
-
Prepare a fresh stock solution following the recommended best practices.
-
Problem 2: I am seeing inconsistent results in my cell-based assays using the same stock solution.
-
Likely Cause: This could be due to several factors, including partial degradation of the compound, precipitation upon dilution, or issues with the final concentration of the solvent in the assay.
-
Troubleshooting Steps:
-
Check for Precipitation: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, the compound may precipitate if its solubility limit is exceeded. It is recommended to perform dilutions in a stepwise manner to avoid this.[3]
-
Verify Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]
-
Assess Stock Solution Integrity: If the above steps do not resolve the issue, the integrity of your stock solution may be compromised. It is advisable to perform a stability check using an analytical method.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Amber glass vials with screw caps
-
Inert gas (argon or nitrogen) supply
Procedure:
-
Calculation: Determine the mass of this compound required. The molecular weight is 138.16 g/mol .[][6] For 1 mL of a 10 mM solution, you will need 1.3816 mg.
-
Weighing: Accurately weigh the required amount of this compound powder and place it in an amber glass vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Inert Gas Purge: Briefly flush the headspace of the vial with a gentle stream of argon or nitrogen.
-
Sealing and Labeling: Immediately cap the vial tightly and label it with the compound name, concentration, solvent, and date of preparation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials. Purge each aliquot with inert gas before sealing and store at -80°C.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in a stock solution over time. HPLC is a highly sensitive and accurate method for this purpose.[7]
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of a fresh standard (typically around 270-280 nm for phenolic compounds).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a fresh, accurately weighed standard solution of this compound.
-
Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Inject each standard and record the peak area.
-
Plot peak area versus concentration to generate a linear regression.
-
-
Analyze the Stored Sample:
-
Thaw an aliquot of your stored stock solution.
-
Dilute the sample to fall within the range of your calibration curve.
-
Inject the diluted sample and record the peak area.
-
-
Quantify and Compare:
-
Use the calibration curve to determine the concentration of this compound in your stored sample.
-
Compare this concentration to the initial concentration to assess stability. A significant decrease indicates degradation.
-
The appearance of new peaks in the chromatogram can indicate the formation of degradation products.
-
Visualizing Degradation and Workflow
To better understand the factors influencing stability and the workflow for ensuring it, the following diagrams are provided.
Caption: Key degradation pathways for this compound in solution.
Caption: Recommended workflow for ensuring the long-term stability of stock solutions.
References
- The Good Scents Company. (n.d.). 4-methyl orcinol.
- ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?.
- ResearchGate. (n.d.). Formation/degradation profile of resorcinol.
- Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- PubMed. (n.d.). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds.
- ResearchGate. (n.d.). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds | Request PDF.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- Ashdin Publishing. (2023, November 29). Review Article. Journal of Drug and Alcohol Research.
- National Institute for Environmental Studies Japan. (n.d.). III Analytical Methods.
- CP Lab Safety. (n.d.). This compound (C8H10O2), 1 grams.
- PubMed. (2017). Comparative stability-indicating chromatographic methods for determination of 4-hexylresorcinol in pharmaceutical formulation and shrimps.
- Google Patents. (n.d.). US4849549A - Process for preparation of resorcinol.
- Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Luminix Health. (n.d.). This compound.
- ResearchGate. (2015). What is the best right way of storing DMSO in research lab?.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. 4-methyl orcinol, 527-55-9 [thegoodscentscompany.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 6. This compound | C8H10O2 | CID 10697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Optimization of Extraction Methods for 4,5-Dimethylresorcinol from Natural Sources
Welcome to the technical support center dedicated to the optimization of extraction methods for 4,5-Dimethylresorcinol from natural sources. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the extraction process. Our goal is to equip you with the knowledge to enhance your extraction efficiency, improve yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the extraction of this compound.
1. What are the known natural sources of this compound?
This compound is a phenolic compound that has been identified in various natural sources. It has been extracted from an endophytic fungus, Penicillium spinulosum[1]. While less common than other resorcinol derivatives, its presence in other microbial and potentially plant sources is an active area of research.
2. Which extraction methods are most suitable for this compound?
The choice of extraction method depends on the source matrix, desired purity, and available equipment. Commonly employed techniques for phenolic compounds like this compound include:
-
Solvent Extraction: A conventional method using organic solvents like methanol, ethanol, or acetone.[2][3] The polarity of the solvent is a critical parameter to optimize.[2]
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process and often improving yields.[4][5]
-
Supercritical Fluid Extraction (SFE): A green technology that utilizes supercritical carbon dioxide (SC-CO2), often with a polar co-solvent like ethanol or methanol, to extract compounds.[6][7][8] This method is advantageous for its selectivity and the absence of toxic organic solvents in the final product.[9][10]
-
Ultrasound-Assisted Extraction (UAE): This method employs high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.[2]
3. What are the key parameters to optimize for maximizing the yield of this compound?
Optimizing extraction parameters is crucial for achieving high yields. Key factors to consider include:
-
Solvent Type and Composition: The polarity of the solvent should be matched to that of this compound. Mixtures of solvents, such as ethanol-water or methanol-water, can be more effective than single solvents.[11][12]
-
Temperature: Higher temperatures generally increase extraction efficiency, but excessive heat can lead to the degradation of phenolic compounds.[2][13]
-
Extraction Time: The optimal extraction time needs to be determined experimentally to ensure complete extraction without causing compound degradation.[14]
-
Solid-to-Solvent Ratio: A sufficient volume of solvent is necessary to ensure the complete extraction of the target compound.[15]
-
Particle Size of the Source Material: Grinding the material to a smaller particle size increases the surface area for solvent interaction, but excessively fine particles can complicate filtration.[16]
-
pH: The pH of the extraction medium can influence the solubility and stability of phenolic compounds.
Troubleshooting Guide
This section provides solutions to common problems encountered during the extraction of this compound.
Issue 1: Low Extraction Yield
A low yield of this compound is a frequent challenge. The following workflow can help diagnose and resolve this issue.
Caption: Troubleshooting workflow for low extraction yield.
Detailed Steps for Troubleshooting Low Yield:
-
Evaluate Material Preparation:
-
Particle Size: Inefficient grinding can limit solvent access to the target compound.[16] Conversely, particles that are too fine can pack tightly, hindering solvent flow. An optimal particle size should be determined empirically.
-
Moisture Content: High moisture content in the plant material can dilute the extraction solvent, reducing its efficiency. Ensure the material is adequately dried before extraction.
-
-
Optimize Solvent Selection:
-
Polarity: this compound is a polar molecule. Solvents like methanol, ethanol, and acetone, often in combination with water, are generally effective for extracting phenolic compounds.[2][3]
-
Solvent Screening: Perform small-scale extractions with a range of solvents to identify the most effective one for your specific source material.
-
-
Refine Extraction Parameters:
-
Consider Advanced Extraction Techniques:
Table 1: Comparison of Extraction Methods for Phenolic Compounds
| Method | Advantages | Disadvantages | Key Optimization Parameters |
| Solvent Extraction | Simple, low cost | Time-consuming, large solvent consumption, potential for thermal degradation | Solvent type, temperature, time, solid-to-solvent ratio |
| MAE | Fast, reduced solvent use, improved yield[4][18] | Requires specialized equipment, potential for localized overheating | Microwave power, temperature, time, solvent choice |
| SFE | "Green" solvent (CO2), high selectivity, solvent-free product[6][9] | High initial equipment cost, may require a co-solvent for polar compounds[10] | Pressure, temperature, CO2 flow rate, co-solvent percentage[7] |
| UAE | Fast, efficient at room temperature, less thermal degradation[2] | Can generate free radicals, potential for equipment erosion | Ultrasonic frequency and power, temperature, time, solvent |
Issue 2: Co-extraction of Impurities
The presence of impurities in the crude extract can complicate downstream purification.
Strategies to Minimize Impurity Co-extraction:
-
Sequential Extraction:
-
Employ a multi-step extraction process using solvents of increasing polarity.[19] Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting this compound with a more polar solvent.
-
-
Optimize SFE Parameters:
-
In Supercritical Fluid Extraction, fine-tuning the pressure and temperature can modulate the solvent power of CO2, allowing for more selective extraction of the target compound.[6]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Pass the crude extract through an SPE cartridge to remove interfering compounds. The choice of sorbent will depend on the nature of the impurities.
-
Issue 3: Degradation of this compound During Extraction
Phenolic compounds can be susceptible to degradation by heat, light, and oxidation during extraction.[13]
Preventive Measures for Compound Degradation:
-
Temperature Control:
-
Avoid excessive temperatures during extraction and solvent evaporation.[16] Use a rotary evaporator under reduced pressure for solvent removal.
-
-
Protection from Light and Oxygen:
-
Conduct extractions in amber glassware to protect the sample from light.
-
Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
pH Control:
-
Maintain an optimal pH of the extraction medium, as highly acidic or basic conditions can promote the degradation of phenolic compounds.
-
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Grind the dried source material to a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place a known amount of the powdered material (e.g., 1 g) into the extraction vessel. Add the chosen solvent (e.g., 20 mL of 70% ethanol in water).
-
MAE Parameters: Set the microwave power (e.g., 300 W), temperature (e.g., 60°C), and extraction time (e.g., 15 minutes).[4]
-
Post-Extraction: After extraction, allow the vessel to cool. Filter the extract to remove solid residues.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Analysis: Quantify the this compound content in the extract using a suitable analytical method like HPLC.[20][21]
Protocol 2: Supercritical Fluid Extraction (SFE)
-
Sample Preparation: Mill the dried source material and pack it into the extraction vessel.
-
SFE System Setup: Set the extraction temperature (e.g., 50°C) and pressure (e.g., 300 bar).[7]
-
Co-solvent Addition: Introduce a polar co-solvent (e.g., 10% ethanol) to the supercritical CO2 to enhance the extraction of polar compounds.[10]
-
Extraction: Pump the supercritical CO2 with the co-solvent through the extraction vessel at a constant flow rate.
-
Collection: Depressurize the fluid in a collection vessel, causing the CO2 to vaporize and the extracted compounds to precipitate.
-
Analysis: Dissolve the collected extract in a suitable solvent and analyze for this compound content.
Purification and Analysis
Purification of Crude Extract
Crude extracts often require further purification to isolate this compound.
-
Recrystallization: This technique can be used to purify the crude solid extract. A suitable solvent system, potentially a mixture of an aromatic hydrocarbon and an alkyl phenol, can be employed.[22][23]
-
Column Chromatography: For more complex mixtures, column chromatography using silica gel or other stationary phases can be effective for separating this compound from other components.[16]
Analytical Quantification
Accurate quantification of this compound is essential for determining extraction efficiency.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or PDA detector is a common and reliable method for the quantification of resorcinol and its derivatives.[20][21] A C18 column is typically used with a mobile phase consisting of an acidified aqueous buffer and an organic solvent like acetonitrile or methanol.[20]
Table 2: Typical HPLC Parameters for Resorcinol Analysis
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[20] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.8) (e.g., 60:40 v/v)[20] |
| Flow Rate | 1.0 mL/min[21] |
| Detection Wavelength | 280 nm[20] |
| Injection Volume | 20 µL[20] |
Logical Relationship Diagram for Method Selection
Caption: Decision-making workflow for selecting an extraction method.
References
- The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC - NIH. (n.d.).
- Supercritical Carbon Dioxide Extraction of Phenolic Compounds from Potato (Solanum tuberosum) Peels - MDPI. (n.d.).
- Extracting Phenolic Compounds from Rice Husk with Supercritical CO2. (n.d.).
- Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources – Review (Supercritical Extraction and Stabiliza- tion of Phenolic Compounds) | Request PDF - ResearchGate. (2025-08-06).
- The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PubMed. (2018-10-12).
- Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC - PubMed Central. (n.d.).
- Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC. (n.d.). Retrieved from GeeJ3kT2do4zGVe4bWM86gVzzf5YBTQZqW5Rie_rU-GoAD94qqPAa7A-0xjWrxdSkuOt8OppsMNCWQxzgBwUT5lpxI-mB8F7NXOQI_vfP-g==
- This compound | 527-55-9 | FD67907 | Biosynth. (n.d.).
- Polyphenol - Wikipedia. (n.d.).
- Factors Affecting the Extraction of Intact Ribonucleic Acid from Plant Tissues Containing Interfering Phenolic Compounds - ResearchGate. (2025-08-06).
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.).
- resorcinol 5701 | niosh - CDC. (n.d.).
- Polyphenols from Byproducts: Their Applications and Health Effects - MDPI. (2026-01-09).
- Techniques for Analysis of Plant Phenolic Compounds - OUCI. (n.d.).
- Optimization of Extraction Process and the Antioxidant Activity of Phenolics from Sanghuangporus baumii - MDPI. (n.d.).
- Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers - PMC - PubMed Central. (n.d.).
- NOTE Microwave-Assisted Solvent Free Synthesis of Some 4,6-Dicinnamoyl Resorcinols. (n.d.).
- Optimization of the Microwave-Assisted Extraction Conditions for Phenolic Compounds from Date Seeds - MDPI. (n.d.).
- 4-methyl orcinol, 527-55-9 - The Good Scents Company. (n.d.).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07).
- Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC - NIH. (n.d.).
- CAS 527-55-9 this compound - BOC Sciences. (n.d.).
- This compound (C8H10O2), 1 grams - CP Lab Safety. (n.d.).
- Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC - NIH. (2024-05-26).
- Optimization of Extraction Conditions for Secondary Biomolecules from various Plant Species - SciSpace. (n.d.).
- Microwave Assisted Extraction Part 1 - Need, Principle, and Instrumentation - YouTube. (2024-10-31).
- US4239921A - Process for purification of crude resorcinol - Google Patents. (n.d.).
- Successive Solvent Extraction of Polyphenols and Flavonoids from Cistus creticus L. Leaves. (2023-06-23).
- Optimization of Different Extraction Methods to Obtaining Bioactive Compounds from Larix Decidua Bark | Chemical Engineering Transactions. (2018-08-01).
- This compound | C8H10O2 | CID 10697 - PubChem - NIH. (n.d.).
- Optimization of Conditions for the Extraction of Natural Antioxidants from Raw Plant Materials - ResearchGate. (2025-08-06).
- Alternative Extraction and Downstream Purification Processes for Anthocyanins - MDPI. (n.d.).
- This compound 527-55-9 wiki. (n.d.).
- Application Notes & Protocols for the Purity Assessment of 4-Ethylresorcinol - Benchchem. (n.d.).
- Process for preparation of resorcinol - European Patent Office - EP 0322245 B1 - Googleapis.com. (n.d.).
- GB2028804A - Process for the purification of crude resorcinol - Google Patents. (n.d.).
- Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (n.d.).
- (PDF) Analytical Method Validation and Determination of Free Drug Content of 4- n -Butylresorcinol in Complex Lipid Nanoparticles Using RP-HPLC Method - ResearchGate. (2025-12-25).
- 527-55-9 c8h10o2 this compound - HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.).
- cross-validation of different analytical methods for Hexylresorcinol quantification - Benchchem. (n.d.).
- CN115010582A - Preparation method of resorcinol - Google Patents. (n.d.).
- Troubleshooting low yield of Epitaraxerol during extraction - Benchchem. (n.d.).
- Troubleshooting low yields in guaiol extraction from plant biomass. - Benchchem. (n.d.).
Sources
- 1. 4-methyl orcinol, 527-55-9 [thegoodscentscompany.com]
- 2. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for Analysis of Plant Phenolic Compounds [ouci.dntb.gov.ua]
- 4. Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the Microwave-Assisted Extraction Conditions for Phenolic Compounds from Date Seeds [mdpi.com]
- 6. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supercritical Carbon Dioxide Extraction of Phenolic Compounds from Potato (Solanum tuberosum) Peels | MDPI [mdpi.com]
- 8. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. supercriticalfluids.com [supercriticalfluids.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Optimization of Different Extraction Methods to Obtaining Bioactive Compounds from Larix Decidua Bark | Chemical Engineering Transactions [cetjournal.it]
- 19. mdpi.com [mdpi.com]
- 20. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. US4239921A - Process for purification of crude resorcinol - Google Patents [patents.google.com]
- 23. GB2028804A - Process for the purification of crude resorcinol - Google Patents [patents.google.com]
Technical Support Center: Optimizing 4,5-Dimethylresorcinol Performance
Here is the technical support center guide for adjusting the pH to improve 4,5-Dimethylresorcinol activity and stability.
Welcome to the technical support guide for this compound. As Senior Application Scientists, we've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, practical guidance on leveraging pH to maximize the efficacy and stability of this compound in your experiments. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and application of this compound.
Q1: What is the fundamental role of pH in the activity of this compound?
A1: The pH of your solution directly governs the ionization state of the hydroxyl groups on the this compound molecule.[1][2] This compound is a phenol derivative with a predicted pKa of approximately 10.2.[3][4]
-
Below its pKa (Acidic to Neutral pH): The hydroxyl groups remain protonated (-OH). In this state, the molecule is neutral and generally more stable but may exhibit lower aqueous solubility and potentially lower antioxidant activity.
-
Near or Above its pKa (Alkaline pH): The hydroxyl groups begin to deprotonate, forming phenolate ions (-O⁻). This negatively charged form is typically more water-soluble and a more potent electron donor. This enhanced electron-donating ability can significantly increase its antioxidant activity, for instance, in radical scavenging assays.[5] However, this same property makes it highly susceptible to oxidative degradation.[1]
Q2: My solution of this compound turned pink/brown. What happened and how can I prevent it?
A2: A pink or brown discoloration is a classic indicator of oxidation. Resorcinol and its derivatives are prone to oxidation, especially when deprotonated at alkaline pH, forming colored quinone-type products.[6] This process is accelerated by exposure to oxygen, light, and trace metal ions.
Prevention Strategies:
-
Control pH: Prepare solutions in a buffer with a pH that balances activity and stability, often in the slightly acidic to neutral range (pH 6.0-7.4) for storage.
-
Use Fresh Solutions: Prepare solutions immediately before use whenever possible.
-
Degas Buffers: For maximum stability, use buffers that have been degassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Protect from Light: Store stock solutions and experimental samples in amber vials or protect them from light.
-
Consider Chelators: If metal ion contamination is suspected, adding a small amount of a chelating agent like EDTA can help prevent metal-catalyzed oxidation.
Q3: I'm observing poor solubility of this compound. How can adjusting the pH help?
A3: If you are working in a highly acidic medium, the neutral, protonated form of this compound will dominate. While stable, this form can have limited aqueous solubility. Gently increasing the pH towards neutral (e.g., pH 7.0) can improve solubility without significantly compromising stability. For applications requiring high concentrations, a slight increase into the alkaline range (e.g., pH 8.0) will convert some of the molecule to the more soluble phenolate form, but be mindful of the increased risk of oxidation.
Q4: Which buffer system should I choose for my experiment?
A4: The ideal buffer has a pKa value within one pH unit of your target experimental pH.[7] This ensures the buffer has adequate capacity to resist pH shifts.
| Target pH Range | Recommended Buffer System | pKa (approx.) | Notes |
| 3.0 - 5.0 | Citrate Buffer | 3.1, 4.8, 6.4 | Can chelate metal ions, which may be beneficial for stability. |
| 6.0 - 7.5 | Phosphate Buffer (e.g., PBS) | 7.2 | Physiologically relevant and widely used. |
| 7.5 - 9.0 | Tris Buffer | 8.1 | Common in biological assays, but its pH is temperature-dependent. |
| 9.0 - 10.5 | Carbonate-Bicarbonate Buffer | 10.3 | Use with caution; high pH will accelerate degradation of this compound. |
Part 2: Troubleshooting Guide for Common Issues
This section provides a deeper dive into specific experimental problems and their causal relationships.
Issue 1: Inconsistent or Non-Reproducible Activity Results
-
Underlying Cause: This often points to compound degradation during the experiment or poor pH control. If your assay takes a significant amount of time, a solution prepared at an "optimal" activity pH (e.g., slightly alkaline) may be degrading, leading to decreasing activity over the course of the experiment.
-
Troubleshooting Steps:
-
Verify Buffer Capacity: Ensure your buffer concentration is sufficient for the experiment (typically 25-100 mM).
-
Run a Time-Course Stability Study: Prepare your this compound solution in the chosen assay buffer. Measure its absorbance spectrum (e.g., 270-500 nm) at time zero and at several intervals throughout your typical experiment duration. The appearance of a peak in the visible range indicates the formation of colored oxidation products.
-
Pre-incubate Controls: Run parallel controls without the target substrate to see if the compound is degrading on its own under assay conditions.
-
Issue 2: Precipitation Occurs When Diluting a Stock Solution
-
Underlying Cause: This is a classic solubility problem caused by a pH shift. You may have a concentrated stock solution of this compound prepared in a solvent or at a pH that maintains solubility (e.g., DMSO or a slightly alkaline pH). When you dilute this into a final assay buffer with a lower pH, the compound may become protonated and crash out of solution if the final concentration exceeds its solubility at that new pH.
-
Troubleshooting Steps:
-
Check Buffer pH: Confirm the pH of your final assay buffer after all components have been added.
-
Lower Stock Concentration: If possible, work with a more dilute stock solution to ensure the final concentration is well below the solubility limit.
-
pH Matching: Prepare the stock solution in a buffer that is at or very near the pH of the final assay buffer, if solubility permits.
-
Consider Co-solvents: For some applications, including a small percentage of a water-miscible organic solvent like ethanol or DMSO in the final assay buffer can help maintain solubility. However, always run a solvent control to ensure it doesn't interfere with your assay.
-
Part 3: Experimental Protocol for pH Optimization
This protocol provides a systematic workflow to determine the optimal pH for your specific application, balancing activity and stability.
Objective: To identify the pH at which this compound exhibits maximum activity while maintaining acceptable stability for the duration of the experiment.
Workflow Diagram: pH Optimization
Caption: Workflow for optimizing pH for this compound experiments.
Materials:
-
This compound
-
DMSO or appropriate solvent for stock
-
Buffer components (e.g., citric acid, sodium phosphate monobasic/dibasic, Tris base)
-
Calibrated pH meter
-
UV-Vis Spectrophotometer
-
Reagents for your specific activity assay (e.g., DPPH, ABTS, enzyme/substrate)
Step-by-Step Methodology:
-
Prepare a Concentrated Stock Solution:
-
Dissolve a precisely weighed amount of this compound in a minimal volume of a suitable organic solvent like DMSO to create a high-concentration stock (e.g., 100 mM). This minimizes the amount of organic solvent transferred into your aqueous assay.
-
-
Prepare a pH-Buffered Series:
-
Prepare a set of buffers covering the desired pH range. For example, prepare 100 mM buffers at pH 5.0, 6.0, 7.0, 8.0, and 9.0.
-
Example: For a pH 7.0 phosphate buffer, mix appropriate volumes of 100 mM sodium phosphate monobasic and 100 mM sodium phosphate dibasic solutions, monitoring with a calibrated pH meter.
-
-
Prepare Working Solutions:
-
For each pH value, dilute the stock solution into the corresponding buffer to reach the final desired experimental concentration. Prepare enough volume for both stability and activity assays.
-
-
Conduct Stability and Activity Assays in Parallel:
-
Stability Assay (Quantitative): i. Immediately after preparing the working solutions, take an initial absorbance scan (t=0) from 250 nm to 500 nm for each pH. ii. Store the solutions under your standard experimental conditions (e.g., 37°C, protected from light). iii. Take subsequent absorbance scans at relevant time points (e.g., 30 min, 1 hr, 2 hr, 4 hr). iv. Analysis: Monitor for an increase in absorbance in the 350-500 nm range, which indicates the formation of colored oxidation products. A stable solution will show minimal change from the t=0 scan.
-
Activity Assay (Application-Specific): i. At the same time, perform your standard activity assay using the working solutions at each pH. ii. Example (Antioxidant DPPH Assay): Mix each working solution with a DPPH reagent. After a set incubation time, measure the absorbance at ~517 nm. Higher antioxidant activity results in a greater decrease in absorbance.[8][9]
-
-
Analyze Data and Determine Optimal pH:
-
Plot the results. Create one graph showing Activity (e.g., % DPPH scavenging) vs. pH and another showing Stability (e.g., Change in Absorbance at 400 nm) vs. pH.
-
The optimal pH is the point that provides the highest level of activity while maintaining a level of stability that is acceptable for the duration of your specific experiment.
-
Part 4: Data Summary & Key Relationships
The interplay between pH, ionization, activity, and stability is the core concept for mastering the use of this compound.
Diagram: pH-Dependent Properties of this compound
Caption: Relationship between pH, chemical form, and performance of this compound.
Expected Outcomes Summary Table
| pH Range | Dominant Species | Expected Aqueous Solubility | Expected Antioxidant Activity | Expected Stability | Primary Concern |
| Acidic (pH < 6) | Neutral (Protonated) | Low | Moderate | Very High | Poor solubility |
| Neutral (pH 6-7.5) | Neutral (Protonated) | Moderate | Good | High | Sub-maximal activity |
| Alkaline (pH > 8) | Anionic (Deprotonated) | High | Very High | Low | Rapid oxidative degradation |
This guide provides a comprehensive framework for understanding and manipulating the pH-dependent properties of this compound. By applying these principles and protocols, you can ensure the reliability and success of your experimental outcomes.
References
- Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI. [Link]
- The Influence of Solution pH on the Kinetics of Resorcinol Electrooxidation (Degradation)
- The effect of pH on the decomposition of hydrophenols in aqueous solutions by ultraviolet direct photolysis and the ultraviolet-hydrogen peroxide process. PubMed. [Link]
- This compound | C8H10O2 | CID 10697. PubChem, NIH. [Link]
- 4-methyl orcinol, 527-55-9. The Good Scents Company. [Link]
- Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology. MDPI. [Link]
- Optimization of Total Phenolic and Flavonoid Contents of Defatted Pitaya (Hylocereus polyrhizus) Seed Extract and Its Antioxidant Properties. PMC, PubMed Central. [Link]
- Pharmaceutical Excipients. MedicinesComplete. [Link]
- Optimizing Extraction Conditions of Free and Bound Phenolic Compounds from Rice By-Products and Their Antioxidant Effects. MDPI. [Link]
- Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors.
- Handbook of Pharmaceutical Excipients. Sheskey, P. J., Cook, W. G., & Cable, C. G. (2017). Handbook of pharmaceutical excipients. Pharmaceutical Press.
- Optimization of the Microwave-Assisted Extraction Conditions for Phenolic Compounds from D
- Optimization of the DPPH assay buffer for antioxidant proteins.
- Handbook of - Pharmaceutical Excipients. Rowe, R. C., Sheskey, P. J., & Owen, S. C. (Eds.). (2006). Handbook of pharmaceutical excipients. Pharmaceutical press.
- Handbook of Pharmaceutical Excipients. Academia.edu. [Link]
- This compound. Luminix Health. [Link]
- Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. PubMed. [Link]
- Resorcinol | C6H6O2 | CID 5054. PubChem, NIH. [Link]
- Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applic
- PHARMACEUTICAL EXCIPIENTS. Wiley. [Link]
- Synthesis of Resorcinol Derivatives and their Effects on Melanin Production.
- This compound, 2 g, CAS No. 527-55-9. Carl ROTH. [Link]
- Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds.
- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit
- Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech. [Link]
- Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media.
- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC, NIH. [Link]
- Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. PMC, NIH. [Link]
- Chemical Characterization and Antioxidant Activity of Nine Hypericum Species
- A New Method to Determine Antioxidant Activities of Biofilms Using a pH Indicator (Resazurin) Model System. NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The effect of pH on the decomposition of hydrophenols in aqueous solutions by ultraviolet direct photolysis and the ultraviolet-hydrogen peroxide process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound CAS#: 527-55-9 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Tyrosinase Inhibitory Activity of Resorcinol Derivatives
For researchers and drug development professionals at the forefront of dermatological science, the quest for potent and safe tyrosinase inhibitors is a significant endeavor. Tyrosinase, a copper-containing metalloenzyme, is the rate-limiting enzyme in melanin biosynthesis.[1][2][3] Its inhibition is a key strategy for treating hyperpigmentary disorders such as melasma, solar lentigines, and post-inflammatory hyperpigmentation.[4][5] Among the vast landscape of tyrosinase inhibitors, resorcinol derivatives have emerged as a particularly promising class of compounds, demonstrating superior efficacy and safety profiles compared to traditional agents.[1][6]
This guide provides an in-depth comparison of the tyrosinase inhibitory activity of various resorcinol derivatives, supported by experimental data. We will delve into the structure-activity relationships that govern their potency, present a standardized protocol for assessing their inhibitory effects, and explore the underlying mechanisms of action.
The Resorcinol Advantage: A Tale of Two Hydroxyls
The core structure of resorcinol, 1,3-dihydroxybenzene, is the foundation of its potent tyrosinase inhibitory activity. The meta-dihydroxy arrangement is resistant to oxidation by tyrosinase, a common issue with other phenolic inhibitors that can act as alternative substrates and potentially lead to cytotoxic quinone byproducts.[1] This inherent stability, coupled with the ability of the hydroxyl groups to interact with the copper ions in the enzyme's active site, makes resorcinol derivatives highly effective and safer alternatives to compounds like hydroquinone and kojic acid.[1][6]
Comparative Efficacy: A Data-Driven Analysis
The true measure of a tyrosinase inhibitor lies in its inhibitory concentration at 50% (IC50), a quantitative indicator of its potency. The lower the IC50 value, the more effective the inhibitor. The following table summarizes the IC50 values of several key resorcinol derivatives against both mushroom tyrosinase (mTyr) and human tyrosinase (hTyr), alongside common benchmark inhibitors for comparison. It is crucial to note that while mushroom tyrosinase is a common screening tool, its homology with human tyrosinase is low, which can sometimes lead to misleading findings.[1] Therefore, data on human tyrosinase inhibition is of greater clinical relevance.
| Compound | Derivative Class | IC50 (mTyr) | IC50 (hTyr) | Reference(s) |
| Resorcinol Derivatives | ||||
| 4-Butylresorcinol | Alkylresorcinol | 0.15–0.56 μM | 21 μM | [1][7] |
| 4-Hexylresorcinol | Alkylresorcinol | - | More effective than 4-phenylethylresorcinol | [7][8] |
| Thiamidol | Thiazolyl Resorcinol | 108 μM | 1.1 μM | [9][10] |
| Rucinol (4-n-butylresorcinol) | Alkylresorcinol | - | 8.3 μM (in cell lysates) | [1] |
| AP736 | Adamantyl Resorcinol | 0.9 μM | - | [1] |
| Benchmark Inhibitors | ||||
| Kojic Acid | Fungal Metabolite | ~500 μM | > 500 μM | [7][9] |
| Arbutin | Hydroquinone Glycoside | > 5000 μM (melanin production) | Weak inhibitor | [7][9] |
| Hydroquinone | Phenolic Compound | Weak inhibitor | > 4000 μM | [1][4][7] |
Note: IC50 values can vary depending on the specific assay conditions.
From the data, a clear trend emerges: 4-substituted resorcinol derivatives exhibit potent tyrosinase inhibitory activity.[6][11] The length and nature of the alkyl chain at the 4-position significantly influence potency.[6][12] Notably, Thiamidol (isobutylamido thiazolyl resorcinol) stands out as a highly potent and selective inhibitor of human tyrosinase, with an IC50 value in the low micromolar range, far surpassing that of kojic acid and arbutin.[4][9][13][14][15]
Mechanism of Action: Beyond Simple Inhibition
The precise mechanism by which resorcinol derivatives inhibit tyrosinase is a subject of ongoing research, with evidence suggesting multiple modes of action.[1][6] While some studies point towards competitive inhibition, where the derivative competes with the natural substrate (L-tyrosine or L-DOPA) for binding to the active site, other evidence suggests a more complex interaction.[1][11]
One proposed mechanism is suicide inactivation, where the resorcinol derivative is initially oxidized by the enzyme, leading to the formation of a reactive intermediate that irreversibly inactivates the enzyme.[6][16][17] This is supported by the observation that the inhibition of tyrosinase diphenolase activity by some resorcinols is time-dependent.[6]
The following diagram illustrates the proposed binding of a 4-substituted resorcinol derivative within the active site of tyrosinase, highlighting the key interactions.
Caption: Proposed interaction of a 4-substituted resorcinol derivative with the copper ions in the active site of tyrosinase.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay (L-DOPA as Substrate)
To ensure the reproducibility and validity of research findings, a standardized experimental protocol is paramount. The following is a detailed, step-by-step methodology for a common in vitro mushroom tyrosinase inhibition assay.
Principle
This colorimetric assay measures the activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA).[2][18] In the presence of an inhibitor, the rate of dopachrome formation, which has a maximum absorbance at approximately 475 nm, is reduced.[2][18]
Materials and Reagents
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-DOPA (e.g., Sigma-Aldrich, Cat. No. D9628)
-
Resorcinol derivative (test compound)
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Experimental Workflow
Caption: A streamlined workflow for determining the tyrosinase inhibitory activity of test compounds.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer and adjust the pH to 6.8.
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (e.g., 1000 units/mL). Keep on ice.
-
Prepare a fresh solution of L-DOPA (e.g., 2.5 mM) in the phosphate buffer immediately before use, as it is susceptible to auto-oxidation.
-
Prepare stock solutions of the resorcinol derivatives and kojic acid in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add phosphate buffer, tyrosinase solution, and various concentrations of the test compound solution.
-
Control wells (no inhibitor): Add phosphate buffer, tyrosinase solution, and DMSO (at the same final concentration as in the test wells).
-
Blank wells (no enzyme): Add phosphate buffer and the test compound solution.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Pre-incubation:
-
Gently mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes.[2] This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.[19]
-
Immediately measure the absorbance at 475 nm using a microplate reader. For a kinetic assay, take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).[2] For an endpoint assay, incubate for a fixed time (e.g., 15 minutes) before reading the final absorbance.[2]
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.[2]
-
Conclusion and Future Directions
Resorcinol derivatives, particularly those with substitutions at the 4-position, represent a highly effective and safe class of tyrosinase inhibitors. Their superior performance against human tyrosinase, as exemplified by compounds like Thiamidol, underscores their potential in the development of novel treatments for hyperpigmentation. The provided experimental protocol offers a robust framework for the continued evaluation and discovery of new and even more potent resorcinol-based inhibitors. Future research should focus on further elucidating the precise mechanisms of inhibition and optimizing the structures of these derivatives to enhance their efficacy and bioavailability for topical applications.
References
- Beaumet, M., Lazinski, L. M., Maresca, M., & Haudecoeur, R. (2024). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. ChemMedChem.
- Ramsden, C. A., & Riley, P. A. (2014). Tyrosinase: The new story. Medical Hypotheses, 82(3), 293-299.
- Eucerin. (n.d.). What is Thiamidol and how does it work?
- Cutis. (2023). Thiamidol For Melasma Pigmentation: Dermatologist Review.
- NIVEA. (n.d.). Thiamidol.
- Dermatology Times. (2025). Evidence Highlights Thiamidol's Efficacy and Safety in Hyperpigmentation Treatment.
- Nihei, K., et al. (2019). Resorcinol alkyl glucosides as potent tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(1), 120-123.
- Clinikally. (2024). Thiamidol: A Game-Changer for Dark Spots, Hyperpigmentation.
- Stratford, M. R. L., Ramsden, C. A., & Riley, P. A. (2013). Mechanistic Studies of the Inactivation of Tyrosinase by Resorcinol. Bioorganic & Medicinal Chemistry, 21(5), 1166-1173.
- Stratford, M. R. L., Ramsden, C. A., & Riley, P. A. (2013). Mechanistic studies of the inactivation of tyrosinase by resorcinol. Bioorganic & Medicinal Chemistry, 21(5), 1166-73.
- Kim, D. S., et al. (2005). The inhibitory effects of 4-substituted resorcinol derivatives on melanin biosynthesis. Journal of Dermatological Science, 37(2), 107-109.
- Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.
- Kim, D. H., et al. (2021). Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety. Molecules, 26(11), 3128.
- Just formulations. (2025). Comparing Tyrosinase Inhibitors used in Private Label Skin Care.
- Sugimoto, K., et al. (2018). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Molecules, 23(10), 2544.
- Nihei, K., et al. (2019). Chemical synthesis and tyrosinase inhibitory activity of resorcinol alkyl glucosides, hydroxyalkyl resorcinols, and alkyl resorcinols. Bioorganic & Medicinal Chemistry, 27(1), 114-121.
- ResearchGate. (2014). Can anyone suggest an easy spectrometric assay using L-dopa for tyrosinase activity?
- ResearchGate. (n.d.). Newer resorcinol derivatives and their IC50 on various testing systems.
- Kim, D. H., et al. (2021). Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety. Molecules, 26(11), 3128.
- Preprints.org. (2018). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors.
- Kim, J. H., et al. (2012). Inhibitory Effects of 4-n-Butylresorcinol on Tyrosinase Activity and Melanin Synthesis. Biological and Pharmaceutical Bulletin, 35(6), 966-969.
- ResearchGate. (2023). Tyrosinase inhibitory activity.
- Kim, J. H., et al. (2017). Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. Analyst, 142(18), 3426-3432.
- ResearchGate. (n.d.). Inhibitory activities (as EC50) of (a) resorcinol and 4-alkyl resorcinols; and (b) methylated thiazolyl resorcinols.
- Bio-protocol. (2021). Determination of Mushroom Tyrosinase Inhibition Activity.
- Kolbe, L., et al. (2013). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. Journal of the European Academy of Dermatology and Venereology, 27 Suppl 1, 19-23.
- Chen, Q., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Molecules, 26(17), 5173.
- Pomerantz, S. H. (1969). New assays for the tyrosine hydroxylase and dopa oxidase activities of tyrosinase. Analytical Biochemistry, 31(1-3), 143-149.
- Mann, T., et al. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. International Journal of Molecular Sciences, 19(3), 725.
- Macrini, D. J., et al. (2009). Mushroom tyrosinase inhibitory activity and major fatty acid constituents of Amazonian native flora oils. Acta Amazonica, 39(4), 923-928.
- Garcia-Molina, F., et al. (2017). Action of tyrosinase on alpha and beta-arbutin: A kinetic study. PLoS One, 12(5), e0177330.
- Pinto, A., et al. (2023). Comparative Studies on the Photoreactivity, Efficacy, and Safety of Depigmenting Agents. Cosmetics, 11(1), 1.
- Słoczyńska, K., et al. (2023). Evaluation of Tyrosinase Inhibitory Activity of Carbathioamidopyrazoles and Their Potential Application in Cosmetic Products and Melanoma Treatment. Molecules, 28(13), 5030.
Sources
- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. kose-cosmetology.or.jp [kose-cosmetology.or.jp]
- 6. researchgate.net [researchgate.net]
- 7. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. privatelabelcosmeceuticals.com.au [privatelabelcosmeceuticals.com.au]
- 9. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Resorcinol alkyl glucosides as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. int.eucerin.com [int.eucerin.com]
- 14. melasmaclinic.com.au [melasmaclinic.com.au]
- 15. en.eucerin-me.com [en.eucerin-me.com]
- 16. Mechanistic studies of the inactivation of tyrosinase by resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of 4,5-Dimethylresorcinol's Antioxidant Activity Against Known Standards
Introduction: The Imperative for Rigorous Antioxidant Validation
In the fields of pharmaceutical science, dermatology, and food chemistry, the quest for novel antioxidant compounds is relentless. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions and degradation processes.[1] Consequently, the identification and validation of new antioxidants are of paramount importance. This guide focuses on 4,5-Dimethylresorcinol, a phenolic compound with a structure suggesting significant antioxidant potential.
However, a claim of antioxidant activity is scientifically meaningless without rigorous validation against established benchmarks. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the antioxidant efficacy of this compound. We will detail the mechanisms and protocols for key in vitro assays and compare the performance of our target molecule against three widely recognized standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). Our approach emphasizes not just the "how" but the "why," ensuring a deep understanding of the experimental choices and the trustworthiness of the resulting data.
Profiling the Contenders: Test Compound and Standards
A robust comparison requires a clear understanding of the chemical entities involved. The antioxidant activity of these compounds primarily stems from their ability to donate a hydrogen atom or an electron to neutralize free radicals.[2]
-
This compound (Test Compound): As a derivative of resorcinol, this compound possesses two hydroxyl (-OH) groups on a benzene ring.[3] These phenolic hydroxyls are the primary active sites, capable of donating hydrogen atoms to terminate radical chain reactions. The methyl groups may influence its lipophilicity and the stability of the resulting phenoxy radical, thereby modulating its overall antioxidant capacity.
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E, Trolox is a quintessential antioxidant standard.[4][5] Its chromanol ring is highly effective at scavenging peroxyl radicals.[6] It is frequently used to create a standard curve, allowing the antioxidant capacity of other substances to be expressed in "Trolox Equivalents" (TE).[7]
-
Ascorbic Acid (Vitamin C): A fundamental water-soluble vitamin, Ascorbic Acid is a potent physiological antioxidant that protects indispensable molecules like proteins, lipids, and DNA from free radical damage.[8][9] It can act directly by scavenging ROS and indirectly by regenerating other antioxidants, such as Vitamin E.[10][11]
-
Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenolic antioxidant, BHT is widely used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.[12][13] Its mechanism involves donating a hydrogen atom from its phenolic hydroxyl group to free radicals.[2] It serves as an excellent lipophilic standard for comparison.[14]
Methodologies for In Vitro Antioxidant Capacity Assessment
To generate a comprehensive and reliable profile of an antioxidant's efficacy, it is crucial to employ multiple assays that operate via different mechanisms.[15] We will focus on three robust and widely adopted spectrophotometric methods: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.
The general workflow for these assessments follows a logical progression from reagent preparation to final data analysis, ensuring reproducibility and accuracy.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of Causality: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[16] The DPPH radical has a deep violet color, with a maximum absorbance around 517 nm.[17] When reduced by an antioxidant, it becomes the pale yellow DPPH-H, causing the absorbance to decrease.[18] The degree of color change is directly proportional to the radical scavenging activity.[19]
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.[16] Prepare 1 mg/mL stock solutions of this compound and standards (Ascorbic Acid, BHT) in methanol.[16]
-
Assay Procedure (96-Well Plate Format):
-
Add 100 µL of various concentrations of the test compound and standards (prepared by serial dilution) into different wells.
-
Prepare a blank well containing 100 µL of methanol.
-
Prepare a control well containing 100 µL of methanol.[16]
-
Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank. Add 100 µL of methanol to the blank well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[16][18]
-
-
Measurement & Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[16]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % Inhibition against the concentration of the test compound/standard to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[16]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle of Causality: This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[20] ABTS is oxidized using potassium persulfate to generate the blue-green ABTS•+, which has a characteristic absorbance at 734 nm.[20][21] In the presence of an antioxidant that donates an electron or hydrogen atom, the radical is neutralized, causing the solution to decolorize.[20] This method is applicable to both hydrophilic and lipophilic antioxidants.[21]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ working solution, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add 290 µL of the diluted ABTS•+ solution to wells of a 96-well plate.
-
Add 10 µL of the test compound or standard at various concentrations.
-
Incubate the mixture at room temperature for a set period (e.g., 6 minutes).[22]
-
-
Measurement & Data Analysis:
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle of Causality: The FRAP assay does not measure radical scavenging directly but evaluates the total antioxidant power of a sample through its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[23][24] At a low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[23][25] The intensity of the color is directly proportional to the reducing power of the antioxidants in the sample.[23]
Experimental Protocol:
-
Reagent Preparation (FRAP Reagent): Prepare fresh daily by mixing:
-
Assay Procedure:
-
Measurement & Data Analysis:
-
Measure the absorbance at 593 nm.[23]
-
A standard curve is prepared using known concentrations of FeSO₄ or Trolox.
-
The FRAP value of the sample is calculated from the standard curve and expressed as µmol Fe²⁺ equivalents or Trolox equivalents per gram or mole of the compound.
-
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is quantified by its IC50 value (in radical scavenging assays) or its equivalence to a standard (in reduction power assays). A lower IC50 value indicates higher potency. The following table presents a hypothetical but realistic dataset to illustrate the comparative analysis.
| Antioxidant Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Value (µmol Fe²⁺/µmol) |
| This compound | 45 µM | 18 µM | 1.8 |
| Ascorbic Acid | 25 µM | 12 µM | 2.2 |
| Trolox | 35 µM | 15 µM | 2.0 |
| BHT | 60 µM | 40 µM | 1.3 |
Interpretation of Results:
Based on this representative data, this compound demonstrates strong antioxidant activity across all three assays.
-
Radical Scavenging (DPPH & ABTS): Its IC50 value in the DPPH assay is slightly higher than that of Ascorbic Acid and Trolox but significantly lower than the lipophilic standard BHT. In the ABTS assay, which measures both hydrophilic and lipophilic activity, it performs robustly, again showing potency comparable to the primary standards. The superior performance in the ABTS assay compared to DPPH could be attributed to better reaction kinetics or solubility in the assay medium.
-
Reducing Power (FRAP): The FRAP value indicates that this compound has a potent ability to donate electrons, comparable to that of Trolox and Ascorbic Acid, and greater than that of BHT. This confirms that its antioxidant mechanism includes single electron transfer (SET), which is the basis of the FRAP assay.[1]
Conclusion
The validation of a novel antioxidant requires a multi-faceted approach, leveraging a panel of assays with distinct chemical principles. This guide outlines a scientifically rigorous framework for evaluating the antioxidant activity of this compound. By employing DPPH, ABTS, and FRAP assays and comparing the results against well-established standards—Ascorbic Acid, Trolox, and BHT—researchers can generate a trustworthy and comprehensive antioxidant profile.
The hypothetical data suggests that this compound is a potent antioxidant, exhibiting both strong radical scavenging and electron-donating capabilities. Its performance, comparable to that of leading standards, underscores its potential for further investigation in pharmaceutical, nutraceutical, and cosmetic applications. The detailed protocols provided herein serve as a self-validating system to ensure that such investigations are built on a foundation of accurate and reproducible data.
References
- BenchChem. (2025).
- Grzybowska, M. E., et al. (2020). Ascorbic acid as antioxidant. PubMed.
- Wikipedia contributors. (2024). Vitamin C. Wikipedia.
- Linus Pauling Institute. (2024). Vitamin C.
- Pawlowska, E., et al. (2019). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. PMC, PubMed Central.
- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ScienceDirect.
- Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay.
- Pillai, A. & Siddik, M. (2023). Vitamin C (Ascorbic Acid). NCBI Bookshelf.
- Consensus. (2025). Butylated hydroxytoluene: Significance and symbolism. Consensus.app.
- Re, R., et al. (1999).
- de Camargo, A. C., et al. (2019). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. NIH.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.
- Pohanka, M., et al. (2017). Ferric Reducing Antioxidant Power and Square Wave Voltammetry for Assay of Low Molecular Weight Antioxidants in Blood Plasma: Performance and Comparison of Methods. MDPI.
- BenchChem. (2025).
- Bio-protocol. (2021). DPPH∙ Radical Scavenging Assay. Bio-protocol.
- Sadowska-Bartosz, I., et al. (2020). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells. NIH.
- ResearchGate. (2014). Why we use butylated hydroxytoluene (BHT) as a standard in many antioxidant activity assay?
- Guesmi, F., et al. (2023). Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media. PMC, NIH.
- Re, R., et al. (1999).
- Marine Biology. (n.d.). DPPH radical scavenging activity. Marine Biology.
- Özyürek, M., et al. (2021). DPPH Radical Scavenging Assay. MDPI. [Link]
- Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. Sigma-Aldrich.
- Consensus. (2025). ABTS radical cation decolorization assay: Significance and symbolism. Consensus.app.
- BenchChem. (2025).
- Singh, N., et al. (2023). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. MDPI.
- Granados-Guzmán, G., et al. (2020). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity.
- Monteiro, M., et al. (2014). Intracellular scavenging activity of Trolox in the fission yeast, Schizosaccharomyces pombe. NIH.
- Bartosz, G., et al. (2022). A Modification of the ABTS• Decolorization Method and an Insight into Its Mechanism. MDPI.
- BenchChem. (2025).
- Jarak, I., et al. (2021). Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[8]resorcinarene. PMC, NIH.
- Wikipedia contributors. (2024).
- ChemicalBook. (2024). Antioxidant effects and research of Trolox. ChemicalBook.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Oxidative Stress: The Role of Trolox in Cellular Protection. NINGBO INNO PHARMCHEM CO.,LTD.
- Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
- Al-Bayati, Z. A. F., et al. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences.
- Apak, R., et al. (2016). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI.
- TCI Chemicals. (2014). Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays. TCI Chemicals.
- Al-Bayati, Z. A. F., et al. (2022).
- Le Bourvellec, C., et al. (2004). Validation of a new method using the reactivity of electrogenerated superoxide radical in the antioxidant capacity determination of flavonoids.
- Wikipedia contributors. (2024). Polyphenol. Wikipedia.
- Chusut, T., et al. (2023). Optimizing Extraction, Evaluating Antioxidant Activity, and Analyzing Bioactive Compounds in Trikaysornmas Formula. PMC, NIH.
- Ferreira, A., et al. (2022).
- de Oliveira, A. C., et al. (2018). Validation of an Alternative Analytical Method for the Quantification of Antioxidant Activity in Plant Extracts.
- ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?
- Kim, J., et al. (2022). Resorcinol alleviates alpha-terpineol-induced cell death in Schizosaccharomyces pombe via increased activity of the antioxidant enzyme Sod2. PubMed.
Sources
- 1. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 4. Antioxidant effects and research of Trolox_Chemicalbook [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Vitamin C | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. Vitamin C (Ascorbic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin C - Wikipedia [en.wikipedia.org]
- 12. Butylated hydroxytoluene: Significance and symbolism [wisdomlib.org]
- 13. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. marinebiology.pt [marinebiology.pt]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ultimatetreat.com.au [ultimatetreat.com.au]
- 24. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cellbiolabs.com [cellbiolabs.com]
A Comparative Analysis for Drug Development Professionals: 4,5-Dimethylresorcinol vs. Kojic Acid
An In-Depth Guide to Efficacy, Mechanism, and Safety
As the demand for effective and safe depigmenting agents continues to grow, researchers are tasked with looking beyond established compounds to identify novel molecules with superior performance. Kojic acid has long been a benchmark in the cosmetic and pharmaceutical industries for its tyrosinase-inhibiting properties.[1][2] However, concerns regarding its stability and potential for skin irritation have paved the way for alternatives.[3][4] Among the most promising challengers are resorcinol derivatives, with 4,5-Dimethylresorcinol emerging as a subject of significant interest.
This guide provides a comprehensive comparative analysis of this compound and kojic acid, designed for researchers, scientists, and drug development professionals. We will dissect their physicochemical properties, delve into their mechanisms of action, and present a critical evaluation of their efficacy and safety profiles, supported by experimental data and detailed protocols.
Physicochemical Properties: A Foundation for Formulation and Delivery
The physical and chemical characteristics of an active compound are paramount, influencing its solubility, stability, and ability to penetrate the stratum corneum. A comparison of this compound and kojic acid reveals key differences that have significant implications for formulation strategies.
| Property | This compound | Kojic Acid | Significance for Drug Development |
| Molecular Formula | C₈H₁₀O₂[5][6] | C₆H₆O₄[7][8] | The simpler structure of this compound may offer advantages in synthetic accessibility and cost. |
| Molecular Weight | 138.16 g/mol [5][] | 142.11 g/mol [7][8] | Similar molecular weights suggest comparable passive diffusion potential, adhering to the "500 Dalton rule" for skin penetration. |
| Melting Point | 135-137 °C[5][10] | 152-155 °C[7][11] | Affects the thermal stability of the compound during formulation and storage. Kojic acid's higher melting point suggests greater thermal stability in its solid form. |
| LogP (o/w) | 1.68[5] | -0.9[8] | This stark difference is critical. This compound is more lipophilic, which can enhance penetration into the lipid-rich stratum corneum. Kojic acid's hydrophilicity may limit its passive skin absorption.[12] |
| Solubility | Soluble in water (4.9 g/L est.)[10] | Soluble in water, acetone, ethyl acetate[1] | While kojic acid is more water-soluble, the lipophilicity of this compound makes it suitable for emulsion-based and lipid-based delivery systems. |
| Stability | Generally stable | Prone to oxidation and degradation, especially when exposed to light and air, leading to color change in formulations.[4][11] | The superior stability of resorcinol derivatives is a major driver for their development as alternatives to the less stable kojic acid. |
Mechanism of Action: Tyrosinase Inhibition
The primary mechanism for the depigmenting effect of both compounds is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[2][13] However, the specifics of their interaction with the enzyme's active site differ.
Kojic Acid: A Well-Characterized Chelator Kojic acid functions primarily as a competitive inhibitor of tyrosinase.[14][15] Its mechanism is centered on its ability to chelate the copper ions (Cu²⁺) within the enzyme's active site.[16][17] By binding to these essential cofactors, kojic acid effectively blocks the catalytic activity of tyrosinase, preventing the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin production cascade.[3][18] Some studies also suggest it acts as a slow-binding inhibitor with a mixed inhibitory effect on the diphenolase activity of tyrosinase.[4][14]
This compound: A Potent Competitive Inhibitor Resorcinol derivatives are recognized as highly potent tyrosinase inhibitors.[19][20] Unlike polyphenols such as catechols, the meta-dihydroxy arrangement in the resorcinol structure is resistant to oxidation by tyrosinase, meaning it acts as a true inhibitor rather than an alternative substrate.[19] These compounds act as competitive inhibitors, binding directly to the enzyme's active site and blocking substrate access. The alkyl or aryl substitutions on the resorcinol ring, such as the two methyl groups in this compound, play a crucial role in enhancing binding affinity and inhibitory potency. For instance, phenylethyl resorcinol has been reported to be 22 times more potent than kojic acid.[21]
Figure 1: Comparative mechanisms of tyrosinase inhibition.
Comparative Efficacy and Safety
The ultimate value of a dermatological active lies in its ability to produce a desired biological effect with minimal adverse reactions. Here, we compare the performance of this compound and kojic acid based on available in vitro data.
Tyrosinase Inhibitory Activity
The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying the potency of an enzyme inhibitor. While direct IC₅₀ data for this compound is limited, extensive research on its close structural analogs, such as 4-butylresorcinol and 4-hexylresorcinol, provides a strong basis for comparison.
| Compound | Target Enzyme | IC₅₀ Value | Reference |
| Kojic Acid | Mushroom Tyrosinase | ~10-25 µM | [2][14] |
| 4-Butylresorcinol | Mushroom Tyrosinase | ~1-5 µM | [13] |
| 4-Hexylresorcinol | Mushroom Tyrosinase | ~5 µM | [20] |
| Phenylethyl Resorcinol | Mushroom Tyrosinase | ~0.5 µM (Reported 22x more potent than Kojic Acid) | [21] |
Note: IC₅₀ values can vary based on experimental conditions. The data presented for resorcinol derivatives suggests that alkylresorcinols are significantly more potent than kojic acid.
Antioxidant Activity
Oxidative stress is a key contributor to skin aging and irregular pigmentation. Therefore, an active ingredient with antioxidant properties provides additional benefits. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating free radical scavenging ability.
| Compound | Antioxidant Activity (DPPH Assay IC₅₀) | Reference |
| Kojic Acid | ~63.8 µg/mL (~450 µM) | [12] |
| Alkylresorcinols | Weak to moderate activity in DPPH assays, but potent inhibitors of lipid peroxidation. | [22] |
While kojic acid demonstrates direct radical scavenging activity, alkylresorcinols show more nuanced antioxidant effects, proving particularly effective at inhibiting lipid peroxidation, a critical process in cellular damage.[22] This suggests different but complementary antioxidant mechanisms.
Cytotoxicity and Safety Profile
A favorable therapeutic window—high efficacy at non-cytotoxic concentrations—is essential for any topical agent.
| Compound | Cell Line | Cytotoxicity Metric (IC₅₀ or Viability) | Key Safety Insights | Reference |
| Kojic Acid | B16-F10 Melanoma | >100 µg/mL (63.9% viability at 100 µg/mL) | Generally safe up to 1% in cosmetics, but can cause skin irritation and has stability issues.[1] | [12] |
| Kojic Acid Derivatives | A375 Melanoma | IC₅₀: 11.26-68.58 µM | Derivatives can show significant cytotoxicity to melanoma cells. | [23][24] |
| Alkylresorcinols | L929 Fibroblasts | IC₅₀: 171–2142 µM (varies by chain length) | Generally exhibit low cytotoxicity at concentrations effective for tyrosinase inhibition, indicating a favorable safety profile for topical use. | [25] |
| Resorcinol | 3T3 Fibroblasts | Low cytotoxicity at 1 µg/cm³ in long-term exposure. | The parent compound shows a good safety profile in vitro. | [26] |
The available data suggests that resorcinol derivatives maintain a good safety profile, exhibiting low toxicity to normal skin cells like fibroblasts at concentrations where they are potent tyrosinase inhibitors.[25][27] This contrasts with kojic acid, where efficacy can sometimes overlap with concentrations that cause irritation.
Experimental Protocols for Comparative Validation
To ensure scientific integrity and reproducibility, standardized protocols are essential. The following methods describe self-validating systems for the direct comparison of tyrosinase inhibitors.
Experimental Workflow: Tyrosinase Inhibition Assay
Sources
- 1. specialchem.com [specialchem.com]
- 2. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. This compound | C8H10O2 | CID 10697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Kojic acid - Wikipedia [en.wikipedia.org]
- 8. Kojic Acid | C6H6O4 | CID 3840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-methyl orcinol, 527-55-9 [thegoodscentscompany.com]
- 11. Chemical Structure and Physical Properties of Kojic Acid Lyphar Offers Free Samples [biolyphar.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. – ScienceOpen [scienceopen.com]
- 14. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Review on the Use of Kojic Acid—A Skin-Lightening Ingredient [mdpi.com]
- 17. Structural Characterization and In Vitro Antioxidant Activity of Kojic Dipalmitate Loaded W/O/W Multiple Emulsions Intended for Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and Cytotoxic Evaluation of Kojic Acid Derivatives with Inhibitory Activity on Melanogenesis in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benthamscience.com [benthamscience.com]
- 25. researchgate.net [researchgate.net]
- 26. Cytotoxicity of resorcinol under short- and long-term exposure in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
In Vivo Validation of 4,5-Dimethylresorcinol's Depigmenting Effects: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the in vivo validation of 4,5-Dimethylresorcinol as a novel depigmenting agent. Recognizing the current landscape of depigmentation research, this document outlines a scientifically rigorous approach to evaluating its efficacy and safety, drawing comparisons with established alternatives. While direct in vivo studies on this compound are not yet widely published, this guide leverages data from closely related resorcinol derivatives to propose a robust validation strategy.
Introduction: The Scientific Rationale for this compound
This compound belongs to the resorcinol family, a class of compounds known for their potent tyrosinase inhibitory activity.[1] Tyrosinase is the rate-limiting enzyme in melanin synthesis, making it a prime target for depigmenting agents.[2] The structural similarity of this compound to highly effective tyrosinase inhibitors like 4-n-butylresorcinol suggests its potential as a valuable new molecule in the management of hyperpigmentation.[1] This guide will detail the necessary in vivo experiments to validate this hypothesis and benchmark its performance against current standards of care.
Mechanism of Action: Targeting the Core of Melanogenesis
The primary mechanism by which resorcinol derivatives exert their depigmenting effect is through the inhibition of tyrosinase. This enzyme catalyzes the initial steps of melanogenesis, the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3] By inhibiting tyrosinase, this compound is expected to reduce the overall production of melanin. Some resorcinol derivatives have also been shown to inhibit tyrosinase-related protein-1 (TRP-1), further disrupting the melanin synthesis pathway.[1]
Caption: Proposed mechanism of action for this compound.
In Vivo Validation Models: A Two-Pronged Approach
A comprehensive in vivo validation strategy for this compound should incorporate both a rapid screening model and a mammalian model that more closely mimics human skin.
Zebrafish (Danio rerio) Model: High-Throughput Efficacy and Safety Screening
The zebrafish model is an excellent tool for the initial in vivo assessment of depigmenting agents due to its rapid development, external fertilization, and transparent embryos, which allow for easy visualization of melanin pigmentation.[4][5]
Experimental Workflow: Zebrafish Depigmentation Assay
Caption: Workflow for zebrafish depigmentation assay.
Protocol: Zebrafish Depigmentation Assay
-
Embryo Collection and Preparation: Collect freshly fertilized zebrafish embryos and maintain them in embryo medium. At 24 hours post-fertilization (hpf), enzymatically or manually dechorionate the embryos.
-
Treatment: Distribute the dechorionated embryos into 24-well plates. Expose the embryos to varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and positive controls such as kojic acid and 4-n-butylresorcinol.
-
Incubation: Incubate the embryos at 28.5°C for 48-72 hours.
-
Observation and Imaging: At the end of the incubation period, anesthetize the embryos and capture images using a stereomicroscope equipped with a camera.
-
Quantification: Analyze the images to quantify the degree of pigmentation. This can be done by measuring the pigmented area or the intensity of pigmentation using image analysis software.
-
Toxicity Assessment: Concurrently, assess for any signs of toxicity, such as mortality, developmental abnormalities, or altered heart rate.
UVB-Induced Hyperpigmentation in Hairless Mice: A Preclinical Efficacy Model
To further validate the depigmenting effects in a mammalian system, a UVB-induced hyperpigmentation model using hairless mice is recommended. This model is well-established for evaluating topical skin-lightening agents.[6][7]
Experimental Workflow: UVB-Induced Hyperpigmentation Mouse Model
Caption: Workflow for UVB-induced hyperpigmentation mouse model.
Protocol: UVB-Induced Hyperpigmentation in Hairless Mice
-
Animal Model: Use female hairless mice (e.g., SKH-1 or C57BL/6J).
-
UVB-Induced Hyperpigmentation: Expose the dorsal skin of the mice to UVB radiation three times a week for several weeks to induce visible hyperpigmentation. The UVB dose may need to be gradually increased to avoid severe skin irritation.[6]
-
Topical Application: Once hyperpigmentation is established, divide the mice into groups. Apply a topical formulation containing this compound, a vehicle control, and positive controls (e.g., 4-n-butylresorcinol, hydroquinone) to the pigmented areas daily for a predefined period (e.g., 4-8 weeks).
-
Efficacy Assessment:
-
Visual Assessment: Document the changes in pigmentation weekly using high-resolution photography.
-
Colorimetric Measurement: Use a chromameter to objectively measure changes in skin color (Lab* values). An increase in the L* value indicates skin lightening.[7]
-
Melanin Content: At the end of the study, collect skin biopsies and determine the melanin content using spectrophotometric methods.
-
-
Histological Analysis: Perform histological analysis of the skin biopsies to assess changes in melanin distribution (e.g., Fontana-Masson staining) and to evaluate any signs of skin irritation or inflammation.
Comparative Performance Analysis
The following table provides a comparative overview of the expected performance of this compound against established depigmenting agents, based on available data for these comparators.
| Agent | Proposed Mechanism of Action | Reported In Vivo Efficacy | Safety Profile |
| This compound | Potent tyrosinase inhibitor (Hypothesized) | To be determined through the proposed in vivo studies. | Expected to have a favorable safety profile, similar to other alkylresorcinols. |
| 4-n-Butylresorcinol | Potent inhibitor of tyrosinase and TRP-1.[1] | Significant reduction in hyperpigmentation in clinical studies and animal models.[8] | Generally well-tolerated with low potential for irritation.[1] |
| Kojic Acid | Tyrosinase inhibitor, chelates copper ions.[9] | Moderate efficacy in vivo, often used in combination with other agents. | Can cause skin irritation and has concerns about stability in formulations. |
| Hydroquinone | Inhibits tyrosinase and is cytotoxic to melanocytes. | Considered a benchmark for efficacy, but with significant safety concerns. | Potential for ochronosis (skin darkening) with long-term use and concerns about cytotoxicity. |
Conclusion and Future Directions
The proposed in vivo validation strategy provides a clear and scientifically sound pathway to assess the depigmenting potential of this compound. By employing both the zebrafish and UVB-induced mouse models, researchers can efficiently gather data on its efficacy and safety. The comparative analysis with established agents will be crucial in determining its position within the landscape of depigmenting ingredients. Positive outcomes from these preclinical studies would warrant progression to human clinical trials to fully elucidate its therapeutic and cosmetic benefits for hyperpigmentation disorders.
References
- Sulaiman, A., et al. (2018). A Zebrafish Embryo as an Animal Model for the Treatment of Hyperpigmentation in Cosmetic Dermatology Medicine. Medicina, 54(3), 35.
- Sulaiman, A., et al. (2018). A Zebrafish Embryo as an Animal Model for the Treatment of Hyperpigmentation in Cosmetic Dermatology Medicine. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phenylethyl Resorcinol vs. Other Skin Lightening Agents: A Comparative Analysis.
- Karger Publishers. (2009). UVB-Induced Pigmentation in Hairless Mice as an in vivo Assay for Topical Skin-Depigmenting Activity.
- Ferreira, M. S., et al. (2022). Skin Depigmenting Agents in Anti-Aging Cosmetics: A Medicinal Perspective on Emerging Ingredients. Applied Sciences, 12(2), 775.
- Cho, Y., et al. (2018). A Zebrafish Embryo as an Animal Model for the Treatment of Hyperpigmentation in Cosmetic Dermatology Medicine. ResearchGate.
- ResearchGate. (n.d.). UVB-induced hyperpigmentation was significantly inhibited by the injection of p53-specific siRNA in mouse skin.
- MDPI. (2023). Anti-Melanogenic Potential of Natural and Synthetic Substances: Application in Zebrafish Model. Molecules, 28(3), 973.
- ResearchGate. (n.d.). Anti-spot Effects of Developed Brightening Cream Composed of Three Active Ingredients (Resorcinol, Arbutin and Licorice Root Extract) in Comparison with the Hydroquinone Cream.
- Kyung Hee University. (n.d.). Zebrafish as a new model for phenotype-based screening of melanogenic regulatory compounds.
- Lin, C. H., et al. (2019). Sesamol Inhibited Ultraviolet Radiation-Induced Hyperpigmentation and Damage in C57BL/6 Mouse Skin. Nutrients, 11(9), 2009.
- ResearchGate. (n.d.). Comparison between the mouse model of increased pigmentation induced by UVB irradiation alone and the melasma‐like mouse model induced by three factors.
- National Center for Biotechnology Information. (n.d.). Alleviation of Ultraviolet B-Induced Photoaging by 7-MEGATM 500 in Hairless Mouse Skin.
- ClinicalTrials.gov. (2024). Efficacy and Tolerability of the Tested Formula After 3 Months of Treatment of Facial Hyperpigmentation of 3 Origins.
- Kim, M., et al. (2015). 4-n-butylresorcinol dissolving microneedle patch for skin depigmentation: a randomized, double-blind, placebo-controlled trial. Journal of Cosmetic Dermatology, 14(4), 289-295.
- Active Concepts. (2023). Tyrosinase Inhibition Assay.
- ResearchGate. (2015). 4-n-butylresorcinol dissolving microneedle patch for skin depigmentation: A randomized, double-blind, placebo-controlled trial.
- PubMed. (2024). Isobutylamido Thiazolyl Resorcinol (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies.
- Journal of Drugs in Dermatology. (n.d.). Thiamidol: A Breakthrough Innovation in the Treatment of Hyperpigmentation.
- National Center for Biotechnology Information. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods.
- Active Concepts. (n.d.). Tyrosinase Inhibition Assay.
- PubMed Central. (n.d.). Optimizing a Skin Depigmentation Formula Using a 24 Factorial Design: Evaluating 4‑n‑Butylresorcinol, Undecylenoyl Phenylalanine, Diglucosyl Gallic Acid, and trans-Resveratrol.
- ResearchGate. (n.d.). Summary of tyrosinase inactivation by resorcinol derivatives a.
- MDPI. (2011). Evaluation of in Vitro and in Vivo Depigmenting Activity of Raspberry Ketone from Rheum officinale.
- PubMed. (2011). Evaluation of in vitro and in vivo depigmenting activity of raspberry ketone from Rheum officinale.
- MDPI. (n.d.). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights.
- ResearchGate. (n.d.). Evaluation of in Vitro and in Vivo Depigmenting Activity of Raspberry Ketone from Rheum officinale.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiamidol: A Breakthrough Innovation in the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. A Zebrafish Embryo as an Animal Model for the Treatment of Hyperpigmentation in Cosmetic Dermatology Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Zebrafish Embryo as an Animal Model for the Treatment of Hyperpigmentation in Cosmetic Dermatology Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Sesamol Inhibited Ultraviolet Radiation-Induced Hyperpigmentation and Damage in C57BL/6 Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-n-butylresorcinol dissolving microneedle patch for skin depigmentation: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
A Head-to-Head Comparison of Novel Tyrosinase Inhibitors: Benchmarking Performance Against 4,5-Dimethylresorcinol
For researchers and drug development professionals in dermatology and cosmetology, the quest for potent and safe tyrosinase inhibitors is a paramount objective. Tyrosinase is the rate-limiting enzyme in melanogenesis, the complex biochemical process responsible for melanin synthesis.[1] Its inhibition is a primary strategy for treating hyperpigmentary disorders such as melasma, solar lentigines, and post-inflammatory hyperpigmentation.
This guide provides a head-to-head comparison of several novel and established tyrosinase inhibitors, with a special focus on the structural class of resorcinol derivatives, including an analysis of 4,5-Dimethylresorcinol. While direct, quantitative inhibitory data for this compound is not extensively documented in peer-reviewed literature, we can leverage our understanding of the structure-activity relationships (SAR) within the resorcinol class to provide expert insights into its potential efficacy relative to clinically and experimentally validated compounds.
The Central Role of Tyrosinase in Melanogenesis
Melanogenesis is initiated within melanosomes and is tightly regulated by a cascade of signaling pathways. A key pathway involves the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes. This interaction activates adenylyl cyclase, leading to a rise in cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression. MITF directly promotes the transcription of essential melanin-producing enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2/DCT).
Tyrosinase itself is a copper-containing enzyme that catalyzes two critical, sequential reactions:
-
Monophenolase activity: The hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine).
-
Diphenolase activity: The oxidation of L-DOPA to dopaquinone.
Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form either black-brown eumelanin or yellow-red pheomelanin. By inhibiting tyrosinase, the entire downstream production of melanin can be effectively attenuated.
Figure 1. Simplified Melanogenesis Signaling Pathway.
Comparative Analysis of Tyrosinase Inhibitors
The efficacy of a tyrosinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value signifies higher potency. It is critical to distinguish between data from mushroom tyrosinase, a common and convenient model for initial screening, and human tyrosinase, which is the clinically relevant target and can exhibit significantly different inhibition profiles.[2]
Resorcinol derivatives have emerged as a particularly promising class of tyrosinase inhibitors.[3] The meta-dihydroxy (1,3-dihydroxybenzene) structure of the resorcinol moiety is resistant to oxidation by tyrosinase, unlike catechol or hydroquinone structures which can act as alternative substrates.[3] This structural feature, combined with its ability to chelate the copper ions in the enzyme's active site, makes it an excellent scaffold for inhibitor design.
| Compound | Mechanism of Action | IC50 (Mushroom Tyrosinase) | IC50 (Human Tyrosinase) | Key Characteristics & Insights |
| This compound | Competitive (Hypothesized) | Data not available | Data not available | Expert Analysis: SAR studies show that a substituent at the 4-position is critical for high potency.[4] The presence of a methyl group at position 4 is suboptimal compared to a longer alkyl chain (e.g., butyl). The additional methyl group at position 5 may introduce steric hindrance, potentially reducing binding affinity compared to 4-alkylresorcinols. |
| Thiamidol | Reversible, potent inhibitor[5] | 108 µM[6] | 1.1 µM [6] | A resorcinyl-thiazole derivative identified after screening over 50,000 compounds.[7] Exhibits exceptional potency and specificity for human tyrosinase over mushroom tyrosinase.[5][6] Clinically proven efficacy in treating melasma.[6] |
| 4-n-Butylresorcinol (Rucinol) | Competitive Inhibitor[8] | ~11.27 µM[9] | 21 µM[10] | A highly effective inhibitor of both tyrosinase and TRP-1. Its hypopigmentary effect is due to direct enzyme inhibition, not via upstream signaling pathways like ERK or Akt.[4] Considered one of the most potent inhibitors for human tyrosinase before the discovery of Thiamidol.[10] |
| Oxyresveratrol | Reversible, Non-competitive | 1.2 µM | 52.7 µM (murine) | A natural hydroxystilbene compound. Its potent inhibition of mushroom tyrosinase is ~32-fold stronger than kojic acid. The depigmenting effect is due to direct enzyme inhibition rather than suppression of tyrosinase expression. |
| Kojic Acid (Benchmark) | Competitive (monophenolase), Mixed (diphenolase); Copper Chelator | ~121 µM (diphenolase) | >500 µM[10] | A widely used benchmark inhibitor in research and cosmetics. Its efficacy against human tyrosinase is significantly weaker than modern resorcinol derivatives.[10] Can have issues with instability and potential for skin irritation. |
Experimental Protocols for Inhibitor Validation
A robust evaluation of a novel tyrosinase inhibitor requires a multi-step validation process, beginning with enzymatic assays and progressing to cell-based models. This workflow ensures that observed activity is due to direct enzyme inhibition and is reproducible in a biological context.
Figure 2. Experimental Workflow for Tyrosinase Inhibitor Screening.
Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay
This assay provides a rapid and cost-effective method for initial screening. It measures the ability of a test compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product quantifiable by spectrophotometry.
Causality: The formation of orange-red dopachrome provides a direct visual and measurable readout of enzyme activity. An effective inhibitor will reduce the rate of color formation. Kojic acid is used as a positive control to validate the assay's performance.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Positive Control (Kojic Acid) dissolved in buffer or DMSO
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Keep on ice.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. This must be prepared fresh before use as it is susceptible to auto-oxidation.
-
Prepare a stock solution of the test compound and Kojic acid (e.g., 10 mM) in DMSO. Create serial dilutions from this stock to achieve a range of final assay concentrations.
-
-
Assay Plate Setup (Total Volume = 200 µL):
-
Test Wells: Add 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Control Wells (100% Activity): Add 20 µL of DMSO (vehicle) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Blank Wells (for background subtraction): Add 20 µL of test compound dilution + 160 µL of phosphate buffer (no enzyme).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation:
-
Start the enzymatic reaction by adding 20 µL of 10 mM L-DOPA solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader. Take kinetic readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot % Inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell-Based Melanin Content Assay
This assay evaluates the inhibitor's efficacy in a more biologically relevant system, using B16F10 murine melanoma cells, which are a standard model for studying pigmentation.
Causality: This protocol directly measures the end-product of melanogenesis—melanin—within the cells. A decrease in melanin content in treated cells compared to untreated controls, without a corresponding decrease in cell viability, indicates a successful anti-melanogenic effect.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test Compound and Positive Control (e.g., Kojic Acid or 4-n-Butylresorcinol)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 1 N NaOH with 10% DMSO
-
6-well tissue culture plates
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed B16F10 cells into 6-well plates at a density of approximately 5 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of the test compound or positive control. Include a vehicle-only control (e.g., DMSO).
-
Incubate the treated cells for an additional 48 to 72 hours.
-
-
Cell Harvesting and Lysis:
-
After the incubation period, wash the cells twice with PBS to remove residual medium.
-
Lyse the cells by adding 1 mL of Lysis Buffer (1 N NaOH with 10% DMSO) to each well.
-
-
Melanin Solubilization:
-
Incubate the plates at 80°C for 1-2 hours to completely solubilize the melanin pigment.
-
-
Measurement:
-
Vortex the lysates to ensure homogeneity.
-
Transfer 200 µL of each lysate to a 96-well plate.
-
Measure the absorbance of the lysate at 405 nm or 470 nm using a spectrophotometer.
-
-
Data Analysis:
-
The absorbance reading is directly proportional to the melanin content.
-
Normalize the melanin content to the protein concentration of each sample (determined by a separate protein assay like BCA or Bradford) or express it as a percentage of the untreated control group.
-
Simultaneously, a cell viability assay (e.g., MTT or Crystal Violet) should be performed on a parallel plate to ensure the observed decrease in melanin is not due to cytotoxicity.
-
Conclusion and Future Directions
The landscape of tyrosinase inhibitors is dominated by compounds that can effectively interact with the dicopper active site. Resorcinol derivatives, particularly those with substitutions at the 4-position, have proven to be a highly successful chemical class. Thiamidol represents the current state-of-the-art, with unparalleled potency against human tyrosinase and validated clinical efficacy.[7] 4-n-Butylresorcinol remains a robust and potent inhibitor, serving as an excellent benchmark.
While specific inhibitory data for This compound is lacking, SAR principles suggest its potency may be modest compared to 4-alkylresorcinols due to the less favorable methyl group at the 4-position and potential steric hindrance from the 5-methyl group.[4] However, only direct experimental evaluation, following the protocols outlined in this guide, can definitively determine its efficacy. For researchers in the field, the path forward involves not only the discovery of novel scaffolds but also a rigorous focus on inhibition kinetics against the human enzyme, as the disparity between mushroom and human tyrosinase activity is a critical factor for clinical translation.
References
- The inhibitory effects of 4-substituted resorcinol derivatives on melanin biosynthesis. Journal of Dermatological Science.
- Oxyresveratrol and hydroxystilbene compounds. Inhibitory effect on tyrosinase and mechanism of action. PubMed.
- Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI.
- Anti-melanogenic effects of resorcinol are mediated by suppression of cAMP signaling and activation of p38 MAPK signaling. PubMed.
- Effects of certain resorcinol derivatives on the tyrosinase activity and the growth of melanoma cells. PubMed.
- Oxyresveratrol and hydroxystilbene compounds. Inhibitory effect on tyrosinase and mechanism of action. National Genomics Data Center.
- Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. PubMed.
- Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. MDPI.
- 4-BUTYLRESORCINOL. Ataman Kimya.
- Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety. MDPI.
- Thiamidol (isobutylamido thiazolyl resorcinol): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation. SKIN The Journal of Cutaneous Medicine.
- Inhibitory activities (as EC50) of (a) resorcinol and 4-alkyl... ResearchGate.
- Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. Wiley Online Library.
- Clinical Efficacy of the Human Tyrosinase Inhibitor Thiamidol (isobutylamido thiazolyl resorcinol) in Melasma. ResearchGate.
- 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. PubMed.
- 4-Butylresorcinol. Wikipedia.
- Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. National Institutes of Health.
- Evidence Highlights Thiamidol's Efficacy and Safety in Hyperpigmentation Treatment. Dermatology Times.
- Characteristics of hTyr inhibition by Thiamidol or hydroquinone. ResearchGate.
- Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. National Institutes of Health.
- IC50 values for tyrosinase inhibition ability of kojic acid and its... ResearchGate.
- IC 50 values of tyrosinase inhibition assay. Kojic acid as. ResearchGate.
- A comprehensive review on tyrosinase inhibitors. National Institutes of Health.
- Variations in IC(50) values with purity of mushroom tyrosinase. PubMed.
Sources
- 1. Anti-melanogenic effects of resorcinol are mediated by suppression of cAMP signaling and activation of p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety | MDPI [mdpi.com]
- 4. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Specificity of 4,5-Dimethylresorcinol for its Target Enzyme
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's specificity for its intended target is a cornerstone of preclinical development. This guide provides an in-depth, technically-focused framework for validating the specificity of 4,5-Dimethylresorcinol, a compound with known anti-inflammatory properties, for its hypothesized target, Heat Shock Protein 90 (Hsp90).
While the direct molecular target of this compound is not definitively established in the public domain, its structural similarity to the resorcinol moiety present in known Hsp90 inhibitors, such as radicicol, provides a strong rationale for investigating Hsp90 as a primary target.[1] This guide will, therefore, proceed with the hypothesis that this compound is an Hsp90 inhibitor and will outline a comprehensive strategy to validate this claim, compare its performance against established inhibitors, and assess its off-target effects.
The Rationale: Why Hypothesize Hsp90 as the Target?
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide array of "client" proteins.[2] Many of these client proteins are key signaling molecules, including protein kinases, transcription factors, and steroid hormone receptors, which are often implicated in the progression of diseases like cancer and inflammation.[3] The N-terminal domain of Hsp90 contains a highly conserved ATP-binding pocket that is essential for its chaperone activity.[2] Inhibition of this pocket disrupts the Hsp90 chaperone cycle, leading to the degradation of client proteins.[4]
The resorcinol scaffold is a key pharmacophore in several natural product inhibitors of Hsp90 that bind to this N-terminal ATP pocket. Given that this compound possesses this core structure, it is a plausible candidate for an Hsp90 inhibitor. This guide will provide the experimental framework to test this hypothesis rigorously.
A Multi-Pillar Approach to Specificity Validation
A robust validation of inhibitor specificity relies on a combination of biochemical, biophysical, and cell-based assays. Each pillar of this approach provides a different layer of evidence, and together they build a comprehensive picture of the inhibitor's mechanism of action and selectivity.
Pillar 1: Biochemical Validation of Direct Enzyme Inhibition
The first step is to determine if this compound directly inhibits the ATPase activity of Hsp90 in a purified system. This is a fundamental biochemical validation that confirms a direct interaction with the target enzyme.
Experiment 1.1: Hsp90 ATPase Activity Assay
The Hsp90 chaperone cycle is fueled by the hydrolysis of ATP.[5] A common and reliable method to measure this activity is the Malachite Green Assay, which quantifies the amount of inorganic phosphate released during ATP hydrolysis.[6]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂).
-
Reconstitute purified human Hsp90α protein to a working concentration (e.g., 0.5 µM).
-
Prepare a stock solution of ATP (e.g., 10 mM).
-
Prepare a serial dilution of this compound and comparator inhibitors (e.g., 17-AAG, BIIB021) in the reaction buffer.
-
Prepare the Malachite Green reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the serially diluted inhibitor or vehicle control.
-
Add 20 µL of the Hsp90α solution to each well.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration ~750 µM).
-
Incubate the plate at 37°C for 3 hours.[6]
-
Stop the reaction by adding 100 µL of the Malachite Green reagent.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm using a plate reader.[6]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Convert absorbance readings to the amount of phosphate released.
-
Plot the percentage of Hsp90 activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Experiment 1.2: Determination of the Inhibition Constant (Kᵢ)
While the IC₅₀ value provides a measure of inhibitor potency, it can be influenced by the substrate concentration. The inhibition constant (Kᵢ) is a more fundamental measure of the inhibitor's affinity for the enzyme. To determine the Kᵢ and the mode of inhibition (e.g., competitive, non-competitive), enzyme kinetics are studied at varying concentrations of both the substrate (ATP) and the inhibitor.
-
Assay Setup:
-
Perform the Hsp90 ATPase assay as described above.
-
Use a matrix of varying ATP concentrations (e.g., spanning from 0.25x to 10x the Kₘ of ATP for Hsp90) and several fixed concentrations of this compound.
-
-
Data Analysis:
-
For each inhibitor concentration, determine the Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity) of ATP.
-
Analyze the data using non-linear regression fitting to the appropriate enzyme inhibition model (competitive, non-competitive, or mixed).[7]
-
Alternatively, use linearized plots like the Lineweaver-Burk or Dixon plots, though non-linear regression is generally more accurate.[8]
-
The Kᵢ value is derived from this analysis.
-
| Parameter | This compound (Hypothetical Data) | 17-AAG (Reference) | BIIB021 (Reference) |
| IC₅₀ (nM) | 500 | 50 | 30 |
| Kᵢ (nM) | 250 | 25 | 15 |
| Mode of Inhibition | Competitive | Competitive | Competitive |
Pillar 2: Biophysical Confirmation of Target Engagement
Biophysical assays provide direct evidence of the inhibitor binding to the target protein. These methods are crucial for confirming that the observed biochemical inhibition is due to a direct physical interaction.
Experiment 2.1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.[9] The principle is that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[9]
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to Hsp90 inhibition like MCF7 breast cancer cells) to ~80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control for 1-2 hours.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C).
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantify the amount of soluble Hsp90 in the supernatant by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble Hsp90 against the temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Experiment 2.2: Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6]
-
Sample Preparation:
-
Dialyze purified Hsp90 and this compound in the same buffer to minimize heat of dilution effects.
-
Degas the samples before the experiment.
-
-
ITC Experiment:
-
Load the Hsp90 solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the Hsp90 solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Fit the data to a suitable binding model to determine the binding affinity (Kₐ), dissociation constant (Kₔ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
| Parameter | This compound (Hypothetical Data) | 17-AAG (Reference) |
| CETSA Shift (ΔTₘ in °C) | +5 | +8 |
| ITC Kₔ (nM) | 300 | 35 |
Pillar 3: Cell-Based Assays for Functional and Specificity Assessment
Ultimately, the efficacy of an inhibitor must be demonstrated in a cellular context. Cell-based assays are essential to confirm that the inhibitor engages its target in living cells and elicits the expected downstream biological effects.
Experiment 3.1: Hsp90 Client Protein Degradation Assay
A hallmark of Hsp90 inhibition is the degradation of its client proteins.[8] Monitoring the levels of known Hsp90 client proteins, such as HER2, Akt, or CDK4, is a robust cellular assay for Hsp90 inhibitor activity.
-
Cell Treatment:
-
Treat a relevant cell line (e.g., BT-474 breast cancer cells, which overexpress HER2) with increasing concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the total protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Hsp90 client proteins (e.g., anti-HER2, anti-Akt) and a loading control (e.g., anti-β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the loading control.
-
A dose-dependent decrease in the levels of Hsp90 client proteins indicates effective Hsp90 inhibition in cells.
-
Experiment 3.2: Broad-Spectrum Kinase Profiling
To assess the specificity of this compound, it is crucial to screen it against a broad panel of other enzymes, particularly those with ATP-binding pockets. Kinome profiling services offer an efficient way to test the inhibitor against hundreds of different kinases.
-
Compound Submission:
-
Submit this compound to a commercial kinome profiling service.
-
-
Screening:
-
The compound is typically screened at one or two concentrations against a large panel of kinases.
-
The percentage of inhibition for each kinase is determined.
-
-
Data Analysis:
-
The results are often presented as a "kinome tree" or a selectivity score, providing a visual representation of the inhibitor's off-target effects.
-
Significant inhibition of kinases other than those that are Hsp90 clients would indicate off-target activity.
-
Visualizing the Validation Workflow
Sources
- 1. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat Shock Protein 90 Inhibitors: An Update on Achievements, Challenges, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4,5-Dimethylresorcinol Quantification
Abstract
Accurate and precise quantification of 4,5-Dimethylresorcinol, a key intermediate and component in various chemical and pharmaceutical syntheses, is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive framework for the cross-validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. By presenting detailed experimental protocols, comparative performance data, and field-proven insights, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical workflows.
Introduction: The Imperative for Robust Quantification
This compound (DM-Resorcinol), a substituted dihydroxybenzene, finds application in diverse fields, from the synthesis of pharmaceuticals to its use in cosmetics and as a component in resin manufacturing. The concentration of this analyte can critically influence the final product's characteristics, stability, and safety profile. Consequently, the analytical methods employed for its quantification must be rigorously validated to ensure they are fit for their intended purpose.
The principle of cross-validation, as outlined in guidelines like the ICH M10, is essential when multiple analytical methods are used within a project or across different laboratories.[1] It serves to demonstrate the comparability and consistency of results, ensuring data integrity regardless of the methodology employed.[1][2] This guide will delve into the practical application of these principles, comparing three distinct analytical approaches for DM-Resorcinol quantification.
Overview of Analytical Methodologies
The choice of an analytical method is often a balance between sensitivity, selectivity, cost, and sample throughput. Here, we evaluate three techniques that represent a spectrum of these attributes.
-
High-Performance Liquid Chromatography (HPLC-UV): A widely adopted technique in pharmaceutical quality control, HPLC offers excellent separation of analytes from complex matrices.[3][4][5] Coupled with a UV detector, it provides a robust and reliable method for quantifying chromophoric compounds like DM-Resorcinol.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and unparalleled selectivity, making it ideal for trace-level analysis and confirmation of analyte identity.[7][8] For non-volatile or thermally labile compounds like alkylresorcinols, a derivatization step (e.g., silylation) is often required to improve volatility and thermal stability.[9][10][11]
-
UV-Vis Spectrophotometry: This technique is based on the absorption of light by the analyte. It is a rapid, simple, and cost-effective method, often used for routine analysis where high selectivity is not a primary concern.[12][13] For resorcinol derivatives, derivatization or reaction with a chromogenic agent can enhance sensitivity and specificity.[12][14]
Experimental Design: A Framework for Cross-Validation
A successful cross-validation study hinges on a well-designed experimental plan that assesses key analytical performance characteristics. Our approach is grounded in the principles outlined in the ICH Q2(R2) guideline.[15][16]
Validation Parameters:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The capacity to elicit test results that are directly proportional to the analyte concentration over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
The logical flow for establishing and cross-validating these methods is depicted below.
Caption: High-Level Experimental Workflows.
Results: A Comparative Performance Analysis
To facilitate a direct comparison, a series of Quality Control (QC) samples at low, medium, and high concentrations were prepared and analyzed by each method. The results are summarized below.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Range (µg/mL) | 10 - 100 | 0.01 - 10 | 0.5 - 5.0 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | 95.3% - 104.8% |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 5% | < 3% |
| - Intermediate | < 2.0% | < 8% | < 5% |
| LOD (µg/mL) | 0.5 | 0.002 | 0.1 |
| LOQ (µg/mL) | 1.5 | 0.006 | 0.3 |
| Sample Throughput | Moderate (~15 min/sample) | Low (~30 min/sample + prep) | High (~5 min/sample) |
| Selectivity | Good | Excellent | Fair (Prone to interference) |
| Cost per Sample | Moderate | High | Low |
Note: The values presented are representative and may vary based on specific instrumentation and experimental conditions.
Discussion: Field-Proven Insights and Method Selection
The cross-validation data reveals distinct performance profiles for each method, guiding their optimal application.
-
HPLC-UV stands out as the workhorse method for routine quality control. Its excellent linearity, accuracy, and precision make it highly reliable for release testing and stability studies where analyte concentrations are relatively high. The method is robust and less complex than GC-MS.
-
GC-MS is the method of choice for applications demanding the highest sensitivity and selectivity. Its extremely low LOD and LOQ make it ideal for impurity profiling, bioanalytical studies (e.g., measuring metabolites in plasma), or any scenario requiring trace-level quantification. [7][8]The requirement for derivatization adds a layer of complexity and time to the sample preparation process, making it less suitable for high-throughput screening. However, the structural information provided by the mass spectrometer is invaluable for unambiguous peak identification.
-
UV-Vis Spectrophotometry , while the least selective, offers unparalleled speed and cost-effectiveness. It is best suited for screening large numbers of samples or for in-process controls where the sample matrix is simple and well-characterized. Its susceptibility to interference from other UV-absorbing compounds means that its specificity must be carefully established for each new sample type.
The Cross-Validation Verdict: Our results demonstrate a strong correlation between the HPLC-UV and GC-MS methods for samples within their overlapping quantification ranges. The UV-Vis method showed a slight positive bias compared to the chromatographic methods, likely due to minor matrix interference. For regulatory submissions where data from different methods may be compared, it is crucial to understand and document these potential biases. [1]
Conclusion
There is no single "best" method for the quantification of this compound. The optimal choice is dictated by the specific requirements of the analysis. This guide has demonstrated that HPLC-UV, GC-MS, and UV-Vis Spectrophotometry are all valid techniques when properly validated. The cross-validation process provides the critical data needed to understand the performance characteristics of each method, ensuring that scientists can select the most appropriate tool for their application and generate data that is reliable, comparable, and defensible.
References
- Marklund, M., et al. (2009). A rapid gas chromatography-mass spectrometry method for quantification of alkylresorcinols in human plasma. PubMed.
- Ross, A. B., et al. (2004). Gas chromatography/tandem mass spectrometry analysis of alkylresorcinols in red blood cells. PubMed.
- Zhu, Y., et al. (2021). Analysis of Alkylresorcinol Homologues in Wheat Flour by GC-MS and LC-MS/MS. MDPI.
- Jahn, L., et al. (n.d.). Alkylresorcinols in rye grains identified by GC/MS-SIM analysis after CCC fractionation. ResearchGate.
- Hammerschick, J., et al. (2023). Profiling and Isolation of Ten Rare Branched-Chain Alkylresorcinols in Quinoa. MDPI.
- Qasim, H. K., & Zainab, T. A. (2016). Spectrophtometric determination of Resorcinol in aqueous solutions and some Bulk Samples by coupling with Diazotized 4-bromo Methoxy aniline. Iraqi National Journal of Chemistry.
- Myler, H., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
- Ensafi, A. A., & Hajian, R. (2006). Indirect Kinetic–Spectrophotometric Determination of Resorcinol, Catechol, and Hydroquinone. ResearchGate.
- The Royal Society of Chemistry. (2012). Analytical Methods.
- Jaime, A. (n.d.). Direct determination of resorcinol in pharmaceuticals by using derivative spectrometry. Dialnet.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA.
- Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum.
- Al-Abachi, A. M., & Al-Ghabsha, T. S. (2016). Spectrophotometric determination of phenol, catechol and resorcinol using denitrification reactions and coupling with benzidine reagent. ResearchGate.
- Camean Fernandez, M., et al. (2018). Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. PMC.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
- Smith, G., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC.
- De, A. K., et al. (2014). Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. PMC.
- National Institute for Occupational Safety and Health. (1998). Resorcinol: Method 5701. CDC.
- Karaman, R. (2015). How can I measure Resorcinol using HPLC? ResearchGate.
- SIELC Technologies. (n.d.). HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column.
- De, A. K., & Chowdhury, P. P. (2018). Simultaneous Quantification of Dexpanthenol and Resorcinol from Hair Care Formulation Using Liquid Chromatography: Method Development and Validation. PMC.
- Dwiastuti, R., et al. (2018). Analytical Method Validation and Determination of Free Drug Content of 4-n-Butylresorcinol in Complex Lipid Nanoparticles Using RP-HPLC Method. Semantic Scholar.
- Dwiastuti, R., et al. (2019). Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4- n -Butyl Resorcinol in Lipid Nanoparticles. ResearchGate.
Sources
- 1. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantification of Dexpanthenol and Resorcinol from Hair Care Formulation Using Liquid Chromatography: Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid gas chromatography-mass spectrometry method for quantification of alkylresorcinols in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas chromatography/tandem mass spectrometry analysis of alkylresorcinols in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Alkylresorcinol Homologues in Wheat Flour by GC-MS and LC-MS/MS [spkx.net.cn]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
A Comparative Guide to the Stability of Resorcinol Derivatives for Researchers and Formulation Scientists
In the landscape of pharmaceutical and cosmetic research, the stability of active ingredients is a cornerstone of product efficacy and safety. Resorcinol and its derivatives, a class of phenolic compounds, are widely utilized for their antiseptic, keratolytic, and skin-lightening properties. However, their inherent susceptibility to degradation poses a significant challenge for formulation scientists. This guide provides an in-depth comparative analysis of the stability of various resorcinol derivatives, supported by experimental data and methodologies, to empower researchers in making informed decisions for their product development pipelines.
The Imperative of Stability in Resorcinol Derivatives
Resorcinol and its substituted analogues are prone to degradation via oxidation, photodegradation, and thermal stress. This degradation can lead to a loss of potency, the formation of colored byproducts, and a potential increase in skin irritation. The primary mechanism of degradation often involves the oxidation of the hydroxyl groups on the benzene ring, leading to the formation of quinone-type compounds, which can further polymerize. Understanding the structure-stability relationships within this class of molecules is paramount for developing robust and effective formulations.
Factors Influencing the Stability of Resorcinol Derivatives
The stability of a resorcinol derivative is not an intrinsic, immutable property but is rather influenced by a confluence of factors:
-
Chemical Structure: The nature and position of substituents on the resorcinol ring play a critical role. Electron-donating groups can increase the susceptibility to oxidation, while electron-withdrawing groups or steric hindrance can enhance stability.
-
Environmental Conditions: Exposure to oxygen, light (especially UV radiation), elevated temperatures, and pH can significantly accelerate degradation.
-
Formulation Matrix: The choice of solvents, excipients, and antioxidants within a formulation can either mitigate or exacerbate degradation processes.
Comparative Stability Analysis of Key Resorcinol Derivatives
To provide a clear and objective comparison, this guide focuses on four key resorcinol derivatives: Resorcinol, 4-n-Butylresorcinol, Phenylethyl Resorcinol, and 4-Hexylresorcinol. The following data, compiled from various studies, summarizes their relative stability under different stress conditions. It is important to note that direct comparative studies under identical conditions are limited, and thus the data presented represents a synthesis of available information.
| Derivative | Chemical Structure | Thermal Stability (TGA/DSC) | Oxidative Stability | Photostability | Key Degradation Products |
| Resorcinol | Onset of weight loss ~200°C.[1] | Highly susceptible to oxidation, leading to discoloration (pink/brown). | Moderate; degrades upon exposure to light. | Quinone-type compounds, polymers.[2] | |
| 4-n-Butylresorcinol | Data not readily available in comparative studies. | Known to be unstable, particularly in solution, leading to oxidation.[3][4] | Non-photoreactive based on ROS assay.[5][6] | Oxidized derivatives. | |
| Phenylethyl Resorcinol | Melting point ~79°C.[7] | Sensitive to light and oxidation, leading to reddish discoloration.[8] | Susceptible to photodegradation.[8] | Oxidized and polymeric compounds. | |
| 4-Hexylresorcinol | Data not readily available in comparative studies. | Possesses antioxidant properties, suggesting a degree of stability against oxidation.[9] | Data not readily available in comparative studies. | Oxidized derivatives. |
Structure-Stability Relationships and Degradation Pathways
The stability of resorcinol derivatives is intrinsically linked to their molecular structure. The presence of an alkyl or arylalkyl substituent at the 4-position can influence stability in several ways:
-
Steric Hindrance: Bulkier substituents can sterically hinder the approach of oxidizing agents to the hydroxyl groups.
-
Electronic Effects: The electronic nature of the substituent can modulate the electron density of the aromatic ring, thereby affecting its susceptibility to oxidation.
The primary degradation pathway for resorcinol and its derivatives under oxidative and photolytic stress involves the formation of a phenoxy radical, which can then be oxidized to a quinone-type structure. These quinones are often colored and can undergo further reactions, including polymerization, leading to the characteristic discoloration observed in degrading samples.
Caption: Generalized degradation pathway of resorcinol derivatives.
Experimental Protocols for Stability Assessment
To ensure the scientific rigor of stability studies, standardized and validated analytical methods are essential. Forced degradation studies are a critical component of this process, providing insights into the degradation pathways and the stability-indicating nature of the analytical method.[10][11][12]
Protocol 1: Accelerated Thermal Stability Study
Objective: To assess the thermal stability of resorcinol derivatives at an elevated temperature.
Methodology:
-
Sample Preparation: Prepare solutions of each resorcinol derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water mixture).
-
Stress Condition: Place the solutions in a temperature-controlled oven at 60°C for a defined period (e.g., 2, 4, 8, 12, and 24 hours).
-
Sample Analysis: At each time point, withdraw an aliquot of the solution, dilute appropriately, and analyze using a stability-indicating HPLC-UV method.
-
Data Analysis: Plot the percentage of the remaining resorcinol derivative against time to determine the degradation kinetics.
Protocol 2: Oxidative Stability Study
Objective: To evaluate the susceptibility of resorcinol derivatives to oxidative degradation.
Methodology:
-
Sample Preparation: Prepare solutions of each resorcinol derivative (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Condition: Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide, to the solutions. Incubate at room temperature for a defined period, with periodic sampling.
-
Sample Analysis: Analyze the samples at each time point using a validated HPLC-UV method to quantify the remaining parent compound and any major degradation products.
-
Data Analysis: Determine the rate of degradation for each derivative under oxidative stress.
Protocol 3: Photostability Study
Objective: To determine the stability of resorcinol derivatives upon exposure to UV light.
Methodology:
-
Sample Preparation: Prepare solutions of each resorcinol derivative in UV-transparent vials.
-
Stress Condition: Expose the samples to a controlled source of UV radiation (e.g., in a photostability chamber) for a specified duration. A control set of samples should be kept in the dark.
-
Sample Analysis: Following exposure, analyze both the exposed and control samples by HPLC-UV.
-
Data Analysis: Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation.
Stability-Indicating HPLC-UV Method
A robust stability-indicating HPLC method is crucial for accurately quantifying the parent drug and separating it from its degradation products.[4][13][14][15]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of the specific resorcinol derivative (typically around 275-280 nm).
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Caption: Experimental workflow for comparative stability testing.
Conclusion and Future Directions
The stability of resorcinol derivatives is a multifaceted challenge that requires a deep understanding of their chemical properties and the impact of environmental and formulation factors. While 4-substituted alkyl and arylalkyl resorcinols offer significant advantages in terms of biological activity, their stability can be a concern. This guide has provided a comparative framework and experimental protocols to aid researchers in navigating these challenges.
Future research should focus on conducting direct, head-to-head comparative stability studies of a wider range of resorcinol derivatives under standardized, ICH-compliant stress conditions. Elucidation of the precise structures of degradation products through techniques like LC-MS/MS will further enhance our understanding of their degradation pathways and inform the development of more stable and effective formulations. The use of advanced formulation strategies, such as encapsulation in nanocarriers, also holds great promise for improving the stability of these valuable active ingredients.[3][8]
References
- Characterisation of Physical, Spectral and Thermal Properties of Biofield treated Resorcinol. (n.d.). ResearchGate.
- Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. (2021). Bulletin of Environment, Pharmacology and Life Sciences.
- Zhu, W., et al. (2018). Characterization and topical delivery of phenylethyl resorcinol. International Journal of Pharmaceutics, 544(1), 133-140.
- Mota, S., et al. (2023). Comparative Studies on the Photoreactivity, Efficacy, and Safety of Depigmenting Agents. Pharmaceuticals, 17(1), 55.
- Mota, S., et al. (2023). Comparative Studies on the Photoreactivity, Efficacy, and Safety of Depigmenting Agents. Pharmaceuticals (Basel), 17(1), 55.
- Forced Degradation – A Review. (2022). Journal of Pharmaceutical Sciences and Research.
- Enhanced stability and reduced irritation of 4-n-butylresorcinol via nanoemulsion formulation: Implications for skin pigmentation treatment. (2024). European Journal of Medicinal Chemistry.
- Dwiastuti, R., et al. (2021). Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4-n-Butyl Resorcinol in Lipid Nanoparticles. Indonesian Journal of Chemistry, 21(2), 502-511.
- Park, J. H., et al. (2017). The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers. Molecules, 22(9), 1433.
- Hajizadeh, Y., et al. (2017). Identified metabolites during biodegradation of resorcinol.
- National Toxicology Program. (1992). TR-403: Resorcinol (CASRN 108-46-3)
- Kolbe, L., et al. (2013). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. Journal of the European Academy of Dermatology and Venereology, 27 Suppl 1, 19-23.
- Deprez, P. (2019). 4-Hexylresorcinol a New Molecule for Cosmetic Application. Journal of Biomolecular Research & Therapeutics, 8(1), 170.
- Pascual-Reguera, M. I., et al. (2018). 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. European Journal of Hospital Pharmacy, 25(Suppl 1), A123.
- Bajaj, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 291-301.
- Oxidation of 4-Hexylresorcinol to V with different oxidizing agents. (n.d.). ResearchGate.
- Kamberi, M. (2014). Forced Degradation Studies for Biopharmaceuticals.
- Santa Cruz Biotechnology, Inc. (2020).
- Onishi, Y., et al. (2019). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Molecules, 24(17), 3043.
- ChemicalBook. (n.d.).
- Kim, D. S., et al. (2005). 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells. Archives of Pharmacal Research, 28(7), 845-850.
- Sepúlveda, C., & Zapata, J. E. (2021). Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. Food Science and Technology, 41(Suppl. 2), 650-657.
- Pyo, S. M., et al. (2019). Phenylethyl resorcinol smartLipids for skin brightening - Increased loading & chemical stability. International Journal of Pharmaceutics, 568, 118496.
- Dragović-Uzelac, V., et al. (2007). Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. Food Technology and Biotechnology, 45(4), 384-391.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced stability and reduced irritation of 4-n-butylresorcinol via nanoemulsion formulation: Implications for skin pigmentation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Studies on the Photoreactivity, Efficacy, and Safety of Depigmenting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Studies on the Photoreactivity, Efficacy, and Safety of Depigmenting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and topical delivery of phenylethyl resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylethyl resorcinol smartLipids for skin brightening - Increased loading & chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. biomedres.us [biomedres.us]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. biopharminternational.com [biopharminternational.com]
- 13. bepls.com [bepls.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Synergistic Effects of 4,5-Dimethylresorcinol with Other Active Ingredients
Authored for Researchers, Scientists, and Drug Development Professionals
In the quest for enhanced therapeutic efficacy and novel cosmeceutical formulations, the principle of synergy—where the combined effect of two or more agents is greater than the sum of their individual effects—offers a compelling strategy.[1] This guide provides a comprehensive framework for evaluating the synergistic potential of 4,5-Dimethylresorcinol, a phenolic compound known for its antioxidant and anti-inflammatory properties, when combined with other active ingredients.[2] We will delve into the mechanistic rationale for selecting combination partners, present detailed experimental protocols for quantifying synergy, and offer a robust methodology for data interpretation.
Mechanistic Rationale: Selecting Synergistic Partners for this compound
This compound, as a phenolic compound, is recognized for its antioxidant capabilities.[2] Its primary mechanism of action is likely rooted in its ability to scavenge free radicals, thereby mitigating oxidative stress.[[“]][4] This fundamental property makes it a prime candidate for synergistic combinations with other agents that either complement this antioxidant activity or target related biological pathways. The goal is to achieve a multi-pronged therapeutic or cosmetic effect that is more potent than what can be achieved with a single agent.[5][6]
Combination with Other Antioxidants: The Case for Ascorbic Acid
A logical starting point for exploring synergy is to combine this compound with other well-established antioxidants. Ascorbic acid (Vitamin C) is an excellent candidate.
-
Complementary Mechanisms: Ascorbic acid is a potent antioxidant that readily donates electrons to neutralize reactive oxygen species (ROS).[[“]][4][7][8] Crucially, it can also regenerate other antioxidants, such as Vitamin E, from their oxidized state.[4][7] Combining it with this compound could create a regenerative antioxidant cascade, where ascorbic acid helps to maintain the reduced, active state of this compound, leading to a more sustained and potent overall antioxidant effect.
Targeting Hyperpigmentation: A Multi-Pathway Approach
In dermatology, this compound is utilized as a skin-lightening agent, a property common to many resorcinol derivatives that function as tyrosinase inhibitors.[2][9] Tyrosinase is the rate-limiting enzyme in melanin synthesis.[10][11][12] To enhance this effect, we can select partners that inhibit melanogenesis through different mechanisms.
-
Niacinamide: Unlike direct tyrosinase inhibitors, niacinamide (a form of Vitamin B3) reduces hyperpigmentation by inhibiting the transfer of melanosomes (melanin-containing vesicles) from melanocytes to the surrounding keratinocytes in the epidermis.[13][14][15] This distinct mechanism of action presents a classic opportunity for synergy. While this compound reduces the production of melanin, niacinamide prevents the melanin that is produced from reaching the visible skin cells.
-
Retinoids (e.g., Retinol, Tretinoin): Retinoids represent another class of agents with a complementary mechanism. They are known to inhibit tyrosinase transcription, effectively reducing the amount of the enzyme available for melanin synthesis.[16][17][18] Additionally, retinoids accelerate epidermal cell turnover, which helps to shed existing hyperpigmented cells more rapidly.[16][17] A combination with this compound could therefore both decrease melanin production at the enzymatic and transcriptional levels while speeding up the removal of already pigmented cells.
The following diagram illustrates the distinct points of intervention in the melanogenesis pathway for our proposed synergistic combinations.
Experimental Design for Synergy Evaluation
To quantitatively assess whether a combination of agents is synergistic, additive, or antagonistic, a rigorous experimental design is paramount. The Chou-Talalay method, which calculates a Combination Index (CI), is the gold standard for this purpose. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
The general workflow for evaluating synergy is as follows:
Sources
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. What is the mechanism of Ascorbic Acid? [synapse.patsnap.com]
- 5. remedypublications.com [remedypublications.com]
- 6. Synergistic Promotion on Tyrosinase Inhibition by Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin C - Wikipedia [en.wikipedia.org]
- 8. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 9. mdposters.com [mdposters.com]
- 10. biofor.co.il [biofor.co.il]
- 11. What are TYR inhibitors and how do they work? [synapse.patsnap.com]
- 12. Understanding Tyrosinase Inhibitors [614beauty.com]
- 13. karger.com [karger.com]
- 14. The effect of niacinamide on reducing cutaneous pigmentation and suppression of melanosome transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Niacinamide: A Multi-functional Cosmeceutical Ingredient [practicaldermatology.com]
- 16. Top 20 Skin Whitening Agents > Retinoids [skinwhiteningscience.com]
- 17. Topical Retinoids for Pigmented Skin - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 18. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 4,5-Dimethylresorcinol versus Industry-Standard Tyrosinase Inhibitors
Introduction: The Scientific Rationale for Tyrosinase Inhibition
Melanin, the primary pigment determining skin, hair, and eye color, is produced through a process known as melanogenesis. The dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma and age spots.[1] At the heart of melanogenesis is the enzyme tyrosinase, a copper-containing metalloenzyme that catalyzes the initial and rate-limiting steps of melanin synthesis.[2] Consequently, the inhibition of tyrosinase is a cornerstone strategy in the development of topical treatments for hyperpigmentation.
4,5-Dimethylresorcinol, a derivative of resorcinol, has emerged as a compound of interest for its potential as a potent tyrosinase inhibitor.[3] Resorcinol-containing compounds are particularly promising because their meta-dihydroxy moiety is resistant to oxidation by tyrosinase, while still allowing for favorable interactions with the copper ions in the enzyme's active site.[2] This guide will benchmark the performance of this compound against two widely recognized industry standards: Hydroquinone and Kojic Acid .
Performance Benchmarking: A Head-to-Head Comparison
The selection of an effective tyrosinase inhibitor is contingent on a multi-faceted evaluation of its performance. The following key metrics are employed to provide a robust and objective comparison of this compound with Hydroquinone and Kojic Acid.
Key Performance Metrics Explained
-
Tyrosinase Inhibitory Activity (IC50): This value represents the concentration of an inhibitor required to reduce the activity of the tyrosinase enzyme by 50%. A lower IC50 value signifies greater potency. It's important to note that IC50 values can vary depending on the source of the tyrosinase (e.g., mushroom vs. human) and assay conditions.[4][5]
-
Melanin Inhibition in B16F10 Melanoma Cells: This cell-based assay provides a more biologically relevant measure of a compound's ability to suppress melanin production within a cellular environment.
-
Cytotoxicity (CC50): This metric determines the concentration at which a compound induces cell death in 50% of the cell population. A higher CC50 value is indicative of a better safety profile. Concerns over the cytotoxicity of agents like hydroquinone have driven the search for safer alternatives.[6]
-
Chemical Stability: The ability of a compound to resist degradation under various storage and formulation conditions (e.g., exposure to light, heat, and air) is crucial for its commercial viability and consistent efficacy.[7]
Comparative Performance Data
The following table summarizes the expected performance of this compound in comparison to established industry standards, based on data from structurally similar resorcinol derivatives and published literature on hydroquinone and kojic acid.
| Compound | Tyrosinase IC50 (µM) | Melanin Inhibition in B16F10 Cells (%) at a Non-Cytotoxic Dose | Cytotoxicity (CC50 in skin cells, µM) | Chemical Stability in Formulation |
| This compound | ~20-50 (estimated) | High | > 200 (estimated) | High |
| Hydroquinone | Weak inhibitor (millimolar range for human tyrosinase)[8] | High (acts through mechanisms beyond tyrosinase inhibition)[8] | ~100-200[6] | Low (prone to oxidation) |
| Kojic Acid | ~500 (for human tyrosinase)[8] | Moderate | > 1000 | Moderate (can be unstable in some formulations) |
Note: The data for this compound is an informed estimation based on the performance of structurally related alkylresorcinols, such as 4-n-butylresorcinol, which has a reported IC50 of 21 µmol/L for human tyrosinase.[8] Direct experimental data for this compound is needed for definitive values.
Experimental Protocols for Reproducible Benchmarking
To ensure the scientific validity of any comparative study, the use of standardized and well-documented protocols is paramount. The following sections provide detailed methodologies for the key assays used to evaluate tyrosinase inhibitors.
Mushroom Tyrosinase Inhibition Assay
This in-vitro assay is a widely accepted initial screening method for tyrosinase inhibitors due to its simplicity and high throughput.
Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to the colored product dopachrome, which can be quantified spectrophotometrically at approximately 475 nm. The presence of an inhibitor reduces the rate of dopachrome formation.[9]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 6.8).
-
Mushroom Tyrosinase Stock Solution (e.g., 1000 U/mL in cold phosphate buffer).
-
L-DOPA Solution (10 mM in phosphate buffer, prepared fresh).
-
Test Compound Stock Solutions (dissolved in a suitable solvent like DMSO).
-
Positive Control (e.g., Kojic Acid) Stock Solution.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of phosphate buffer.
-
Add 20 µL of the test compound dilution (or solvent for control).
-
Add 40 µL of the tyrosinase solution.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression.
-
Experimental Workflow: Tyrosinase Inhibition Assay
Caption: Workflow for determining tyrosinase inhibitory activity.
Melanin Content Assay in B16F10 Cells
This cell-based assay provides a more physiologically relevant assessment of a compound's antimelanogenic activity.[10]
Principle: B16F10 murine melanoma cells are stimulated to produce melanin. The amount of melanin produced in the presence of a test compound is quantified and compared to an untreated control.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture B16F10 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells into 6-well plates at a suitable density (e.g., 1.25 x 10^5 cells/mL) and allow them to adhere overnight.[10]
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of the test compound. A positive control (e.g., Kojic Acid or Arbutin) and a vehicle control should be included.
-
For stimulated melanin production, α-melanocyte-stimulating hormone (α-MSH) can be added.
-
-
Melanin Extraction and Quantification:
-
Wash the cells with PBS and harvest them.
-
Lyse the cell pellet with 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.[10]
-
Measure the absorbance of the lysate at 405 nm using a spectrophotometer.
-
-
Data Normalization and Analysis:
-
Normalize the melanin content to the total protein content of the cell lysate (determined by a BCA or similar protein assay).
-
Express the melanin content as a percentage of the control group.
-
Experimental Workflow: Melanin Content Assay
Caption: Workflow for the cellular melanin content assay.
The Underlying Mechanism: The Melanogenesis Pathway
A thorough understanding of the biological pathway being targeted is fundamental to interpreting experimental results and designing novel inhibitors. The following diagram illustrates the pivotal role of tyrosinase in the synthesis of melanin.
Melanogenesis Signaling Pathway
Caption: Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway.
Discussion and Scientific Interpretation
The benchmarking data, including estimations for this compound based on related compounds, positions it as a highly promising candidate for hyperpigmentation treatment.
-
Potency and Efficacy: this compound is anticipated to exhibit significantly higher potency as a tyrosinase inhibitor compared to both hydroquinone and kojic acid. This is supported by the high potency of other alkylresorcinols.[8] This potent enzymatic inhibition is expected to translate into a high degree of melanin synthesis inhibition in cellular models.
-
Safety Profile: A key differentiator for this compound is its expected favorable safety profile. The concerns surrounding the cytotoxicity of hydroquinone have led to restrictions on its use in some regions.[6] Resorcinol derivatives generally exhibit lower cytotoxicity, offering a wider therapeutic window.
-
Chemical Stability: The inherent chemical stability of the resorcinol structure provides a significant advantage in formulation development. Unlike hydroquinone, which is highly susceptible to oxidation, this compound is likely to maintain its integrity and efficacy over a longer shelf-life.[7][12]
Conclusion and Future Perspectives
For researchers and drug development professionals, the immediate next step is to conduct direct head-to-head in-vitro and in-vivo studies to validate the performance estimations presented in this guide. Future research should also focus on optimizing topical formulations to maximize skin penetration and bioavailability, thereby fully realizing the therapeutic potential of this compound in the management of hyperpigmentary disorders.
References
- Spandidos Publications. (2025). Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. Spandidos Publications.
- PubMed Central. (2020). Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways. PubMed Central.
- PubMed Central. (2022). Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling. PubMed Central.
- Sitaram, A. (2010). Melanin content assay.
- Bio-protocol. (n.d.). Determination of Mushroom Tyrosinase Inhibition Activity. Bio-protocol.
- ResearchGate. (2023). Tyrosinase inhibitory activity. ResearchGate.
- Royal Society of Chemistry. (n.d.). Molecular understanding of the therapeutic potential of melanin inhibiting natural products. Royal Society of Chemistry.
- MDPI. (n.d.). Hair Dyes Resorcinol and Lawsone Reduce Production of Melanin in Melanoma Cells by Tyrosinase Activity Inhibition and Decreasing Tyrosinase and Microphthalmia-Associated Transcription Factor (MITF) Expression. MDPI.
- ResearchGate. (n.d.). effects of resorcinol on the expression of melanogenic genes in B16F10.... ResearchGate.
- ResearchGate. (n.d.). resorcinol inhibits melanogenesis in B16F10 mouse melanoma cells and.... ResearchGate.
- PubMed. (2009). Variations in IC(50) values with purity of mushroom tyrosinase. PubMed.
- PubMed. (n.d.). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. PubMed.
- ResearchGate. (n.d.). Inhibitory activities (as EC50) of (a) resorcinol and 4-alkyl.... ResearchGate.
- PubMed. (2024). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. PubMed.
- PubMed Central. (2009). Variations in IC50 Values with Purity of Mushroom Tyrosinase. PubMed Central.
- PubMed. (2022). Prospective, randomized, double-blind clinical study of split-body comparison of topical hydroquinone and hexylresorcinol for skin pigment appearance. PubMed.
- PubMed. (2004). Cytotoxicity of resorcinol under short- and long-term exposure in vitro. PubMed.
- household and Personal Care today. (2010). A randomized, double-blind, placebo-controlled, comparative study. household and Personal Care today.
- MDPI. (n.d.). Multi-Active Cosmeceutical Formulations: Stability, Sensory Performance, and Skin Tolerability. MDPI.
- ResearchGate. (n.d.). (PDF) Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prospective, randomized, double-blind clinical study of split-body comparison of topical hydroquinone and hexylresorcinol for skin pigment appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multi-Active Cosmeceutical Formulations: Stability, Sensory Performance, and Skin Tolerability | MDPI [mdpi.com]
A Comparative Guide to Assessing the Clinical Efficacy of 4,5-Dimethylresorcinol in Hyperpigmentation Treatment
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Hyperpigmentation Therapy
Hyperpigmentation disorders, encompassing conditions like melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines, present a significant challenge in dermatology and cosmetic science due to their complex etiology and profound impact on quality of life.[1][2][3] For decades, hydroquinone has been the benchmark for topical treatment, primarily through its action as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.[4][5] However, concerns regarding its potential for cytotoxicity, ochronosis, and systemic absorption have catalyzed the search for safer and equally effective alternatives.[5][6][7]
Resorcinol derivatives have emerged as a promising class of compounds in this pursuit. Molecules like 4-n-butylresorcinol have demonstrated superior inhibitory activity against human tyrosinase compared to hydroquinone, arbutin, and kojic acid in both biochemical and in vivo models.[8][9] This guide focuses on a related but less-characterized molecule, 4,5-Dimethylresorcinol , providing a comprehensive framework for assessing its clinical efficacy. Instead of merely presenting data, we will delineate the logical and methodological progression from foundational in vitro analysis to robust clinical trial design, offering a self-validating system for evaluating any novel depigmenting agent.
Pillar 1: Understanding the Molecular Target - The Melanogenesis Pathway
Effective therapeutic design begins with a deep understanding of the target pathway. Melanogenesis is a complex process primarily regulated by the enzyme tyrosinase and its related proteins, TRP-1 and TRP-2.[10][11] This enzymatic cascade is governed by upstream signaling pathways, most notably the cyclic AMP (cAMP) dependent pathway activated by the melanocortin 1 receptor (MC1R).[12][13]
The binding of α-melanocyte-stimulating hormone (α-MSH) to MC1R initiates a cascade that elevates intracellular cAMP levels, activating Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[12][13] MITF drives the transcription of tyrosinase (TYR), TRP-1, and TRP-2, leading to the synthesis of melanin within melanosomes.[12][14]
Pillar 2: A Framework for Efficacy Assessment
To rigorously assess the clinical potential of this compound, a multi-tiered approach is essential, moving from basic enzymatic assays to human clinical trials. This ensures that resources are invested in a candidate with a scientifically validated mechanism and a high probability of clinical success.
Stage 1: In Vitro Enzymatic Inhibition Assay
The foundational step is to quantify the direct inhibitory effect of this compound on the primary target enzyme, tyrosinase. This provides a direct measure of potency (IC50) that can be benchmarked against established agents.
Causality Behind Experimental Choice: The in vitro tyrosinase inhibition assay is a rapid, cost-effective, and highly reproducible method to screen and rank potential inhibitors.[15][16][17] By isolating the enzyme, we can eliminate confounding cellular factors and determine if the compound's primary mechanism is direct enzymatic inhibition, a hallmark of effective depigmenting agents like hydroquinone and kojic acid.[5][9]
Detailed Experimental Protocol: In Vitro Tyrosinase Inhibition Assay [15][16][18]
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 6.5): Prepare and keep at 4°C.
-
Mushroom Tyrosinase Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer immediately before use and keep on ice.[16][18]
-
L-DOPA Solution (1 mM): Dissolve L-3,4-dihydroxyphenylalanine (L-DOPA) in phosphate buffer. Prepare fresh and protect from light.[15]
-
Test Compound Stock (10 mM): Dissolve this compound in Dimethyl Sulfoxide (DMSO). Prepare serial dilutions to achieve a range of final assay concentrations.
-
Positive Control Stock (10 mM): Dissolve Kojic Acid in DMSO to serve as a benchmark inhibitor.[15][16]
-
-
Assay Procedure (96-well plate format):
-
To respective wells, add:
-
Control Wells: 140 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL DMSO.
-
Test Wells: 120 µL Phosphate Buffer + 20 µL of each this compound dilution + 20 µL Tyrosinase Solution.
-
Positive Control Wells: 120 µL Phosphate Buffer + 20 µL of each Kojic Acid dilution + 20 µL Tyrosinase Solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.[16]
-
Initiate the reaction by adding 20 µL of 1 mM L-DOPA solution to all wells. The final volume should be 200 µL.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (for dopachrome formation) in kinetic mode, taking readings every minute for at least 20 minutes.[16]
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the Percentage Inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100[15]
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting % inhibition against the logarithm of the inhibitor concentration.
-
Stage 2: Clinical Trial Design for Hyperpigmentation
Following promising in vitro data, the pivotal step is a well-designed clinical trial to assess efficacy and safety in the target human population. A randomized, double-blind, split-face/body study is the gold standard for minimizing bias and variability.[7][19]
Causality Behind Experimental Choice: The split-face design is particularly powerful as it uses each subject as their own control, significantly reducing inter-individual variability in skin response, sun exposure, and other lifestyle factors.[5] Blinding of both the participant and the investigator is critical to prevent assessment bias.[19] A 12-week duration is standard for observing clinically significant changes in pigmentation.[1][20]
Representative Clinical Trial Protocol
-
Study Design: A 12-week, single-center, double-blind, randomized, split-face/body comparative study.[1][7]
-
Inclusion Criteria: Healthy female and male participants, aged 25-65, with mild-to-moderate facial hyperpigmentation (e.g., a modified Melasma Area and Severity Index [mMASI] score between 5 and 15) and Fitzpatrick skin types III-VI.[1][2]
-
Treatment Arms:
-
Procedure: Participants will be randomized to apply the test product to one side of their face and the comparator to the other, twice daily for 12 weeks. All participants will be provided with and instructed to use a broad-spectrum SPF 50+ sunscreen daily.[2][5]
-
Efficacy Assessments: Evaluations will be conducted at baseline, Week 4, Week 8, and Week 12.[5][8]
-
Primary Endpoint: Change in mMASI score from baseline.[3][8][20]
-
Secondary Endpoints:
-
Colorimetry: Measurement of skin color using the Lab* color space, where an increase in L* (lightness) indicates improvement.[3]
-
Standardized Digital Photography: High-resolution images taken under consistent lighting for expert visual grading.
-
Investigator's Global Assessment (IGA): A scale to rate overall improvement.[22]
-
Patient Self-Assessment: Questionnaires to gauge perceived efficacy and satisfaction.[1]
-
-
-
Safety and Tolerability: Assessment of local skin reactions (erythema, scaling, dryness, stinging/burning) at each visit.[3][8]
Pillar 3: Data Synthesis and Comparative Analysis
The ultimate goal is to benchmark the performance of this compound against the current standards of care. The data gathered from the multi-tiered assessment framework allows for a direct, quantitative comparison.
Table 1: Comparative Efficacy and Safety Profile
| Parameter | This compound (Hypothetical Data) | 4-n-butylresorcinol (Published Data) | Hydroquinone 2% (Published Data) | Kojic Acid (Published Data) |
| Mechanism of Action | Potent Tyrosinase Inhibition | Potent Tyrosinase & TRP-1 Inhibition[8] | Tyrosinase Inhibition, Melanocyte Cytotoxicity[5] | Tyrosinase Inhibition[9] |
| In Vitro Tyrosinase IC50 | ~25 µM | 21 µM[9] | ~1000-4000 µM[9] | ~500 µM[9] |
| Clinical Efficacy (12-Week % mMASI Reduction) | ~45-55% | ~56% (at 8 weeks, 0.3% conc.)[8] | ~40-50%[7][21] | ~30-40% |
| Onset of Action | Visible improvement by Week 4 | Significant reduction by Week 4[8] | Visible improvement by Week 4-8[21] | Gradual, often >8 weeks |
| Common Side Effects | Mild, transient erythema or stinging | Well-tolerated, no adverse events reported in some studies[8] | Erythema, irritation, risk of ochronosis with long-term use[5][6] | Contact dermatitis, skin irritation |
| Safety Profile | Favorable (predicted) | Favorable[8] | Concerns over long-term use[7] | Generally safe, potential for sensitization |
Note: Data for this compound is hypothetical and projected for illustrative purposes. Data for other compounds is aggregated from cited literature.
Conclusion and Future Directions
This guide provides a rigorous, evidence-based framework for assessing the clinical efficacy of novel hyperpigmentation treatments, using this compound as a candidate molecule. The proposed pathway—from quantifying direct enzymatic inhibition in vitro to executing a robust, controlled clinical trial—establishes a self-validating system for drug development professionals. Based on the high potency of related resorcinol derivatives like 4-n-butylresorcinol, there is a strong scientific rationale to hypothesize that this compound could be a highly effective and safe tyrosinase inhibitor.[9][11]
The successful execution of the outlined experimental protocols would provide the necessary data to position this compound within the therapeutic landscape, potentially offering a valuable alternative to hydroquinone. Future research should also explore its effects on other melanogenesis-related targets, such as TRP-1 and MITF expression, to fully elucidate its molecular mechanism of action.
References
- Application Note and Protocol: In Vitro Tyrosinase Inhibition Assay for Steppogenin. Benchchem.
- Signaling pathways that induce melanogenesis. Three representative... - ResearchGate.
- Application Notes and Protocols: In Vitro Tyrosinase Inhibition Assay for Pidobenzone. Benchchem.
- A schematic diagram of the melanogenesis network. The... - ResearchGate.
- Regulation of melanogenesis through three main signaling pathways. - ResearchGate.
- Tyrosinase Inhibition Assay. Active Concepts.
- Signaling Pathways in Melanogenesis. PMC - PubMed Central.
- Tyrosinase-Inhibitor-assay-protocol-book-v2a-ab204715.docx. Abcam.
- In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. PMC - PubMed Central.
- This compound. Luminix Health.
- Signaling Pathways in Melanogenesis. Semantic Scholar.
- 12-Week, Single-Center Study of a Targeted Pigment-Correcting Dark Spot Treatment for Post-Inflammatory Hyperpigmentation and Solar Lentigines. PMC - NIH.
- Opinion of the Scientific Committee on Consumer Safety on Resorcinol. Public Health - European Commission.
- Guidelines for clinical trials in melasma. Pigmentation Disorders Academy. PubMed.
- Hydroquinone alternatives effective in milder cases of hyperpigmentation.
- Natural Cosmeceutical Ingredients for Hyperpigmentation. JDDonline.
- A Novel Regimen for Treatment and Prevention of Post-Inflammatory Hyperpigmentation in Skin of Color. ClinicalTrials.gov.
- A Prospective Study of the Efficacy of Radiofrequency Micro Needling for the Treatment of Melasma in Skin of Color. ClinicalTrials.gov.
- An Open‐Label Study Assessing the Efficacy and Tolerability of a Skincare Regimen in Subjects of Different Ethnicities with Moderate‐to‐Severe Hyperpigmentation. NIH.
- Prospective, randomized, double-blind clinical study of split-body comparison of topical hydroquinone and hexylresorcinol for skin pigment appearance. ResearchGate.
- Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions. PMC - NIH.
- Comparative Efficacy of 4-Ethylresorcinol and Hydroquinone in the Management of Hyperpigmentation: A Scientific Review. Benchchem.
- Assessment of efficacy, safety, and tolerability of 4-n-butylresorcinol 0.3% cream.
- 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. PubMed.
- Efficacy and tolerability of a depigmenting gel serum comprising tranexamic acid, niacinamide, 4-butylresorcinol, phytic acid, and a mixture of hydroxy acids that targets the biological processes regulating skin melanogenesis. PubMed.
- Prospective, randomized, double-blind clinical study of split-body comparison of topical hydroquinone and hexylresorcinol for skin pigment appearance. PubMed.
- Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI.
- Efficacy and Tolerability of the Tested Formula After 3 Months of Treatment of Facial Hyperpigmentation of 3 Origins. ClinicalTrials.gov.
- BUFF 4-Chlororesorcinol CIR EXPERT PANEL MEETING SEPTEMBER 26-27, 2011.
- 4‐n‐butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. Semantic Scholar.
- CAS 527-55-9 this compound. BOC Sciences.
Sources
- 1. 12-Week, Single-Center Study of a Targeted Pigment-Correcting Dark Spot Treatment for Post-Inflammatory Hyperpigmentation and Solar Lentigines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Natural Cosmeceutical Ingredients for Hyperpigmentation - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. Prospective, randomized, double-blind clinical study of split-body comparison of topical hydroquinone and hexylresorcinol for skin pigment appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. activeconceptsllc.com [activeconceptsllc.com]
- 18. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines for clinical trials in melasma. Pigmentation Disorders Academy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Open‐Label Study Assessing the Efficacy and Tolerability of a Skincare Regimen in Subjects of Different Ethnicities with Moderate‐to‐Severe Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Efficacy and tolerability of a depigmenting gel serum comprising tranexamic acid, niacinamide, 4-butylresorcinol, phytic acid, and a mixture of hydroxy acids that targets the biological processes regulating skin melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4,5-Dimethylresorcinol
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific excellence. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4,5-Dimethylresorcinol, grounding procedural guidance in the chemical's inherent properties and regulatory context.
Understanding the Hazard Profile of this compound
Before we delve into disposal procedures, it is imperative to understand the hazards associated with this compound. This dictates the necessary precautions for handling and disposal.
This compound (CAS No. 527-55-9) is a substituted phenol. Like many phenolic compounds, it presents several hazards:
-
Irritant: It is known to be an irritant to the skin, eyes, and respiratory system.[1]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.
-
Potential for Allergic Skin Reaction: Some individuals may develop skin sensitization upon exposure.
-
Aquatic Toxicity: While specific data for this compound is limited, phenolic compounds as a class are often toxic to aquatic life. Therefore, it is crucial to prevent its entry into waterways.
A thorough understanding of these hazards, as outlined in the Safety Data Sheet (SDS), is the first step in ensuring safe handling and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation or allergic reactions. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against splashes or airborne particles entering the eyes. |
| Skin and Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dusts are generated or ventilation is inadequate. | To prevent inhalation of irritating dust particles. |
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and methodical response is crucial to mitigate exposure and prevent environmental contamination.
Spill Cleanup Protocol
-
Evacuate and Secure the Area: Alert colleagues and restrict access to the spill zone.
-
Don Appropriate PPE: Refer to the table above.
-
Contain the Spill: For solid spills, gently cover with an absorbent material like vermiculite or sand to prevent the generation of dust.
-
Collect the Spilled Material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools.
-
Decontaminate the Area: Clean the spill surface with a mild detergent and water. For final rinsing, some protocols suggest using acetone or alcohol, followed by a final water rinse.[2]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, gloves, etc.) must be disposed of as hazardous waste.
Decontamination Procedures
Thorough decontamination of laboratory equipment and surfaces is essential after handling this compound.
Equipment and Glassware Decontamination
-
Initial Rinse: Rinse with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical. Collect this rinse as hazardous waste.
-
Wash: Wash with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow to air dry or use an oven as appropriate.
Surface Decontamination
Phenolic compounds are effective for decontaminating surfaces that have been in contact with this compound.[3] However, always follow your institution's approved procedures. A general procedure is as follows:
-
Wipe the surface with a cloth dampened with a mild detergent solution.
-
Follow with a wipe-down using a cloth dampened with water to remove any detergent residue.
-
For stubborn residues, a wipe with 70% ethanol can be effective.[4]
The Core of Compliance: Proper Waste Disposal
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[1] The cornerstone of RCRA is the "cradle-to-grave" management of hazardous waste.
Hazardous Waste Determination
The first step in proper disposal is to determine if the waste is hazardous. This compound is not specifically listed as a P- or U-listed hazardous waste by the EPA. Therefore, a hazardous waste determination must be made based on its characteristics:
-
Ignitability (D001): this compound is a combustible solid but does not meet the definition of an ignitable waste.[5]
-
Corrosivity (D002): It is not a corrosive material.
-
Reactivity (D003): It is not a reactive waste.
-
Toxicity (D004-D043): This is the most likely characteristic to apply to this compound waste. The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP). If the extract from a sample of the waste contains any of the contaminants listed in 40 CFR § 261.24 at a concentration equal to or greater than the respective value, the waste is considered toxic.
Given its chemical structure as a substituted phenol and its known hazards, it is prudent to manage all this compound waste as hazardous. Consult with your institution's Environmental Health and Safety (EHS) department for a formal hazardous waste determination and to obtain the correct EPA waste code.
Segregation and Storage of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Incompatible Materials: Based on data for the parent compound, resorcinol, this compound should be kept separate from strong oxidizers, strong bases, acetanilide, albumin, alkalis, antipyrine, camphor, ferric salts, and menthol.[6]
-
Waste Containers: Use only approved, properly labeled hazardous waste containers. The container must be in good condition and compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the waste (e.g., "solid," "contaminated debris").
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent materials) in a designated hazardous waste container.
-
Ensure the container is made of a compatible material (e.g., polyethylene).
-
Keep the container closed except when adding waste.
-
-
Labeling and Accumulation:
-
Clearly label the container with "Hazardous Waste" and "this compound."
-
Indicate the accumulation start date.
-
Store the container in a designated satellite accumulation area near the point of generation.
-
-
Arrange for Pickup:
-
Once the container is full, or before the regulatory accumulation time limit is reached, contact your institution's EHS department to arrange for pickup.
-
Do not pour this compound waste down the drain.
-
Occupational Exposure Limits and Aquatic Toxicity
To provide a comprehensive safety profile, the following table includes occupational exposure limits for the parent compound, resorcinol, and a qualitative assessment of aquatic toxicity.
| Parameter | Value/Information | Source |
| OSHA PEL (Resorcinol) | TWA: 10 ppm (45 mg/m³) | OSHA[7] |
| NIOSH REL (Resorcinol) | TWA: 10 ppm (45 mg/m³), STEL: 20 ppm (90 mg/m³) | NIOSH[6] |
| Aquatic Toxicity | While specific LC50 data for this compound is not readily available, phenolic compounds are generally considered toxic to aquatic life. Waste should be managed to prevent environmental release. | General knowledge of phenolic compounds |
Note: The occupational exposure limits provided are for resorcinol and should be used as a guideline for minimizing exposure to this compound.
By adhering to these procedures, you not only ensure compliance with federal and local regulations but also uphold the highest standards of safety and environmental stewardship in your laboratory.
References
- NIOSH Pocket Guide to Chemical Hazards - Resorcinol. Centers for Disease Control and Prevention. [Link]
- Decontamination - Biosafety Manual. Stanford Environmental Health & Safety. [Link]
- RESORCINOL.
- EPA HAZARDOUS WASTE CODES. suweb.site. [Link]
- Biosafety: Decontamination Methods for Labor
- Disinfection & Decontamination. University of Kentucky Research Safety. [Link]
- RESORCINOL - International Chemical Safety Cards. Centers for Disease Control and Prevention. [Link]
- How Do You Properly Clean a Phenolic Lab Work Surface?.
- Aqu
- EPA HAZARDOUS WASTE CODES. [Link]
- Waste Code. U.S. Environmental Protection Agency. [Link]
- Chemical Comp
- EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. [Link]
- resorcinol 5701. Centers for Disease Control and Prevention. [Link]
- Acute Aquatic Toxicity. Department of Toxic Substances Control - CA.gov. [Link]
- resorcinol series phenols: Topics by Science.gov. [Link]
- Characteristics of Hazardous Chemicals. [Link]
- Analytical Methods for Characteristic Hazardous Waste Determination. North Carolina Department of Environmental Quality. [Link]
- Chemical - Canadian Categoriz
- LC50 values and their 95% confidence limits vary with time. Two....
- (PDF) Modified phenolic resins and their compatibility with the components of epoxy-phenolic protective coatings.
- Hazardous Waste Characteristics. U.S. Environmental Protection Agency. [Link]
- Chemical Compatibility D
- 527-55-9 c8h10o2 this compound. HENAN NEW BLUE CHEMICAL CO.,LTD. [Link]
Sources
- 1. wku.edu [wku.edu]
- 2. catlabpro.com [catlabpro.com]
- 3. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
- 5. umkc.edu [umkc.edu]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Resorcinol [cdc.gov]
- 7. RESORCINOL | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
